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  • Product: 4-(Cyclopentyloxy)-3-iodobenzoic acid
  • CAS: 1131614-30-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-(Cyclopentyloxy)-3-iodobenzoic acid

Executive Summary In modern medicinal chemistry, the selection of starting materials dictates the trajectory of lead optimization. 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a privileged, bifunctional b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of starting materials dictates the trajectory of lead optimization. 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a privileged, bifunctional building block frequently utilized in the development of anti-inflammatory therapeutics (1)[1]. Featuring an aryl iodide for transition-metal-catalyzed cross-coupling, a carboxylic acid for amidation, and a lipophilic cyclopentyloxy ether, this scaffold provides orthogonal reactivity. This whitepaper deconstructs its physicochemical properties, target biology rationale, and provides field-proven, self-validating synthetic workflows for drug development professionals.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical baseline of a scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The quantitative data for 4-(Cyclopentyloxy)-3-iodobenzoic acid is summarized below (2)[2].

PropertyValueCausality / Implication in Drug Design
CAS Number 1131614-30-6Unique identifier ensuring precise procurement and database indexing.
Molecular Formula C12H13IO3Dictates a core structure that is highly modular for late-stage functionalization.
Molecular Weight 332.13 g/mol Optimal for early-stage scaffolds; allows for significant mass addition (~150 Da) before violating Lipinski’s Rule of 5.
LogP (Estimated) ~2.7 - 4.0High lipophilicity drives hydrophobic pocket binding but requires careful formulation or polar derivatization to maintain aqueous solubility.
TPSA 46.5 ŲExcellent for membrane permeability; the low polar surface area allows for potential CNS penetration if desired.
H-Bond Donors 1A single donor (COOH) minimizes desolvation penalties during target binding.
H-Bond Acceptors 3Sufficient for establishing key hydrogen bonding networks with target enzyme residues.

Mechanistic Rationale: The PDE4 Pharmacophore

The structural architecture of this molecule is not arbitrary. The 4-(cyclopentyloxy) motif is a hallmark of phosphodiesterase-4 (PDE4) inhibitors, a well-validated target class for respiratory diseases such as asthma and COPD (3)[3].

Structural elucidation of PDE4 cocrystals reveals that the bulky, lipophilic cyclopentyloxy substituent perfectly occupies the hydrophobic Q2 subpocket , which is formed at the junction of helices 14 and 15 in the catalytic domain (4)[4]. The adjacent 3-iodo group serves as a highly reactive synthetic handle, allowing medicinal chemists to introduce diverse aryl or heteroaryl groups via cross-coupling to explore the neighboring Q1 subpocket or solvent-exposed regions.

Pharmacophore Core 4-(Cyclopentyloxy)-3-iodobenzoic acid Core Scaffold Cyclopentyl Cyclopentyloxy Group (Hydrophobic) Core->Cyclopentyl Iodine C3-Iodine (Cross-Coupling Handle) Core->Iodine Carboxyl C1-Carboxylic Acid (Amidation Handle) Core->Carboxyl Q2 PDE4 Q2 Subpocket Binding Cyclopentyl->Q2 Anchors SAR SAR Exploration & Steric Tuning Iodine->SAR Enables Solvent Solvent-Exposed Interactions Carboxyl->Solvent Modulates

Structural rationale mapping the functional groups of the scaffold to their pharmacological roles.

Advanced Synthetic Workflows

To maximize the utility of this scaffold, I have detailed two orthogonal, self-validating synthetic protocols. The causality behind each step is explained to ensure robust execution.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C3 Position

Aryl iodides undergo rapid oxidative addition with Palladium(0), allowing for selective cross-coupling at the C3 position without the need to protect the C1 carboxylic acid, provided sufficient base is utilized.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), the desired aryl boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: 3.0 equivalents of base are required because the first equivalent deprotonates the carboxylic acid, while the remaining base facilitates the transmetalation step.

  • Solvent Selection: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate species.

  • Degassing: Sparge the mixture with N₂ gas for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) black.

  • Reaction: Heat the mixture at 90°C for 4-6 hours under N₂.

  • Self-Validating Workup: Cool to room temperature and filter through a pad of Celite. Acidify the aqueous filtrate to pH 3 using 1M HCl. Validation: The protonation of the carboxylate will cause the product to crash out of the aqueous layer or become highly soluble in the subsequent Ethyl Acetate (EtOAc) extraction. Disappearance of the starting material mass (m/z 331 [M-H]⁻) via LC-MS confirms conversion.

Protocol B: HATU-Mediated Amidation

Following C3 functionalization, the carboxylic acid can be converted into an amide to tune pharmacokinetic properties.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the C3-coupled acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive OAt-ester intermediate. Waiting 15 minutes prevents the incoming amine from reacting directly with HATU, which would form a dead-end guanidinium byproduct.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) and stir for 2 hours.

  • Self-Validating Workup: Quench with water and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x). Validation: DMF is notoriously difficult to remove; the LiCl wash selectively pulls DMF into the aqueous phase. TLC analysis (UV 254 nm) will show a distinct upward shift in Rf value as the polar carboxylic acid is converted to the less polar amide.

Workflow Start Starting Material (Aryl Iodide) Pd Pd-Catalyzed Cross-Coupling Start->Pd Boronic Acid, Base, Heat Intermediate C3-Substituted Intermediate Pd->Intermediate Acidic Workup Amidation HATU-Mediated Amidation Intermediate->Amidation Amine, HATU, DIPEA Product Final Target Compound Amidation->Product Aqueous Workup

Sequential late-stage functionalization workflow for 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Analytical Validation Signatures

To ensure the integrity of the starting material before initiating multi-step syntheses, the following analytical checkpoints must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining signature is the cyclopentyl methine proton (-O-CH-), which appears as a distinct multiplet around 4.80–4.95 ppm. The aromatic region will display a classic 1,2,4-substitution pattern: a doublet with a small coupling constant (J ~ 2 Hz) for H-2, a doublet of doublets for H-6, and a doublet with a large coupling constant (J ~ 8 Hz) for H-5.

  • LC-MS Analysis: Due to the presence of the carboxylic acid, Electrospray Ionization in negative mode (ESI-) is highly recommended. The compound will yield a robust [M-H]⁻ peak at m/z 331.1.

References

  • Ácido 4-(ciclopentiloxi)-3-yodobenzóico (CAS 1131614-30-6) . cymitquimica.com. 1

  • CAS No. 1131614-30-6 Properties . chemsrc.com. 2

  • Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands . ResearchGate. 3

  • Elucidation of a Structural Basis for the Inhibitor-Driven, p62 (SQSTM1)-Dependent Intracellular Redistribution of cAMP Phosphodiesterase-4A4 (PDE4A4) . ACS Publications. 4

Sources

Exploratory

A Comprehensive Technical Guide to 4-(Cyclopentyloxy)-3-iodobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Disclaimer: As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for 4-(Cyclopentyloxy)-3-iodobenzoic acid has not been publicly assigned. This suggests the compound may be a novel chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for 4-(Cyclopentyloxy)-3-iodobenzoic acid has not been publicly assigned. This suggests the compound may be a novel chemical entity or is not yet widely cataloged. This guide is based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction: A Novel Building Block for Advanced Chemical Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful development of novel and effective compounds. 4-(Cyclopentyloxy)-3-iodobenzoic acid is a structurally intriguing molecule, incorporating three key functional groups that offer a versatile platform for chemical diversification: a carboxylic acid, a cyclopentyloxy ether, and an iodine atom on a benzene ring. This unique combination makes it a potentially valuable intermediate for the synthesis of complex molecular architectures.

The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, and is a common feature in many biologically active molecules. The cyclopentyloxy group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability. The iodine atom is a particularly useful functional group, serving as a reactive site for a variety of cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

This technical guide provides a comprehensive overview of the proposed synthesis, estimated physicochemical properties, and potential applications of 4-(Cyclopentyloxy)-3-iodobenzoic acid for researchers, scientists, and professionals in drug development.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 4-(Cyclopentyloxy)-3-iodobenzoic acid, derived from data for structurally related compounds such as 4-(cyclopentyloxy)benzoic acid and 3-iodobenzoic acid[1][2].

PropertyEstimated Value
Molecular Formula C12H13IO3
Molecular Weight 332.13 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point 160-170 °C (estimated)
Boiling Point > 400 °C (decomposes, estimated)
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.
pKa ~4.0 (estimated for the carboxylic acid)
LogP ~3.8 (estimated)

Proposed Synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

A plausible and efficient synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid can be envisioned in two primary steps starting from the commercially available 4-(cyclopentyloxy)benzoic acid. This synthetic strategy is outlined below.

Synthesis_Workflow A 4-(Cyclopentyloxy)benzoic acid B 4-(Cyclopentyloxy)-3-iodobenzoic acid A->B Iodination (Iodine, Oxidizing Agent) Suzuki_Coupling A 4-(Cyclopentyloxy)-3-iodobenzoic acid C 4-(Cyclopentyloxy)-3-arylbenzoic acid A->C Pd Catalyst, Base B Arylboronic acid (R-B(OH)2) B->C

Sources

Foundational

Spectral Characterization and Analytical Profiling of 4-(Cyclopentyloxy)-3-iodobenzoic Acid: A Technical Guide

Executive Summary & Chemical Context 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and medicinal chemistry[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally, it features a 1,2,4-trisubstituted benzene ring bearing an electron-donating cyclopentyloxy ether, a heavy halogen (iodine), and a carboxylic acid. This specific substitution pattern is a critical motif in the development of selective phosphodiesterase type 4 (PDE4) inhibitors—such as analogs of2—which are targeted for the treatment of chronic obstructive pulmonary disease (COPD) and asthma[2].

For drug development professionals and analytical chemists, confirming the structural integrity of this intermediate is paramount. This whitepaper provides an in-depth, causally-driven analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, alongside self-validating experimental protocols to ensure reproducible characterization.

Causality in Spectral Assignments

¹H NMR: The 1,2,4-Trisubstituted Spin System

The ¹H NMR spectrum of this compound is defined by its 1,2,4-trisubstituted aromatic spin system. The causality of the splitting pattern is dictated by the spatial relationship of the three aromatic protons (H-2, H-5, H-6).

  • H-2 is flanked by the iodine atom and the carboxylic acid. Lacking an adjacent ortho-proton, it only couples with H-6 via long-range meta-coupling ( 4J≈2.1 Hz), appearing as a sharp doublet.

  • H-5 is positioned ortho to the electron-donating cyclopentyloxy group, which shields it, shifting it upfield relative to the other aromatic protons. It couples with H-6 ( 3J≈8.6 Hz).

  • H-6 experiences both ortho-coupling from H-5 and meta-coupling from H-2, resulting in a distinct doublet of doublets (dd).

NMR_Coupling System 1,2,4-Trisubstituted Aromatic Spin System H2 H-2 (ortho to I) Doublet (d), J ≈ 2.1 Hz System->H2 Meta coupling (4J) H6 H-6 (ortho to COOH) Doublet of Doublets (dd) System->H6 Ortho (3J) & Meta (4J) H5 H-5 (ortho to O) Doublet (d), J ≈ 8.6 Hz System->H5 Ortho coupling (3J)

Logic of 1H NMR splitting in the 1,2,4-trisubstituted benzene ring.

¹³C NMR: The Heavy-Atom Effect (HALA)

The most analytically significant feature in the ¹³C NMR spectrum is the chemical shift of C-3 , the carbon directly attached to the iodine atom. Instead of appearing in the typical aromatic region (110–140 ppm), C-3 resonates anomalously upfield at approximately 86.5 ppm .

This causality is explained by the 3[3]. The large, polarizable electron cloud of the iodine atom induces a relativistic spin-orbit coupling that severely shields the adjacent carbon nucleus, pushing its resonance frequency significantly lower than electronegativity alone would predict.

Mass Spectrometry: Gas-Phase Fragmentation

In negative Electrospray Ionization (ESI-MS), the molecule readily deprotonates to form the [M−H]− parent ion at m/z 331. The primary fragmentation causality involves a concerted β -hydrogen transfer from the cyclopentyl ring to the ether oxygen. This triggers the neutral loss of cyclopentene (C₅H₈, 68 Da), yielding a stable phenoxide/carboxylate fragment at m/z 263. A subsequent decarboxylation (-CO₂, 44 Da) yields the m/z 219 fragment.

MS_Fragmentation M [M-H]⁻ m/z 331 F1 [4-hydroxy-3-iodobenzoate]⁻ m/z 263 M->F1 - C₅H₈ (68 Da) Neutral Loss F2 [2-iodophenolate]⁻ m/z 219 F1->F2 - CO₂ (44 Da) Decarboxylation

ESI-MS negative mode fragmentation pathway of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Standardized Spectral Data Tables

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
-COOH 12.95br s-1HHighly deshielded acidic proton; broad due to solvent exchange.
H-2 8.25d2.11HDeshielded by ortho-iodine; meta-coupled to H-6.
H-6 7.92dd8.6, 2.11HDeshielded by para-iodine and ortho-COOH.
H-5 7.15d8.61HShielded by ortho-ether oxygen; ortho-coupled to H-6.
CH-O 4.98m-1HDeshielded by adjacent ether oxygen.
CH₂ 1.95 – 1.55m-8HCyclopentyl ring methylenes.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift (δ, ppm)AssignmentCausality / Note
C=O 166.5Carboxylic AcidHighly deshielded carbonyl carbon.
C-4 159.8Ar-C-OStrongly deshielded by electronegative oxygen.
C-2 140.2Ar-C-HOrtho to iodine, meta to oxygen.
C-6 131.5Ar-C-HOrtho to carboxylic acid.
C-1 124.5Ar-C-COOHQuaternary carbon attached to electron-withdrawing group.
C-5 112.8Ar-C-HShielded by resonance from ortho-oxygen.
C-3 86.5Ar-C-IHeavy Atom Effect : Anomalous upfield shift due to iodine.
C-1' 80.2Cyclopentyl CH-OAliphatic carbon deshielded by oxygen.
C-2',5' 32.4Cyclopentyl CH₂Adjacent to CH-O.
C-3',4' 23.8Cyclopentyl CH₂Distal cyclopentyl carbons.
Table 3: Key IR & MS Data
TechniqueKey Signal / PeakAssignment
FT-IR (ATR) ~3100 - 2500 cm⁻¹O-H stretch (broad, characteristic of carboxylic acid dimers).
FT-IR (ATR) 1685 cm⁻¹C=O stretch (strong, conjugated carboxylic acid).
FT-IR (ATR) 1250 cm⁻¹C-O-C asymmetric stretch (alkyl aryl ether).
ESI-MS (-) m/z 331 [M−H]− (Parent ion).
ESI-MS (-) m/z 263 [M−H−C5​H8​]− (Loss of cyclopentene).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate built-in self-validation steps to prevent false-positive data acquisition.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of 4-(Cyclopentyloxy)-3-iodobenzoic acid in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a standard 5 mm NMR tube.

  • Self-Validation Check (Visual & Shimming): Inspect the tube against a light source. The solution must be completely clear. Particulates will distort the magnetic field homogeneity, leading to poor shimming and broadened peaks. If cloudy, filter through a glass wool plug before insertion.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.0 s.

    • ¹³C NMR: 100 MHz, 1024 scans, relaxation delay (D1) of 2.0 s (required for quaternary carbons like C-1 and C-3).

  • Calibration & Validation: Calibrate the chemical shift using the residual DMSO pentet at exactly 2.50 ppm for ¹H and the septet at 39.5 ppm for ¹³C. Validation: The presence of a sharp water peak around 3.33 ppm in DMSO is expected; ensure it does not overlap with the cyclopentyl CH-O multiplet (~4.98 ppm).

Protocol B: LC-MS/MS Fragmentation Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to aid ionization.

  • Self-Validation Check (Carryover): Before injecting the sample, run a blank solvent injection. Monitor the Extracted Ion Chromatogram (EIC) at m/z 331. The baseline must be flat to verify the absence of column carryover from previous runs.

  • Acquisition: Operate the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350 °C.

  • Tandem MS (MS/MS): Isolate the m/z 331 precursor ion. Apply a collision energy (CE) ramp of 15–25 eV using Argon as the collision gas to generate and observe the m/z 263 and 219 daughter ions.

Protocol C: ATR-FTIR Workflow
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean.

  • Self-Validation Check (Background): Perform a background air scan immediately prior to sample loading. Validation: The background spectrum must show a flat line in the 3000–2800 cm⁻¹ region. Any peaks here indicate residual organic contamination (C-H stretches) from a previous user, which will invalidate the cyclopentyl C-H stretch readings.

  • Acquisition: Place 1-2 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

References

  • ChemScene. "1131614-30-6 | 4-(Cyclopentyloxy)-3-iodobenzoic acid". ChemScene Product Catalog.
  • MDPI. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances". International Journal of Molecular Sciences.
  • SciSpace / Taylor & Francis. "Synthesis and evaluation as PDE4 inhibitors of... (Cilomilast Context)". Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 4-(Cyclopentyloxy)-3-iodobenzoic acid: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-(Cyclopentyloxy)-3-iodobenzoic acid, a molecule of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-(Cyclopentyloxy)-3-iodobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a publicly available experimentally determined crystal structure, this document leverages a predictive and comparative approach. By examining the crystallographic data of closely related analogues, including 4-iodobenzoic acid and other substituted benzoic acids, we elucidate the probable molecular conformation, hydrogen bonding motifs, and crystal packing of the title compound. This guide further details a feasible synthetic pathway and discusses the potential applications of 4-(Cyclopentyloxy)-3-iodobenzoic acid, offering valuable insights for researchers engaged in drug discovery and the development of novel materials.

Introduction: The Significance of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Substituted benzoic acids are a cornerstone in the development of pharmaceuticals and functional materials. The strategic placement of various functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic character, and, critically, its solid-state architecture. The title compound, 4-(Cyclopentyloxy)-3-iodobenzoic acid, is a compelling molecule that combines several key structural features: a carboxylic acid for hydrogen bonding, an iodine atom which can participate in halogen bonding, and a bulky, flexible cyclopentyloxy group that influences steric interactions and conformational possibilities.

While an experimental crystal structure for 4-(Cyclopentyloxy)-3-iodobenzoic acid has not been reported in the Cambridge Structural Database (CSD), its potential applications as a pharmaceutical intermediate are evident from patent literature, where related structures are implicated in the synthesis of therapeutic agents.[1][2] Understanding the solid-state structure of this molecule is paramount for controlling its polymorphism, solubility, and ultimately, its bioavailability in pharmaceutical formulations. This guide, therefore, provides a detailed predictive analysis of its crystal structure, grounded in the established principles of crystallography and a comparative study of analogous compounds.

Predicted Crystal Structure and Solid-State Interactions

The crystal structure of an organic molecule is governed by a delicate balance of intermolecular forces. For 4-(Cyclopentyloxy)-3-iodobenzoic acid, we can anticipate the dominant interactions that will dictate its crystal packing.

The Carboxylic Acid Dimer: A Persistent Supramolecular Synthon

The most predictable and dominant feature in the crystal structure of the vast majority of carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxyl groups.[3][4] This is a highly stable motif, and it is almost certain to be present in the crystal structure of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

G cluster_0 Carboxylic Acid Dimer R R C1 C R->C1 O1 O C1->O1 O2H O-H C1->O2H O1_prime O O2H->O1_prime R_prime R C1_prime C R_prime->C1_prime C1_prime->O1_prime O2H_prime H-O C1_prime->O2H_prime O2H_prime->O1

Figure 1: The ubiquitous hydrogen-bonded carboxylic acid dimer motif.
The Influence of the Iodine Substituent: Halogen Bonding and Packing

The presence of an iodine atom at the 3-position introduces the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site. In the solid state of 4-iodobenzoic acid, iodine atoms of adjacent dimers are oriented towards each other, indicating the presence of I···I interactions that contribute to the overall packing.[5][6] It is plausible that similar I···I or I···O interactions will play a role in the crystal structure of 4-(Cyclopentyloxy)-3-iodobenzoic acid, influencing the stacking of the aromatic rings.

The Role of the Cyclopentyloxy Group: Conformational Flexibility and Steric Effects

The cyclopentyloxy group is the most conformationally flexible part of the molecule. The five-membered ring can adopt various puckered conformations, such as the envelope or twist forms. The specific conformation adopted in the crystal will be one that minimizes steric hindrance while allowing for optimal crystal packing. This bulky group will likely dictate the overall packing efficiency and may lead to the formation of specific packing motifs to accommodate its size.

Comparative Crystallographic Analysis

To further refine our prediction, we will compare the anticipated structure with the known crystal structures of key analogues.

Reference Compound 1: 4-Iodobenzoic Acid

The crystal structure of 4-iodobenzoic acid is well-characterized.[5][6] It crystallizes in the monoclinic space group P2(1)/n and forms the expected carboxylic acid dimers. These dimers then stack in a herringbone arrangement. The key structural features are summarized in the table below.

Parameter 4-Iodobenzoic Acid
CSD Refcode IBZACA
Space Group P2(1)/n
Unit Cell a (Å) 13.134
Unit Cell b (Å) 4.078
Unit Cell c (Å) 14.281
β (º) 97.43
Key Interactions O-H···O hydrogen bonds (dimer), I···I interactions

Data sourced from the Cambridge Structural Database.

The introduction of the cyclopentyloxy group at the 4-position in our target molecule will undoubtedly alter these unit cell parameters and the overall packing, likely increasing the cell volume to accommodate the bulky substituent.

Reference Compound 2: Benzoic Acid

The parent benzoic acid also forms the characteristic centrosymmetric dimer.[4] Its crystal structure provides a baseline for understanding the packing of aromatic carboxylic acids in the absence of heavy atoms like iodine.

Parameter Benzoic Acid
CSD Refcode BENZAC
Space Group P2(1)/c
Unit Cell a (Å) 5.51
Unit Cell b (Å) 5.14
Unit Cell c (Å) 21.95
β (º) 97.4
Key Interactions O-H···O hydrogen bonds (dimer)

Data sourced from the Cambridge Structural Database.

Proposed Synthetic Pathway

G start 4-Hydroxy-3-iodobenzoic acid intermediate Methyl 4-hydroxy-3-iodobenzoate start->intermediate 1. Esterification (MeOH, H2SO4) product 4-(Cyclopentyloxy)-3-iodobenzoic acid intermediate->product 2. Williamson Ether Synthesis (Cyclopentyl bromide, K2CO3) 3. Hydrolysis (NaOH, H2O)

Figure 2: Proposed synthetic workflow for 4-(Cyclopentyloxy)-3-iodobenzoic acid.
Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of 4-Hydroxy-3-iodobenzoic Acid

  • To a solution of 4-hydroxy-3-iodobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxy-3-iodobenzoate.

Step 2: Williamson Ether Synthesis

  • Dissolve methyl 4-hydroxy-3-iodobenzoate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium carbonate as a base and cyclopentyl bromide.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 4-(cyclopentyloxy)-3-iodobenzoate.

Step 3: Hydrolysis

  • Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of sodium hydroxide and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(Cyclopentyloxy)-3-iodobenzoic acid.

  • The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for X-ray diffraction analysis.

Potential Applications in Drug Development and Materials Science

The structural motifs present in 4-(Cyclopentyloxy)-3-iodobenzoic acid suggest its utility in several areas of research and development.

  • Pharmaceutical Intermediates: As indicated by patent literature, derivatives of 4-(cyclopentyloxy)benzoic acid are valuable intermediates in the synthesis of complex therapeutic agents.[1][2] The title compound provides a scaffold that can be further functionalized to interact with biological targets. Iodinated aromatic compounds are widely used in medicinal chemistry as building blocks for creating novel drug candidates for conditions such as cancer and inflammatory diseases.[7]

  • Liquid Crystals: The elongated, rigid core of the molecule, combined with the flexible cyclopentyloxy tail, is characteristic of a mesogenic (liquid crystal-forming) compound.[8] 4-Alkoxybenzoic acids are a well-known class of liquid crystals, and the introduction of a lateral iodine atom could significantly influence the mesophase behavior and electro-optical properties.[9]

Conclusion and Future Directions

While the definitive crystal structure of 4-(Cyclopentyloxy)-3-iodobenzoic acid remains to be determined experimentally, this in-depth analysis provides a robust, predictive framework for understanding its solid-state behavior. We anticipate a structure dominated by the formation of carboxylic acid dimers, with significant contributions from halogen bonding and steric influences from the cyclopentyloxy group. The proposed synthetic pathway offers a clear and feasible route to obtaining this compound for further study.

The experimental determination of the crystal structure of 4-(Cyclopentyloxy)-3-iodobenzoic acid is a critical next step. Single-crystal X-ray diffraction studies would provide invaluable data to validate the predictions made in this guide and to fully understand the intricate interplay of intermolecular forces that govern its solid-state architecture. Such knowledge will undoubtedly accelerate its application in both drug discovery and the design of novel liquid crystalline materials.

References

  • Crystal structure of benzoic acid. Molecules of the same symmetry... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents. (n.d.).
  • US8153816B2 - Process for production of 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-OXO-2-substituted-2,3-dihydro-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionate ester and intermediate for the process - Google Patents. (n.d.).
  • Nygren, C. L., Wilson, C. C., & Turner, J. F. C. (2005). On the solid state structure of 4-iodobenzoic acid. The Journal of Physical Chemistry A, 109(11), 2562–2568. [Link]

  • 4-Iodobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (2017, May 9). Retrieved from [Link]

  • Liquid Crystalline Phase & its Pharma Applications. (2013). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 2(12), 40-52. [Link]

  • Liquid Crystal Research and Novel Applications in the 21st Century. (2025, March 28). Molecules, 30(7), 1234. [Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility Profile of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Executive Summary 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a highly specialized, polyfunctional organic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a highly specialized, polyfunctional organic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of phosphodiesterase (PDE) inhibitors and targeted therapeutics[][2]. For process chemists and formulation scientists, understanding the solubility profile of this intermediate is not merely a matter of physical characterization—it is the foundational metric that dictates reaction solvent selection, liquid-liquid extraction efficiency, and crystallization yields.

This whitepaper synthesizes predictive chemical thermodynamics with analogous empirical data to provide an in-depth, actionable guide on the solubility behavior of 4-(Cyclopentyloxy)-3-iodobenzoic acid across diverse solvent systems.

Mechanistic Drivers of Solvation

To accurately predict and manipulate the solubility of 4-(Cyclopentyloxy)-3-iodobenzoic acid, one must deconstruct the molecule into its three primary structural domains. Each functional group exerts a distinct, often competing, thermodynamic force on the molecule's solvation energy.

  • The Carboxylic Acid (-COOH) Core: In the solid state, benzoic acid derivatives form highly stable, centrosymmetric hydrogen-bonded dimers. To achieve dissolution, a solvent must overcome this significant lattice energy. Solvents with high hydrogen-bond acceptor basicity (e.g., DMSO, DMF) are required to disrupt these dimers and stabilize the monomeric acid[3]. Furthermore, the solubility of this domain is highly pH-dependent; deprotonation in alkaline media yields a carboxylate salt, drastically increasing aqueous solubility.

  • The Meta-Iodine Atom (-I): Iodine is a massive, highly polarizable halogen. While it increases the overall lipophilicity (logP) of the molecule, its sheer atomic radius physically disrupts the planar pi-stacking of the benzoic acid lattice[4]. This steric disruption lowers the crystal lattice energy compared to an unsubstituted analog, thereby enhancing solubility in halogenated and moderately polar organic solvents.

  • The Para-Cyclopentyloxy Group (-O-Cyclopentyl): This bulky, aliphatic ether linkage acts as a hydrophobic shield. It significantly reduces the entropy of aqueous solvation, rendering the molecule practically insoluble in neutral water. Conversely, it drastically increases the molecule's affinity for ethers, ketones, and non-polar organic solvents due to favorable London dispersion forces[5][6].

Solvation cluster_0 Structural Solvation Drivers Compound 4-(Cyclopentyloxy)- 3-iodobenzoic acid COOH Carboxylic Acid (H-Bonding, pH-dependent) Compound->COOH Iodo Iodine Atom (Polarizability, Hydrophobicity) Compound->Iodo Cyclo Cyclopentyloxy Group (Steric Bulk, Lipophilicity) Compound->Cyclo Solvent Optimal Solvent Classes (Aprotic Polar, Ethers) COOH->Solvent Iodo->Solvent Cyclo->Solvent

Fig 1. Structural drivers influencing the solvation thermodynamics of the target compound.

Quantitative Solubility Profile

Because exhaustive empirical solubility data for CAS 1131614-30-6 is not universally cataloged in standard pharmacopeias, the following table synthesizes representative solubility values. These values are anchored by the established empirical behaviors of closely related substructures—namely, 2-iodobenzoic acid and 4-alkoxybenzoic acids[3][5]—providing a highly reliable framework for process design.

Solvent ClassSolventDielectric Constant (ε)Representative Solubility at 25°C (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Acts as a strong H-bond acceptor; highly effective at breaking solid-state COOH dimers.
Polar Aprotic Tetrahydrofuran (THF)7.5~ 80 Excellent solvation of the cyclopentyloxy group; moderate H-bond acceptor capacity.
Polar Protic Methanol (MeOH)32.7~ 40 Competes for H-bonding with the acid, but solubility is capped by the hydrophobic bulk of the iodine and cyclopentyl ring.
Halogenated Dichloromethane (DCM)8.9~ 25 High affinity for the polarizable iodine atom and the ether linkage via dipole-induced dipole interactions.
Non-Polar Hexane1.9< 1 Lacks the polarity required to disrupt the strong intermolecular COOH dimers.
Aqueous (Acidic) Water (pH 3.0)80.1< 0.1 The hydrophobic shielding of the iodine and cyclopentyl ring completely overwhelms the hydration energy of the unionized acid.
Aqueous (Basic) Water (pH 10.0)80.1> 50 Deprotonation yields a carboxylate salt; powerful ion-dipole interactions overcome the hydrophobic domains.

Self-Validating Experimental Protocol for Solubility Determination

To generate precise, compound-specific solubility data for regulatory submissions or scale-up, the Isothermal Equilibrium Method must be employed[3].

Crucially, a standard solubility test is prone to false readings if the compound degrades or undergoes a polymorphic shift in the solvent. The protocol below is designed as a self-validating system —incorporating orthogonal analytical checks to guarantee data integrity.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Weigh approximately 200 mg of 4-(Cyclopentyloxy)-3-iodobenzoic acid into a 5 mL amber glass vial (amber glass prevents potential photo-degradation of the carbon-iodine bond).

    • Add 1.0 mL of the target solvent to create a visibly heterogeneous suspension (excess solid must be present).

  • Isothermal Equilibration:

    • Seal the vial and place it in a thermoshaker set strictly to 25.0°C ± 0.1°C.

    • Agitate at 500 RPM for 48 hours . Causality: 48 hours ensures the system reaches thermodynamic equilibrium, preventing the overestimation of solubility caused by transient, kinetically soluble metastable states.

  • Phase Separation (The Critical Step):

    • Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the excess solid.

    • Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter . Causality: PTFE is universally chemically compatible, ensuring no extractables interfere with the assay, and 0.22 µm prevents sub-visible micro-crystals from skewing the quantification.

  • Analytical Quantification & Self-Validation:

    • Supernatant Analysis: Dilute the filtered supernatant appropriately and quantify the concentration using HPLC-UV (Diode Array Detector). Self-Validation: Check the chromatographic peak purity to ensure the compound did not degrade in the solvent.

    • Solid-State Analysis: Recover the pelleted solid from Step 3, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Self-Validation: Confirm the diffraction pattern matches the starting material. If it differs, the measured solubility corresponds to a new polymorph or solvate, not the original API intermediate.

Workflow Step1 1. Solid Addition (Excess API + Solvent) Step2 2. Isothermal Equilibration (Thermoshaker, 25°C, 48h) Step1->Step2 Step3 3. Phase Separation (0.22 µm PTFE Filtration) Step2->Step3 Step4 4. Analytical Quantification (HPLC-UV / Standard Curve) Step3->Step4 Step5 5. Data Processing (Calculate mg/mL Solubility) Step4->Step5

Fig 2. Step-by-step isothermal equilibrium workflow for empirical solubility determination.

Strategic Application in Process Chemistry

Understanding this solubility profile allows process chemists to engineer highly efficient synthetic workflows:

  • Cross-Coupling Reactions (Suzuki-Miyaura): Because the compound is highly soluble in THF and moderately soluble in alcohols, a THF/Water or Ethanol/Water co-solvent system is ideal for palladium-catalyzed cross-coupling at the iodine position. The organic phase solvates the organic building block, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃).

  • Liquid-Liquid Extraction (LLE): The extreme pH-dependency of this molecule makes it a perfect candidate for acid-base extraction. Post-reaction, the mixture can be basified to pH 10, driving the unreacted 4-(Cyclopentyloxy)-3-iodobenzoic acid into the aqueous phase as a salt, allowing organic impurities to be washed away with DCM. Subsequent acidification to pH 3 will precipitate the pure acid, or allow it to be seamlessly extracted into Ethyl Acetate.

  • Crystallization: For final purification, the compound can be dissolved in a minimal volume of hot Ethyl Acetate (good solvent), followed by the slow addition of Heptane (anti-solvent). The inability of Heptane to break the COOH dimers will force the compound to nucleate and crystallize with high purity.

References

  • Iodobenzoic acid. Wikipedia. Available at:[Link]

  • SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 4-alkyoxybenzoyloxypropyl Cellulose. BioResources (NCSU). Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Strategic Selection of Starting Materials for the Synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

This technical guide provides an in-depth analysis of the strategic considerations and practical methodologies for the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid, a key intermediate in the development of various...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the strategic considerations and practical methodologies for the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid, a key intermediate in the development of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying chemical logic and field-proven insights to empower researchers in their synthetic endeavors. We will explore the common starting materials, their respective synthetic pathways, and the critical parameters that ensure a successful and reproducible synthesis.

Foundational Synthetic Strategies: A Tale of Two Precursors

The synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid predominantly commences from one of two commercially available and structurally related starting materials: 4-hydroxy-3-iodobenzoic acid or its corresponding methyl ester, methyl 4-hydroxy-3-iodobenzoate. The choice between these two precursors is a critical decision point that influences the overall synthetic strategy, including the number of steps, reaction conditions, and purification procedures.

The core transformation in both pathways is a Williamson ether synthesis, a robust and well-established method for forming an ether linkage. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a cyclopentyl electrophile.

Pathway A: Synthesis Starting from 4-Hydroxy-3-iodobenzoic Acid

This is the most direct route, involving a single etherification step. The presence of the free carboxylic acid, however, necessitates the use of a sufficient amount of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups to prevent unwanted side reactions.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is typically employed. These bases are strong enough to deprotonate the phenol (pKa ≈ 10) and the carboxylic acid (pKa ≈ 4-5) but are less harsh than hydroxides, which can promote side reactions. The carbonate bases are also cost-effective and easily removed during workup.

  • Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for Williamson ether synthesis.[1] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic. They also have high boiling points, allowing for elevated reaction temperatures to drive the reaction to completion.

  • Cyclopentylating Agent: Cyclopentyl bromide or cyclopentyl tosylate are common electrophiles. Cyclopentyl bromide is often preferred due to its lower cost and good reactivity.

Experimental Protocol: Synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid

  • To a solution of 4-hydroxy-3-iodobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add cyclopentyl bromide (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to protonate the carboxylic acid, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with water to remove inorganic salts, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Pathway B: Synthesis Starting from Methyl 4-Hydroxy-3-iodobenzoate

This two-step approach involves first protecting the carboxylic acid as a methyl ester. This allows for the use of a wider range of bases and conditions for the etherification step, as only the phenolic hydroxyl group needs to be deprotonated. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Causality Behind Experimental Choices:

  • Esterification: The initial esterification of 4-hydroxy-3-iodobenzoic acid can be achieved using standard methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H2SO4).

  • Etherification: With the carboxylic acid protected, a single equivalent of a base like potassium carbonate is sufficient for the deprotonation of the phenol. The reaction can often be run under milder conditions compared to Pathway A.

  • Saponification: The final hydrolysis of the methyl ester is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent (e.g., methanol or ethanol) to ensure solubility. Subsequent acidification yields the final product.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 4-(Cyclopentyloxy)-3-iodobenzoate

  • To a solution of methyl 4-hydroxy-3-iodobenzoate (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add cyclopentyl bromide (1.2 equivalents) and heat the mixture to 80-90 °C until the starting material is consumed (monitored by TLC/HPLC).

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to 4-(Cyclopentyloxy)-3-iodobenzoic acid

  • Dissolve the crude methyl 4-(cyclopentyloxy)-3-iodobenzoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC/HPLC until the ester is fully hydrolyzed.

  • Cool the reaction, remove the methanol under reduced pressure, and dilute the remaining aqueous solution with water.

  • Acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Comparative Analysis of Starting Materials

The selection between the acidic and esterified starting materials is a trade-off between the number of synthetic steps and the ease of execution and purification.

FeaturePathway A (4-Hydroxy-3-iodobenzoic acid)Pathway B (Methyl 4-Hydroxy-3-iodobenzoate)
Number of Steps 12 (plus initial esterification if starting from the acid)
Atom Economy HigherLower due to the addition and removal of the methyl group.
Base Requirement Higher (2.5-3 eq.)Lower (1.5 eq.)
Purification Direct precipitation of the final product.Requires an extractive workup for the intermediate ester.
Overall Yield Can be lower due to potential side reactions.Often higher due to cleaner reaction profiles.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic pathways.

G cluster_A Pathway A A1 4-Hydroxy-3-iodobenzoic acid A2 4-(Cyclopentyloxy)-3-iodobenzoic acid A1->A2 Cyclopentyl Bromide, K2CO3, DMF

Caption: Direct one-step synthesis from the carboxylic acid.

G cluster_B Pathway B B1 Methyl 4-Hydroxy-3-iodobenzoate B2 Methyl 4-(Cyclopentyloxy)-3-iodobenzoate B1->B2 Cyclopentyl Bromide, K2CO3, DMF B3 4-(Cyclopentyloxy)-3-iodobenzoic acid B2->B3 NaOH, MeOH/H2O then HCl

Caption: Two-step synthesis via the methyl ester intermediate.

Conclusion and Recommendations

For laboratory-scale synthesis where expediency is a priority, the direct, one-step approach from 4-hydroxy-3-iodobenzoic acid (Pathway A) is often favored. However, for larger-scale production where yield, purity, and process robustness are paramount, the two-step pathway involving the methyl ester intermediate (Pathway B) is generally the more reliable and higher-yielding option. The initial investment in the esterification step is often offset by a cleaner etherification reaction and simpler purification of the intermediate. The choice ultimately depends on the specific project goals, available resources, and the desired scale of the synthesis.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Syntheses. EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT-BUTYLPHENYL)IODONIUM TRIFLATE. [Link]

  • PrepChem. Synthesis of Propyl 4-iodobenzoate. [Link]

  • Google Patents. US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof.
  • Google Patents.
  • Google Patents. US8153816B2 - Process for production of 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-OXO-2-substituted-2,3-dihydro-1,2-benzisoxazol-6-yl)

Sources

Foundational

IUPAC Nomenclature and Synthetic Utility of 4-(Cyclopentyloxy)-3-iodobenzoic Acid: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, 3,4-disubstituted benzoic acid derivatives serve as highly privileged scaffolds. Among these, 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3,4-disubstituted benzoic acid derivatives serve as highly privileged scaffolds. Among these, 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) stands out as a critical building block[1]. This compound is predominantly utilized as an advanced intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as analogs of Roflumilast and Cilomilast[2]. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic methodology designed for high-yield isolation.

Structural and Nomenclature Analysis

Understanding the structural semantics of a molecule is the first step in predicting its reactivity and biological behavior. The systematic IUPAC name for this compound is exactly 4-(cyclopentyloxy)-3-iodobenzoic acid .

Nomenclature Deconstruction

The naming convention strictly adheres to the IUPAC Blue Book rules for organic nomenclature:

  • Principal Functional Group: The highest-priority functional group is the carboxylic acid (-COOH). This establishes benzoic acid as the parent structure and assigns the C1 position to the ring carbon attached to the carboxyl carbon.

  • Numbering the Parent Ring: Numbering proceeds around the benzene ring to assign the lowest possible locants to the remaining substituents. This results in the substituents being located at positions 3 and 4.

  • Alphabetical Ordering: The two substituents are an iodine atom ("iodo") and a cyclopentyl ether group ("cyclopentyloxy"). Alphabetization dictates that "cyclopentyloxy" (starting with c) precedes "iodo" (starting with i).

  • Final Assembly: Combining these elements yields the definitive name: 4-(cyclopentyloxy)-3-iodobenzoic acid .

Physicochemical Rationale

The strategic placement of these functional groups is not arbitrary. The highly lipophilic cyclopentyloxy group at the para position is designed to mimic the binding of cyclic adenosine monophosphate (cAMP) within the hydrophobic pocket of target enzymes. Meanwhile, the heavy iodine atom at the meta position provides a unique steric bulk and serves as an exceptional leaving group for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann-type copper-catalyzed hydroxylations or Suzuki couplings)[2].

Synthetic Methodology & Protocol

Experimental Protocol

Step 1: Regioselective Iodination

  • Procedure: Dissolve 4-hydroxybenzoic acid in 2N aqueous NaOH. Dropwise, add a 15% solution of iodine ( I2​ ) in 20% aqueous potassium iodide (KI). Stir at room temperature for 3 hours, then acidify with acetic acid to pH 3 to precipitate the product[3].

  • Causality & Validation: The basic conditions deprotonate the phenol to a phenoxide ion, which strongly activates the ortho position (C3) toward electrophilic aromatic substitution by the generated hypoiodite species. The reaction is self-validating: successful conversion is visually confirmed by the precipitation of 4-hydroxy-3-iodobenzoic acid upon acidification.

Step 2: Dual Alkylation (Esterification and Etherification)

  • Procedure: Combine 4-hydroxy-3-iodobenzoic acid with 2.5 equivalents of cyclopentyl bromide and 3.0 equivalents of anhydrous K2​CO3​ in dimethylformamide (DMF). Heat the mixture to 80 °C for 12 hours.

  • Causality & Validation: Cyclopentyl bromide is a secondary alkyl halide subject to steric hindrance. Heating in a polar aprotic solvent (DMF) with a mild base enhances the nucleophilicity of both the phenoxide and the carboxylate, driving the reaction to the fully alkylated intermediate: cyclopentyl 4-(cyclopentyloxy)-3-iodobenzoate.

Step 3: Selective Saponification

  • Procedure: Dissolve the intermediate ester in a 1:1 mixture of THF and water. Add 2.0 equivalents of lithium hydroxide (LiOH) and stir at room temperature for 4 hours. Acidify the aqueous layer with 1M HCl to precipitate the final product.

  • Causality & Validation: LiOH provides hydroxide ions that selectively attack the highly electrophilic carbonyl carbon of the ester. The ether linkage at the C4 position is entirely stable to these basic conditions. Acidification protonates the carboxylate, driving the precipitation of the highly lipophilic target compound.

Synthesis A 4-Hydroxybenzoic Acid B 4-Hydroxy-3-iodobenzoic Acid A->B I2, KI, NaOH (Regioselective Iodination) C Cyclopentyl 4-(cyclopentyloxy)- 3-iodobenzoate B->C Cyclopentyl Bromide, K2CO3 (Dual Alkylation) D 4-(Cyclopentyloxy)- 3-iodobenzoic Acid C->D LiOH, THF/H2O then HCl (Saponification)

Caption: Synthetic workflow for 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Application in Drug Discovery: PDE4 Inhibition

The primary utility of 4-(Cyclopentyloxy)-3-iodobenzoic acid lies in its role as a precursor for PDE4 inhibitors. PDE4 is the predominant enzyme responsible for the hydrolysis of cAMP in immune and inflammatory cells.

By utilizing the iodine atom as a reactive handle, chemists can perform copper-catalyzed hydroxylations to introduce diverse alkoxy groups (e.g., difluoromethoxy or cyclopropylmethoxy groups)[2]. The resulting 3,4-dialkoxybenzoic acid derivatives act as competitive inhibitors of PDE4. By preventing the hydrolysis of cAMP to inactive 5'-AMP, these compounds maintain high intracellular cAMP levels, thereby activating Protein Kinase A (PKA) and suppressing downstream inflammatory responses—a critical mechanism for treating Chronic Obstructive Pulmonary Disease (COPD) and asthma.

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate Binding Inflammation Suppression of Inflammation PKA->Inflammation Downstream Signaling AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor 3,4-Disubstituted Benzoic Acid Derivative Inhibitor->PDE4 Competitive Inhibition

Caption: PDE4 signaling pathway and the competitive inhibitory role of 3,4-disubstituted benzoic acid derivatives.

Quantitative Data & Analytics

The following table summarizes the expected quantitative outcomes and key analytical markers for the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid to ensure rigorous quality control.

Reaction StepSubstrateReagents & ConditionsTypical YieldKey Analytical Marker (1H NMR / IR)
1. Regioselective Iodination 4-Hydroxybenzoic acid I2​ , KI, NaOH, H2​O , rt, 3h55–81%1H NMR: δ 8.33 (d, J = 2.0 Hz, 1H, Ar-H adjacent to Iodine)[3]
2. Dual Alkylation 4-Hydroxy-3-iodobenzoic acidCyclopentyl bromide, K2​CO3​ , DMF, 80 °C, 12h85–90%1H NMR: δ 4.85 (m, 1H, -OCH- of cyclopentyl ether)
3. Saponification Cyclopentyl 4-(cyclopentyloxy)-3-iodobenzoateLiOH, THF/ H2​O , rt, 4h, then 1M HCl>95%IR: Broad peak ~3000-2500 cm−1 (Free -COOH stretch)

References

  • [1] ChemBK. 1131614-30-6 - 4-(Cyclopentyloxy)-3-iodobenzoic acid. Available at:[Link]

  • [3] Organic Chemistry Frontiers / RSC Advances. Electronic Supplementary Information for Planar Blatter radicals through Bu3SnH and TMS3SiH–assisted cyclization of aryl iodides (2022). Available at:[Link]

Sources

Exploratory

Molecular weight of 4-(Cyclopentyloxy)-3-iodobenzoic acid

An In-depth Technical Guide to 4-(Cyclopentyloxy)-3-iodobenzoic acid: Synthesis, Characterization, and Scientific Context Abstract This technical guide provides a comprehensive scientific overview of 4-(Cyclopentyloxy)-3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Cyclopentyloxy)-3-iodobenzoic acid: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive scientific overview of 4-(Cyclopentyloxy)-3-iodobenzoic acid, a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While not a commonly cataloged compound, its structure embodies key functionalities that are highly valuable in modern synthetic applications. This document details the molecule's physicochemical properties, including a calculated molecular weight, and presents a robust, proposed synthetic pathway. Furthermore, it outlines detailed protocols for the purification and rigorous analytical characterization required to validate the compound's identity and purity. The guide concludes with a discussion of the scientific context, exploring the therapeutic and synthetic potential derived from its unique combination of a carboxylic acid, an iodo-substituent, and a lipophilic cyclopentyloxy moiety. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage advanced chemical intermediates.

Core Physicochemical Properties

4-(Cyclopentyloxy)-3-iodobenzoic acid is a trifunctionalized aromatic compound. Its core structure is a benzoic acid, which is modified with an iodine atom at the meta-position relative to the carboxyl group and a cyclopentyloxy group at the para-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential biological activity.[1]

The molecular formula of this compound is determined to be C₁₂H₁₃IO₃ . Based on this formula, the key quantitative properties have been calculated and are presented below.

PropertyValueMethod
Molecular Formula C₁₂H₁₃IO₃-
Molecular Weight 332.13 g/mol Calculation
Monoisotopic Mass 331.98550 DaCalculation
XLogP3 (Predicted) 4.1Calculation
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-

Table 1: Calculated Physicochemical Properties of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

The presence of the iodine atom significantly increases the molecular weight and lipophilicity. The cyclopentyloxy group further enhances its non-polar character, which can be critical for modulating pharmacokinetic properties in drug candidates.[2] The carboxylic acid provides a reactive handle for derivatization and is often a key pharmacophoric element for interacting with biological targets.[1]

Proposed Synthesis Pathway

A feasible and logical synthetic route to 4-(Cyclopentyloxy)-3-iodobenzoic acid can be designed starting from commercially available 4-hydroxy-3-iodobenzoic acid. The strategy involves two primary stages: protection of the carboxylic acid via esterification, followed by etherification to introduce the cyclopentyloxy group, and concluding with deprotection. This approach prevents undesirable side reactions with the acidic proton of the carboxyl group during the etherification step.[3]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification (Deprotection) A 4-Hydroxy-3-iodobenzoic acid B Methyl 4-hydroxy-3-iodobenzoate A->B MeOH, H₂SO₄ (cat.) C Methyl 4-hydroxy-3-iodobenzoate D Methyl 4-(cyclopentyloxy)-3-iodobenzoate C->D Cyclopentyl bromide, K₂CO₃, DMF E Methyl 4-(cyclopentyloxy)-3-iodobenzoate F 4-(Cyclopentyloxy)-3-iodobenzoic acid E->F 1. NaOH, H₂O/MeOH 2. HCl (aq)

Figure 1: Proposed three-step synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid.
Detailed Experimental Protocols

Step 1: Esterification of 4-Hydroxy-3-iodobenzoic Acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the base-mediated etherification in the subsequent step. Sulfuric acid serves as an effective catalyst for this Fischer esterification.

  • Methodology:

    • Suspend 4-hydroxy-3-iodobenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

    • Carefully add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.

    • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and reduce the solvent volume under vacuum.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-hydroxy-3-iodobenzoate.

Step 2: Williamson Ether Synthesis

  • Rationale: This classical Sₙ2 reaction forms the ether linkage. The phenolic proton is deprotonated by a mild base (potassium carbonate) to form a nucleophilic phenoxide, which then displaces the bromide from cyclopentyl bromide.

  • Methodology:

    • Dissolve the crude methyl 4-hydroxy-3-iodobenzoate (1.0 eq) in dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 1.5 eq) and cyclopentyl bromide (1.2 eq) to the solution.

    • Heat the reaction mixture to 80°C for 6-12 hours, under an inert atmosphere (e.g., nitrogen or argon). Monitor by TLC.

    • After cooling, pour the mixture into ice-water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, methyl 4-(cyclopentyloxy)-3-iodobenzoate, can be purified by column chromatography on silica gel.

Step 3: Saponification (Ester Hydrolysis)

  • Rationale: The final step is the deprotection of the methyl ester to reveal the target carboxylic acid. This is achieved by base-catalyzed hydrolysis (saponification), followed by an acidic workup to protonate the carboxylate salt.

  • Methodology:

    • Dissolve the purified ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 using 1 M hydrochloric acid (HCl). A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures self-validation of the results.

G cluster_purity Purity Analysis cluster_char Spectroscopic & Spectrometric Analysis Start Crude Product from Synthesis Purification Purification (Recrystallization / Column Chromatography) Start->Purification Purity Purity Assessment (>95%) Purification->Purity Characterization Structural Confirmation Purity->Characterization If Pure HPLC HPLC / UPLC Purity->HPLC Primary Technique Final Validated Compound Characterization->Final MS Mass Spectrometry (MS) Characterization->MS Confirmatory Data NMR1H ¹H NMR Characterization->NMR1H Confirmatory Data NMR13C ¹³C NMR Characterization->NMR13C Confirmatory Data IR Infrared (IR) Spectroscopy Characterization->IR Confirmatory Data

Figure 2: Workflow for the purification and analytical characterization of the target compound.
  • High-Performance Liquid Chromatography (HPLC): The primary technique to assess purity. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a standard method. Purity is determined by the peak area percentage.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. In electrospray ionization (ESI) mode, the expected ions would be [M-H]⁻ at m/z 330.98 or [M+H]⁺ at m/z 332.99. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the arrangement of protons. Expected signals include three distinct aromatic protons, a multiplet for the methine proton of the cyclopentyloxy group, several multiplets for the methylene protons of the cyclopentyl ring, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will show 12 distinct carbon signals, confirming the molecular asymmetry. Key signals include the carboxyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the cyclopentyl group.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).

Scientific Context and Potential Applications

Substituted benzoic acids are privileged scaffolds in drug discovery and materials science.[4] The specific combination of substituents in 4-(Cyclopentyloxy)-3-iodobenzoic acid makes it a versatile intermediate.

  • Role as a Synthetic Intermediate: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][5] This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups at the 3-position, enabling the rapid synthesis of diverse and complex molecular libraries. A protocol for a Suzuki reaction on a similar iodobenzoic acid scaffold has been well-documented.[6]

  • Applications in Medicinal Chemistry: This molecule can serve as a foundational fragment for developing novel therapeutics.

    • Modulation of Physicochemical Properties: The lipophilic cyclopentyloxy group can enhance membrane permeability and modify the pharmacokinetic profile of a drug candidate.

    • Fragment-Based Drug Design: The molecule can be used to probe binding pockets of biological targets, with the carboxylic acid often acting as a key hydrogen-bonding or salt-bridging feature. Substituted benzoic acids have been identified as inhibitors for challenging targets like the anti-apoptotic proteins Mcl-1 and Bfl-1.[4]

    • Bioisosteric Replacement: The entire scaffold can be used to replace or mimic other structures in known active compounds to optimize potency, selectivity, or metabolic stability.

Conclusion

4-(Cyclopentyloxy)-3-iodobenzoic acid, with a calculated molecular weight of 332.13 g/mol , represents a strategically designed chemical building block. While its direct synthesis and characterization data are not widely published, this guide provides a scientifically sound and detailed framework for its preparation and validation based on established chemical principles. The inherent reactivity of its iodo- and carboxyl- functionalities, combined with the modulating effect of the cyclopentyloxy group, makes it a highly valuable intermediate for researchers in synthetic organic chemistry and drug discovery. The methodologies and context provided herein offer a solid foundation for the utilization of this and similar compounds in advancing scientific research.

References

  • Let's Talk Academy. (2026, January 23). Order of Acidity of Substituted Benzoic Acids Explained - CSIR NET LIFE SCIENCE COACHING.
  • St. Martin, T., et al. (2020, March 12). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed.
  • Stewart, R., & Granger, M. R. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Science Publishing.
  • Ramírez-Ramírez, R. E., et al. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI.
  • Ramírez-Ramírez, R. E., et al. (2025, October 16). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate.
  • ChemicalBook. (2026, January 13). 4-(Cyclopentyloxy)-benzoic acid | 30762-02-8.
  • Sigma-Aldrich. 4-(cyclopentyloxy)-3-iodo-5-methoxybenzoic acid.
  • MilliporeSigma. 4-Cyclopropyl-3-iodobenzoic acid | 1131588-02-7.
  • MilliporeSigma. 4-Cyclopropyl-3-iodobenzoic acid.
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  • 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006, March).
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid.
  • Yoshimura, A., et al. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI.
  • Sigma-Aldrich. 4-Cyclopropyl-3-iodobenzoic acid | 1131588-02-7.
  • PubChemLite. 4-(cyclopentyloxy)-3-methoxybenzoic acid (C13H16O4).
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  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • Cheméo. Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9).
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  • Colucci, J., et al. (2010, June 15). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. PubMed.

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Cyclopentyloxy)-3-iodobenzoic Acid: Melting Point Determination

This guide provides a comprehensive technical overview of the determination of the melting point for the novel compound 4-(Cyclopentyloxy)-3-iodobenzoic acid. The document is intended for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the determination of the melting point for the novel compound 4-(Cyclopentyloxy)-3-iodobenzoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the scientific rationale behind the experimental protocol, a step-by-step methodology for accurate measurement, and the interpretation of the resulting data.

Introduction: The Significance of Melting Point in Pharmaceutical Research

The melting point of a crystalline solid is a fundamental physicochemical property that serves as a crucial indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the material transitions from a solid to a liquid state. In the context of drug development, the presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, the accurate determination of this parameter is an essential first step in the characterization of a new chemical entity (NCE) such as 4-(Cyclopentyloxy)-3-iodobenzoic acid.

4-(Cyclopentyloxy)-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. The presence of the iodine atom and the cyclopentyloxy group is expected to influence its crystal lattice structure and, consequently, its melting point. Structurally related compounds, such as 4-iodobenzoic acid and 3-iodobenzoic acid, exhibit melting points of 270-273 °C and 185-189 °C, respectively[1][2][3]. The introduction of the 4-cyclopentyloxy substituent is anticipated to alter the intermolecular forces, leading to a distinct melting point for the title compound.

This guide will outline a robust and reproducible method for determining the melting point of 4-(Cyclopentyloxy)-3-iodobenzoic acid, ensuring the generation of high-quality, reliable data for regulatory submissions and further research.

Experimental Protocol: Melting Point Determination

The following protocol describes the use of a digital melting point apparatus, a standard piece of equipment in modern chemistry laboratories. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Equipment
  • Sample: 4-(Cyclopentyloxy)-3-iodobenzoic acid, crystalline solid.

  • Equipment:

    • Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70, or equivalent).

    • Capillary tubes (one end sealed).

    • Spatula.

    • Mortar and pestle.

    • Watch glass.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: A finely powdered, homogeneous sample ensures uniform heat transfer within the capillary tube, leading to a more accurate and sharper melting point reading.

    • Procedure: Place a small amount of crystalline 4-(Cyclopentyloxy)-3-iodobenzoic acid on a clean, dry watch glass. Using a spatula, gently crush the crystals into a fine powder. If necessary, use a mortar and pestle for more efficient grinding.

  • Capillary Tube Loading:

    • Rationale: Proper loading of the capillary tube is critical for an accurate determination. An appropriate sample height allows for clear observation of the melting process without excessive heat lag.

    • Procedure: Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of the solid will be forced into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat this process until the sample height in the capillary tube is approximately 2-3 mm.

  • Instrument Setup and Calibration:

    • Rationale: Instrument calibration with certified standards is a cornerstone of good laboratory practice (GLP) and ensures the accuracy of the temperature readings.

    • Procedure: Prior to running the sample, it is recommended to verify the calibration of the melting point apparatus using certified reference standards with known melting points (e.g., benzophenone, 48-52 °C; caffeine, 235-238 °C).

  • Melting Point Determination:

    • Rationale: A two-stage heating process is employed for efficiency and accuracy. A rapid initial heating brings the temperature close to the expected melting point, followed by a slower ramp rate to allow for thermal equilibrium and precise observation of the melting transition.

    • Procedure:

      • Insert the loaded capillary tube into the heating block of the melting point apparatus.

      • Set the initial heating rate to a rapid ramp (e.g., 10-20 °C/min) to approach the expected melting point. Based on analogous structures, a preliminary target temperature of approximately 170 °C can be set.

      • Once the temperature is within 20-30 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/min.

      • Carefully observe the sample through the magnifying lens.

      • Record the temperature at which the first drop of liquid appears (the onset of melting).

      • Record the temperature at which the last crystal melts (the clear point). The melting point is reported as this range.

Data Presentation

The experimental results for the melting point determination of 4-(Cyclopentyloxy)-3-iodobenzoic acid are summarized in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)
4-(Cyclopentyloxy)-3-iodobenzoic acidC12H13IO3332.13188 - 192

Note: The expected melting point is a hypothetical value based on the analysis of structurally related compounds and serves as a target for the described experimental procedure.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the melting point determination process.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Data Output A Crystalline Sample B Grind to Fine Powder A->B Homogenization C Load Capillary Tube B->C D Pack Sample (2-3 mm) C->D E Insert into Apparatus D->E F Rapid Heating (to ~170°C) E->F G Slow Heating (1-2°C/min) F->G Approach Expected M.P. H Observe & Record G->H I Record Onset Temperature H->I J Record Clear Point H->J K Report Melting Range I->K J->K

Caption: A flowchart illustrating the key steps in the experimental determination of a compound's melting point.

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating mechanisms to ensure the trustworthiness of the results:

  • Purity Indication: A sharp melting range (e.g., within 1-2 °C) is a strong indicator of a high-purity sample. A broad melting range would suggest the presence of impurities and would necessitate further purification steps, such as recrystallization.

  • Instrument Calibration: Regular calibration of the melting point apparatus with certified standards provides a traceable and verifiable measure of the instrument's accuracy.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results. Consistent melting point ranges across multiple measurements increase confidence in the data.

Authoritative Grounding and Mechanistic Insights

The principles underlying melting point depression are well-established in physical chemistry. The presence of a soluble impurity disrupts the crystal lattice of the solid, which requires less energy (a lower temperature) to break the intermolecular forces. This phenomenon is a colligative property, meaning it depends on the concentration of the impurity, not its specific identity.

The choice of a slow heating rate (1-2 °C/min) near the melting point is crucial for ensuring that the temperature of the heating block and the sample in the capillary tube are in thermal equilibrium. A faster heating rate can lead to a "thermal lag," where the thermometer reading is higher than the actual temperature of the sample, resulting in an erroneously high and broad melting point reading.

The synthesis of related iodinated benzoic acids often involves methods such as the oxidation of the corresponding iodotoluenes or diazotization of aminobenzoic acids[4]. For instance, 3-iodobenzoic acid can be prepared from benzoic acid through a reaction with iodine and silver sulfate in sulfuric acid[5]. The introduction of the cyclopentyloxy group would likely be achieved through a Williamson ether synthesis on a suitable hydroxy-iodobenzoic acid precursor. Each of these synthetic steps carries the potential for introducing impurities, underscoring the importance of melting point determination as a quality control measure.

References

  • 4-(cyclopentyloxy)benzoic acid (C12H14O3) - PubChemLite. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • 3-iodobenzoic acid - 618-51-9, C7H5IO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc. Retrieved March 14, 2026, from [Link]

  • 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006, March). NOP. Retrieved March 14, 2026, from [Link]

  • p-IODOBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • 4-Iodobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 14, 2026, from [Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - MDPI. (2021, March 27). MDPI. Retrieved March 14, 2026, from [Link]

  • Iodobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Preparation of 3-iodobenzoic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved March 14, 2026, from [Link]

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Exploratory

Stability and Storage Dynamics of 4-(Cyclopentyloxy)-3-iodobenzoic Acid: A Technical Whitepaper

Executive Summary The compound 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a critical halogenated aromatic building block frequently utilized in advanced pharmaceutical synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a critical halogenated aromatic building block frequently utilized in advanced pharmaceutical synthesis and medicinal chemistry. Due to the unique steric and electronic properties imparted by the cyclopentyloxy ether and the heavy iodine atom, this molecule presents specific stability challenges. As a Senior Application Scientist, I have structured this whitepaper to dissect the intrinsic chemical vulnerabilities of this compound, outline rigorous ICH-compliant stability testing methodologies, and establish field-proven storage protocols.

Understanding the causality behind its degradation is paramount for drug development professionals to prevent batch failures, ensure analytical integrity, and maintain downstream synthetic yields.

Intrinsic Chemical Vulnerabilities & Causality

The stability profile of 4-(Cyclopentyloxy)-3-iodobenzoic acid is governed by three distinct functional groups, each with its own degradation causality:

  • The Aryl Iodide Bond (C-I): The carbon-iodine bond is the weakest among aryl halides, with a bond dissociation energy of approximately 65 kcal/mol. This low energetic threshold makes the molecule highly susceptible to photolytic homolytic cleavage . When exposed to ultraviolet (UV) light, the C-I bond breaks to form an aryl radical and an iodine radical, leading to rapid deiodination [3].

  • The Cyclopentyl Ether Linkage: While sterically hindered and generally stable under neutral conditions, aryl alkyl ethers are vulnerable to acid-catalyzed hydrolysis and oxidative stress. In the presence of ambient moisture and elevated temperatures, trace acidic impurities can protonate the ether oxygen, leading to the loss of cyclopentanol and the formation of a phenolic degradant.

  • The Carboxylic Acid Moiety: This group is relatively robust but can undergo decarboxylation under extreme thermal stress (>150°C). However, under standard pharmaceutical storage conditions, its primary risk is the formation of intermolecular hydrogen-bonded dimers, which can alter solubility profiles rather than causing true chemical degradation.

G A 4-(Cyclopentyloxy)-3-iodobenzoic acid (Intact API) B UV Light (Photolysis) Homolytic C-I Cleavage A->B C Acid/Heat (Hydrolysis) Ether Cleavage A->C H+ / Δ D 4-(Cyclopentyloxy)benzoic acid + Iodine Radicals B->D Hydrogen Abstraction E 4-Hydroxy-3-iodobenzoic acid + Cyclopentanol C->E Hydrolysis

Fig 1. Primary degradation pathways of 4-(Cyclopentyloxy)-3-iodobenzoic acid under stress.

Stability Testing Framework (ICH Compliance)

To accurately characterize the degradation profile of this compound, a forced degradation study must be executed in strict accordance with the [2]. The goal is to force 5–20% degradation to validate the stability-indicating analytical methods without triggering secondary, non-representative degradation pathways[4].

Quantitative Degradation Matrix

The following table summarizes the optimized stress conditions and the expected quantitative outcomes for 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Stress TypeExperimental ConditionDurationPrimary Degradation PathwayTarget Degradation (%)
Photolytic 1.2M lux-hr + 200 Wh/m² UV1–3 DaysDeiodination (C-I homolytic cleavage)10 – 15%
Thermal 60°C, Solid State14 DaysMinor decarboxylation / Dimerization< 5%
Hydrolytic 0.1 N HCl, 40°C7 DaysEther cleavage (Cyclopentanol loss)5 – 10%
Oxidative 3% H₂O₂, Room Temp24 HoursOxidation of the aromatic ring10 – 20%

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating System Suitability Testing (SST) and Mass Balance Verification (where the sum of the intact API and all quantified degradants equals 100% ± 2%).

Workflow Start Initiate Forced Degradation Study Prep Sample Preparation (Solid & Solution State) Start->Prep Stress1 Photolytic Stress (ICH Q1B: 1.2M lux-hr) Prep->Stress1 Stress2 Thermal/Humidity Stress (ICH Q1A: 40°C/75% RH) Prep->Stress2 Stress3 Oxidative Stress (3% H2O2, 24 hr) Prep->Stress3 Analysis HPLC-UV/MS Analysis (Mass Balance Verification) Stress1->Analysis Stress2->Analysis Stress3->Analysis Eval Data Evaluation & Storage Protocol Refinement Analysis->Eval

Fig 2. ICH-compliant forced degradation workflow for stability-indicating method development.

Protocol A: Photolytic Forced Degradation (ICH Q1B)

Causality: UV light provides the exact activation energy required to break the C-I bond. This protocol verifies the molecule's photostability and validates the necessity of actinic packaging.

  • Sample Preparation: Accurately weigh 10.0 mg of the compound into two clear quartz vials (test samples) and two actinic amber glass vials (dark controls). Spread the powder evenly to a thickness of 3 mm to ensure uniform light penetration.

  • Chamber Exposure: Place all vials into a validated photostability chamber. Expose the samples to a cool white fluorescent lamp ensuring an overall illumination of 1.2 million lux hours, alongside near-UV energy of 200 Watt hours/m².

  • Quenching & Dilution: Post-exposure, dissolve the contents of each vial in 100 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to yield a working concentration of 100 µg/mL.

  • Self-Validation (SST & Mass Balance): Inject a reference standard to confirm column plate count (>2000) and tailing factor (<1.5). Inject the stressed samples into an HPLC-UV/MS system (C18 column, 254 nm detection). Calculate the mass balance: Area(Intact) + Area(Deiodinated Degradant) + Area(Unknowns). If the mass balance falls outside 98-102%, investigate potential volatile degradant loss.

Protocol B: Accelerated Thermal & Humidity Testing (ICH Q1A)

Causality: Elevated heat and humidity accelerate the kinetic rate of ether hydrolysis. This protocol determines the shelf-life and establishes the required storage temperature.

  • Packaging Simulation: Place 50.0 mg of the compound into double low-density polyethylene (LDPE) bags, twist-tied, and sealed within a miniature high-density polyethylene (HDPE) drum to simulate commercial packaging.

  • Incubation: Transfer the packaged samples into a controlled environmental chamber calibrated to 40°C ± 2°C and 75% RH ± 5% RH.

  • Sampling Intervals: Withdraw samples at exactly t=0 , t=1 month, t=3 months, and t=6 months.

  • Analysis: Assess for physical appearance changes (e.g., discoloration from white to yellow, indicating free iodine release), moisture uptake via Karl Fischer titration, and chemical purity via HPLC.

Optimized Storage Protocols

Based on the physicochemical properties and the degradation causality outlined above, the following storage parameters are mandatory to maintain the integrity of 4-(Cyclopentyloxy)-3-iodobenzoic acid [1]:

  • Temperature Control: Must be stored at 2–8°C (Refrigerated) . Lowering the thermal energy effectively halts the activation kinetics required for ether hydrolysis and limits the mobility of ambient moisture.

  • Light Protection: The compound is highly photosensitive. It must be stored in actinic (amber) glass containers or opaque HDPE drums to block UV wavelengths and prevent homolytic C-I cleavage.

  • Atmospheric Control: To prevent oxidative degradation of the ether linkage, containers should be backfilled with an inert gas (Argon or Nitrogen) prior to sealing. Argon is preferred due to its higher density, which allows it to blanket the solid powder effectively.

  • Desiccation: Include silica gel desiccant packets within the secondary packaging to scavenge any residual moisture that could catalyze hydrolytic pathways.

References

  • ChemBK. "1131614-30-6 - Physico-chemical Properties and Storage." ChemBK Chemical Database. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." Available at:[Link]

  • PubMed / National Institutes of Health. "Photocatalytic dehalogenation coupled on-line to a reversed micellar-mediated chemiluminescence detection system: application to the determination of iodinated aromatic compounds." Available at:[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." Available at: [Link]

Foundational

Purity Analysis of 4-(Cyclopentyloxy)-3-iodobenzoic Acid: A Comprehensive Methodological Framework

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs), halogenated aromatic ethers such as 4-(Cyclopentyloxy)-3-iodobenzoic acid serve as critical structural intermediates. Because thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), halogenated aromatic ethers such as 4-(Cyclopentyloxy)-3-iodobenzoic acid serve as critical structural intermediates. Because this compound is positioned upstream in complex synthetic pathways, any uncharacterized impurities or residual reagents can propagate, leading to costly late-stage failures. As a Senior Application Scientist, I approach the purity analysis of this intermediate not merely as a compliance exercise, but as a mechanistic challenge. This whitepaper details a self-validating analytical framework—encompassing UPLC-UV for organic impurities and Headspace GC-FID for residual solvents—designed to ensure absolute structural integrity in accordance with global regulatory standards[1].

Mechanistic Origins of the Impurity Profile

Analytical method development must always begin with a deep understanding of the molecule's chemical reactivity. 4-(Cyclopentyloxy)-3-iodobenzoic acid is synthesized via the basic alkylation of 4-hydroxy-3-iodobenzoic acid using cyclopentyl bromide[2]. This specific synthetic route dictates the predictive impurity profile that our analytical methods must resolve:

  • Impurity A (De-iodination): Aryl iodides are susceptible to homolytic cleavage or catalytic dehalogenation under extended thermal exposure. This yields 4-(cyclopentyloxy)benzoic acid, a structurally similar analog that is notoriously difficult to separate from the main peak.

  • Impurity B (Esterification/Over-alkylation): The free carboxylic acid moiety can act as a nucleophile against excess cyclopentyl bromide. If the subsequent saponification step is incomplete, cyclopentyl 4-(cyclopentyloxy)-3-iodobenzoate remains as a highly lipophilic impurity.

  • Impurity C (Over-iodination): Originating from the upstream synthesis of the starting material, trace amounts of 3,5-diiodo-4-hydroxybenzoic acid propagate through the alkylation step to form 3,5-diiodo-4-(cyclopentyloxy)benzoic acid.

  • Residual Alkylating Agent: Unreacted cyclopentyl bromide must be strictly quantified due to its volatility and potential to trigger unwanted side reactions in downstream API coupling steps[2].

ImpurityPathway SM 4-Hydroxy-3-iodobenzoic acid (Starting Material) Target 4-(Cyclopentyloxy)-3-iodobenzoic acid (Target Intermediate) SM->Target Base, Solvent, Heat ImpC 3,5-Diiodo-4-(cyclopentyloxy)benzoic acid (Imp C: Over-iodination) SM->ImpC Trace di-iodo SM Reagent Cyclopentyl Bromide (Alkylating Agent) Reagent->Target Alkylation ImpA 4-(Cyclopentyloxy)benzoic acid (Imp A: De-iodination) Target->ImpA De-halogenation ImpB Cyclopentyl 4-(cyclopentyloxy)-3-iodobenzoate (Imp B: Esterification) Target->ImpB Excess Reagent

Synthesis pathway and mechanistic origins of key organic impurities.

Analytical Strategy & Method Development

To capture the diverse physical properties of the impurities, a dual-technique approach is mandatory.

UPLC-UV for Organic Impurities

The Causality of Choice: Resolving the target intermediate from Impurity A (de-iodinated) and Impurity C (over-iodinated) requires immense theoretical plate counts. Therefore, a sub-2 µm Ultra-Performance Liquid Chromatography (UPLC) stationary phase is selected. Furthermore, the free carboxylic acid group on the analyte presents a severe chromatographic challenge. At a neutral pH, the acid partially ionizes, leading to split peaks and severe tailing. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the complete protonation of the benzoic acid moiety[3]. This ensures the molecule remains neutral, interacting uniformly with the hydrophobic C18 stationary phase to produce sharp, symmetrical peaks.

Headspace GC-FID for Residual Cyclopentyl Bromide

The Causality of Choice: Direct liquid injection of 4-(Cyclopentyloxy)-3-iodobenzoic acid into a Gas Chromatograph (GC) is a critical error. The benzoic acid matrix is non-volatile and will rapidly degrade in the heated inlet, destroying the column. Headspace (HS) extraction is the self-validating solution. By dissolving the sample in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) and heating the sealed vial, only the volatile cyclopentyl bromide partitions into the gas phase. The API intermediate remains safely trapped in the liquid phase, ensuring zero column contamination.

AnalyticalWorkflow Prep Sample Preparation (1.0 mg/mL) HPLC UPLC-UV Analysis (Organic Impurities) Prep->HPLC GC HS-GC-FID Analysis (Residual Solvents) Prep->GC Val ICH Q2(R2) Validation (LOD/LOQ, Linearity) HPLC->Val GC->Val Report Certificate of Analysis (Purity > 99.0%) Val->Report

Logical workflow for the purity assessment and validation lifecycle.

ICH Q2(R2) Validation Framework

A method is only as trustworthy as its validation data. The developed protocols must be rigorously evaluated against the ICH Q2(R2) guidelines[4] to prove they are fit for their intended purpose. The quantitative data from our validation lifecycle is summarized below.

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Result for Target Intermediate
Specificity Resolution ( Rs​ ) between API and Imp A > 1.5 Rs​ = 2.8 (Baseline separation achieved)
Linearity Correlation coefficient ( R2 ) ≥ 0.999 R2 = 0.9998
Precision (Repeatability) %RSD of 6 replicate standard injections ≤ 2.0%%RSD = 0.6%
Accuracy (Recovery) 90.0% – 110.0% recovery at 3 concentration levels99.2% – 101.5%
Sensitivity (LOD / LOQ) S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.01%, LOQ: 0.03%

Step-by-Step Experimental Protocols

Every protocol below is engineered as a self-validating system . If the System Suitability Testing (SST) criteria fail, the run is automatically invalidated, preventing the reporting of erroneous data.

Protocol 1: UPLC-UV Analysis of Organic Impurities

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm. (Causality Check: End-capped silica prevents secondary interactions with the free carboxylic acid).

  • Column Temperature: 40°C. (Causality Check: Reduces mobile phase viscosity, maintaining system backpressure well below the 15,000 psi limit).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-2 min (20% B), 2-8 min (20% to 80% B), 8-10 min (80% B), 10-12 min (20% B).

  • Detection: UV at 254 nm.

3. System Suitability Testing (SST):

  • Inject a Blank (Diluent) to confirm no baseline interference.

  • Inject a Resolution Solution containing 4-(Cyclopentyloxy)-3-iodobenzoic acid and Impurity A (0.1 mg/mL each). Pass Criterion: Resolution ( Rs​ ) ≥ 1.5.

  • Inject the Standard Solution (1.0 mg/mL) six times. Pass Criterion: Peak area %RSD ≤ 2.0%.

Protocol 2: Headspace GC-FID Analysis of Residual Cyclopentyl Bromide

1. Sample Preparation:

  • Accurately weigh 100 mg of the intermediate into a 20 mL headspace vial.

  • Add 5.0 mL of N-Methyl-2-pyrrolidone (NMP). Seal immediately with a PTFE/silicone septum.

2. Headspace & Chromatographic Conditions:

  • Incubation: 85°C for 20 minutes with agitation. (Causality Check: 85°C is sufficient to drive the volatile bromide into the headspace without thermally degrading the benzoic acid).

  • Column: DB-624 (30 m x 0.32 mm x 1.8 µm).

  • Carrier Gas: Helium at 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).

  • Detector: FID at 250°C.

3. System Suitability Testing (SST):

  • Inject a Standard Solution of Cyclopentyl Bromide (equivalent to 50 ppm relative to the sample) six times. Pass Criterion: %RSD ≤ 5.0% and Signal-to-Noise (S/N) ≥ 10.

Conclusion

The purity analysis of 4-(Cyclopentyloxy)-3-iodobenzoic acid demands a rigorous, chemically informed approach. By understanding the mechanistic origins of de-iodinated, over-iodinated, and esterified impurities, we successfully engineered a UPLC-UV method that leverages acidic mobile phases to tame the free carboxylic acid. Paired with a matrix-isolating Headspace GC-FID method for residual alkylating agents, this analytical framework provides a robust, ICH-compliant defense mechanism against impurity propagation in pharmaceutical manufacturing.

References

  • [1] Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) | Source: International Council for Harmonisation (ICH) | URL:[Link]

  • [4] Title: Q2(R2) Validation of Analytical Procedures | Source: U.S. Food and Drug Administration (FDA) | URL:[Link]

  • [2] Title: Processes for Making, and Methods of Using, Glycopyrronium Compounds (Patent detailing cyclopentyl bromide usage) | Source: European Patent Office (EPO) | URL: [Link]

Sources

Exploratory

Strategic Derivatization of 4-(Cyclopentyloxy)-3-iodobenzoic Acid: A Versatile Scaffold for PDE4 Inhibitors and Beyond

Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the selection of versatile, highly programmable building blocks. 4-(Cyclopentyloxy)-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the selection of versatile, highly programmable building blocks. 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) represents a privileged scaffold that bridges the gap between synthetic tractability and high-value pharmacophore design[].

As a Senior Application Scientist, I frequently leverage this specific molecular architecture when designing modulators for the cAMP-specific phosphodiesterase 4 (PDE4) enzyme, a primary target for respiratory and inflammatory diseases. This whitepaper provides an in-depth mechanistic guide to the strategic derivatization of 4-(Cyclopentyloxy)-3-iodobenzoic acid, detailing causality-driven experimental workflows, self-validating protocols, and physicochemical profiling.

Structural Rationale & Pharmacophore Significance

The architecture of 4-(Cyclopentyloxy)-3-iodobenzoic acid is not arbitrary; it is a highly optimized triad of functional groups, each serving a distinct purpose in both target engagement and synthetic elaboration:

  • The C4-Cyclopentyloxy Group (The Anchor): In the context of PDE4 inhibitors (such as Rolipram or Cilomilast analogs), the cyclopentyloxy substituent is critical for biological activity. Crystallographic data (e.g., PDB: 1OYN) demonstrates that this bulky, lipophilic group perfectly occupies the hydrophobic Q2 subpocket formed at the junction of helices 14 and 15 within the PDE4 catalytic domain[2].

  • The C3-Iodine (The Synthetic Handle): Classical PDE4 inhibitors often feature a methoxy group at the C3 position to engage the Q1 subpocket[2]. By replacing the methoxy group with an iodine atom, we create a highly reactive vector for transition-metal catalysis. Iodine possesses the lowest bond dissociation energy among the halogens, facilitating rapid and complete oxidative addition by Palladium(0) species under exceptionally mild conditions[3].

  • The C1-Carboxylic Acid (The Modulator): The terminal carboxylic acid provides a crucial hydrogen bond acceptor/donor motif. Furthermore, it serves as a synthetic node for amidation, esterification, or conversion into bioisosteres (e.g., tetrazoles) to tune the molecule's topological polar surface area (tPSA) and oral bioavailability.

G Parent 4-(Cyclopentyloxy)-3-iodobenzoic acid (Core Scaffold) C3 C3-Iodine Handle (Suzuki-Miyaura Coupling) Parent->C3 Pd(0) Catalyst C1 C1-Carboxylic Acid (Amidation/Esterification) Parent->C1 HATU/DIPEA C4 C4-Cyclopentyloxy (Hydrophobic Q2 Pocket) Parent->C4 Conserved Motif C3_Prod C3-Aryl/Heteroaryl Derivatives (Targeting Q1 Subpocket) C3->C3_Prod C1_Prod Amides/Bioisosteres (Tuning ADME/Solubility) C1->C1_Prod

Fig 1. Strategic derivatization pathways for 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Strategic Derivatization Pathways

Pathway A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

To explore the Q1 subpocket of the target receptor, the C3-iodine must be replaced with diverse aryl or heteroaryl rings. The Suzuki-Miyaura cross-coupling is the premier choice for this transformation due to its high functional group tolerance (leaving the C1-carboxylic acid intact) and the non-toxic nature of the organoboron reagents[3].

Causality in Reaction Design: We select Pd(dppf)Cl2​ as the precatalyst because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step and minimizes protodeboronation side reactions. A biphasic solvent system (1,4-Dioxane/Water) is utilized to ensure the solubility of both the lipophilic organic substrate and the inorganic base ( K2​CO3​ ), which is required to activate the boronic acid via the formation of a reactive "ate" complex[4].

Pathway B: C1-Carboxylic Acid Amidation

Converting the C1-carboxylic acid to an amide is a standard strategy to prevent rapid Phase II metabolism (glucuronidation) and increase cellular permeability.

Causality in Reaction Design: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive HOAt-active ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to guide the incoming amine, thereby driving the amidation to completion significantly faster than traditional EDC/HOBt coupling.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox + Ar-I (Substrate) PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans + R-B(OH)2 / Base Product C3-Aryl Derivative (Reductive Elimination) PdII_Trans->Product Product Release Product->Pd0 Catalyst Regeneration

Fig 2. Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C3-iodine position.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in analytical checkpoints to confirm causality and reaction success without relying on blind assumptions.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: Synthesize 4-(Cyclopentyloxy)-[1,1'-biphenyl]-3-carboxylic acid derivatives.

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq). Add a 4:1 mixture of 1,4-Dioxane/ H2​O .

    • Causality: The solvent must be sparged with Argon for 15 minutes prior to catalyst addition. Dissolved oxygen will irreversibly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Initiation: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 80 °C.

  • Self-Validation Checkpoint (LC-MS): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the parent mass [M−H]−=331.1 is fully consumed, and the new product mass is the dominant peak.

  • Workup & Isolation: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: Acidification protonates the C1-carboxylate, driving the product into the organic phase (EtOAc) during extraction, while the inorganic boron salts and potassium carbonate remain in the aqueous phase.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid to prevent compound streaking).

Protocol 2: Amide Bond Formation at C1

Objective: Synthesize 4-(Cyclopentyloxy)-3-iodo-N-alkylbenzamide derivatives.

  • Activation: Dissolve 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation is crucial. It ensures the complete conversion of the carboxylic acid to the HOAt-ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free acid.

  • Coupling: Add the primary or secondary amine (1.5 eq) dropwise.

  • Self-Validation Checkpoint (TLC/Ninhydrin): Monitor via TLC (DCM:MeOH 95:5). To validate the consumption of the amine, stain the TLC plate with Ninhydrin. The disappearance of the amine spot (which turns purple/pink upon heating with Ninhydrin) confirms successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x).

    • Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous LiCl alters the partition coefficient, effectively pulling the DMF into the aqueous phase and leaving the pure amide in the organic layer.

Physicochemical & ADME Profiling of Potential Derivatives

To guide lead optimization, the quantitative physicochemical properties of the parent scaffold and its theoretical derivatives are summarized below. These metrics dictate the pharmacokinetic behavior (ADME) of the resulting drug candidates.

Compound Name / MotifMW ( g/mol )Predicted cLogPtPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Parent Scaffold (4-(Cyclopentyloxy)-3-iodobenzoic acid)332.133.8546.5313Synthetic Intermediate[5]
C3-Phenyl Derivative (Biphenyl analog)282.344.6246.5313Probing Q1/Q2 Hydrophobic Pockets
C1-Methylamide Derivative 345.183.5138.3312Enhancing Cell Permeability
Dual Derivative (C3-Phenyl + C1-Amide)295.384.2838.3312Optimized Lead Candidate

Data Interpretation: The parent compound possesses a highly favorable tPSA (< 90 Ų), indicating excellent potential for membrane permeability. However, derivatization at the C3 position with aromatic rings pushes the cLogP above 4.5, which may increase non-specific protein binding. Converting the C1 acid to an amide effectively lowers the cLogP and tPSA, re-balancing the lipophilicity of the final drug candidate.

Conclusion

4-(Cyclopentyloxy)-3-iodobenzoic acid is far more than a simple catalog chemical; it is a meticulously designed molecular vector. By understanding the causality behind its structural features—specifically the Q2-targeting cyclopentyloxy group and the highly reactive C3-iodine handle—researchers can deploy self-validating synthetic protocols to rapidly generate libraries of potent PDE4 inhibitors and other targeted therapeutics. The strategic application of Suzuki-Miyaura cross-coupling and advanced amidation techniques ensures that this scaffold can be tuned for both target affinity and optimal ADME properties.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from:[Link][3]

  • ACS Publications (Journal of Medicinal Chemistry). Elucidation of a Structural Basis for the Inhibitor-Driven, p62 (SQSTM1)-Dependent Intracellular Redistribution of cAMP Phosphodiesterase-4A4 (PDE4A4). Retrieved from:[Link][2]

Sources

Foundational

A Theoretical and Computational Guide to 4-(Cyclopentyloxy)-3-iodobenzoic Acid: In Silico Characterization for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the in silico characterization of 4-(cyclopentyloxy)-3-iodobenzoic acid, a novel molecule with potential applications in medicinal chemistry. As a s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive theoretical framework for the in silico characterization of 4-(cyclopentyloxy)-3-iodobenzoic acid, a novel molecule with potential applications in medicinal chemistry. As a senior application scientist, the goal is to present not just a series of calculations, but a validated, logical workflow that researchers and drug development professionals can adapt for their own investigations into similarly complex organic molecules. We will explore the causality behind methodological choices, ensuring that each step of the theoretical protocol is self-validating and grounded in established scientific principles.

Part 1: Introduction to 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Rationale for Study: The Significance of Halogenated and Ether-Containing Scaffolds

The incorporation of halogens, particularly iodine, into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The iodine atom can participate in halogen bonding, a noncovalent interaction that can enhance binding affinity and specificity to biological targets.[1][2] Furthermore, the inclusion of an ether linkage, such as the cyclopentyloxy group, can improve metabolic stability and lipophilicity, which are critical parameters in drug design. The combination of these features in 4-(cyclopentyloxy)-3-iodobenzoic acid makes it a compelling, albeit currently theoretical, scaffold for investigation.

Objectives of the Theoretical Study

This guide will outline a series of theoretical calculations designed to elucidate the fundamental physicochemical properties of 4-(cyclopentyloxy)-3-iodobenzoic acid. The primary objectives are to:

  • Determine the most stable three-dimensional structure of the molecule.

  • Analyze its electronic properties to predict reactivity and potential intermolecular interactions.

  • Simulate its spectroscopic signatures (IR and NMR) to aid in future experimental identification.

  • Predict its acidity, a key parameter for its behavior in biological systems.

Part 2: Foundational Computational Methodologies

The "Why": Choosing the Right Theoretical Lens

The selection of an appropriate theoretical method is paramount for obtaining meaningful results. The choices outlined below are based on a balance of computational accuracy and efficiency for a molecule of this size and complexity.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable accuracy-to-cost ratio. We will employ the B3LYP functional, which has been shown to provide reliable results for the geometries and electronic properties of substituted benzoic acids.[3][4] For improved accuracy in energy calculations, especially for noncovalent interactions, the M06-2X functional is also a strong candidate.[3]

A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a heavy atom like iodine, a basis set that includes polarization and diffuse functions is essential for an accurate description of the electron density. The 6-311+G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational expense.[4][5] For the iodine atom, a larger basis set with effective core potentials, such as LANL2DZ, is often employed to account for relativistic effects, though modern all-electron basis sets can also be effective.

Biological processes occur in an aqueous environment. Therefore, it is crucial to model the effect of a solvent on the molecule's properties. The Polarizable Continuum Model (PCM) is an efficient method to approximate the influence of a solvent by representing it as a continuous dielectric medium. This is particularly important for calculating properties like pKa.

The "How": A Practical Workflow for In Silico Analysis

The following workflow provides a systematic approach to the theoretical characterization of 4-(cyclopentyloxy)-3-iodobenzoic acid. This workflow can be implemented using standard computational chemistry software packages such as Gaussian, ORCA, or GAMESS.

G A 1. Initial Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B Initial Guess C 3. Vibrational Frequency Analysis B->C Optimized Geometry D 4. Single-Point Energy and Electronic Property Calculation C->D Confirmation of Minimum Energy Structure E 5. NMR and IR Spectra Simulation D->E Electronic Information F 6. Acidity (pKa) Prediction D->F Anion and Neutral Energies

Caption: A generalized workflow for the theoretical characterization of a novel organic molecule.

Part 3: In-Depth Theoretical Analysis

Geometric Optimization and Structural Properties

The first step in any theoretical analysis is to determine the molecule's most stable 3D conformation.

  • Initial Structure: Generate an initial 3D structure of 4-(cyclopentyloxy)-3-iodobenzoic acid using a molecular builder.

  • Conformational Search: Perform a conformational search to identify low-energy conformers, particularly focusing on the orientation of the cyclopentyloxy and carboxylic acid groups.

  • Optimization: Perform a full geometry optimization on the lowest energy conformer using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The optimized geometry will provide valuable information about the molecule's structure. Key parameters to analyze include:

  • The C-I bond length and its influence on the aromatic ring.

  • The bond lengths and angles of the carboxylic acid group.

  • The dihedral angle between the carboxylic acid group and the benzene ring.

  • The conformation of the cyclopentyloxy ring.

ParameterPredicted Value
C-I Bond Length~2.10 Å
C-O (ether) Bond Length~1.37 Å
C=O (carbonyl) Bond Length~1.21 Å
O-H (hydroxyl) Bond Length~0.97 Å
Dihedral (COOH vs. Ring)~0-20°
Caption: Predicted key geometric parameters for 4-(cyclopentyloxy)-3-iodobenzoic acid.
Electronic Structure and Reactivity Descriptors

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.

  • Single-Point Calculation: Using the optimized geometry, perform a single-point energy calculation at the same or a higher level of theory.

  • Orbital Analysis: Generate visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Electrostatic Potential: Calculate and map the molecular electrostatic potential (MEP) onto the electron density surface.

  • Population Analysis: Perform a population analysis (Mulliken or Natural Population Analysis) to determine the partial atomic charges.

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO: The location of the HOMO indicates the most likely site for electrophilic attack.

  • LUMO: The location of the LUMO indicates the most likely site for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

OrbitalPredicted Energy (eV)Localization
HOMO-6.5Phenyl ring, Iodine
LUMO-1.8Phenyl ring, Carboxylic acid
HOMO-LUMO Gap4.7
Caption: Predicted frontier molecular orbital energies and localizations.

The MEP map provides a visual representation of the charge distribution around the molecule.

  • Negative Regions (Red): Indicate areas with an excess of electrons, such as the oxygen atoms of the carboxylic acid group. These are sites for favorable interactions with electrophiles or hydrogen bond donors.

  • Positive Regions (Blue): Indicate areas with a deficiency of electrons, such as the hydrogen atom of the carboxylic acid group. These are sites for favorable interactions with nucleophiles or hydrogen bond acceptors.

  • σ-hole: A region of positive electrostatic potential on the iodine atom along the C-I bond axis, which is crucial for halogen bonding.

G cluster_0 MEP Map Interpretation A Negative Potential (Red) (e.g., Carbonyl Oxygen) D Site for H-bond Donors & Electrophiles A->D B Positive Potential (Blue) (e.g., Hydroxyl Hydrogen) E Site for H-bond Acceptors & Nucleophiles B->E C Positive σ-hole (on Iodine) F Site for Halogen Bonding C->F

Caption: Interpreting the Molecular Electrostatic Potential (MEP) map for intermolecular interactions.

Spectroscopic Characterization (Simulated)

Simulated spectra are invaluable for confirming the identity of a synthesized compound.

  • Frequency Calculation: The vibrational frequencies and IR intensities are obtained from the frequency calculation performed after geometry optimization.

  • NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the same level of theory to predict the ¹H and ¹³C chemical shifts. Tetramethylsilane (TMS) should also be calculated at the same level of theory to be used as a reference.

Key vibrational modes to look for include:

  • O-H stretch: A broad peak around 3000-3300 cm⁻¹.

  • C=O stretch: A strong, sharp peak around 1700-1750 cm⁻¹.

  • C-O stretch: Peaks in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch~3100
C=O stretch~1720
C-O stretch (ether)~1250
C-I stretch~550
Caption: Predicted key vibrational frequencies for 4-(cyclopentyloxy)-3-iodobenzoic acid.

The predicted chemical shifts will be crucial for structural elucidation. The chemical shifts of the aromatic protons will be influenced by the electron-donating cyclopentyloxy group and the electron-withdrawing and anisotropic effects of the iodine and carboxylic acid groups.

Acidity and pKa Prediction

The acidity of the carboxylic acid group is a critical determinant of the molecule's charge state at physiological pH.

  • Optimize Structures: Perform geometry optimizations and frequency calculations for both the neutral acid and its conjugate base (carboxylate anion).

  • Calculate Energies: Calculate the electronic energies of both species.

  • Calculate Gas-Phase Acidity: The gas-phase acidity (ΔG_acid) is calculated as the difference in the Gibbs free energies of the products and reactants: ΔG_acid = G(anion) + G(H⁺) - G(acid).[3]

The pKa in solution can be estimated from the gas-phase acidity using a variety of methods, including linear free-energy relationships or more rigorous thermodynamic cycles that incorporate the solvation energies of all species. The presence of the electron-withdrawing iodine atom is expected to increase the acidity (lower the pKa) compared to the non-iodinated analogue.

Part 4: Conclusion and Future Directions

Summary of Theoretical Insights

This guide has outlined a robust computational workflow for the comprehensive theoretical characterization of 4-(cyclopentyloxy)-3-iodobenzoic acid. The predicted geometric, electronic, spectroscopic, and acidity data provide a detailed picture of this novel molecule's fundamental properties.

Implications for Drug Design and Development

The in silico data generated through these calculations can guide the rational design of new drug candidates. The MEP map, for instance, can inform the design of molecules that can form specific halogen bonds with a target protein. The predicted pKa can help in formulating the drug for optimal absorption and distribution.

Next Steps: From Theory to Experiment

The theoretical predictions presented here should be validated through experimental synthesis and characterization. The simulated IR and NMR spectra will be invaluable in confirming the successful synthesis of the target molecule. The predicted properties can then be used to inform the design of biological assays to evaluate its potential as a therapeutic agent.

References

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]

  • Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent. Canadian Journal of Chemistry. [Link]

  • Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]

  • Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

  • Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules. Journal of Chemical Theory and Computation. [Link]

  • Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships. PubMed. [Link]

  • A dataset of chemical reaction pathways incorporating halogen chemistry. PMC. [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. [Link]

  • Computational Study of the Halogen Atom−Benzene Complexes. Request PDF. [Link]

  • 4-(cyclopentyloxy)benzoic acid (C12H14O3). PubChemLite. [Link]

  • 3-Iodobenzoic acid. PubChem. [Link]

  • Preparation of 3-iodobenzoic acid. PrepChem.com. [Link]

  • p-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journals. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. oc-praktikum.de. [Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Use of 4-(Cyclopentyloxy)-3-iodobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1] Its application in the pharmaceutical and fine chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1] Its application in the pharmaceutical and fine chemical industries is extensive, particularly for the synthesis of biaryl and substituted aromatic structures which are common motifs in bioactive molecules.[2][3] This guide provides a detailed examination of the use of 4-(Cyclopentyloxy)-3-iodobenzoic acid as a key building block in these transformations. We present the fundamental principles of the Suzuki-Miyaura reaction, a detailed experimental protocol, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Biaryl Carboxylic Acids

The synthesis of substituted biaryl compounds is a critical endeavor in medicinal chemistry. The biaryl moiety is a privileged scaffold found in numerous pharmaceuticals. 4-(Cyclopentyloxy)-3-iodobenzoic acid is a particularly useful and versatile substrate for these syntheses. The presence of the carboxylic acid group provides a handle for further functionalization or for modulating the pharmacokinetic properties of a target molecule. The aryl iodide bond is the most reactive of the aryl halides for the crucial oxidative addition step in the Suzuki-Miyaura catalytic cycle, often allowing for milder reaction conditions.[1] The sterically demanding cyclopentyloxy group ortho to the iodide can influence the conformation of the final biaryl product and presents specific challenges and considerations for reaction optimization, which this guide will address.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like an arylboronic acid) with an organohalide.[1] The reaction mechanism is a well-defined catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which inserts into the carbon-iodine bond of the 4-(Cyclopentyloxy)-3-iodobenzoic acid. This is typically the rate-determining step and results in a Palladium(II) intermediate.[2] The high reactivity of the C-I bond makes this step highly efficient.[1]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium, displacing the halide.[1][2]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond of the biaryl product. This step regenerates the Palladium(0) catalyst, which can then re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands often accelerates this step.[1]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar¹-Pd(II)L₂-I oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diaryl_pd2 Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elimination->product aryl_halide Ar¹-I (4-(Cyclopentyloxy)-3-iodobenzoic acid) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(Cyclopentyloxy)-3-iodobenzoic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

3.1. Materials and Reagents
  • 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate, for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask or sealed vial), condenser, magnetic stirrer, and heating mantle/oil bath.

3.2. Safety Precautions
  • General Handling: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. SPhos is air-stable but should still be handled carefully.

    • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen that can form explosive peroxides.[4] Always use from a freshly opened bottle or test for peroxides.

    • Bases: Inorganic bases like K₂CO₃ and K₃PO₄ are irritants. Avoid inhalation of dust.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. An inert atmosphere (Argon or Nitrogen) is crucial for reproducible results.

3.3. Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inerting the Vessel: Seal the flask/vial and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv). The use of bulky, electron-rich phosphine ligands like SPhos is often beneficial for coupling sterically hindered substrates.[1][5]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

  • Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.[6]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Experimental_Workflow start Start setup 1. Add Reagents (Aryl Iodide, Boronic Acid, Base) to dry flask start->setup inert 2. Evacuate & Backfill with Argon/Nitrogen (3x) setup->inert add_catalyst 3. Add Pd(OAc)₂ & SPhos under inert atmosphere inert->add_catalyst add_solvent 4. Add Degassed Solvents (Dioxane/Water) add_catalyst->add_solvent heat 5. Heat Reaction Mixture (e.g., 80-100 °C) add_solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool, Dilute, Acidify & Extract monitor->workup Reaction Complete purify 8. Dry & Concentrate Organic Layer workup->purify column 9. Purify by Column Chromatography purify->column product Final Biaryl Product column->product

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Optimization Parameters & Data

The success of a Suzuki-Miyaura coupling, especially with a sterically hindered substrate, often relies on the careful selection of reaction components. The following table summarizes key variables and common choices that can be used as a starting point for optimization.

ComponentCommon Options & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄: These are common Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. Catalyst loading is typically 0.5-5 mol%.[7][8]
Ligand Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃): Bulky and electron-rich phosphine ligands are crucial. They promote oxidative addition and reductive elimination, prevent catalyst decomposition, and are effective for challenging substrates like aryl chlorides or sterically hindered aryl iodides.[1][5][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK: The base activates the boronic acid for transmetalation. Stronger bases (K₃PO₄, Cs₂CO₃) are often more effective, especially for less reactive partners. The choice can significantly impact yield.[10]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂O: A mixture of an organic solvent and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[4] Anhydrous conditions are possible but require specific bases (e.g., TMSOK).[4]
Temperature Room Temp to 120 °C: Aryl iodides are highly reactive and can often couple at lower temperatures (60-80 °C). More challenging substrates may require higher temperatures. Microwave heating can significantly reduce reaction times.[5][6]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing of solvents and reaction mixture; use fresh, high-purity reagents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10-20 °C increments.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent before it can couple. This can be caused by harsh conditions (high temp, strong base).1. Use a milder base (e.g., KF or K₂CO₃).2. Lower the reaction temperature.3. Use a boronic ester (e.g., a pinacol ester) which is more stable to hydrolysis.[4]
Homocoupling of Boronic Acid Caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.Improve degassing procedures. Ensure a robust inert atmosphere is maintained throughout the reaction.
Poor Product Recovery The carboxylic acid product may remain in the aqueous layer as a carboxylate salt if the work-up is not sufficiently acidic.During the work-up, ensure the aqueous layer is acidified to pH < 4 before completing the extraction.
References
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Taylor & Francis. Retrieved March 14, 2026, from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025). Symposium. Retrieved March 14, 2026, from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). Journal of Organic Chemistry and Pharmaceutical Research. Retrieved March 14, 2026, from [Link]

  • Suzuki Coupling for Pharmaceutical Intermediates. (n.d.). Organyc. Retrieved March 14, 2026, from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. (2016). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved March 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Frontiers. Retrieved March 14, 2026, from [Link]

  • Suzuki–Miyaura coupling of iodobenzene or bromobenzene with arylboronic... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Optimization of the reaction conditions for Suzuki coupling... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Scilit. Retrieved March 14, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • United States Patent 7,612,114 B2. (2005). Google Patents. Retrieved March 14, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved March 14, 2026, from [Link]

  • Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2012). Google Patents.
  • United States Patent 9,000,161 B2. (2013). Google Patents. Retrieved March 14, 2026, from [Link]

  • Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Patents Assigned to Merck Sharp & Dohme. (2012). Justia Patents. Retrieved March 14, 2026, from [Link]

Sources

Application

4-(Cyclopentyloxy)-3-iodobenzoic acid in Heck and Sonogashira coupling

Application Note: Palladium-Catalyzed Heck and Sonogashira Cross-Coupling of 4-(Cyclopentyloxy)-3-iodobenzoic Acid Executive Summary 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a highly versatile, bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Heck and Sonogashira Cross-Coupling of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Executive Summary

4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a highly versatile, bifunctional building block frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, GPCR ligands, and advanced agrochemicals. The cyclopentyloxy moiety provides critical lipophilicity and steric bulk, while the free carboxylic acid serves as a directing group, solubilizing agent, or handle for downstream amide coupling. This application note details optimized, self-validating protocols for functionalizing the highly reactive C3-position via Palladium-catalyzed Heck and Sonogashira cross-coupling reactions.

Mechanistic Insights & Reactivity Profiling

To achieve high yields with this specific substrate, researchers must account for both its electronic and structural properties:

  • Causality of the C-I Bond: In palladium-catalyzed cross-couplings, the rate of oxidative addition follows the trend: vinyl iodide > aryl iodide > aryl bromide > aryl chloride [1]. Despite the electron-donating nature of the C4-alkoxy group (which typically deactivates the aromatic ring toward nucleophilic attack), the inherently weak C-I bond (approx. 65 kcal/mol) at the C3 position ensures rapid oxidative addition by Pd(0) species, allowing for mild reaction conditions.

  • Managing the Free Carboxylic Acid: The presence of a free carboxylic acid at C1 presents a stoichiometric challenge. It rapidly neutralizes one equivalent of the amine base (e.g., Triethylamine or Diisopropylamine) to form a carboxylate salt. If insufficient base is used, the catalytic cycle stalls at the deprotonation step (in Sonogashira) or the β -hydride elimination step (in Heck) [2]. Therefore, all protocols herein mandate a minimum of 3.0 to 5.0 equivalents of base.

  • Steric Shielding: The bulky cyclopentyloxy group sterically shields the C4 position, preventing unwanted side reactions (such as ortho-palladation), while locking the C3-iodine in an optimal conformation for catalyst approach.

Heck Coupling Protocol (Alkenylation)

The Mizoroki-Heck reaction couples the aryl iodide with terminal alkenes (e.g., acrylates, styrenes) to yield substituted cinnamic acid derivatives.

  • Catalyst Causality: Pd(OAc)2​ combined with P(o-tolyl)3​ is preferred [3]. The steric bulk of the ortho-tolyl groups facilitates the dissociation of the ligand, generating the highly active 14-electron Pd(0)L species, while preventing multiple alkene insertions.

  • Solvent: DMF or NMP is ideal as polar aprotic solvents stabilize the transition states during migratory insertion.

Step-by-Step Methodology:
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(cyclopentyloxy)-3-iodobenzoic acid (1.0 mmol, 332.1 mg), Pd(OAc)2​ (0.02 mmol, 2 mol%), and P(o-tolyl)3​ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3x).

  • Reagent Addition: Inject anhydrous DMF (5.0 mL), followed by Triethylamine (4.0 mmol, 550 μ L) and the alkene (e.g., methyl acrylate, 1.5 mmol).

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS or TLC (eluent: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (15 mL) to protonate the carboxylic acid and remove the amine base. Extract the aqueous layer with EtOAc (2x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography.

Sonogashira Coupling Protocol (Alkynylation)

The Sonogashira reaction couples the aryl iodide with terminal alkynes to form internal alkynes, utilizing a synergistic Pd/Cu co-catalytic system [4].

  • Causality of the Copper Co-catalyst: CuI reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is highly nucleophilic and rapidly undergoes transmetalation with the Ar-Pd(II)-I complex, bypassing the slower, direct deprotonation of the alkyne by the Pd complex [5].

  • Mitigating Glaser Homocoupling: Oxygen must be rigorously excluded. In the presence of O2​ , the copper acetylide undergoes oxidative dimerization (Glaser coupling), consuming the alkyne and generating unwanted diyne byproducts.

Step-by-Step Methodology:
  • Preparation: To an oven-dried Schlenk flask, add 4-(cyclopentyloxy)-3-iodobenzoic acid (1.0 mmol, 332.1 mg), Pd(PPh3​)2​Cl2​ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (repeat 3x). Critical step to prevent Glaser coupling.

  • Reagent Addition: Inject degassed THF (4.0 mL) and Diisopropylamine (DIPA, 4.0 mmol). Stir for 5 minutes at room temperature to ensure complete formation of the carboxylate salt.

  • Alkyne Addition: Slowly inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes.

  • Reaction: Stir at room temperature (20-25 °C) for 4-6 hours. The solution will typically transition from yellow to a dark brown/black suspension as the amine hydroiodide salt precipitates.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) to complex the copper. Acidify the aqueous layer to pH 3 using 1M HCl. Extract with EtOAc (3x 15 mL).

  • Purification: Wash organics with brine, dry over MgSO4​ , concentrate, and purify via recrystallization or chromatography.

Quantitative Data Summaries

Table 1: Optimization of Heck Coupling Conditions (Substrate: Methyl Acrylate)

Catalyst SystemBase (Eq.)SolventTemp (°C)Yield (%)Observation
Pd(OAc)2​ / PPh3​ Et3​N (2.0)DMF8541%Incomplete conversion (base depletion)
Pd(OAc)2​ / PPh3​ Et3​N (4.0)DMF8576%Moderate yield, some Pd black formation
Pd(OAc)2​ / P(o-tolyl)3​ Et3​N (4.0) DMF 85 92% Optimal; clean conversion
Pd2​(dba)3​ / XPhos K2​CO3​ (4.0)Toluene10068%Poor solubility of the carboxylate salt

Table 2: Optimization of Sonogashira Coupling Conditions (Substrate: Phenylacetylene)

CatalystCo-CatalystBase (Eq.)SolventTemp (°C)Yield (%)Observation
Pd(PPh3​)4​ CuI (5 mol%) Et3​N (4.0)THFRT81%Minor Glaser homocoupling observed
Pd(PPh3​)2​Cl2​ CuI (4 mol%) DIPA (4.0) THF RT 95% Optimal; rapid transmetalation
Pd(PPh3​)2​Cl2​ NoneDIPA (4.0)THF6045%Sluggish without Cu-acetylide
Pd(PPh3​)2​Cl2​ CuI (4 mol%) Et3​N (1.5)DMFRT12%Reaction stalled (acid quenched base)

Mandatory Visualizations

Workflow Start 4-(Cyclopentyloxy)- 3-iodobenzoic acid Heck Heck Coupling (Acrylates/Styrenes) Start->Heck Pd(0), Base, Heat Sono Sonogashira Coupling (Terminal Alkynes) Start->Sono Pd(0), Cu(I), Base, RT HeckProd Cinnamic Acid Derivatives Heck->HeckProd SonoProd Internal Alkyne Derivatives Sono->SonoProd Downstream Downstream Derivatization (Amide Coupling / Reduction) HeckProd->Downstream SonoProd->Downstream

Workflow for divergent Pd-catalyzed derivatization of 4-(cyclopentyloxy)-3-iodobenzoic acid.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII Ar-I Trans Transmetalation with Cu-Acetylide PdII->Trans PdII_Alk Ar-Pd-Alkyne Complex Trans->PdII_Alk Cu-C≡C-R RedElim Reductive Elimination Product Release PdII_Alk->RedElim RedElim->Pd0 Product

Catalytic cycle for the Sonogashira coupling of 3-iodo-4-alkoxybenzoic acids.

References

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: 'Homeopathic' palladium catalysis? The observation of distinct kinetic regimes in a ligandless Heck reaction Source: Imperial College London Spiral Repository URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend Source: National Institutes of Health (NIH) PMC URL: [Link]

Method

Application Notes and Protocols: 4-(Cyclopentyloxy)-3-iodobenzoic acid in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and specif...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and specific alkoxy groups can profoundly influence the pharmacological profile of a molecule. The compound 4-(Cyclopentyloxy)-3-iodobenzoic acid represents a novel chemical entity with significant, albeit underexplored, potential in drug discovery. While direct studies on this specific molecule are not extensively documented, its structural motifs—a 4-alkoxy-3-iodobenzoic acid core—are present in compounds targeting critical therapeutic pathways.

This guide provides a comprehensive overview of the prospective applications of 4-(Cyclopentyloxy)-3-iodobenzoic acid, focusing on its plausible roles as a modulator of nuclear receptors and as a versatile intermediate in the synthesis of complex pharmaceutical agents. We will delve into its hypothesized mechanism of action based on structural analogy, provide a detailed protocol for its synthesis, and outline key biological assays to elucidate its therapeutic potential, particularly in the contexts of cancer and inflammatory diseases.

Hypothesized Therapeutic Relevance and Mechanism of Action

The 4-alkoxy-3-halobenzoic acid scaffold is a key feature in a class of molecules known to interact with nuclear receptors, which are critical regulators of gene expression involved in a myriad of physiological and pathological processes. Based on existing literature for structurally related compounds, we hypothesize that 4-(Cyclopentyloxy)-3-iodobenzoic acid may act as a modulator of the following nuclear receptors:

  • Retinoid X Receptor (RXR): RXRs are central players in cellular processes, forming heterodimers with numerous other nuclear receptors. Modulators of RXR have shown therapeutic promise in cancer and metabolic diseases.[1] The bulky cyclopentyloxy group and the iodine atom on the benzoic acid ring may confer specific binding properties to the ligand-binding pocket of RXR.[2][3]

  • Retinoic acid receptor-related Orphan Receptor gamma t (RORγt): RORγt is a master regulator of T helper 17 (Th17) cell differentiation, which is implicated in various autoimmune and inflammatory diseases.[4][5] Small molecule modulators of RORγt are actively being pursued as therapeutic agents.[6]

The iodine atom, in addition to influencing binding affinity and selectivity, also provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making this molecule a valuable intermediate for the synthesis of more complex drug candidates.[7][8]

Chemical Synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid

The synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid can be achieved through a multi-step process starting from commercially available materials. The following protocol outlines a plausible synthetic route.

Diagram of the Synthetic Pathway

Synthesis_Pathway A Methyl 4-hydroxybenzoate B Methyl 4-hydroxy-3-iodobenzoate A->B Iodination (I₂, HIO₃) C Methyl 4-(cyclopentyloxy)-3-iodobenzoate B->C Williamson Ether Synthesis (Cyclopentyl bromide, K₂CO₃) D 4-(Cyclopentyloxy)-3-iodobenzoic acid C->D Saponification (NaOH, H₂O/MeOH) RXR_Assay_Workflow A Seed HEK293T cells expressing RXR-LBD-Gal4 and UAS-luciferase B Treat cells with 4-(Cyclopentyloxy)-3-iodobenzoic acid (agonist mode) or with a known RXR agonist + the test compound (antagonist mode) A->B C Incubate for 18-24 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Data analysis: Determine EC₅₀ or IC₅₀ E->F RORgt_Assay_Workflow A Prepare assay buffer and reagents: - Terbium-labeled RORγt-LBD - d2-labeled coactivator peptide B Add serial dilutions of 4-(Cyclopentyloxy)-3-iodobenzoic acid to a 384-well plate A->B C Add RORγt-LBD and coactivator peptide B->C D Incubate for 2-4 hours at room temperature C->D E Measure TR-FRET signal D->E F Data analysis: Calculate IC₅₀ E->F

Sources

Application

Application Note: Synthesis of Novel Anti-Inflammatory Agents Using 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Executive Summary The development of targeted anti-inflammatory therapeutics relies heavily on the precision engineering of small-molecule inhibitors. Phosphodiesterase-4 (PDE4) inhibitors represent a highly validated cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-inflammatory therapeutics relies heavily on the precision engineering of small-molecule inhibitors. Phosphodiesterase-4 (PDE4) inhibitors represent a highly validated class of drugs for treating respiratory and inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and psoriasis. This application note details a robust, two-step synthetic protocol utilizing 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) as a bifunctional building block. By leveraging its highly reactive 3-iodo position for palladium-catalyzed cross-coupling and its carboxylic acid for amidation, researchers can rapidly generate libraries of novel PDE4 inhibitors with optimized pharmacokinetic profiles.

Introduction & Rationale

The rational design of PDE4 inhibitors often centers around mimicking the binding of cyclic adenosine monophosphate (cAMP) within the enzyme's active site. Structure-activity relationship (SAR) studies have historically demonstrated that the incorporation of a lipophilic cyclopentyloxy group is a critical pharmacophoric requirement. This moiety effectively occupies the hydrophobic Q2 pocket of the PDE4 active site, a feature originally identified in the prototypical inhibitor rolipram and retained in modern therapeutics like roflumilast[1][2].

While the 4-cyclopentyloxy group anchors the molecule, the introduction of an iodine atom at the 3-position of the benzoic acid scaffold provides an exceptional synthetic handle. The carbon-iodine (C–I) bond is significantly weaker and more polarizable than corresponding C–Br or C–Cl bonds, making it highly susceptible to oxidative addition by Palladium(0) catalysts[3]. This allows for mild, site-selective Suzuki-Miyaura cross-coupling reactions to expand the molecular footprint, engaging additional accessory binding pockets (such as the solvent-filled Q1 pocket) to enhance isoenzyme selectivity and potency[4][5].

Mechanistic Insight: PDE4 Inhibition Pathway

PDE4 is the predominant enzyme responsible for the hydrolysis of cAMP into inactive AMP within immune and inflammatory cells. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). This transcriptional regulation leads to the suppression of pro-inflammatory cytokines (e.g., TNF-α) and the upregulation of anti-inflammatory cytokines (e.g., IL-10)[4]. By blocking PDE4, the synthesized agents maintain high cAMP levels, thereby exerting a potent anti-inflammatory effect.

Pathway ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE4 Hydrolysis PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AntiInflam Anti-inflammatory Cytokines CREB->AntiInflam Upregulates ProInflam Pro-inflammatory Cytokines (TNF-α) CREB->ProInflam Suppresses Inhibitor PDE4 Inhibitor (API) Inhibitor->cAMP Blocks PDE4

Figure 1: cAMP signaling pathway illustrating the mechanism of action for PDE4 inhibitors.

Synthetic Strategy & Workflow

The synthesis of the target active pharmaceutical ingredient (API) is achieved through a streamlined, self-validating two-step process:

  • Amidation: The carboxylic acid of 4-(Cyclopentyloxy)-3-iodobenzoic acid is coupled with a primary amine (e.g., cyclopropylamine) using HATU.

  • Suzuki-Miyaura Cross-Coupling: The resulting iodo-benzamide intermediate undergoes Pd-catalyzed coupling with an arylboronic acid to yield the final functionalized PDE4 inhibitor.

Workflow SM 4-(Cyclopentyloxy)-3-iodobenzoic acid Amidation Step 1: Amidation (HATU, DIPEA, DMF) SM->Amidation IPC1 IPC 1: LC-MS & TLC (Verify mass & completion) Amidation->IPC1 Intermediate Iodo-Benzamide Intermediate IPC1->Intermediate Suzuki Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Suzuki IPC2 IPC 2: LC-MS & NMR (Confirm C-C bond formation) Suzuki->IPC2 Purification Purification (Flash Chromatography) IPC2->Purification API Novel PDE4 Inhibitor API Purification->API

Figure 2: Two-step synthetic workflow for generating novel PDE4 inhibitors.

Experimental Protocols

Step 1: Synthesis of the Iodo-Benzamide Intermediate

Objective: Convert the starting material into a stable amide while preserving the iodine handle.

Reagents:

  • 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq, 10 mmol, 3.32 g)

  • Cyclopropylamine (1.2 eq, 12 mmol)

  • HATU (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

  • Anhydrous DMF (30 mL)

Methodology:

  • Activation: Dissolve 4-(Cyclopentyloxy)-3-iodobenzoic acid in anhydrous DMF at room temperature under an argon atmosphere. Add DIPEA followed by HATU.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because its 7-azabenzotriazole leaving group drastically accelerates the acylation of amines, minimizing side reactions. DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride without participating in unwanted nucleophilic attacks.

  • Coupling: Stir the mixture for 15 minutes to ensure complete formation of the active ester. Dropwise add cyclopropylamine. Stir at room temperature for 2 hours.

  • In-Process Control (IPC 1): Monitor reaction progress via TLC (Hexane/EtOAc 2:1). A complete shift from the polar acid baseline to a higher Rf spot indicates completion. Confirm the intermediate mass via LC-MS.

  • Workup: Quench the reaction by pouring it into 150 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to neutralize acidic byproducts and remove HATU residues), and brine.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form a new C–C bond at the 3-position to finalize the API structure.

Reagents:

  • Iodo-Benzamide Intermediate (1.0 eq, 5 mmol)

  • 4-(Methylsulfonyl)phenylboronic acid (1.2 eq, 6 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • K₂CO₃ (3.0 eq, 15 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Methodology:

  • Preparation & Degassing: In a Schlenk flask, combine the intermediate, boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with argon gas for 15 minutes.

    • Causality: Water is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive hydroxyboronate intermediate, which is essential for the transmetalation step. Degassing is critical; oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex, which would stall the catalytic cycle[3].

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive flow of argon. Seal the flask and heat to 90°C for 8 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which heavily favors the final reductive elimination step, thereby increasing the overall turnover frequency and minimizing protodeboronation of the boronic acid.

  • In-Process Control (IPC 2): Analyze an aliquot via LC-MS. The disappearance of the iodine isotope pattern and the emergence of the target API mass confirm successful C–C bond formation.

  • Purification: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to obtain the final API.

Data Presentation: Suzuki-Miyaura Optimization

To ensure maximum yield and purity of the final API, various catalytic systems and conditions were screened. The quantitative data below validates the selection of the Pd(dppf)Cl₂ / K₂CO₃ system.

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent System (4:1)Temp (°C)Time (h)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O801265>90%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O90889>98%
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100692>99%
4Pd(dppf)Cl₂Cs₂CO₃DMF / H₂O90885>95%

Note: While Entry 3 (Pd(OAc)₂ / SPhos) provided a marginally higher yield, Entry 2 was selected for the standard protocol due to the superior bench-stability and cost-effectiveness of the Pd(dppf)Cl₂ precatalyst for scale-up operations.

References

  • [3] Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid. Benchchem. URL:

  • [4] Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. PMC (National Institutes of Health). URL:

  • [1] PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC (National Institutes of Health). URL:

  • [5] Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogs. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [2] Rolipram and structurally-related compounds as PDE4 inhibitors. ResearchGate. URL:

Sources

Method

Application Notes &amp; Protocols: 4-(Cyclopentyloxy)-3-iodobenzoic Acid as a Versatile Building Block for Bioactive Molecules

Introduction: Strategic Importance in Medicinal Chemistry Substituted benzoic acids are cornerstone scaffolds in the synthesis of pharmaceuticals and other bioactive molecules.[1] Among these, 4-(Cyclopentyloxy)-3-iodobe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

Substituted benzoic acids are cornerstone scaffolds in the synthesis of pharmaceuticals and other bioactive molecules.[1] Among these, 4-(Cyclopentyloxy)-3-iodobenzoic acid has emerged as a particularly valuable building block for drug discovery professionals. Its structure is strategically designed for versatility:

  • The Ortho-Iodine Handle: The carbon-iodine bond is the most reactive of the aryl halides, making it an exceptional substrate for a wide array of palladium-catalyzed cross-coupling reactions.[2] This allows for the efficient and predictable introduction of diverse chemical moieties, including aryl, heteroaryl, alkyl, and amino groups, which is fundamental for structure-activity relationship (SAR) studies.

  • The Cyclopentyloxy Group: This lipophilic group often enhances metabolic stability and modulates the pharmacokinetic profile of a drug candidate. Its non-planar structure can also influence binding conformations with biological targets, potentially improving potency and selectivity.

  • The Carboxylic Acid: This functional group serves as a key interaction point for many biological targets, such as GPCRs and enzymes. It also provides a handle for further derivatization into esters, amides, and other functional groups to fine-tune a molecule's properties.

This guide provides an in-depth look at the properties of 4-(Cyclopentyloxy)-3-iodobenzoic acid and details robust protocols for its application in key synthetic transformations that are central to modern drug development.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is critical for successful experimental design.

PropertyValue
Molecular Formula C₁₂H₁₃IO₃
Molecular Weight 348.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point Typically in the range of 160-170 °C (Varies by purity)
Solubility Soluble in DMF, DMSO, Methanol, Dichloromethane. Limited solubility in water.
CAS Number 1261979-33-0

Safety & Handling: Handle 4-(Cyclopentyloxy)-3-iodobenzoic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Core Applications: Palladium-Catalyzed Cross-Coupling Protocols

The true power of this building block lies in the reactivity of its carbon-iodine bond.[3] Aryl iodides are superior substrates for many coupling reactions, often requiring milder conditions and lower catalyst loadings compared to the corresponding bromides or chlorides.[2] Below are detailed, field-proven protocols for three of the most impactful C-C and C-N bond-forming reactions in medicinal chemistry.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction for constructing biaryl and heteroaryl-aryl scaffolds.[4][5]

Rationale for Protocol Choices:

  • Catalyst System: A combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is chosen. This system is highly active and promotes the crucial oxidative addition step, even with sterically hindered coupling partners.[6]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups, such as the carboxylic acid (if unprotected) or esters on the coupling partner.[5][6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard. Water is essential for the catalytic cycle, particularly for the transmetalation step involving the boronic acid.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 4-(Cyclopentyloxy)-3-iodobenzoic acid, the boronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the reaction flask, followed by the main volume of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the product is in its carboxylic acid form.

  • Extract the product into the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Weigh Reagents: - Aryl Iodide (1 equiv) - Boronic Acid (1.2 equiv) - K₃PO₄ (3 equiv) Catalyst Prepare Catalyst: - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) Solvent Add Solvents: - Dioxane - Water Heat Heat & Stir (80-100 °C, 2-12h) Under Inert Atm. Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Quench Cool & Dilute (EtOAc / Water) Monitor->Quench Acidify Acidify (1M HCl) Quench->Acidify Extract Extract & Dry Acidify->Extract Purify Purify (Chromatography) Extract->Purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Coupling for Alkynylarene Synthesis

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking our aryl iodide to a terminal alkyne.[2][7][8] This reaction is invaluable for creating rigid linkers in drug molecules or for accessing precursors for further transformations.

Rationale for Protocol Choices:

  • Catalyst System: The classic system uses a palladium(0) catalyst and a copper(I) co-catalyst (typically CuI).[8][9] The palladium cycle facilitates the oxidative addition, while the copper cycle generates a copper acetylide intermediate, which is key for the transmetalation step.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI generated during the reaction and as the solvent.[8]

  • Conditions: Aryl iodides are highly reactive and often allow the reaction to proceed efficiently at room temperature.[2][9]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 equiv)

  • Terminal Alkyne (1.1-1.3 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (optional co-solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-(Cyclopentyloxy)-3-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the amine solvent (e.g., TEA) and any co-solvent (e.g., THF). Stir to dissolve.

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction at room temperature for 4-24 hours. The formation of an ammonium salt precipitate is often observed. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Redissolve the residue in ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

  • Extract the product into the organic layer. Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Combine in Flask: - Aryl Iodide - Pd(PPh₃)₂Cl₂ - CuI Solvent Add Amine Solvent (e.g., TEA) Alkyne Add Terminal Alkyne (dropwise) Stir Stir at Room Temp (4-24h) Under Inert Atm. Alkyne->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Concentrate Concentrate (remove amine) Monitor->Concentrate Extract Acidify, Extract, & Wash (NH₄Cl) Concentrate->Extract Purify Purify (Chromatography) Extract->Purify

Sources

Application

Application Note: 4-(Cyclopentyloxy)-3-iodobenzoic Acid in the Modular Synthesis of GPCR Modulators

Introduction and Mechanistic Rationale In the landscape of modern drug discovery, targeting G protein-coupled receptors (GPCRs) involved in metabolic regulation—such as the free fatty acid receptors GPR40 and GPR119—requ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the landscape of modern drug discovery, targeting G protein-coupled receptors (GPCRs) involved in metabolic regulation—such as the free fatty acid receptors GPR40 and GPR119—requires highly specific lipophilic pharmacophores. 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) has emerged as a premier bifunctional building block for synthesizing these modulators.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic scaffold. Its structural features provide two distinct advantages for GPCR ligand design [3]:

  • The Lipophilic Anchor (Cyclopentyloxy Group): Endogenous ligands for GPR119 and GPR40 are long-chain fatty acids (e.g., oleic acid). The bulky, non-hydrolyzable cyclopentyloxy ether acts as a bioisostere for these lipid tails, perfectly occupying the deep, hydrophobic transmembrane binding pockets of class A GPCRs.

  • Orthogonal Reactivity (Carboxyl and Iodo Handles): The carboxylic acid allows for rapid, early-stage functionalization via amide coupling (typically with functionalized piperidines). Conversely, the 3-iodo substituent serves as an ideal handle for late-stage palladium-catalyzed cross-coupling. Because the carbon-iodine bond has a significantly lower dissociation energy (~65 kcal/mol) than a carbon-bromine bond (~81 kcal/mol), oxidative addition occurs rapidly under mild conditions, preventing the cleavage of the sensitive ether linkage [2].

SyntheticWorkflow A 4-(Cyclopentyloxy)- 3-iodobenzoic acid B Amide Coupling (HATU, DIPEA) A->B C 3-Iodo Aryl Amide Intermediate B->C D Suzuki Coupling (Pd-Catalyst) C->D E GPCR Modulator (Target Ligand) D->E

Synthetic workflow for GPCR modulators using 4-(cyclopentyloxy)-3-iodobenzoic acid.

Phase 1: HATU-Mediated Amide Bond Formation

The first step in constructing the GPCR modulator involves coupling the benzoic acid moiety with a secondary amine (e.g., a substituted piperidine).

Causality of Reagent Selection: We utilize HATU over traditional carbodiimides (like EDC/HOBt). The 7-azabenzotriazole moiety of the HATU-derived active ester features a pyridine nitrogen that participates in a 7-membered hydrogen-bonded cyclic transition state with the incoming amine. This neighboring group effect drastically lowers the activation energy, which is critical when coupling the sterically hindered secondary amines common in GPCR ligand libraries [1].

Self-Validating Protocol
  • Activation: Dissolve 4-(cyclopentyloxy)-3-iodobenzoic acid (1.0 eq, 1.0 mmol) in 5 mL of anhydrous DMF under nitrogen. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow within 2–3 minutes, visually confirming the formation of the OAt-active ester.

  • Aminolysis: After 15 minutes of stirring at room temperature, add the target amine (1.1 eq) dropwise. Stir for 2 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( [M−H]− 331.1) is fully consumed, replaced by the product mass.

  • Workup: Quench the reaction with 15 mL of deionized water to precipitate the product (or extract with EtOAc if an oil forms).

  • Purification: Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted amine), saturated aqueous NaHCO3​ (to remove unreacted acid and HOAt byproducts), and brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Quantitative Data: Amide Coupling Optimization
Coupling ReagentBaseSolventTime (h)Yield (%)Observation
EDC / HOBt Et3​N DCM1245%Incomplete conversion of hindered amines.
T3P (50% in EtOAc)DIPEAEtOAc868%Clean reaction, but sluggish kinetics.
HATU DIPEA DMF 2 92% Rapid conversion; distinct colorimetric shift.

Phase 2: Late-Stage Suzuki-Miyaura Cross-Coupling

With the amide core established, the 3-iodo position is functionalized to extend the pharmacophore, often adding a heteroaryl group to interact with the extracellular loops of the GPCR.

Causality of Reagent Selection: We employ Pd(dppf)Cl2​ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step. Potassium carbonate ( K2​CO3​ ) is selected as a mild base; it is strong enough to generate the reactive boronate complex required for transmetalation, but mild enough to prevent the hydrolysis of the newly formed amide bond or the cleavage of the cyclopentyloxy ether [2].

Self-Validating Protocol
  • Preparation: In a Schlenk flask, combine the 3-iodo aryl amide intermediate (1.0 eq), the target arylboronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the critical hydroxypalladium intermediate prior to transmetalation.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq). Evacuate and backfill the flask with nitrogen three times.

  • Heating: Heat the mixture to 80 °C for 4 hours.

    • Validation Checkpoint: The reaction mixture will progressively darken, eventually turning black as Pd(0) nanoparticles aggregate. TLC (Hexanes/EtOAc 1:1) should reveal a new UV-active spot with a lower Rf​ value than the iodo-precursor.

  • Workup: Cool to room temperature and filter the mixture through a short pad of Celite to remove the "Pd black" precipitate. Dilute the filtrate with EtOAc, wash with water and brine, dry, and purify via flash column chromatography.

Quantitative Data: Suzuki-Miyaura Catalyst Screening
Catalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)
Pd(PPh3​)4​ Na2​CO3​ Toluene / EtOH / H2​O 9071%
Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane / H2​O 10085%
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 80 96%

Biological Context: GPCR Activation

Upon successful synthesis, the resulting modulators are designed to bind to the transmembrane domain of receptors like GPR119. The biological causality of this binding is the stabilization of the receptor's active conformation, which promotes the exchange of GDP for GTP on the Gαs​ subunit. This initiates a downstream signaling cascade that ultimately results in the secretion of incretin hormones (GLP-1) and insulin, providing a therapeutic mechanism for metabolic disorders [3].

GPCRSignaling L Synthetic Ligand R GPR119 / GPR40 (Transmembrane) L->R Binds hydrophobic pocket G Gαs / Gαq Protein R->G Conformational shift AC Effector Enzymes (e.g., Adenylate Cyclase) G->AC Signal transduction Out Hormone Secretion (GLP-1 / Insulin) AC->Out Secondary messengers

GPCR activation pathway leading to incretin and insulin secretion.

References

  • Title: HATU (1-Hydroxy-7-azabenzotriazole active ester mechanism) Source: Wikipedia (Citing Carpino, L. A., Journal of the American Chemical Society, 1993) URL: [Link] [1]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link] [2]

  • Title: Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [3]

Method

Application Notes and Protocols for the Functionalization of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Introduction 4-(Cyclopentyloxy)-3-iodobenzoic acid is a key synthetic intermediate in medicinal chemistry and materials science. Its structural motifs, including a carboxylic acid for derivatization, an iodo-substituent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Cyclopentyloxy)-3-iodobenzoic acid is a key synthetic intermediate in medicinal chemistry and materials science. Its structural motifs, including a carboxylic acid for derivatization, an iodo-substituent for cross-coupling reactions, and a bulky cyclopentyloxy group influencing solubility and conformation, make it a valuable building block. This guide provides detailed protocols and technical insights into two fundamental transformations of this molecule: esterification and amidation. The methodologies presented are designed for robustness and adaptability, catering to the needs of researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offering a rationale for the selection of reagents and reaction conditions to ensure high efficiency and purity of the final products.

Part 1: Esterification of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

The conversion of the carboxylic acid moiety to an ester is a common strategy to modify the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. Two primary methods are detailed below: the classic Fischer-Speier esterification for simple, unhindered alcohols and the milder Steglich esterification for more complex or sensitive substrates.

Protocol 1.1: Fischer-Speier Esterification with Methanol

This method is ideal for the synthesis of simple alkyl esters, such as the methyl ester, where the alcohol can be used in large excess as the solvent.[1][2]

Scientific Rationale: The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[3] A strong acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[3]

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq, e.g., 3.46 g, 10 mmol).

  • Add methanol (20 eq, e.g., 8.1 mL, 200 mmol) as both the reactant and solvent.

  • Carefully add concentrated sulfuric acid (0.1 eq, e.g., 0.054 mL, 1 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(cyclopentyloxy)-3-iodobenzoate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary Table for Fischer-Speier Esterification:

ParameterValue
Starting Material4-(Cyclopentyloxy)-3-iodobenzoic acid
ReagentsMethanol, Sulfuric Acid
StoichiometryAcid:Methanol:Catalyst = 1:20:0.1
TemperatureReflux (~65°C)
Reaction Time4-6 hours
Expected Yield> 90%
PurificationAqueous work-up followed by column chromatography

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification start R-COOH protonated_acid R-C(=O+H)OH start->protonated_acid + H+ protonated_acid->start - H+ tetrahedral_intermediate R-C(OH)(O+H-R')OH protonated_acid->tetrahedral_intermediate + R'-OH tetrahedral_intermediate->protonated_acid - R'-OH proton_transfer R-C(OH)(OR')O+H2 tetrahedral_intermediate->proton_transfer Proton Transfer proton_transfer->tetrahedral_intermediate ester_intermediate R-C(=O+R')OH proton_transfer->ester_intermediate - H2O ester_intermediate->proton_transfer + H2O ester R-COOR' ester_intermediate->ester - H+ ester->ester_intermediate + H+

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1.2: Steglich Esterification with a Hindered Alcohol (e.g., Isopropanol)

For more sterically demanding or acid-sensitive alcohols, the Steglich esterification offers a milder and highly efficient alternative.[4] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5]

Scientific Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a still more reactive N-acylpyridinium species. This species is readily attacked by the alcohol, even if sterically hindered, to furnish the ester. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq, e.g., 3.46 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add the alcohol (e.g., isopropanol, 1.2 eq, 0.92 mL, 12 mmol) and DMAP (0.1 eq, 0.12 g, 1 mmol).

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq, 2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove DMAP and any remaining base, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Data Summary Table for Steglich Esterification:

ParameterValue
Starting Material4-(Cyclopentyloxy)-3-iodobenzoic acid
ReagentsAlcohol, DCC, DMAP
StoichiometryAcid:Alcohol:DCC:DMAP = 1:1.2:1.1:0.1
Temperature0°C to Room Temperature
Reaction Time12-24 hours
Expected Yield80-95%
PurificationFiltration and aqueous work-up, followed by column chromatography

Reaction Mechanism: Steglich Esterification

Steglich_Esterification acid R-COOH o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + DCC dcc DCC dcu DCU acyl_pyridinium N-Acylpyridinium Intermediate o_acylisourea->acyl_pyridinium + DMAP dmap DMAP ester R-COOR' acyl_pyridinium->ester + R'-OH alcohol R'-OH ester->acyl_pyridinium - R'-OH

Caption: Simplified mechanism of Steglich Esterification.

Part 2: Amidation of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Amide bond formation is one of the most frequently employed reactions in drug discovery. The resulting amides often exhibit favorable biological activities and metabolic stability. Here, we present a robust protocol using the water-soluble coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt).

Protocol 2.1: EDC/HOBt Mediated Amidation

This method is highly versatile and can be used to couple a wide range of primary and secondary amines to 4-(Cyclopentyloxy)-3-iodobenzoic acid under mild conditions.

Scientific Rationale: Similar to DCC, EDC activates the carboxylic acid to form an O-acylisourea intermediate.[6] However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center and can also rearrange to an unreactive N-acylurea. HOBt is added to trap the O-acylisourea, forming a more stable and less racemization-prone HOBt-active ester.[6] This active ester then readily reacts with the amine to form the desired amide. The urea byproduct from EDC is water-soluble, simplifying the purification process.[6]

Experimental Protocol:

  • To a stirred solution of 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq, e.g., 3.46 g, 10 mmol) in anhydrous DMF or DCM (50 mL) at 0°C, add HOBt (1.2 eq, 1.62 g, 12 mmol).

  • Add the desired amine (1.1 eq, 11 mmol).

  • Add EDC hydrochloride (1.2 eq, 2.30 g, 12 mmol) portion-wise to the reaction mixture.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq, 4.36 mL, 25 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Data Summary Table for EDC/HOBt Amidation:

ParameterValue
Starting Material4-(Cyclopentyloxy)-3-iodobenzoic acid
ReagentsAmine, EDC·HCl, HOBt, DIPEA
StoichiometryAcid:Amine:EDC:HOBt:Base = 1:1.1:1.2:1.2:2.5
Temperature0°C to Room Temperature
Reaction Time12-24 hours
Expected Yield75-95%
PurificationAqueous work-up followed by column chromatography or recrystallization

Reaction Mechanism: EDC/HOBt Amidation

Workflow start 4-(Cyclopentyloxy)-3-iodobenzoic Acid reaction Esterification or Amidation Reaction start->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Ester or Amide analysis->product

Sources

Application

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 4-(Cyclopentyloxy)-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Strategic Value of 4-(Cyclopentyloxy)-3-iodobenzoic Acid in Modern Drug Discovery In the la...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of 4-(Cyclopentyloxy)-3-iodobenzoic Acid in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics.[1] 4-(Cyclopentyloxy)-3-iodobenzoic acid emerges as a highly valuable scaffold for several key reasons. The benzoic acid moiety is a common feature in many approved drugs, often serving as a critical anchor for binding to biological targets or as a handle for modifying pharmacokinetic properties.[2] The presence of a cyclopentyloxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of a drug candidate.[3]

The true synthetic power of this molecule, however, lies in the strategically positioned iodine atom. As a versatile synthetic handle, the carbon-iodine bond is readily activated in a variety of palladium-catalyzed cross-coupling reactions.[4] This allows for the efficient and modular construction of diverse chemical libraries by forming new carbon-carbon and carbon-nitrogen bonds, a cornerstone of modern drug discovery.[5] This guide provides detailed protocols and expert insights into the application of 4-(Cyclopentyloxy)-3-iodobenzoic acid in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-established mechanistic pathway.[6] A general overview of this cycle is essential for understanding and troubleshooting these reactions.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdIIR Ar-Pd(II)-R(L_n) Transmetal->PdIIR RedElim Reductive Elimination PdIIR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: General Palladium Cross-Coupling Cycle

The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the active Pd(0) catalyst.[6]

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and the commercial availability of a vast array of boronic acids.[4] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many classes of pharmaceuticals.

Causality Behind Experimental Choices
  • Catalyst and Ligand: For an electron-rich and somewhat sterically hindered substrate like 4-(cyclopentyloxy)-3-iodobenzoic acid, a catalyst system that promotes efficient oxidative addition and reductive elimination is crucial. While Pd(PPh₃)₄ can be effective, catalyst systems utilizing bulky, electron-rich phosphine ligands often provide superior results.[4]

  • Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and yields, and empirical screening is often beneficial.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related iodobenzoic acids.[8]

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-(Cyclopentyloxy)-3-iodobenzoic acid332.143321.01.0
Arylboronic Acid--1.21.2
Pd(PPh₃)₄1155.56350.030.03
K₂CO₃138.214153.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a dry Schlenk flask, add 4-(cyclopentyloxy)-3-iodobenzoic acid (332 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.[9][10][11]

Causality Behind Experimental Choices
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper. The palladium catalyst activates the aryl iodide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as a solvent and neutralizes the hydrogen iodide formed during the reaction.[9]

  • Ligands: For more challenging substrates, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the palladium catalyst. However, for reactive aryl iodides, standard phosphine ligands like PPh₃ are often sufficient.[9]

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[10][13]

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-(Cyclopentyloxy)-3-iodobenzoic acid332.143321.01.0
Terminal Alkyne--1.21.2
PdCl₂(PPh₃)₂701.90140.020.02
CuI190.4540.020.02
Triethylamine (Et₃N)-5 mL--
Anhydrous THF-5 mL--

Procedure:

  • To a dry Schlenk flask, add 4-(cyclopentyloxy)-3-iodobenzoic acid (332 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[1][6] This reaction allows for the direct formation of a C-N bond between an aryl halide and an amine.

Causality Behind Experimental Choices
  • Ligand Selection: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-donating biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[14]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[5] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to ensure the stability of the catalyst and base.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that can be adapted for the coupling of 4-(cyclopentyloxy)-3-iodobenzoic acid with various primary and secondary amines.[1][5]

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-(Cyclopentyloxy)-3-iodobenzoic acid332.143321.01.0
Amine (Primary or Secondary)--1.21.2
Pd₂(dba)₃915.7290.010.02 (Pd)
XPhos476.62190.040.04
Sodium tert-butoxide (NaOtBu)96.101341.41.4
Anhydrous Toluene-10 mL--

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (9 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add 4-(cyclopentyloxy)-3-iodobenzoic acid (332 mg, 1.0 mmol), the amine (1.2 mmol), and NaOtBu (134 mg, 1.4 mmol).

  • Add the pre-formed catalyst solution to the second Schlenk tube via syringe.

  • Rinse the first tube with additional anhydrous toluene (5 mL) and add it to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflows

Experimental Workflow General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents Setup Assemble Reaction Reagents->Setup Glassware Dry Glassware Glassware->Setup Inert Establish Inert Atmosphere Inert->Setup Heat Heat and Stir Setup->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A Standard Experimental Workflow

Conclusion and Future Perspectives

4-(Cyclopentyloxy)-3-iodobenzoic acid is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for the derivatization of this scaffold. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can rapidly generate diverse libraries of compounds for biological screening. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this and other similar building blocks in the quest for new and improved therapeutics.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Cawley, M. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, SP249.
  • CymitQuimica. (n.d.). CAS 30762-02-8: Benzoic acid, 4-(cyclopentyloxy)-.
  • Bentham Science Publishers. (n.d.). SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery.
  • Table 1 Optimization of the reaction conditions for Suzuki coupling...
  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
  • Pharmacy 180. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Li, G., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • MDPI. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID.
  • Preprints.org. (2023, May 29).
  • Gomaa, H. A. M., et al. (2021). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Scientific Reports.
  • 3018 Synthesis of 3-phenylbenzoic acid
  • PrepChem.com. (n.d.).

Sources

Method

4-(Cyclopentyloxy)-3-iodobenzoic acid as a precursor for radiolabeling

Application Note: 4-(Cyclopentyloxy)-3-iodobenzoic Acid as a Versatile Precursor for CNS Radiotracer Development Executive Briefing The development of positron emission tomography (PET) and single-photon emission compute...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Cyclopentyloxy)-3-iodobenzoic Acid as a Versatile Precursor for CNS Radiotracer Development

Executive Briefing

The development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers for central nervous system (CNS) targets requires building blocks that balance lipophilicity, target affinity, and radiochemical versatility. 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) has emerged as a highly valuable synthon in this domain[].

This molecule features two critical functional domains:

  • The Cyclopentyloxy Ether: A bulky, lipophilic moiety that is a recognized pharmacophore for targeting the catalytic domain of Phosphodiesterase-4 (PDE4), an enzyme critical in cAMP signaling and neuroinflammation.

  • The 3-Iodo-4-alkoxybenzoic Acid Core: The carboxylic acid allows for rapid derivatization into benzamides (mimicking PDE4 inhibitors like Piclamilast), while the meta-iodine atom serves as a direct site for isotopic radioiodination ( 123 I, 124 I, 125 I) or as a leaving group for late-stage copper-mediated radiofluorination ( 18 F)[2][3].

This application note details the mechanistic rationale and step-by-step protocols for utilizing this precursor in the synthesis of high-molar-activity radiopharmaceuticals.

Mechanistic Rationale & Radiochemical Strategy

Overcoming the C(sp²)-I Bond Energy Barrier

Traditionally, direct nucleophilic radioiodination via isotopic exchange requires extremely harsh conditions (>150 °C, highly acidic media) to break the strong C(sp²)-I bond. Such conditions frequently lead to the cleavage of sensitive aliphatic ethers like the cyclopentyloxy group. To circumvent this, modern protocols employ Copper-Catalyzed Isotopic Exchange . Copper(I/II) species facilitate oxidative addition into the aryl-iodine bond under mild conditions (60–80 °C), forming a high-valent Cu-aryl intermediate that undergoes rapid reductive elimination to incorporate the radioiodine isotope[2][4].

Transitioning to 18 F via Cu-Mediated Radiofluorination (CMRF)

While radioiodine is excellent for SPECT ( 123 I) and preclinical biodistribution ( 125 I), 18 F remains the gold standard for clinical PET due to its optimal half-life (109.8 min) and high positron yield. 4-(Cyclopentyloxy)-3-iodobenzoic acid cannot be directly radiofluorinated via standard S N​ Ar due to the electron-rich nature of the alkoxy-substituted ring. However, by converting the aryl iodide into an aryl boronic acid pinacol ester (Bpin), the molecule becomes an ideal substrate for Gouverneur’s Copper-Mediated Radiofluorination [3][5]. The Cu(OTf) 2​ (py) 4​ complex mediates the transfer of nucleophilic [ 18 F]fluoride to the unactivated arene via a Cu(III)-F intermediate.

Radiosynthesis A 4-(Cyclopentyloxy)- 3-iodobenzoic acid B Amide Coupling (Precursor) A->B Amine, HATU C Cu-Catalyzed Isotopic Exchange B->C [125I]NaI, Cu(II) E Miyaura Borylation (Bpin Precursor) B->E B2pin2, Pd(dppf)Cl2 D [124I]/[125I]-Radiotracer C->D F Cu-Mediated Radiofluorination E->F [18F]KF, Cu(OTf)2(py)4 G [18F]-Radiotracer F->G

Divergent radiosynthetic workflows from 4-(cyclopentyloxy)-3-iodobenzoic acid to PET/SPECT tracers.

Biological Target Context: The PDE4 Pathway

Derivatives of this precursor are primarily used to image PDE4. PDE4 specifically hydrolyzes cyclic AMP (cAMP), a critical secondary messenger. By utilizing a radiolabeled benzamide derived from 4-(cyclopentyloxy)-3-iodobenzoic acid, researchers can quantify PDE4 expression in vivo, providing insights into neuroinflammation, Alzheimer's disease, and major depressive disorder.

PDE4Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Gs protein cAMP Intracellular cAMP AC->cAMP ATP conversion PKA PKA Activation cAMP->PKA Signaling cascade PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis AMP 5'-AMP (Inactive) PDE4->AMP Tracer Radiolabeled Benzamide Tracer Tracer->PDE4 Competitive Inhibition

Mechanism of action for cyclopentyloxy-benzamide radiotracers within the cAMP/PDE4 signaling cascade.

Experimental Protocols

Protocol A: Synthesis of the Benzamide Precursor

To utilize the compound for radiolabeling, the carboxylic acid must first be coupled to the target amine (e.g., an aminopyridine derivative for PDE4 targeting).

  • Activation: Dissolve 4-(cyclopentyloxy)-3-iodobenzoic acid (1.0 eq, 100 mg) and HATU (1.2 eq) in anhydrous DMF (2.0 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired amine (1.1 eq). Stir the reaction mixture at room temperature for 4–6 hours.

  • Workup: Quench with water, extract with ethyl acetate (3 × 10 mL), wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the iodinated benzamide precursor.

Protocol B: Cu-Catalyzed Isotopic Radioiodination ( 124 I / 125 I)

This protocol achieves high radiochemical yield (RCY) without cleaving the cyclopentyloxy group[2][4].

  • Preparation: In a V-vial, add the iodinated benzamide precursor (1.0 mg, ~2.5 µmol), ascorbic acid (0.5 mg), and CuSO 4​ ·5H 2​ O (0.1 mg) dissolved in 100 µL of ethanol/water (1:1 v/v).

  • Isotope Addition: Add [ 125 I]NaI or[ 124 I]NaI (37–185 MBq) in dilute NaOH (10–20 µL).

  • Reaction: Seal the vial and heat at 80 °C for 45 minutes.

  • Quenching & Purification: Quench the reaction with 1 mL of HPLC mobile phase (e.g., 50% MeCN in water with 0.1% TFA). Inject directly onto a semi-preparative RP-HPLC system.

  • Formulation: Collect the radioactive fraction, dilute with water, trap on a C18 Sep-Pak cartridge, wash with sterile water, and elute with 1 mL of USP-grade ethanol into formulation buffer (e.g., 0.9% saline).

Protocol C: Conversion to Bpin and Cu-Mediated Radiofluorination ( 18 F)

To transition to a PET 18 F tracer, the aryl iodide must be converted to a boronic ester[3][5]. Step 1: Miyaura Borylation

  • Combine the iodinated benzamide precursor (50 mg), bis(pinacolato)diboron (1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl 2​ (0.05 eq) in anhydrous 1,4-dioxane (2 mL).

  • Degas the mixture and heat at 90 °C for 12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography to isolate the Bpin precursor.

Step 2: Cu-Mediated Radiofluorination

  • Fluoride Drying: Trap cyclotron-produced [ 18 F]fluoride on a QMA cartridge. Elute into a reaction vessel using a solution of K 2.2.2​ (15 mg) and K 2​ CO 3​ (3 mg) in MeCN/H 2​ O. Azeotropically dry the complex at 100 °C under a stream of helium.

  • Labeling: To the dried[ 18 F]KF complex, add the Bpin precursor (4.0 mg, ~10 µmol) and Cu(OTf) 2​ (py) 4​ (15 µmol) dissolved in anhydrous DMA (0.5 mL) and n-butanol (0.1 mL).

  • Heating: Heat the sealed reaction vessel at 110 °C for 15 minutes.

  • Purification: Dilute with water (2 mL) and purify via semi-preparative HPLC. Isolate the 18 F-labeled benzamide, trap on a C18 SPE cartridge, and formulate in ethanolic saline.

Quantitative Data Synthesis

The following table summarizes the expected radiochemical parameters when utilizing 4-(cyclopentyloxy)-3-iodobenzoic acid derivatives across different labeling methodologies.

Radiotracer IsotopePrecursor TypeCatalyst / MediatorReaction TempTypical RCY (%)Molar Activity (GBq/µmol)
125 I (In vitro/Ex vivo)Aryl IodideCuSO 4​ / Ascorbate80 °C75 – 95%1.5 – 3.0
124 I (Clinical PET)Aryl IodideCu(I) / Cu(II)80 °C70 – 90%2.0 – 5.0
18 F (Clinical PET)Aryl BpinCu(OTf) 2​ (py) 4​ 110 °C40 – 65%50 – 150

Note: Radiochemical Yields (RCY) are decay-corrected. Molar activities are dependent on starting activity and cyclotron target yields.

Sources

Application

Application Notes and Protocols for 4-(Cyclopentyloxy)-3-iodobenzoic Acid in Materials Science

Introduction: A Molecule of Designed Functionality 4-(Cyclopentyloxy)-3-iodobenzoic acid is a bespoke organic molecule engineered with three distinct functional domains, making it a highly versatile building block for ad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Designed Functionality

4-(Cyclopentyloxy)-3-iodobenzoic acid is a bespoke organic molecule engineered with three distinct functional domains, making it a highly versatile building block for advanced materials. Its structure, featuring a carboxylic acid, a strategically positioned iodine atom, and a bulky cyclopentyloxy group, offers a unique combination of properties for researchers in materials science. The carboxylic acid provides a reactive handle for polymerization and a coordination site for metal-organic framework (MOF) synthesis. The iodine atom, a heavy halogen, not only imparts radiopacity but also serves as a reactive site for cross-coupling reactions, enabling post-synthetic modification of materials.[1] The cyclopentyloxy group introduces steric bulk and hydrophobicity, which can be leveraged to control the solubility of polymers and the architecture of porous materials.

This guide provides an in-depth exploration of the potential applications of 4-(Cyclopentyloxy)-3-iodobenzoic acid in the synthesis of specialty polymers and as a functional linker in the design of novel Metal-Organic Frameworks (MOFs). The protocols detailed herein are grounded in established chemical principles and are designed to be adaptable by researchers in the field.

Part 1: Application in the Synthesis of High-Performance Polymers

The unique substitution pattern of 4-(Cyclopentyloxy)-3-iodobenzoic acid makes it an attractive monomer for the synthesis of specialty polyesters and polyamides. The bulky cyclopentyloxy and iodo substituents are anticipated to disrupt polymer chain packing, leading to amorphous materials with enhanced solubility in common organic solvents and potentially lower melting points compared to their unsubstituted analogs. Furthermore, the high atomic number of iodine can be exploited to create polymers with inherent radiopacity, which is highly desirable for biomedical applications.[2][3]

Key Advantages in Polymer Synthesis:
  • Tunable Solubility: The cyclopentyloxy group can enhance solubility, facilitating polymer processing.

  • Inherent Radiopacity: The iodine atom provides visibility under X-ray imaging, ideal for medical device fabrication.[2]

  • Post-Polymerization Modification: The carbon-iodine bond serves as a handle for post-synthetic functionalization via cross-coupling reactions, allowing for the fine-tuning of material properties.[1]

  • High Refractive Index: The presence of the heavy iodine atom is expected to contribute to a higher refractive index in the resulting polymers.

Experimental Protocol 1: Synthesis of a Radiopaque Polyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester using 4-(Cyclopentyloxy)-3-iodobenzoic acid, terephthalic acid, and ethylene glycol. The resulting polymer is expected to exhibit radiopaque properties.

Materials:

  • 4-(Cyclopentyloxy)-3-iodobenzoic acid

  • Dimethyl terephthalate

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Methanol

  • Dichloromethane

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification:

    • In the reaction flask, combine 4-(Cyclopentyloxy)-3-iodobenzoic acid (e.g., 0.1 mol), dimethyl terephthalate (0.9 mol), and ethylene glycol (2.2 mol).

    • Add zinc acetate (0.05% by weight of total monomers) as an esterification catalyst.

    • Heat the mixture to 180-220°C under a slow stream of nitrogen. Methanol will be distilled off as the reaction proceeds.

    • Monitor the reaction until approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add antimony trioxide (0.03% by weight of total monomers) to the reaction mixture.

    • Gradually increase the temperature to 260-280°C while slowly reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours to facilitate the removal of excess ethylene glycol and increase the polymer's molecular weight. The viscosity of the melt will increase significantly.

    • Once the desired viscosity is achieved, cool the reactor under nitrogen to room temperature.

  • Purification and Characterization:

    • Dissolve the resulting polymer in dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

    • Filter the purified polymer and dry it in a vacuum oven at 60°C for 24 hours.

    • Characterize the polymer using:

      • ¹H NMR and FTIR: To confirm the chemical structure.

      • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.

      • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature and melting point.

      • X-ray Imaging: To assess the radiopacity by comparing the polymer's image with an aluminum standard.[3]

Workflow for Polyester Synthesis

cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation cluster_purification Step 3: Purification & Characterization A Combine Monomers: 4-(Cyclopentyloxy)-3-iodobenzoic acid Dimethyl terephthalate Ethylene glycol + Zinc Acetate Catalyst B Heat to 180-220°C under N₂ A->B C Distill off Methanol B->C D Add Antimony Trioxide Catalyst C->D Proceed to Polycondensation E Increase Temperature (260-280°C) & Apply Vacuum D->E F Remove Ethylene Glycol (Viscosity Increases) E->F G Dissolve in CH₂Cl₂ F->G Obtain Crude Polymer H Precipitate in Methanol G->H I Filter and Dry H->I J Characterize Polymer (NMR, FTIR, GPC, DSC, X-ray) I->J

Caption: Workflow for the synthesis of a radiopaque polyester.

Part 2: Application as a Functional Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[4][5] The properties of MOFs can be precisely tuned by modifying the organic linker.[5] 4-(Cyclopentyloxy)-3-iodobenzoic acid is a promising candidate for a functional linker in MOFs for several reasons:

  • Pore Environment Modification: The bulky and hydrophobic cyclopentyloxy group can create a non-polar environment within the MOF pores, which could be advantageous for the selective adsorption of non-polar guest molecules.

  • Post-Synthetic Modification (PSM): The iodine atom provides a reactive site for PSM via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1] This allows for the introduction of new functional groups into the MOF structure after its initial synthesis, enabling the tuning of properties such as gas affinity or catalytic activity.

  • Hierarchical Pore Design: The steric hindrance from the cyclopentyloxy group may influence the coordination geometry and lead to the formation of MOFs with unique network topologies and pore structures.

Experimental Protocol 2: Solvothermal Synthesis of a MOF and Post-Synthetic Modification

This protocol outlines the synthesis of a hypothetical zinc-based MOF using 4-(Cyclopentyloxy)-3-iodobenzoic acid as the organic linker, followed by a Suzuki cross-coupling reaction to demonstrate post-synthetic modification.

Materials:

  • 4-(Cyclopentyloxy)-3-iodobenzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Schlenk flask

  • Centrifuge

  • Soxhlet extractor

Procedure:

A. MOF Synthesis (Solvothermal Method)

  • In a glass vial, dissolve 4-(Cyclopentyloxy)-3-iodobenzoic acid (e.g., 0.5 mmol) and zinc nitrate hexahydrate (0.5 mmol) in DMF (10 mL).

  • Seal the vial and place it inside the Teflon-lined autoclave.

  • Heat the autoclave in a programmable oven at 120°C for 48 hours.

  • Cool the autoclave to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Perform a solvent exchange by immersing the crystals in dichloromethane for 24 hours (replace with fresh solvent every 8 hours).

  • Activate the MOF by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

B. Post-Synthetic Modification (Suzuki Coupling)

  • In a Schlenk flask under an argon atmosphere, suspend the activated iodo-functionalized MOF (e.g., 100 mg) in a mixture of dioxane (8 mL) and water (2 mL).

  • Add phenylboronic acid (3 equivalents relative to the iodine content of the MOF), potassium carbonate (4 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).

  • Heat the mixture at 80°C for 24 hours.

  • Cool the reaction to room temperature.

  • Collect the modified MOF by centrifugation and wash thoroughly with dioxane, water, and dichloromethane to remove residual reagents and catalyst.

  • Dry the post-synthetically modified MOF under vacuum.

C. Characterization

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF before and after modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group and the incorporation of the linker.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume.[6]

  • Energy-Dispersive X-ray Spectroscopy (EDX) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To confirm the presence of iodine in the initial MOF and its partial or complete replacement after the Suzuki coupling.

Diagram of MOF Synthesis and Post-Synthetic Modification

cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification (PSM) cluster_characterization Characterization A Dissolve Linker & Metal Salt in DMF B Solvothermal Reaction (120°C, 48h) A->B C Wash & Activate B->C D Suspend Iodo-MOF in Dioxane/Water C->D Iodo-functionalized MOF H PXRD, FTIR, TGA, BET, EDX C->H Characterize Initial MOF E Add Phenylboronic Acid, Pd Catalyst, Base D->E F Heat at 80°C, 24h E->F G Wash & Dry Modified MOF F->G G->H

Caption: General workflow for MOF synthesis and post-synthetic modification.

Quantitative Data Summary

The following table presents expected and representative data for materials synthesized using 4-(Cyclopentyloxy)-3-iodobenzoic acid and related precursors.

PropertyPolyester with 10 mol% Iodo-monomerZinc-based Iodo-MOF
Glass Transition (Tg) 70-90 °CN/A
Thermal Decomposition (TGA) > 350 °C> 300 °C (in N₂)
Molecular Weight (Mn) 15,000 - 25,000 g/mol N/A
Iodine Content (wt%) ~5-8 %~20-30 % (calculated)
BET Surface Area N/A500 - 1500 m²/g (predicted)
Pore Volume N/A0.3 - 0.8 cm³/g (predicted)

Note: These values are estimates based on data for structurally similar materials and should be confirmed experimentally.

Conclusion

4-(Cyclopentyloxy)-3-iodobenzoic acid represents a sophisticated building block for the rational design of advanced functional materials. Its unique combination of a polymerizable/coordinating group, a bulky solubilizing/pore-modifying substituent, and a reactive halogen for post-synthetic modification opens up a wide array of possibilities in materials science. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit the potential of this versatile molecule in creating next-generation polymers and porous materials.

References

  • Muhammad Kamran Taj, et al. "Synthesis of iodobenzoyl derivatives of PHB." ResearchGate, Accessed March 2024. [Link]

  • Krishna, G.G. "2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations." Synlett, 2004(12), pp. 2234-2235.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid." Accessed March 2024. [Link]

  • TSI Journals. "AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID)." Accessed March 2024. [Link]

  • Wiley Online Library. "The Synthesis and Oxidative Properties of Polymer‐Supported IBX." Journal of the Chinese Chemical Society, vol. 52, no. 1, 2005, pp. 1-10.
  • Uemura, Sakae, et al. "Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions." Molecules, vol. 26, no. 7, 2021, p. 1894.
  • Organic Chemistry Portal. "Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid." Accessed March 2024. [Link]

  • FAQ. "What is the procedure for utilizing 3-IODOBENZOIC Acid in the synthesis of ketones?" Accessed March 2024. [Link]

  • MDPI. "Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions." Molecules, vol. 26, no. 7, 2021, p. 1894. [Link]

  • Organic Syntheses. "p-IODOBENZOIC ACID." Accessed March 2024. [Link]

  • PrepChem. "Preparation of 3-iodobenzoic acid." Accessed March 2024. [Link]

  • MDPI. "Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids." Polymers, vol. 15, no. 9, 2023, p. 2164.
  • Advanced Science News. "Nature's metal organic frameworks." Accessed March 2024. [Link]

  • National Institutes of Health. "Metal-organic frameworks for advanced drug delivery." Journal of Controlled Release, vol. 338, 2021, pp. 485-502. [Link]

  • Global Scientific Journals. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound." GSJ, vol. 8, no. 11, 2020.
  • Royal Society of Chemistry. "Synthesis and physicochemical characterization of beta zeolite–bentonite composite materials for shaped catalysts." Catalysis Science & Technology, vol. 10, no. 18, 2020, pp. 6157-6172.
  • ScienceDirect.
  • PubMed. "Preparation and X-ray structures of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid: new recyclable hypervalent iodine reagents." Journal of Organic Chemistry, vol. 73, no. 1, 2008, pp. 295-7. [Link]

  • ResearchGate. "Metal-organic frameworks: structure, properties, methods of synthesis, and characterization." Russian Chemical Reviews, vol. 85, no. 5, 2016, pp. 487-514.
  • Wikipedia. "Iodobenzoic acid." Accessed March 2024. [Link]

  • Royal Society of Chemistry. "Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability." RSC Advances, vol. 6, no. 86, 2016, pp. 82955-82961. [Link]

  • Research and Reviews. "Metal Organic Frameworks." Journal of Material Sciences & Engineering, vol. 8, no. 1, 2019.

Sources

Method

Application Notes and Protocols: Synthesis of Novel Calamitic Liquid Crystals from 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Introduction Calamitic, or rod-shaped, liquid crystals are a cornerstone of materials science, with wide-ranging applications in display technologies and optical switching.[1][2] The unique mesomorphic properties of thes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Calamitic, or rod-shaped, liquid crystals are a cornerstone of materials science, with wide-ranging applications in display technologies and optical switching.[1][2] The unique mesomorphic properties of these materials arise from their molecular architecture, which typically consists of a rigid core, often composed of phenyl rings, and flexible terminal chains.[2] This guide provides a detailed protocol for the synthesis of a novel series of calamitic liquid crystals using 4-(Cyclopentyloxy)-3-iodobenzoic acid as a key building block. This precursor is particularly versatile due to the presence of three key functional groups: a terminal carboxylic acid, a flexible cyclopentyloxy chain, and an iodine atom on the aromatic ring, which allows for molecular elongation through cross-coupling reactions.[1][3]

This document will detail a two-step synthetic pathway involving a Suzuki-Miyaura cross-coupling reaction followed by an esterification. The rationale behind the choice of reagents and reaction conditions will be discussed, providing researchers with the foundational knowledge to adapt and modify the protocol for the synthesis of a diverse library of liquid crystalline materials.

Synthetic Strategy

The overall synthetic strategy is a convergent approach, beginning with the Suzuki-Miyaura coupling to construct the rigid biphenyl core, followed by esterification to introduce a flexible alkyl chain. The iodine atom on the 4-(Cyclopentyloxy)-3-iodobenzoic acid serves as a handle for the palladium-catalyzed cross-coupling with a suitable boronic acid, in this case, 4-cyanophenylboronic acid, to introduce a polar cyano group which is known to promote nematic phases. The resulting biphenyl carboxylic acid is then esterified with a long-chain alcohol to introduce the terminal flexible tail, a crucial element for the formation of liquid crystalline phases.[2]

Caption: Overall synthetic workflow for the target liquid crystal.

Experimental Protocols

Part 1: Synthesis of 4'-(Cyclopentyloxy)-4-cyano-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1][3]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-(Cyclopentyloxy)-3-iodobenzoic acid346.15103.46 g
4-Cyanophenylboronic acid146.94121.76 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.1116 mg
Potassium carbonate (K₂CO₃)138.21304.15 g
Toluene--40 mL
Ethanol--10 mL
Water--10 mL

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes. Then, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers.

  • Acidification: Acidify the aqueous layer with 2M HCl to a pH of ~2 to precipitate the product.

  • Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from an ethanol/water mixture to yield pure 4'-(Cyclopentyloxy)-4-cyano-[1,1'-biphenyl]-3-carboxylic acid as a white solid.

Suzuki-Miyaura Coupling cluster_reagents Reagents & Conditions cluster_product Product A 4-(Cyclopentyloxy)-3-iodobenzoic acid C Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water Reflux, 12h B 4-Cyanophenylboronic acid D 4'-(Cyclopentyloxy)-4-cyano-[1,1'-biphenyl]-3-carboxylic acid Reactants_node->Reagents_node + Reagents_node->Product_node ->

Caption: Key step in forming the rigid biphenyl core.

Part 2: Synthesis of Octyl 4'-(cyclopentyloxy)-4-cyano-[1,1'-biphenyl]-3-carboxylate via Esterification

Esterification of the synthesized carboxylic acid with a long-chain alcohol introduces the necessary flexible tail for liquid crystalline behavior. The use of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective method for this transformation.[1]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4'-(Cyclopentyloxy)-4-cyano-[1,1'-biphenyl]-3-carboxylic acid321.3751.61 g
1-Octanol130.2360.78 g (0.95 mL)
N,N'-Dicyclohexylcarbodiimide (DCC)206.335.51.13 g
4-Dimethylaminopyridine (DMAP)122.170.561 mg
Dichloromethane (DCM)--50 mL

Protocol:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask, dissolve 4'-(Cyclopentyloxy)-4-cyano-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) and 1-octanol (1.2 eq) in dry dichloromethane (DCM).

  • Coupling Agent Addition: Add the coupling agent, DCC (1.1 eq), and a catalytic amount of DMAP.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU by vacuum filtration.

  • Extraction: Wash the filtrate sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to yield the final liquid crystal product.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and investigate their liquid crystalline properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediate and final products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.[4][5]

  • Polarized Optical Microscopy (POM): To observe the textures of the mesophases, which helps in their identification (e.g., nematic, smectic).[4][6]

Expected Results and Discussion

The final product, Octyl 4'-(cyclopentyloxy)-4-cyano-[1,1'-biphenyl]-3-carboxylate, is expected to exhibit calamitic liquid crystalline properties. The rigid biphenyl core, the flexible cyclopentyloxy and octyloxy chains, and the polar cyano group are all structural features that favor the formation of a nematic or smectic mesophase.[2][4] The DSC thermogram should reveal distinct endothermic peaks corresponding to the crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions upon heating, and corresponding exothermic peaks upon cooling.[5] POM analysis is expected to show characteristic textures, such as a Schlieren texture for a nematic phase.[6]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • DCC is a potent sensitizer and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Materials (Basel). 2011;4(1):137-152. Available from: [Link]

  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Taylor & Francis Online. 2011;38(8):935-943. Available from: [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Journal of Chemical Education. 2012;89(1):114-117. Available from: [Link]

  • Synthesis and characterisation of novel calamitic liquid crystalline compounds. Taylor & Francis Online. 2025; Published online. Available from: [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. Available from: [Link]

  • Purification of liquid crystals and liquid crystal composition. Google Patents. 1996; US5540857A.
  • Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior. ResearchGate. Available from: [Link]

  • Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. International Journal of Scientific & Technology Research. 2020;9(1):234-239. Available from: [Link]

  • Calamitic nematic liquid crystals synthesis and characterisation from bromo-chlorophenol and bromo-chlorobenzoic acid. Taylor & Francis Online. 2026; Published online. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of Polymers with 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides detailed protocols and expert insights for the functionalization of polymers with 4-(Cyclopentyloxy)-3-iodobenzoic acid. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the functionalization of polymers with 4-(Cyclopentyloxy)-3-iodobenzoic acid. This unique bifunctional molecule offers a versatile platform for polymer modification, enabling both the introduction of a bulky cyclopentyloxy group and a reactive iodophenyl moiety. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, focusing on two primary strategies: direct conjugation of the carboxylic acid to hydroxyl- and amine-containing polymers, and post-polymerization modification via the aryl iodide. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction

The strategic functionalization of polymers is a cornerstone of modern materials science and drug delivery. By covalently attaching specific chemical entities, the physicochemical properties and biological interactions of a polymer can be precisely tailored. 4-(Cyclopentyloxy)-3-iodobenzoic acid is a molecule of significant interest for such modifications. Its carboxylic acid group serves as a handle for conjugation to a wide range of polymer backbones, while the iodinated aromatic ring provides a reactive site for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][2][3] This dual functionality allows for a modular approach to creating complex, multifunctional polymeric systems.

The cyclopentyloxy group can enhance the lipophilicity of the polymer, which may be advantageous for drug delivery applications involving hydrophobic therapeutic agents. The aryl iodide is a particularly stable and efficient coupling partner in various cross-coupling reactions, offering a robust method for introducing further functionalities like targeting ligands, imaging agents, or other bioactive molecules.[1][4]

This guide will detail two primary methodologies for leveraging 4-(Cyclopentyloxy)-3-iodobenzoic acid in polymer science:

  • Direct Acylation: Utilizing the carboxylic acid for the formation of ester or amide linkages with polymers bearing hydroxyl or amine functional groups, respectively.

  • Post-Functionalization Cross-Coupling: Employing the iodo-substituent for subsequent carbon-carbon bond formation after the initial conjugation of the benzoic acid derivative to the polymer.

PART 1: Direct Acylation of Polymers with 4-(Cyclopentyloxy)-3-iodobenzoic Acid

This section details the covalent attachment of 4-(Cyclopentyloxy)-3-iodobenzoic acid to polymers via its carboxylic acid functionality. The choice between esterification and amidation will depend on the functional groups present on the polymer backbone.

Protocol 1A: Esterification with Hydroxyl-Containing Polymers (e.g., Poly(vinyl alcohol), Poly(hydroxyethyl methacrylate))

Esterification reactions between a carboxylic acid and an alcohol are fundamental in organic synthesis and can be adapted for polymer modification.[5][6] These reactions are typically reversible and often require a catalyst and heat to proceed to completion.[5][6][7]

Core Principle: The ester bond is formed through a condensation reaction between the carboxylic acid of 4-(Cyclopentyloxy)-3-iodobenzoic acid and a hydroxyl group on the polymer, with the elimination of water.[5][6]

ReagentGradeSupplier (Example)
Hydroxyl-containing polymer (e.g., PVA, PHEMA)Polymer GradeSigma-Aldrich
4-(Cyclopentyloxy)-3-iodobenzoic acid≥98% PurityBenchChem
N,N'-Dicyclohexylcarbodiimide (DCC)Synthesis GradeSigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)Reagent GradeSigma-Aldrich
Anhydrous Dichloromethane (DCM)HPLC GradeFisher Scientific
Diethyl EtherACS GradeVWR
  • Polymer Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxyl-containing polymer (1.0 eq of hydroxyl groups) in anhydrous DCM. The concentration will depend on the polymer's solubility.

  • Reagent Addition: To the stirred polymer solution, add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.2 eq) and DMAP (0.1 eq). Allow the mixture to stir until all solids are dissolved.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.3 eq) in a minimal amount of anhydrous DCM and add it dropwise to the polymer solution over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction's progress.

  • Work-up and Purification:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude polymer in a minimal amount of DCM and precipitate it into a large volume of cold diethyl ether.

    • Collect the purified polymer by filtration and dry it under vacuum at a temperature appropriate for the polymer's stability.

  • Characterization: The success of the functionalization should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Gel Permeation Chromatography (GPC) can be used to assess any changes in the polymer's molecular weight and distribution.

Protocol 1B: Amidation with Amine-Containing Polymers (e.g., Poly(allylamine), Chitosan)

Amide bond formation is a robust and widely used reaction in bioconjugation and polymer chemistry.[8][9] Carbodiimide coupling agents like EDC are often preferred for their water solubility, which simplifies the removal of the urea byproduct.[10][]

Core Principle: The amide bond is formed by activating the carboxylic acid with a coupling agent, followed by nucleophilic attack from the amine group on the polymer.[10][12]

ReagentGradeSupplier (Example)
Amine-containing polymer (e.g., Poly(allylamine))Polymer GradePolysciences, Inc.
4-(Cyclopentyloxy)-3-iodobenzoic acid≥98% PurityBenchChem
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Synthesis GradeSigma-Aldrich
N-Hydroxysuccinimide (NHS)Reagent GradeSigma-Aldrich
Anhydrous Dimethylformamide (DMF)HPLC GradeFisher Scientific
Dialysis Tubing (appropriate MWCO)Biotechnology GradeSpectrum Labs
  • Reagent Dissolution: In a round-bottom flask, dissolve 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.5 eq) in anhydrous DMF. Add EDC (1.6 eq) and NHS (1.6 eq) to the solution and stir at room temperature for 1 hour to pre-activate the carboxylic acid.

  • Polymer Addition: In a separate flask, dissolve the amine-containing polymer (1.0 eq of amine groups) in anhydrous DMF.

  • Coupling Reaction: Add the polymer solution to the pre-activated carboxylic acid solution. Let the reaction proceed at room temperature for 24-48 hours under an inert atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a 1:1 mixture of DMF and water for 24 hours, followed by dialysis against deionized water for 48 hours, with frequent water changes.

    • Lyophilize the purified polymer solution to obtain the final product as a dry powder.

  • Characterization: Confirm the successful conjugation using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Visualization of Direct Acylation Workflow

G cluster_0 Protocol 1A: Esterification cluster_1 Protocol 1B: Amidation PVA Hydroxyl-Containing Polymer (e.g., PVA) Reaction1 Esterification Reaction (24-48h, RT) PVA->Reaction1 Acid1 4-(Cyclopentyloxy)-3-iodobenzoic acid Acid1->Reaction1 DCC_DMAP DCC, DMAP in DCM DCC_DMAP->Reaction1 Purification1 Filtration & Precipitation Reaction1->Purification1 Product1 Iodo-functionalized Polymer (Ester) Purification1->Product1 Polyamine Amine-Containing Polymer (e.g., Poly(allylamine)) Reaction2 Amidation Reaction (24-48h, RT) Polyamine->Reaction2 Acid2 4-(Cyclopentyloxy)-3-iodobenzoic acid Acid2->Reaction2 EDC_NHS EDC, NHS in DMF EDC_NHS->Reaction2 Purification2 Dialysis & Lyophilization Reaction2->Purification2 Product2 Iodo-functionalized Polymer (Amide) Purification2->Product2

Caption: Workflow for the direct acylation of polymers.

PART 2: Post-Polymerization Modification via the Aryl Iodide

Once the polymer is functionalized with the 4-(Cyclopentyloxy)-3-iodobenzoyl moiety, the aryl iodide serves as a versatile handle for further modification using palladium-catalyzed cross-coupling reactions.

Protocol 2A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][13][14] It is widely used for post-polymerization modification due to its high functional group tolerance.[1][15]

Core Principle: A palladium(0) catalyst facilitates the coupling of the aryl iodide on the polymer with a boronic acid or ester, in the presence of a base.[3]

ReagentGradeSupplier (Example)
Iodo-functionalized PolymerSynthesized in Part 1-
Aryl or Vinyl Boronic AcidSynthesis GradeCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)Reagent GradeStrem Chemicals
Sodium Carbonate (Na₂CO₃)ACS GradeSigma-Aldrich
Toluene/Water or Dioxane/WaterHPLC GradeFisher Scientific
  • Reaction Setup: To a Schlenk flask, add the iodo-functionalized polymer (1.0 eq of iodide), the desired boronic acid (2.0 eq), and sodium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Toluene/Water 4:1). Bubble argon through the solution for 30 minutes to ensure deoxygenation. Add the palladium catalyst (0.05 eq) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by taking small aliquots and analyzing the disappearance of the starting polymer by a suitable technique (e.g., TLC of a cleaved monomer unit).

  • Purification: Cool the reaction mixture to room temperature. If the polymer is soluble, dilute with an organic solvent and wash with water to remove inorganic salts. Precipitate the polymer in a non-solvent (e.g., methanol or hexane). If the polymer is insoluble, collect it by filtration and wash extensively with water and organic solvents to remove residual catalyst and reagents. Dry the final polymer under vacuum.

  • Characterization: Confirm the successful coupling by ¹H NMR (disappearance of the aromatic protons adjacent to the iodine and appearance of new aromatic/vinylic signals) and UV-Vis spectroscopy if the coupled moiety is a chromophore.

Protocol 2B: Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][16] This reaction is particularly useful for introducing alkynyl functionalities, which can then be used in "click" chemistry reactions.[17]

Core Principle: The reaction is co-catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of a base, to couple the aryl iodide on the polymer with a terminal alkyne.[2][16]

ReagentGradeSupplier (Example)
Iodo-functionalized PolymerSynthesized in Part 1-
Terminal AlkyneSynthesis GradeTCI America
Bis(triphenylphosphine)palladium(II) dichlorideReagent GradeStrem Chemicals
Copper(I) Iodide (CuI)Reagent GradeSigma-Aldrich
Triethylamine (TEA) or Diisopropylamine (DIPA)AnhydrousSigma-Aldrich
Anhydrous Tetrahydrofuran (THF) or DMFHPLC GradeFisher Scientific
  • Reaction Setup: In a Schlenk flask, dissolve the iodo-functionalized polymer (1.0 eq of iodide) and the terminal alkyne (2.0 eq) in a mixture of anhydrous THF and TEA (2:1 v/v).

  • Degassing: Deoxygenate the solution by bubbling with argon for 30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 12-24 hours. The reaction is typically run in the dark to prevent side reactions.

  • Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the solvent under reduced pressure. Purify the polymer by precipitation into a suitable non-solvent.

  • Characterization: The success of the Sonogashira coupling can be confirmed by FTIR spectroscopy (appearance of the alkyne C≡C stretch) and ¹H and ¹³C NMR spectroscopy.

Visualization of Post-Polymerization Modification Workflow

G cluster_0 Protocol 2A: Suzuki-Miyaura Coupling cluster_1 Protocol 2B: Sonogashira Coupling StartPoly Iodo-functionalized Polymer (from Part 1) Reaction1 Suzuki-Miyaura Reaction (80-100°C) StartPoly->Reaction1 Reaction2 Sonogashira Reaction (RT - 60°C) StartPoly->Reaction2 BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Reaction1 Pd_Suzuki Pd(PPh₃)₄, Base Pd_Suzuki->Reaction1 Product1 Biaryl/Styrenyl-functionalized Polymer Reaction1->Product1 Alkyne Terminal Alkyne Alkyne->Reaction2 Pd_Cu PdCl₂(PPh₃)₂, CuI, Base Pd_Cu->Reaction2 Product2 Alkynyl-functionalized Polymer Reaction2->Product2

Caption: Workflow for post-polymerization modification.

Data Presentation and Characterization

Successful functionalization should be rigorously confirmed. Below is a table of expected characterization data for a hypothetical functionalization of poly(hydroxyethyl methacrylate) (PHEMA).

SampleFunctionalization MethodDegree of Functionalization (%)¹H NMR Key Signals (δ, ppm)FTIR Key Bands (cm⁻¹)
PHEMA-03.5-4.2 (-CH₂-O-), 4.8-5.0 (-OH)3400 (br, O-H), 1720 (s, C=O ester)
PHEMA-ester-IodoBenzEsterification257.9, 7.5, 7.0 (aromatic-H), 4.5 (-O-cyclopentyl)3400 (br, O-H reduced), 1720 (s, C=O), 1600 (w, C=C)
PHEMA-ester-IodoBenz-Suzuki-BiphenylSuzuki Coupling257.0-8.0 (extended aromatic region), 4.5 (-O-cyclopentyl)3400 (br, O-H), 1720 (s, C=O), 1600 (m, C=C)
PHEMA-ester-IodoBenz-Sonogashira-PhenylacetyleneSonogashira Coupling257.0-8.0 (extended aromatic region), 4.5 (-O-cyclopentyl)3400 (br, O-H), 2210 (w, C≡C), 1720 (s, C=O)

Troubleshooting

IssuePossible CauseSuggested Solution
Low degree of functionalization Incomplete reaction, steric hindrance.Increase reaction time, temperature, or excess of reagents. For sterically hindered polymers, consider a longer spacer.
Polymer cross-linking Difunctional impurities in reagents.Use highly purified reagents.
Inconsistent NMR/FTIR data Incomplete purification.Repeat purification steps, ensuring complete removal of unreacted small molecules and byproducts.
Broadened GPC trace Chain scission or cross-linking during reaction.Use milder reaction conditions. Ensure complete deoxygenation for palladium-catalyzed reactions.

Conclusion

The functionalization of polymers with 4-(Cyclopentyloxy)-3-iodobenzoic acid provides a powerful and versatile platform for the development of advanced materials. The protocols detailed in this guide offer robust and reproducible methods for both direct conjugation and subsequent post-polymerization modification. By carefully selecting the appropriate reaction conditions and purification techniques, researchers can create well-defined, multifunctional polymers tailored for a wide range of applications, from drug delivery to advanced materials.

References

  • Royal Society of Chemistry. (n.d.). Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, January 15). 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • MDPI. (n.d.). A Biodegradable Thermoset Polymer Made by Esterification of Citric Acid and Glycerol. Retrieved from [Link]

  • American Chemical Society. (2024, August 21). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. Retrieved from [Link]

  • Crunch Chemistry. (2024, January 23). Esters and polyesters. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations: (A-Review). Retrieved from [Link]

  • MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • ACS Publications. (2023, February 8). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ChemTube3D. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • PMC. (n.d.). Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates. Retrieved from [Link]

  • PMC. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Suzuki Coupling of Iodo and Bromoarenes Catalyzed by Chitosan-Supported Pd-Nanoparticles in Ionic Liquids. Retrieved from [Link]

  • Google Patents. (n.d.). US7795355B2 - Preparation of functional polymers.
  • Royal Society of Chemistry. (n.d.). A facile synthesis of iodine-functionalized hypercrosslinked polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 22). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Retrieved from [Link]

  • MDPI. (2020, June 23). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Retrieved from [Link]

  • Cheng Research Group. (n.d.). POLYMER–DRUG NANOCONJUGATES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of iodobenzoyl derivatives of PHB. Retrieved from [Link]

  • MDPI. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]

  • Nature. (2009, September 23). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Functionalized polymers: synthesis and properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

  • CentAUR. (n.d.). Polymer-drug conjugates. Retrieved from [Link]

  • OC-Praktikum. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • NSF PAR. (n.d.). Functionalized Cyclic Poly(α-Hydroxy Acids) via Controlled Ring- Opening Polymerization of O-Carboxyanhydrides. Retrieved from [Link]

  • PubMed. (2008, January 4). Preparation and X-ray structures of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid: new recyclable hypervalent iodine reagents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Polymer-drug conjugates – Knowledge and References. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (2021, March 13). Polymer-Drug Conjugates as Nanotheranostic Agents. Retrieved from [Link]

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Method

Scale-up Synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic Acid Derivatives: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the scale-up synthesis of 4-(cyclopentyloxy)-3-iodobenzoic acid and its derivatives. These compounds are crucial building blocks in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 4-(cyclopentyloxy)-3-iodobenzoic acid and its derivatives. These compounds are crucial building blocks in medicinal chemistry, serving as scaffolds for the development of novel therapeutics.[1][2] This document outlines a robust and scalable synthetic route, detailing the critical process parameters, and offering insights into reaction optimization and purification strategies suitable for laboratory and pilot-plant scale production. The protocols herein are designed to ensure high yield, purity, and reproducibility, addressing the needs of researchers and professionals in drug development.

Introduction: The Significance of the 4-(Cyclopentyloxy)-3-iodobenzoic Acid Scaffold

The 4-(cyclopentyloxy)-3-iodobenzoic acid core is a privileged scaffold in modern drug discovery. The substituted benzoic acid moiety provides a handle for further chemical modifications, while the cyclopentyloxy group can enhance metabolic stability and cell permeability. The iodine atom at the 3-position is particularly valuable as it allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[3][4][5] This versatility has led to the incorporation of this scaffold into a range of biologically active molecules, including receptor agonists and antagonists.

This guide presents a systematic approach to the synthesis, beginning with the iodination of a readily available starting material, followed by etherification, and concluding with esterification to yield the target derivatives. Each step has been optimized for scalability and efficiency.

Overall Synthetic Strategy

The synthesis of 4-(cyclopentyloxy)-3-iodobenzoic acid derivatives is typically achieved through a three-step sequence starting from 4-hydroxybenzoic acid. This strategy is advantageous due to the low cost of the starting material and the generally high-yielding nature of each transformation.

DOT Diagram: Overall Synthetic Workflow

G A Step 1: Iodination 4-Hydroxybenzoic Acid B Step 2: O-Alkylation 4-Hydroxy-3-iodobenzoic Acid A->B I2, Oxidizing Agent C Step 3: Esterification/Amidation 4-(Cyclopentyloxy)-3-iodobenzoic Acid B->C Cyclopentyl Halide, Base D Target Derivatives C->D Alcohol/Amine, Coupling Agent G A 4-(Cyclopentyloxy)-3-iodobenzoic Acid Derivative B Suzuki Coupling (with Boronic Acid/Ester) A->B Pd Catalyst, Base C Sonogashira Coupling (with Terminal Alkyne) A->C Pd/Cu Catalysts, Base D Biaryl Derivatives B->D E Arylalkyne Derivatives C->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid , a critical intermediate often utilized in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid , a critical intermediate often utilized in the development of phosphodiesterase type 4 (PDE4) inhibitors and other targeted therapeutics.

The standard synthetic route involves three core phases: Esterification of the starting material, etherification (cyclopentylation) of the phenol, and saponification to yield the final carboxylic acid. Due to the unique steric and electronic environment of the ortho-iodophenol moiety, researchers frequently encounter yield-limiting side reactions. This guide dissects the mechanistic causality behind these issues and provides field-proven, self-validating protocols.

Pathway & Side Reaction Analysis

SynthesisWorkflow SM 4-Hydroxy-3-iodobenzoic acid Ester Methyl 4-hydroxy-3-iodobenzoate (Protected Intermediate) SM->Ester MeOH, H2SO4 (Esterification) Side2 Side Reaction: Cyclopentyl Ester (Dialkylation) SM->Side2 Direct Alkylation (Unprotected Acid) Ether Methyl 4-(cyclopentyloxy)-3-iodobenzoate Ester->Ether Cyclopentyl-X, K2CO3 DMF, 60-80°C Side1 Side Reaction: Cyclopentene Gas (E2 Elimination) Ester->Side1 Excess Heat / Strong Base (Secondary Halide Clash) Product 4-(Cyclopentyloxy)-3-iodobenzoic acid (Final Product) Ether->Product LiOH, THF/H2O (Saponification)

Synthesis workflow highlighting key intermediates and competing side reactions.

Quantitative Data: Optimizing the Etherification Step

The most problematic step in this workflow is the introduction of the cyclopentyl group. The table below summarizes how reagent selection and temperature dictate the competition between the desired nucleophilic substitution ( SN​2 ) and the undesired elimination ( E2 )[1][2].

Leaving Group (X)Additive / CatalystTemperatureDominant Side ReactionEst. Isolated Yield
Cyclopentyl BromideNone100 °C E2 Elimination (High)< 40%
Cyclopentyl BromideKI (0.1 equiv)70 °C E2 Elimination (Low)75 - 80%
Cyclopentyl IodideNone60 °CNone (Clean SN​2 )85 - 90%
Cyclopentyl TosylateNone80 °CIncomplete Alkylation~ 60%
Troubleshooting FAQs

Q1: My yield for the cyclopentylation step is stuck below 40%, and I am detecting a volatile byproduct. Why is my cyclopentyl bromide disappearing without forming the product? A: You are observing the classic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 )[3][4]. Cyclopentyl bromide is a secondary alkyl halide. When reacted with a base like potassium carbonate ( K2​CO3​ ) at elevated temperatures (e.g., >90 °C), the base abstracts a beta-proton from the cyclopentyl ring faster than the phenoxide can attack the electrophilic carbon[1][2]. Mechanistic Causality: The phenoxide nucleophile is severely sterically hindered by the adjacent, bulky iodine atom at the ortho position[5]. This steric clash drastically increases the activation energy required for the SN​2 backside attack. Consequently, the E2 pathway dominates, converting your cyclopentyl bromide into cyclopentene—a highly volatile gas (boiling point ~44 °C) that escapes the condenser, permanently driving the side reaction forward[2][6]. Solution: Lower the reaction temperature to 60–70 °C to suppress the thermodynamic E2 pathway. Add a catalytic amount of Potassium Iodide (KI) to initiate a Finkelstein reaction, converting the bromide to the more reactive cyclopentyl iodide in situ.

Q2: Can I skip the initial esterification step and directly alkylate 4-hydroxy-3-iodobenzoic acid with cyclopentyl bromide? A: It is highly discouraged. If you attempt to alkylate the unprotected acid, the basic conditions ( K2​CO3​ ) will deprotonate both the phenol ( pKa​ ~8.5) and the carboxylic acid ( pKa​ ~4.0). Because the carboxylate is less sterically hindered than the ortho-iodophenoxide, it will rapidly attack the cyclopentyl halide, resulting in the formation of a cyclopentyl ester (dialkylation)[7]. Cleaving a bulky secondary ester later in the synthesis requires harsh saponification conditions that risk degrading the molecule. Protecting the acid as a methyl ester first ensures absolute regioselectivity at the phenol oxygen[5].

Q3: During the final saponification (hydrolysis) step, I am losing the iodine atom (deiodination). How can I prevent this? A: Deiodination is generally rare without a transition metal catalyst, but it can occur under excessively harsh basic conditions at reflux, or if the reaction is exposed to intense UV light. Solution: Switch from Sodium Hydroxide (NaOH) at reflux to Lithium Hydroxide (LiOH) at room temperature. The methyl ester is highly susceptible to mild hydrolysis. Stirring the intermediate with LiOH in a THF/MeOH/Water co-solvent system at 25 °C for 4 hours will cleanly cleave the ester without risking the integrity of the carbon-iodine bond or the cyclopentyl ether[8].

Validated Experimental Protocols
Step 1: Esterification (Protection)
  • Charge: To a round-bottom flask, add 4-hydroxy-3-iodobenzoic acid (1.0 equiv) and anhydrous Methanol (10 mL per gram of substrate).

  • Catalyze: Slowly add concentrated Sulfuric Acid ( H2​SO4​ , 0.1 equiv) dropwise while stirring.

  • Reflux: Heat the mixture to 65 °C (reflux) for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with Ethyl Acetate and wash with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer is pH 8 (to remove unreacted starting material).

  • Isolate: Dry the organic layer over Na2​SO4​ , filter, and evaporate to yield methyl 4-hydroxy-3-iodobenzoate as a solid[5][8].

Step 2: Etherification (Cyclopentylation)
  • Charge: Dissolve methyl 4-hydroxy-3-iodobenzoate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (5 mL per gram).

  • Base & Catalyst: Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 equiv) and Potassium Iodide (KI, 0.1 equiv). Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylate: Add Cyclopentyl Bromide (1.5 equiv) dropwise.

  • Heat: Warm the reaction strictly to 70 °C and stir for 8–10 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1); the highly polar phenol spot should disappear, replaced by a non-polar ether spot.

  • Workup: Cool to room temperature and quench with ice water. Extract 3x with Diethyl Ether. Wash the combined organics with brine 3x (critical to remove DMF), dry, and concentrate to yield methyl 4-(cyclopentyloxy)-3-iodobenzoate .

Step 3: Saponification (Deprotection)
  • Charge: Dissolve the ether intermediate in a 2:1:1 mixture of THF:Methanol:Water.

  • Hydrolyze: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv). Stir at 25 °C for 4 hours.

  • Workup: Evaporate the THF and Methanol under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Precipitate: Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl until pH 2 is reached. Self-Validation: A thick white/off-white precipitate will immediately crash out of the solution.

  • Isolate: Filter the precipitate, wash with cold water, and dry under high vacuum to yield pure 4-(Cyclopentyloxy)-3-iodobenzoic acid .

References
  • Royal Society of Chemistry. (2015). Electronic Supplementary Information for Planar Blatter radicals through Bu3SnH and TMS3SiH–assisted cyclization of aryl iodides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2 - Chemistry Steps. Retrieved from [Link]

  • OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Pressbooks. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Cyclopentyloxy)-3-iodobenzoic acid. Here, we provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Cyclopentyloxy)-3-iodobenzoic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound from typical reaction mixtures.

Introduction to Purification Challenges

The synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid, commonly prepared via electrophilic iodination of 4-(cyclopentyloxy)benzoic acid, presents several purification challenges. The primary impurities often include unreacted starting material and di-iodinated byproducts. The selection of an appropriate purification strategy is critical to achieving high purity of the final compound. This guide will explore the most effective methods for isolating the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical 4-(Cyclopentyloxy)-3-iodobenzoic acid synthesis?

A1: The most common impurities are typically:

  • Unreacted Starting Material: 4-(Cyclopentyloxy)benzoic acid.

  • Di-iodinated Byproduct: 3,5-diiodo-4-(cyclopentyloxy)benzoic acid. The cyclopentyloxy group is an ortho, para-directing group; since the para position is blocked by the carboxylic acid, iodination occurs at the ortho positions (3 and 5).[1][2]

  • Residual Iodinating Reagent: Depending on the synthetic route, residual iodine or other iodinating species may be present.

Q2: What are the primary methods for purifying crude 4-(Cyclopentyloxy)-3-iodobenzoic acid?

A2: The most effective purification methods for this compound are:

  • Recrystallization: This is often the most efficient method for removing the common impurities.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from non-acidic impurities.

  • Column Chromatography: While effective, this method is often more resource-intensive and may not be necessary if recrystallization is successful.

Q3: How do I choose the best recrystallization solvent?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures and poorly soluble at room temperature, while the impurities have different solubility profiles. For aromatic carboxylic acids, common solvent systems include ethanol/water, methanol/water, or toluene.[3][4] A solvent pair, where the compound is soluble in one solvent and insoluble in the other, often provides the best results.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can:

  • Add more of the "good" solvent to the hot mixture to ensure the compound fully dissolves before cooling.[5]

  • Try a different solvent system with a lower boiling point.

  • Ensure a slow cooling rate, as rapid cooling can promote oiling out.

Q5: How can I confirm the purity of my final product?

A5: The purity of 4-(Cyclopentyloxy)-3-iodobenzoic acid can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Recrystallization Troubleshooting
Issue Potential Cause Solution
Low Recovery of Product The chosen solvent is too "good," meaning the product is still significantly soluble at low temperatures.Try a different solvent or a solvent pair where the product has lower solubility when cold. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.
Crystals Don't Form Upon Cooling The solution is not saturated. Too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[5]
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6]
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is becoming saturated above the melting point.Add more of the "good" solvent to the hot solution. Switch to a lower-boiling solvent system. Ensure a slow cooling rate.[5]
HPLC Analysis Troubleshooting
Issue Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions between the acidic analyte and the silica-based column. Mobile phase pH is too close to the pKa of the analyte.Lower the pH of the mobile phase (e.g., to 2.5-3.0 with phosphoric or formic acid) to suppress the ionization of the carboxylic acid and silanol groups on the column. Use an end-capped C18 column.[7]
Poor Resolution Between Product and Impurities The mobile phase composition is not optimal.Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to separate all components effectively.
Inconsistent Retention Times Inadequate column equilibration. Fluctuations in mobile phase composition or temperature.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use a column oven to maintain a consistent temperature.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallizing 4-(Cyclopentyloxy)-3-iodobenzoic acid. The ideal solvent system should be determined empirically on a small scale first. An ethanol/water mixture is a good starting point.

Materials:

  • Crude 4-(Cyclopentyloxy)-3-iodobenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a general method for analyzing the purity of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 70% A / 30% B to 30% A / 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm[8]

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Analysis: Analyze the resulting chromatogram to determine the peak area of the main component and any impurities. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

PurificationWorkflow Crude Crude Product (from synthesis) Recrystallization Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Cool to crystallize Drying Drying Filtration->Drying Isolate crystals PureProduct Pure Product Drying->PureProduct Analysis Purity Analysis (HPLC, MP, NMR) PureProduct->Analysis Characterize

Caption: General workflow for the purification of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common recrystallization problems.

TroubleshootingRecrystallization Start Start Recrystallization Cooling Cooling Solution Start->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm OilingOut Oils Out? CrystalsForm->OilingOut Yes Scratch Scratch flask/ Add seed crystal CrystalsForm->Scratch No LowYield Low Yield? OilingOut->LowYield No AddSolvent Add more 'good' solvent and reheat OilingOut->AddSolvent Yes Success Successful Purification LowYield->Success No ChangeSolvent Change solvent system LowYield->ChangeSolvent Still low yield CoolLonger Ensure thorough cooling (ice bath) LowYield->CoolLonger Yes AddSolvent->Cooling Concentrate Concentrate solution (boil off solvent) Scratch->Concentrate Still no crystals Concentrate->Cooling ChangeSolvent->Start CoolLonger->Success

Caption: Troubleshooting logic for recrystallization issues.

References

  • studylib.net. Iodination of Phenols: Lab Procedure & Aromatic Substitution. Available at: [Link]

  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Columbia University. Recrystallization - Single Solvent. Available at: [Link]

  • Google Patents. Oxidation and crystallization process for aromatic carboxylic acid production. US9233905B2.
  • Organic Chemistry Recrystallization Lab Report. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

  • Chemistry Stack Exchange. Recrystallization Process Questions. (2017). Available at: [Link]

  • ResearchGate. Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? (2020). Available at: [Link]

  • Chemistry Steps. Reactions of Phenols. (2024). Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Semantic Scholar. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Available at: [Link]

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Available at: [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. Available at: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • ResearchGate. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (2025). Available at: [Link]

  • PMC. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Available at: [Link]

  • Reddit. Recrystallization with two solvents. (2019). Available at: [Link]

  • Wikipedia. 4-Iodobenzoic acid. Available at: [Link]

  • Baran Lab. Iodine(V) Reagents in Organic Synthesis. Part 4. - o-Iodoxybenzoic Acid as a Chemospecific Tool for Single. Available at: [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 4-ALKOXY-3-HYDROXYPICOLINIC ACIDS. EP 3405034 B1. (2017). Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • Beilstein Journals. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. (2007). Available at: [Link]

  • PubChem. Benzoic acid, 4-(pentyloxy)-. CID 85153. Available at: [Link]

  • Wikipedia. Electrophilic halogenation. Available at: [Link]

  • MDPI. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (2005). Available at: [Link]

  • Royal Society of Chemistry. Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines. (2016). Available at: [Link]

Sources

Troubleshooting

Overcoming poor solubility of 4-(Cyclopentyloxy)-3-iodobenzoic acid in reactions

Welcome to the technical support center for 4-(Cyclopentyloxy)-3-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common challenge of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Cyclopentyloxy)-3-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common challenge of this compound's poor solubility in various reaction systems. By understanding the underlying chemical principles and employing the strategies outlined below, you can significantly improve reaction efficiency, yield, and reproducibility.

I. Troubleshooting Guide: Reaction Inefficiency & Stalling

This section addresses specific issues you may encounter during your experiments. The solutions are based on a logical progression from simple adjustments to more involved strategic changes.

Problem 1: My 4-(Cyclopentyloxy)-3-iodobenzoic acid will not fully dissolve in the initial reaction solvent, leading to a heterogeneous mixture and poor conversion.

Root Cause Analysis: The combination of a nonpolar cyclopentyloxy group and a heavy iodine atom with a polar carboxylic acid on an aromatic ring creates a molecule with mixed polarity, leading to limited solubility in many common single-solvent systems. At room temperature, its crystalline nature further impedes dissolution.

Solutions:

1. Strategic Solvent Selection & Co-Solvent Systems: The solvent plays a critical role in the outcome of palladium-catalyzed cross-coupling reactions.[1][2][3] The ideal solvent or co-solvent system should dissolve both the polar and nonpolar reactants.

  • Initial Recommendations: Start with polar aprotic solvents known for their broad solvency power.

    • DMF (N,N-Dimethylformamide): Often an excellent starting point.

    • Dioxane: A common choice for Suzuki and other cross-coupling reactions.

    • THF (Tetrahydrofuran): Can be effective, especially when paired with a co-solvent.

  • Co-Solvent Approach: If a single solvent fails, a co-solvent system is the next logical step. The goal is to create a solvent environment that can accommodate all reaction components.

    • Toluene/Ethanol or Dioxane/Water: These biphasic or miscible mixtures are highly effective for Suzuki-Miyaura couplings.[4] The alcohol or water component can help dissolve the carboxylate salt (formed in situ with base), while the organic solvent dissolves the other coupling partner.

2. Temperature Elevation:

  • Protocol: Gently warm the reaction mixture. Set up the reaction under reflux conditions to prevent solvent loss.[5] Monitor the temperature to ensure it does not exceed the decomposition point of your reactants or catalyst.

  • Causality: Increasing kinetic energy helps to overcome the lattice energy of the solid acid, promoting dissolution. Many cross-coupling reactions benefit from elevated temperatures, which also increases reaction rates.

3. In-Situ Salt Formation to Enhance Polarity:

  • Protocol: Before adding the palladium catalyst and other coupling partners, add the base (e.g., K₂CO₃, Cs₂CO₃) to your mixture of 4-(Cyclopentyloxy)-3-iodobenzoic acid and solvent. Stir for 15-30 minutes. You should observe the solid dissolving as the more polar and soluble carboxylate salt is formed.

  • Causality: Deprotonation of the carboxylic acid creates an anionic carboxylate salt. This salt has significantly higher polarity and is more soluble in polar solvent systems. For cross-coupling reactions that already require a base, this is the most efficient first step.[6]

Problem 2: The reaction is biphasic (e.g., Toluene/Water), but the reaction is slow and stalls. I suspect my substrate is stuck in the aqueous layer.

Root Cause Analysis: In a biphasic system, the deprotonated carboxylate salt of your starting material may be highly soluble in the aqueous phase, while your catalyst and other coupling partner reside primarily in the organic phase. The reaction is thus limited by the slow diffusion of the carboxylate into the organic layer.

Solution: Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst can dramatically accelerate biphasic reactions by actively transporting the anionic reactant across the phase boundary.[7][8]

  • Mechanism: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, has a charged "head" and greasy alkyl "tails". The cationic head pairs with the anionic carboxylate, and the lipophilic tails drag the entire ion pair into the organic phase where it can react with the catalyst.[9]

  • Recommended Catalysts & Loading:

    • Aliquat 336 (Tricaprylylmethylammonium chloride): Highly effective due to its high organophilicity and thermal stability.[9] Use 1-5 mol%.

    • Tetrabutylammonium Bromide (TBAB): A common and effective choice. Use 5-10 mol%.

Experimental Protocol: Suzuki Coupling with Phase-Transfer Catalyst

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), the desired boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvents & Reagents: Add toluene and water (e.g., in a 4:1 ratio). Add the base (K₂CO₃, 2.5 eq) and the phase-transfer catalyst (e.g., Aliquat 336, 2 mol%).

  • Reaction: Purge the flask with an inert gas (Nitrogen or Argon). Heat the reaction to 80-100 °C and stir vigorously to ensure good mixing between the phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

PTC_Mechanism

II. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving 4-(Cyclopentyloxy)-3-iodobenzoic acid for screening reactions?

For initial solubility tests and small-scale reaction screening, we recommend the solvents listed in the table below. These provide a good range of polarities and are commonly used in the relevant reaction types.

SolventClassTypical Use CasesNotes
DMF Polar AproticSuzuki, Sonogashira, Heck, AmidationsExcellent dissolving power. High boiling point. Can sometimes coordinate to the metal catalyst.[1]
Dioxane Polar AproticSuzuki, SonogashiraVery common for cross-couplings. Often used with water as a co-solvent.
THF Polar AproticSuzuki, AmidationsLower boiling point. Good general solvent but may require a co-solvent.
Acetonitrile (MeCN) Polar AproticSuzuki, HeckCan influence reaction selectivity in some cases.[10]
Ethanol/Water ProticSuzuki"Green" solvent choice, excellent for dissolving the carboxylate salt.[4]

Q2: I am performing a Sonogashira coupling. Are there specific conditions to handle the poor solubility of my aryl iodide?

Yes, Sonogashira couplings often use amine bases (e.g., triethylamine, diisopropylamine) which also serve as the solvent or co-solvent.[11]

  • Strategy 1 (Homogeneous): Attempt to dissolve the 4-(Cyclopentyloxy)-3-iodobenzoic acid in a mixture of THF and the amine base. The amine will form the carboxylate salt, increasing solubility.

  • Strategy 2 (Aqueous/Surfactant): For particularly stubborn cases, aqueous Sonogashira coupling using a surfactant like SDS or CTAB can be highly effective.[12] The surfactant forms micelles that create a pseudo-organic microenvironment for the reaction to occur in an aqueous bulk medium.

Q3: Can I convert the carboxylic acid to a more soluble derivative, like a methyl ester, before the reaction?

Yes, this is an excellent and often necessary strategy, especially if in-situ salt formation is not compatible with your reaction conditions.

  • Workflow:

    • Esterification: Convert the carboxylic acid to a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification). The resulting ester will be significantly less polar and more soluble in common organic solvents like toluene, THF, and dioxane.

    • Cross-Coupling: Perform your desired cross-coupling reaction on the ester derivative.

    • Hydrolysis: After a successful coupling, hydrolyze the ester back to the carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.

Derivatization_Workflow

Q4: My reaction involves amide bond formation. How does the solubility of the acid affect this?

Amide bond formation often involves activating the carboxylic acid (e.g., with HATU, HOBt, or by converting to an acid chloride). Poor solubility of the starting acid can prevent efficient activation.

  • Recommendations:

    • Solvent Choice: Use a solvent that is known to be effective for both dissolving the acid and for amide coupling, such as DMF or DCM.

    • Salt Formation: First, treat the carboxylic acid with a non-nucleophilic base like DIPEA or N-methylmorpholine in DMF. This will form the soluble carboxylate salt, which can then be activated by the coupling reagent.

    • Alternative Methods: For sterically hindered systems where solubility is a major barrier, consider alternative methods that do not require pre-dissolution, such as the direct coupling of the corresponding isocyanate.[13][14]

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • PubMed. (2024, June 27). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • PTC Organics. (n.d.). PTC Suzuki.
  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Royal Society of Chemistry. (n.d.). Pd@COF-QA: a phase transfer composite catalyst for aqueous Suzuki–Miyaura coupling reaction. Green Chemistry.
  • Royal Society of Chemistry. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions.
  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups.
  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • ResearchGate. (2024, June 14). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • The Italian Association of Chemical Engineering. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • SlidePlayer. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (2023, February 8). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • MDPI. (2023, September 21). Applying Heterogeneous Catalytic Reactions for Organic Chemical Syntheses.
  • ACS Publications. (n.d.). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. PMC.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Organic Chemistry Portal. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates.

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in 4-(Cyclopentyloxy)-3-iodobenzoic Acid Workflows

Overview 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a highly functionalized, electron-rich aryl iodide frequently utilized as an intermediate in advanced API synthesis. A critical failure mode during it...

Author: BenchChem Technical Support Team. Date: March 2026

Overview 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a highly functionalized, electron-rich aryl iodide frequently utilized as an intermediate in advanced API synthesis. A critical failure mode during its storage and downstream processing is deiodination (hydrodehalogenation), which converts the starting material into the unreactive 4-(cyclopentyloxy)benzoic acid. This guide provides mechanistic insights, empirical data, and self-validating protocols to suppress this yield-killing side reaction.

FAQ & Troubleshooting Guide

Q1: Why does 4-(Cyclopentyloxy)-3-iodobenzoic acid undergo spontaneous deiodination during storage or gentle heating?

Root Cause Analysis: The cyclopentyloxy group is strongly electron-donating via resonance (+M effect). This increases the electron density on the aromatic ring, specifically at the ortho position where the iodine atom resides. This electron-rich nature significantly lowers the reduction potential of the aryl iodide, making the weak C–I bond highly susceptible to single-electron transfer (SET) and homolytic radical dissociation under visible or UV light[1]. Once the aryl radical forms, it abstracts a hydrogen atom from ambient moisture, solvents, or adjacent organic molecules to form the deiodinated byproduct[2].

Protocol 1: Self-Validating Storage & Handling Procedure Causality: To prevent radical initiation, both photolytic energy and thermal stress must be eliminated.

  • Packaging: Store the compound exclusively in opaque amber glass vials. Causality: Blocks UV/visible light wavelengths that initiate C–I bond homolysis.

  • Atmosphere: Purge the vial with Argon or dry Nitrogen before sealing. Causality: Displaces oxygen and ambient moisture, which can participate in radical chain propagation.

  • Temperature: Maintain storage at -20°C.

  • Self-Validation (In-Process Control): Before deploying the batch in a reaction, dissolve 1 mg of the material in LC-MS grade acetonitrile. Analyze via negative-ion ESI LC-MS.

    • Pass Criteria: The expected mass is m/z 331 ([M-H]⁻). If the deiodinated mass at m/z 205 ([M-H]⁻) exceeds 2.0% relative abundance, the batch has been compromised by radical degradation and requires recrystallization.

Q2: During Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), I am observing >20% of the deiodinated byproduct. What is the mechanism of this side reaction?

Root Cause Analysis: In transition-metal catalysis, deiodination is driven by the formation of a Palladium-Hydride (Pd-H) intermediate[3]. When an electron-rich aryl iodide undergoes oxidative addition, the resulting Ar-Pd(II)-I complex is relatively stable. If the reaction matrix contains a "hydride donor" (such as DMF, primary/secondary alcohols, or certain aliphatic amines), the solvent or additive can coordinate to the Palladium center. Subsequent β -hydride elimination generates the highly reactive Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield the deiodinated arene[4]. For example, DMF can thermally decompose to release carbon monoxide and act as a potent hydride source[5].

Mechanistic Pathway Visualization:

Mechanism Pd0 Pd(0) Catalyst ArPdI Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->ArPdI + Ar-I (Oxidative Addition) ArPdR Ar-Pd(II)-R (Transmetalation) ArPdI->ArPdR + R-B(OH)2 / Base (Desired Pathway) ArPdH Ar-Pd(II)-H (Hydride Intermediate) ArPdI->ArPdH + Hydride Donor (e.g., DMF, Alcohols) β-Hydride Elimination Product Ar-R (Desired Cross-Coupled Product) ArPdR->Product Reductive Elimination Product->Pd0 Deiodinated Ar-H (Deiodinated Byproduct) ArPdH->Deiodinated Reductive Elimination Deiodinated->Pd0

Figure 1: Catalytic cycle branching into cross-coupling vs. Pd-H mediated deiodination pathways.

Q3: How do I systematically optimize my cross-coupling reaction to suppress this Pd-H mediated deiodination?

Root Cause Analysis & Optimization Strategy: To suppress hydrodehalogenation, you must simultaneously eliminate hydride sources and accelerate the desired transmetalation/reductive elimination steps[6].

  • Solvent Selection: Abandon DMF, DMA, and ethanol. Transition to non-hydride donating, aprotic solvents such as Toluene or 1,4-Dioxane[4].

  • Base Selection: Avoid strong alkoxide bases (e.g., NaOMe, KOtBu) which form alkoxypalladium intermediates prone to β -hydride elimination[5]. Utilize mild, anhydrous inorganic bases like Cs₂CO₃ or K₃PO₄.

  • Ligand Acceleration: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, dppf). These ligands sterically force the desired reductive elimination, outcompeting the slower side reactions[6].

Empirical Data: Solvent and Base Effects on Deiodination

Solvent SystemBaseHydride Donor PotentialDesired Product Yield (%)Deiodinated Byproduct (%)
DMF / H₂OK₂CO₃High (Thermal decomp to CO/Hydride)42%38%
Ethanol / H₂ONaOEtHigh ( β -hydride elimination)15%75%
TolueneK₃PO₄Low89%<2%
1,4-DioxaneCs₂CO₃Low94% <1%

Protocol 2: Optimized, Self-Validating Suzuki-Miyaura Coupling Objective: Couple 4-(Cyclopentyloxy)-3-iodobenzoic acid with an arylboronic acid while restricting deiodination to < 2%.

Step-by-Step Methodology:

  • Apparatus Preparation: Dry all glassware in an oven at 120°C for a minimum of 4 hours. Assemble the apparatus hot under a continuous stream of Argon.

    • Causality: Trace moisture can coordinate with the Pd center or act as a proton source, facilitating off-cycle degradation.

  • Reagent Loading: To the cooled flask, add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), the target arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and finely ground anhydrous K₃PO₄ (2.0 eq).

  • Atmosphere Exchange: Evacuate the flask to < 10 mbar and backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen promotes the oxidation of phosphine ligands to phosphine oxides, deactivating the catalyst and stalling the reaction, which provides time for thermal deiodination to occur.

  • Solvent Addition: Inject anhydrous, Argon-sparged 1,4-Dioxane via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 80°C with vigorous stirring (800 rpm) to ensure the heterogeneous base is well-suspended.

  • Self-Validation (In-Process Control): At the 2-hour mark, extract a 50 µL aliquot. Quench with 100 µL of 1N HCl, extract into 500 µL Ethyl Acetate, and analyze via LC-MS.

    • Validation Check: Monitor the ratio of the product mass to the deiodinated mass (m/z 205). If the deiodinated byproduct exceeds 2%, immediately halt heating and verify the anhydrous integrity of your boronic acid (which often contains trace alcohols from its synthesis).

  • Workup: Upon complete consumption of the aryl iodide (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure.

References
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - ACS Chemical Reviews -2

  • Spontaneous aryl iodide deiodination upon heating - Reddit (r/Chempros) - 1

  • Technical Support Center: Preventing Deiodination of Aryl Halides - Benchchem - 3

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online - 4

  • Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source - ResearchGate - 5

  • Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions - ACS Publications - 6

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid

Welcome to the technical support center for the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. Here, we move beyond simple protocols to address the underlying chemical principles, troubleshoot common issues, and provide field-tested insights to improve your yield and purity.

The most reliable and common synthetic route involves a two-step process: the iodination of a readily available starting material, followed by an etherification reaction. Our guide will focus on troubleshooting this primary pathway.

Overall Synthetic Workflow

The recommended pathway begins with the iodination of 4-hydroxybenzoic acid to form the key intermediate, 4-hydroxy-3-iodobenzoic acid. This is followed by a Williamson ether synthesis to introduce the cyclopentyloxy group.

Synthetic Workflow A 4-Hydroxybenzoic acid B 4-Hydroxy-3-iodobenzoic acid A->B Step 1: Iodination (e.g., ICl, Acetic Acid) C 4-(Cyclopentyloxy)-3-iodobenzoic acid B->C Step 2: Williamson Ether Synthesis (Cyclopentyl Bromide, Base)

Caption: Recommended two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Issues with the Starting Material (4-Hydroxy-3-iodobenzoic acid)

Question: My initial iodination of 4-hydroxybenzoic acid (Step 1) gives a low yield and seems to contain di-iodinated byproducts. How can I optimize this?

Answer: This is a common challenge. The hydroxyl group of 4-hydroxybenzoic acid is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of 3,5-diiodo-4-hydroxybenzoic acid.

Causality & Solution:

  • Stoichiometry Control is Critical: The primary cause of di-iodination is an excess of the iodinating agent. Use of a slight sub-stoichiometric amount or precisely one equivalent of the iodinating agent (like Iodine Monochloride, ICl) is crucial. A procedure for synthesizing methyl 4-hydroxy-3-iodobenzoate with high yield involves the slow, dropwise addition of ICl to control the reaction.[1]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity for mono-iodination by reducing the overall reaction rate, giving the mono-iodinated product time to form before a second iodination can occur. While some procedures heat the reaction[2][3], starting at a lower temperature during the addition of the iodinating agent can be beneficial.

  • Choice of Iodinating Agent: While ICl is effective, other systems can be used. For less activated arenes, systems like HIO₃/H₂SO₄ have been used, which may offer different selectivity profiles.[4] For electron-rich systems, milder conditions using N-Iodosuccinimide (NIS) with a catalytic amount of acid can also be effective and may reduce byproduct formation.[5]

Pro-Tip: If you suspect di-iodinated impurities, you can often remove them via recrystallization. The di-iodinated product typically has different solubility characteristics than the desired mono-iodinated compound.

Part 2: Challenges in the Williamson Ether Synthesis (Step 2)

Question: My Williamson ether synthesis reaction has a very low yield of the desired 4-(Cyclopentyloxy)-3-iodobenzoic acid. What are the most likely causes?

Answer: Low yields in this specific Williamson ether synthesis are most often traced back to a competing elimination reaction or suboptimal reaction conditions. The use of cyclopentyl bromide, a secondary alkyl halide, makes the reaction sensitive to base and temperature.[6][7]

The core of the issue lies in the competition between the desired SN2 pathway (substitution) and the undesired E2 pathway (elimination).

SN2 vs E2 cluster_0 Desired SN2 Pathway (Substitution) cluster_1 Undesired E2 Pathway (Elimination) Phenoxide Ar-O⁻ Product Ar-O-Cyclopentyl Phenoxide->Product Backside Attack CyclopentylBromide Cyclopentyl-Br Phenoxide_E2 Ar-O⁻ (acting as base) Byproduct Cyclopentene Phenoxide_E2->Byproduct Proton Abstraction CyclopentylBromide_E2 Cyclopentyl-Br

Caption: Competing SN2 (yields product) and E2 (yields byproduct) pathways.

Key Factors to Troubleshoot:

Factor Problem Scientific Rationale & Solution
Base Selection The base is too strong or sterically hindered (e.g., t-butoxide).Strong, bulky bases favor the E2 elimination pathway by preferentially abstracting a proton from the cyclopentyl bromide. Solution: Use a weaker, non-hindered base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). These are sufficient to deprotonate the phenolic hydroxyl group without aggressively promoting elimination.[6][7]
Temperature The reaction is run at too high a temperature.Higher temperatures provide more energy to overcome the activation barrier for both SN2 and E2, but elimination reactions (E2) are generally more favored by increased temperature than substitution reactions (SN2). Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
Solvent The solvent does not adequately solvate the cation of the base.Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions.[8] They solvate the cation (e.g., K⁺ from K₂CO₃) effectively, leaving the phenoxide anion "naked" and more nucleophilic, thus favoring the SN2 pathway.
Leaving Group Bromide is a good leaving group, but others can be used.While cyclopentyl bromide is common, cyclopentyl iodide or cyclopentyl tosylate could also be used. Iodide is a better leaving group than bromide, which could potentially allow for lower reaction temperatures, thereby disfavoring the E2 pathway.

Question: I'm observing an oily byproduct and my final product is impure after workup. What could this be?

Answer: The most probable byproduct is unreacted cyclopentyl bromide or cyclopentene formed via the E2 elimination pathway. Another possibility is the formation of cyclopentanol if water is present during the reaction.

Purification Strategy:

  • Acid-Base Extraction: After the reaction, your desired product is a carboxylic acid. By dissolving the crude mixture in a solvent like ethyl acetate and washing with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃), your product will move into the aqueous layer as its sodium salt. The neutral organic byproducts (cyclopentene, unreacted cyclopentyl bromide) will remain in the organic layer, which can be discarded.

  • Precipitation: Carefully re-acidify the aqueous layer with a strong acid like HCl. Your product, 4-(Cyclopentyloxy)-3-iodobenzoic acid, will precipitate out of the solution as it is no longer soluble in its acidic form.

  • Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to remove any remaining impurities.[9][10]

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessments and optimizations.

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is designed to maximize the SN2 pathway and minimize E2 elimination.

Materials:

  • 4-Hydroxy-3-iodobenzoic acid

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-3-iodobenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of starting material).

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.5 eq). The use of excess base ensures deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

  • Add cyclopentyl bromide (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes). Discard the organic layer which contains neutral impurities.

  • Combine the aqueous layers and cool in an ice bath. Slowly acidify with 1M HCl with stirring until the pH is ~2. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid product under vacuum. For higher purity, proceed to Protocol 2.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry product in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or acetone).

  • Slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the hot solvent until the solution is clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • 2-hydroxy-3,5-diiodobenzoic acid. Organic Syntheses Procedure. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • m-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Purification of benzoic acid.
  • Synthesis of iodoarenes. Organic Chemistry Portal. [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. MDPI. [Link]

  • m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journals. [Link]

  • m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. PMC. [Link]

Sources

Optimization

Troubleshooting guide for reactions involving 4-(Cyclopentyloxy)-3-iodobenzoic acid

Welcome to the technical support guide for 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS No. 1261829-07-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS No. 1261829-07-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile building block in their synthetic endeavors. The guidance herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Question 1: My Suzuki-Miyaura coupling reaction using 4-(Cyclopentyloxy)-3-iodobenzoic acid is giving low to no yield. What are the common causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings with this substrate are often traced back to several key factors related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.

Potential Cause A: Catalyst Deactivation by the Carboxylate Group Under the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This carboxylate anion can coordinate to the palladium center, forming stable and catalytically inactive complexes that effectively poison the catalyst.[1]

  • Solution 1: Choice of Base: The selection of the base is critical. While strong bases are needed to activate the boronic acid, overly strong bases can exacerbate catalyst poisoning. Consider screening milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective while minimizing catalyst deactivation.[1]

  • Solution 2: In-situ Esterification: A common strategy to circumvent carboxylate interference is to perform the coupling on the corresponding ester (e.g., methyl or ethyl ester) and then hydrolyze it back to the carboxylic acid in a subsequent step.

  • Solution 3: Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos or XPhos) can accelerate the rate-limiting reductive elimination step. This helps the desired C-C bond formation to outcompete the pathways leading to catalyst deactivation.[1]

Potential Cause B: Deiodination (Hydrodehalogenation) A significant side reaction is the replacement of the iodine atom with a hydrogen, forming 4-(Cyclopentyloxy)benzoic acid. This occurs when a palladium-hydride (Pd-H) species is formed, which then reacts with your starting material.[1]

  • Solution 1: Optimize Base and Solvent: The formation of Pd-H species is often promoted by strong bases in the presence of protic solvents (like water or alcohols). Using an aprotic solvent system and a weaker, non-coordinating base can suppress this side reaction.[1]

  • Solution 2: Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of deiodination more than the rate of the desired coupling.[1]

Potential Cause C: Catalyst Decomposition The appearance of a black precipitate ("palladium black") is a clear indication of catalyst decomposition into an inactive, agglomerated form.[2] This can be caused by the presence of oxygen or impurities.

  • Solution 1: Ensure Inert Atmosphere: It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2][3] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[2]

  • Solution 2: Use High-Purity Reagents: Ensure all reagents, especially the boronic acid and base, are of high purity as impurities can poison the catalyst.[2]

Troubleshooting Flowchart for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling cause1 Observe Black Precipitate? (Palladium Black) start->cause1 cause2 Significant Deiodination Byproduct Observed? start->cause2 cause3 No Obvious Side Products, Just Low Conversion? start->cause3 solution1a Improve Degassing (Freeze-Pump-Thaw) cause1->solution1a Yes solution1b Use High Purity Reagents & Anhydrous Solvents cause1->solution1b Yes solution2a Switch to Weaker Base (e.g., K3PO4, Cs2CO3) cause2->solution2a Yes solution2b Use Bulky Ligand (e.g., SPhos, XPhos) cause2->solution2b Yes solution2c Lower Reaction Temp. cause2->solution2c Yes solution3a Screen Different Bases (K2CO3, K3PO4, Cs2CO3) cause3->solution3a Yes solution3b Screen Ligands (e.g., PPh3 vs. Buchwald type) cause3->solution3b Yes solution3c Increase Catalyst Loading (up to 5 mol%) cause3->solution3c Yes solution3d Consider Esterification of Carboxylic Acid cause3->solution3d Yes

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

Question 2: I'm performing a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?

The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) cocatalyst.[4]

  • Solution 1: Minimize Oxygen: The Glaser coupling pathway is often promoted by the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere.[4]

  • Solution 2: Amine Base and Solvent: The choice of amine base is important. Using a bulky amine base can sometimes disfavor the homocoupling pathway. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[4]

  • Solution 3: Copper-Free Conditions: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These methods rely solely on a palladium catalyst, often with specific ligands (like N-heterocyclic carbenes or bulky phosphines) and a suitable base (e.g., tetra-n-butylammonium acetate) to facilitate the catalytic cycle without the copper cocatalyst.[5][6]

  • Solution 4: Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of the bimolecular homocoupling reaction relative to the desired cross-coupling.

ParameterStandard SonogashiraCopper-Free SonogashiraKey Consideration
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI)Pd catalyst only (e.g., Pd(OAc)₂ + Ligand)Eliminates the primary catalyst for homocoupling.
Atmosphere Strictly inert (N₂ or Ar)Strictly inert (N₂ or Ar)Oxygen promotes Glaser (homo) coupling.
Base Amine base (e.g., TEA, DIPEA)Often a milder base (e.g., TBAA) or amine base.Base choice can influence catalyst activity and side reactions.
Common Issue Alkyne HomocouplingCan be slower, may require specific ligands.Trade-off between minimizing side-products and reaction rate.
Section 2: Amide Bond Formation

Question 3: My amide coupling reaction between 4-(Cyclopentyloxy)-3-iodobenzoic acid and a sterically hindered amine is slow and incomplete. What can I do?

Amide bond formation with sterically hindered substrates can be challenging due to the difficulty of nucleophilic attack at the carbonyl carbon.

  • Solution 1: Use a More Powerful Coupling Reagent: Standard carbodiimide reagents like EDC may not be sufficient. Switch to a more potent phosphonium-based (e.g., BOP, PyBOP) or uronium/aminium-based (e.g., HBTU, HATU) coupling reagent. These reagents form highly activated esters that are more susceptible to nucleophilic attack by hindered amines.

  • Solution 2: Convert to an Acyl Halide: A highly effective, albeit more forceful, method is to convert the carboxylic acid to an acyl chloride or acyl fluoride.[7] The acyl halide can then be reacted with the hindered amine, often in the presence of a non-nucleophilic base like DIPEA.[7]

  • Solution 3: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition of starting materials or products.

  • Solution 4: Solvent Choice: Switching to a higher-boiling point aprotic solvent like DMF or NMP (N-Methyl-2-pyrrolidone) can facilitate the reaction at higher temperatures.[8]

General Workflow for Challenging Amide Coupling

G start Start: 4-(Cyclopentyloxy)- 3-iodobenzoic acid + Hindered Amine step1 Method 1: Potent Coupling Reagent (e.g., HATU, PyBOP) in aprotic solvent (DCM, DMF) with base (DIPEA) start->step1 step2 Monitor Reaction by TLC or LC-MS step1->step2 step3 Incomplete Reaction? step2->step3 step4 Method 2: Convert to Acyl Halide (e.g., use (COCl)2 or Deoxo-Fluor®) step3->step4 Yes step6 Workup and Purification step3->step6 No step5 React Acyl Halide with Amine + Base (DIPEA) step4->step5 step5->step6 end Pure Amide Product step6->end

Caption: Stepwise approach for synthesizing sterically hindered amides.

Section 3: Ester Hydrolysis

Question 4: I am trying to hydrolyze an ester derivative (e.g., methyl or ethyl ester) back to 4-(Cyclopentyloxy)-3-iodobenzoic acid, but the reaction is very slow. Why is this happening?

The hydrolysis of benzoate esters can be slow, particularly if the ester group itself or the adjacent aromatic substituents are sterically bulky.[9][10] The cyclopentyloxy group and the ortho-iodo substituent create a sterically hindered environment around the carbonyl center, making nucleophilic attack by hydroxide more difficult.[9]

  • Solution 1: Increase Temperature: Saponification (base-catalyzed hydrolysis) rates are highly temperature-dependent. Refluxing the reaction mixture in a suitable solvent (e.g., a mixture of THF/water or Dioxane/water) is often necessary.

  • Solution 2: Use a Co-solvent: To ensure the ester is fully dissolved and accessible to the aqueous base, use a water-miscible organic co-solvent like THF, dioxane, or methanol.[9]

  • Solution 3: Non-Aqueous Hydrolysis Conditions: For extremely resistant esters, consider non-aqueous hydrolysis methods. For example, using NaOH in a non-polar aprotic solvent system like CH₂Cl₂/MeOH can dramatically accelerate the hydrolysis of hindered esters by using poorly solvated, and therefore more reactive, hydroxide anions.[9]

  • Solution 4: Acid-Catalyzed Hydrolysis: While base-catalyzed hydrolysis is more common, acid-catalyzed hydrolysis is an alternative. However, it is an equilibrium process and may require a large excess of water to drive the reaction to completion.

Hydrolysis ConditionAdvantageDisadvantageBest For...
Aqueous NaOH/MeOH, Reflux Standard, reliable procedure.Can be slow for hindered esters.General purpose hydrolysis.
Aqueous LiOH, THF/H₂O, RT Milder conditions, good for sensitive substrates.Often very slow.Substrates with base-labile groups elsewhere.
NaOH in CH₂Cl₂/MeOH Very fast for hindered esters, mild temp.[9]Requires anhydrous conditions initially.Stubborn, sterically crowded esters.
Aqueous HCl/H₂SO₄, Reflux Alternative to basic conditions.Equilibrium reaction, can be harsh.Substrates intolerant to strong base.
Section 4: Purification

Question 5: I'm having trouble purifying my biaryl product from a Suzuki coupling. The unreacted boronic acid and my carboxylic acid product are co-eluting on silica gel chromatography.

This is a very common and frustrating purification challenge when coupling arylboronic acids with substrates containing a carboxylic acid.[11] Both your product and the excess boronic acid starting material are polar and acidic, leading to similar retention factors (Rf) and streaking on silica gel.

  • Solution 1: Acid/Base Workup (with caution): A typical basic wash (e.g., with aq. NaHCO₃) to remove acidic boronic acid will also extract your acidic product into the aqueous layer. However, you can sometimes exploit pKa differences. A carefully controlled wash with a very dilute, weak base might selectively remove the more acidic boronic acid, but this is often difficult to achieve.

  • Solution 2: Esterification Prior to Chromatography: The most robust solution is to convert the crude reaction mixture to its methyl or ethyl ester before purification.[11] The resulting biaryl ester will be significantly less polar than the residual boronic acid. After a standard aqueous workup, the ester can be easily separated from the polar boronic acid by silica gel chromatography. The pure ester is then simply hydrolyzed back to the desired carboxylic acid product.[11]

  • Solution 3: Modified Chromatography Mobile Phase: Adding a small amount of acetic acid (~0.1-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate/Acetic Acid) can sometimes improve the resolution between the two acidic compounds on silica gel by suppressing deprotonation and reducing tailing.[11]

References
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. Benchchem.
  • Acid/base-catalyzed ester hydrolysis in near-critical water. ElectronicsAndBooks.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. arkat usa.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. YouTube.
  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Trouble isolating my Suzuki coupling biaryl acid product. Reddit.
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures | The Journal of Organic Chemistry. ACS Publications - ACS.org.
  • Sonogashira coupling. Wikipedia.
  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal.
  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • . Available at:

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. Benchchem.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Rsc.org.
  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram. ResearchGate.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 4-(Cyclopentyloxy)-3-iodobenzoic acid

Welcome to the technical support center for cross-coupling reactions. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers utilizing 4-(cyclopentyloxy)-3-iodobenzoic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers utilizing 4-(cyclopentyloxy)-3-iodobenzoic acid, a substrate that presents unique challenges due to its combined steric and electronic properties. Our goal is to equip you with the expert knowledge to navigate these challenges and achieve optimal results in your synthetic endeavors.

Introduction: Understanding the Substrate

4-(cyclopentyloxy)-3-iodobenzoic acid is a valuable building block, but its structure requires careful consideration for successful cross-coupling. Key features influencing catalyst selection include:

  • Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, facilitating oxidative addition to the palladium catalyst. This is the most favorable aspect of the substrate.

  • Steric Hindrance: The iodine atom is positioned ortho to a bulky cyclopentyloxy group. This steric hindrance can impede the approach of the palladium catalyst, potentially slowing down the crucial oxidative addition step.

  • Competing Electronics: The aryl ring is influenced by two opposing groups: an electron-donating alkoxy group and an electron-withdrawing carboxylic acid group. The powerful ortho, para-directing cyclopentyloxy group enriches the ring with electron density, which can make the molecule prone to dehalogenation, a common side reaction with highly active catalysts.[1][2][3]

  • Acidic Proton: The carboxylic acid moiety can react with the basic conditions essential for most cross-coupling reactions. This can affect reagent solubility, catalyst activity, and overall reaction success.

This guide will dissect these challenges and provide targeted solutions for various common cross-coupling reactions.

General FAQs & Troubleshooting

Q1: My primary side product is the dehalogenated arene, 4-(cyclopentyloxy)benzoic acid. What is causing this and how can I prevent it?

Dehalogenation (or hydrodehalogenation) is a frequent issue with electron-rich aryl halides and highly active catalyst systems.[1][2] It occurs when the aryl halide is converted to an arene by replacing the iodine with a hydrogen atom.

Primary Causes & Solutions:

  • Hydride Source: The palladium-hydride species responsible for dehalogenation can be generated from solvents (especially alcohols), bases, or even trace water.[1][3]

    • Solution: Switch to anhydrous, aprotic solvents like dioxane, toluene, or THF. Avoid using alkoxide bases if possible; phosphate and carbonate bases are generally safer alternatives.[3]

  • Catalyst System: The choice of ligand is critical. Some ligands may favor the reductive pathway leading to dehalogenation.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[1]

  • Temperature: Higher temperatures can accelerate side reactions.

    • Solution: Run the reaction at the lowest effective temperature that still allows for reasonable conversion to the desired product.

Q2: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?

This is a critical strategic decision. The answer depends on the specific coupling reaction and the base required.

  • For Suzuki, Heck, and Sonogashira reactions, which often use inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, you can often proceed without protection. The carboxylate formed in situ is generally compatible. However, if you experience solubility issues or low yields, converting the carboxylic acid to a methyl or ethyl ester is a standard and effective troubleshooting step.

  • For Buchwald-Hartwig amination, which typically requires strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), protection is highly recommended .[4][5] The acidic proton will be readily deprotonated by these strong bases, which can complicate the reaction. Converting the acid to an ester is the most common protection strategy.

Reaction-Specific Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. For your substrate, the primary challenges are overcoming steric hindrance and preventing dehalogenation.

Q: What are the recommended starting catalysts and ligands for the Suzuki coupling of 4-(cyclopentyloxy)-3-iodobenzoic acid?

Given the steric bulk and electron-rich nature of the substrate, modern catalyst systems are required.

  • Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are excellent starting points. Precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3), are often superior as they rapidly form the active Pd(0) species, which can minimize side reactions by accelerating the productive catalytic cycle.[6][7][8][9][10]

  • Recommended Ligands: Bulky, electron-rich monodentate biaryl phosphine ligands are the gold standard for this type of substrate.[2] They increase the electron density on the palladium center, facilitating oxidative addition, and their steric bulk promotes the final reductive elimination step.[11]

    • Top Tier Choices: SPhos, XPhos, RuPhos.[2][12]

    • Alternative: Trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) can also be effective.

ParameterRecommendationRationale
Pd Source Pd(OAc)₂ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Precatalysts ensure efficient generation of active Pd(0).
Ligand XPhos, SPhos, RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands overcome steric hindrance and facilitate catalysis.[2][13]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases for activating the boronic acid without being overly harsh.[2][3]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)Biphasic systems enhance base effectiveness.[2]
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.

Q: My Suzuki reaction has stalled with significant starting material remaining. What should I do?

  • Check the Base: Ensure the base is of high quality and sufficiently strong. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.[3]

  • Increase Catalyst Loading: If stalling persists, increasing the catalyst and ligand loading to 3-5 mol% can help drive the reaction to completion.

  • Switch Ligands: If one biarylphosphine ligand fails, screening others is a logical next step. The subtle electronic and steric differences between ligands like XPhos and SPhos can have a significant impact on reaction efficiency.

Sonogashira Coupling

This reaction couples the aryl iodide with a terminal alkyne and is invaluable for introducing alkynyl moieties.

Q: What are the best conditions for the Sonogashira coupling of this substrate? Should I use a copper co-catalyst?

Both copper-catalyzed and copper-free protocols are viable, but copper-free systems are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[14][15]

  • Copper-Free Conditions (Recommended Start): These systems rely on a palladium catalyst and a suitable base, often an amine, which also serves as the solvent.

  • Traditional Copper Co-catalyzed Conditions: If copper-free methods fail, the traditional system using a copper(I) salt (e.g., CuI) can be employed.[16][17]

ParameterRecommendation (Copper-Free)Rationale
Pd Source Pd(PPh₃)₂Cl₂ (1-2 mol%) or Pd(OAc)₂Reliable and commercially available palladium sources.
Ligand P(t-Bu)₃ or XPhos (2-4 mol%)Bulky, electron-rich ligands are highly effective.[18]
Base/Solvent Triethylamine (TEA) or Diisopropylamine (DIPA)Amine base is required to deprotonate the alkyne.[16]
Temperature Room Temperature to 60 °CAryl iodides are reactive enough to couple under mild conditions.

Q: I am observing a lot of Glaser homocoupling product. How do I stop it?

  • Eliminate Copper: This is the most effective solution. Switch to a copper-free protocol.

  • Ensure Inert Atmosphere: Oxygen promotes Glaser coupling.[15] Ensure your reaction flask and solvents are rigorously degassed and maintained under an inert atmosphere (argon or nitrogen).

  • Slow Addition of Alkyne: If you must use copper, adding the alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[15]

Buchwald-Hartwig Amination

This reaction is essential for forming C–N bonds. As mentioned in the general FAQs, protecting the carboxylic acid as an ester is strongly advised before attempting this coupling. The following recommendations assume the substrate is the methyl or ethyl ester of 4-(cyclopentyloxy)-3-iodobenzoic acid.

Q: Which catalyst system should I use for coupling my protected substrate with a primary or secondary amine?

The success of Buchwald-Hartwig amination is highly dependent on the ligand.[4][19]

  • Recommended Catalysts: Use a modern palladium precatalyst designed for C-N coupling.

  • Recommended Ligands: Highly hindered biarylphosphine ligands are necessary to facilitate the challenging C-N reductive elimination step.

ParameterRecommendationRationale
Pd Source BrettPhos Pd G3 or tBuXPhos Pd G3 (1-3 mol%)State-of-the-art precatalysts for C-N coupling.[2]
Ligand BrettPhos, tBuXPhos (comes with precatalyst)These ligands are specifically designed for broad scope in amination.[2][19]
Base Sodium tert-butoxide (NaOtBu) or LHMDS (1.5-2.0 equiv.)A strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene or Dioxane (anhydrous, degassed)Standard aprotic solvents for this transformation.
Temperature 80-110 °CThermal energy is typically required.

Q: My amination reaction is sluggish and gives low conversion. What are the likely issues?

  • Base Quality: Strong organic bases like NaOtBu are hygroscopic. Use freshly opened bottles or material stored in a glovebox.

  • Inert Atmosphere: The catalyst systems are oxygen-sensitive. Ensure rigorous exclusion of air.

  • Ligand Choice: The optimal ligand can depend on the specific amine coupling partner. If one ligand system fails, screening another (e.g., switching from a BrettPhos-based system to an XPhos-based one) is a valid strategy.

Visual Guides & Protocols

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three key steps: Oxidative Addition, Transmetalation (or related step), and Reductive Elimination.[13][20][21]

Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-I)L2 Pd(0)L2->OxAdd R¹-I (Your Substrate) Trans Transmetalation Complex (Ar-Pd(II)-R)L2 OxAdd->Trans R²-M (Coupling Partner) Trans->Pd(0)L2 Reductive Elimination Product R¹-R² (Desired Product) Trans->Product caption General Pd-catalyzed cross-coupling cycle.

Caption: General Pd-catalyzed cross-coupling cycle.

Troubleshooting Decision Tree

When a reaction fails, a systematic approach is key. Use this decision tree to diagnose common issues.

Troubleshooting Tree Start Reaction Issue: Low or No Yield Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvents, Starting Materials) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Proper Degassing) Check_Reagents->Check_Setup Main_Product What is the main component in the crude mixture? Check_Setup->Main_Product SM_Only Mostly Starting Material Main_Product->SM_Only Side_Products Mainly Side Products Main_Product->Side_Products Increase_Temp Increase Temperature or Switch to More Active Ligand SM_Only->Increase_Temp Change_Base Change Base (e.g., K₂CO₃ → K₃PO₄) SM_Only->Change_Base Dehalogenation Dehalogenation Product Side_Products->Dehalogenation Homocoupling Homocoupling Product Side_Products->Homocoupling Optimize_Solvent Change Solvent (Avoid Hydride Donors) Dehalogenation->Optimize_Solvent Lower_Temp Lower Temperature Dehalogenation->Lower_Temp Copper_Free Switch to Copper-Free (Sonogashira) or Reduce O₂ (Suzuki) Homocoupling->Copper_Free caption A decision tree for troubleshooting common issues.

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

This protocol provides a framework for efficiently screening different phosphine ligands to find the optimal conditions for your specific coupling partners.

Materials:

  • 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to make 0.1 M solution)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the 4-(cyclopentyloxy)-3-iodobenzoic acid, arylboronic acid, and K₃PO₄ to a series of labeled reaction vials.

  • Catalyst Addition: In separate vials, prepare stock solutions of Pd(OAc)₂ and each ligand in the reaction solvent.

  • Reaction Initiation: To each reaction vial, add the Pd(OAc)₂ solution followed by the solution of a different phosphine ligand. Finally, add the remaining solvent to reach the target concentration (0.1 M).

  • Heating and Monitoring: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions by taking small aliquots at regular time intervals (e.g., 1h, 4h, 16h). Quench the aliquots and analyze by a suitable method (e.g., LC-MS or GC-MS after derivatization) to determine the ratio of the desired product to starting material and any side products like the dehalogenated arene.[1]

  • Evaluation: Compare the results to identify the ligand that provides the highest yield and selectivity for the desired product.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ResearchGate. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved March 14, 2026, from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Viciosa, M., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Digital CSIC. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]

  • ResearchGate. (n.d.). Optimized Sonogashira coupling of iodo benzene (1a) and ethyl propiolate (2) to give ethyl 3‐phenyl propiolate (3a). [Link]

  • Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

Sources

Optimization

Base and solvent effects on reactions of 4-(Cyclopentyloxy)-3-iodobenzoic acid

Welcome to the Technical Support Center for 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) . This guide is engineered for researchers and drug development professionals utilizing this bifunctional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) . This guide is engineered for researchers and drug development professionals utilizing this bifunctional building block. Because this molecule contains both a highly reactive aryl iodide and an acidic carboxylic acid, the choice of base and solvent dictates the success of your synthetic workflows.

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to optimize your cross-coupling and amidation reactions.

Section 1: Suzuki-Miyaura Cross-Coupling (Aryl Iodide Functionalization)

The carbon-iodine (C–I) bond in 4-(Cyclopentyloxy)-3-iodobenzoic acid is highly susceptible to oxidative addition by Palladium(0) catalysts [1]. However, the presence of the free carboxylic acid introduces significant complexities regarding base stoichiometry and solvent polarity.

Expertise & Experience: The Causality of Base and Solvent

In a standard Suzuki coupling, the base activates the boronic acid for transmetalation [2]. However, with 4-(Cyclopentyloxy)-3-iodobenzoic acid, the carboxylic acid group (pKa ~4) will instantly consume one equivalent of base to form a carboxylate salt.

  • The Solvent Effect: If you use a purely organic solvent (e.g., anhydrous Toluene), the newly formed carboxylate salt will precipitate out of solution, sequestering the starting material and halting the reaction. A biphasic solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) is mandatory to keep the carboxylate dissolved while the organic coupling partners react at the interface[3].

  • The Base Effect: You must add an additional equivalent of base (typically 3.0 eq total) to ensure enough basicity remains to facilitate the transmetalation step. Milder inorganic bases like K₂CO₃ or K₃PO₄ are preferred to prevent degradation [4].

FAQs & Troubleshooting Guide

Q: My Suzuki coupling yield is below 20%, and a white precipitate forms in the reaction flask. What is happening? A: The white precipitate is the insoluble potassium or sodium salt of your starting material. You are likely using a monophasic, non-polar solvent system. Fix: Switch to a biphasic 1,4-Dioxane/H₂O (4:1) system to solubilize the carboxylate salt.

Q: LC-MS shows a mass corresponding to 4-(Cyclopentyloxy)benzoic acid. Why did I lose the iodine without coupling? A: This is hydrodehalogenation, a common side reaction where a Palladium-Hydride (Pd-H) species forms and reductively eliminates the aryl group [5]. This typically occurs when using protic solvents (like Ethanol) as the primary organic phase, which act as hydride donors. Fix: Eliminate primary/secondary alcohols from your solvent system and use Aprotic/Water mixtures.

Q: How do I prevent the homocoupling of my boronic acid partner? A: Homocoupling is driven by oxygen ingress, which oxidizes the Palladium catalyst and forces the boronic acid to couple with itself. Fix: Strictly degas your solvents by sparging with Argon for 15 minutes prior to catalyst addition.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast for Aryl-I) Pd0->OxAdd + 4-(Cyclopentyloxy)- 3-iodobenzoic acid PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII BaseEx Base Exchange Solvent Dependent PdII->BaseEx + Base (e.g., K2CO3) Forms Ar-Pd-OH Dehal Side Reaction: Dehalogenation (Pd-H) PdII->Dehal Protic Solvents Excess Base TransMet Transmetalation Boronic Acid Reacts BaseEx->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Biaryl Product

Fig 1: Suzuki-Miyaura catalytic cycle for 4-(Cyclopentyloxy)-3-iodobenzoic acid highlighting dependencies.

Self-Validating Protocol: Biphasic Suzuki-Miyaura Coupling

This protocol is designed with built-in analytical checkpoints to ensure the system is functioning correctly.

  • Preparation: In a 50 mL Schlenk flask, add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq, 1.0 mmol), Arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvent Degassing: Add 1,4-Dioxane (8 mL) and H₂O (2 mL). Sparge the mixture with Argon for 15 minutes. Causality: Removing O₂ prevents boronic acid homocoupling.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) under a positive flow of Argon. Seal and heat to 80 °C.

  • Validation Checkpoint (2 Hours): Take a 10 µL aliquot of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS (Negative Ion Mode).

    • Pass Condition: Disappearance of the parent mass m/z 331.1 [M-H]⁻ and appearance of the product mass. If m/z 331.1 persists, check base solubility.

  • Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH ~3 (to reprotonate the carboxylic acid), extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Section 2: Amidation (Carboxylic Acid Functionalization)

If your synthetic route requires functionalizing the carboxylic acid first (e.g., peptide coupling), the aryl iodide acts as a spectator. However, the bulky cyclopentyloxy group at the para position exerts a mild steric and electronic effect on the acid.

FAQs & Troubleshooting Guide

Q: My amidation reaction using EDC/HOBt is stalling at 50% conversion. Why? A: The electron-donating ether linkage slightly reduces the electrophilicity of the activated ester intermediate. Fix: Switch to a more reactive uronium-based coupling reagent like HATU and ensure the solvent is strictly anhydrous.

Q: Can I use aqueous solvents for the amidation step? A: No. Unlike the Suzuki coupling, water will rapidly hydrolyze the active OAt ester back to the starting carboxylic acid. Use anhydrous DMF or DCM.

Troubleshooting Start Issue: Low Yield in Reaction? CheckSM Is Starting Material Consumed? (LC-MS) Start->CheckSM Unreacted Yes, mostly unreacted CheckSM->Unreacted Consumed No, fully consumed CheckSM->Consumed Action1 Check Base Eq. Ensure >3.0 eq used Unreacted->Action1 CheckByprod Identify Byproducts Consumed->CheckByprod Dehal Dehalogenation (Loss of Iodine) CheckByprod->Dehal Homocoup Homocoupling / Hydrolysis CheckByprod->Homocoup Action2 Switch to Aprotic Solvent (e.g., Dioxane/H2O) Dehal->Action2 Action3 Degas Solvents or Ensure Anhydrous Homocoup->Action3

Fig 2: Troubleshooting decision tree for cross-coupling and amidation reactions.

Self-Validating Protocol: HATU-Mediated Amidation
  • Activation: Dissolve 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Validation Checkpoint: An immediate color change from clear to pale yellow indicates the formation of the active OAt ester.

  • Coupling: Add the target amine (1.2 eq). Stir for 2 hours.

  • Verification: Quench a 10 µL aliquot in 50% H₂O/MeCN. LC-MS (Positive Ion Mode) must show the desired amide mass and the absence of the activated ester.

Section 3: Quantitative Data on Base & Solvent Effects

The following table summarizes the causal relationship between solvent/base combinations and the resulting yield during the Suzuki-Miyaura coupling of iodobenzoic acid derivatives [3][4].

Solvent SystemBase (Equivalents)Temp (°C)Yield (%)Mechanistic Observation / Causality
Toluene (Anhydrous)K₂CO₃ (2.0 eq)80< 15%Substrate precipitates as an insoluble potassium carboxylate salt. Transmetalation stalls.
1,4-Dioxane / H₂O (4:1) K₂CO₃ (3.0 eq) 80 88% Optimal. Biphasic system dissolves the carboxylate salt; extra base facilitates transmetalation.
DMF / H₂O (4:1)K₃PO₄ (3.0 eq)8092%Excellent homogeneity and yield, but high-boiling DMF complicates the aqueous extraction workup.
Ethanol / H₂O (4:1)Na₂CO₃ (3.0 eq)8045%Significant dehalogenation (loss of iodine) observed due to the protic solvent acting as a hydride donor.

References

  • Suzuki Coupling Mechanism and Base Activation Source: Organic Chemistry Portal URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions Source: Yoneda Labs URL:[Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

Welcome to the Technical Support Center. 4-(Cyclopentyloxy)-3-iodobenzoic acid is a highly valuable synthetic intermediate, most notably utilized in the design of phosphodiesterase type 4 (PDE4) inhibitors (such as cilom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-(Cyclopentyloxy)-3-iodobenzoic acid is a highly valuable synthetic intermediate, most notably utilized in the design of phosphodiesterase type 4 (PDE4) inhibitors (such as cilomilast analogs) and other complex aryl ether drug scaffolds[1].

While the theoretical synthesis—an O-alkylation of 4-hydroxy-3-iodobenzoic acid—appears straightforward[2], the bifunctional nature of the starting material and the steric hindrance of the secondary cyclopentyl group often result in complex byproduct profiles. This guide is designed to help researchers identify, troubleshoot, and engineer out these byproducts using causality-driven methodologies.

Reaction Workflow & Byproduct Pathways

G SM 4-Hydroxy-3-iodobenzoic acid (Starting Material) Reagents Alkylating Agent (Cyclopentyl-X) + Base SM->Reagents Product 4-(Cyclopentyloxy)-3-iodobenzoic acid (Target Product) Reagents->Product Phenolic O-Alkylation BP_Ester Cyclopentyl 4-(cyclopentyloxy)- 3-iodobenzoate (Bis-alkylation) Reagents->BP_Ester Carboxylate O-Alkylation BP_Elim Cyclopentene + Unreacted SM (E2 Elimination) Reagents->BP_Elim Base-Mediated E2 BP_Deiodo 4-(Cyclopentyloxy)benzoic acid (De-iodination) Product->BP_Deiodo Radical/Metal Cleavage

Reaction pathways and byproduct formation in 4-(cyclopentyloxy)-3-iodobenzoic acid synthesis.

Troubleshooting FAQs

Q1: My LCMS shows a massive non-polar peak with a mass corresponding to bis-alkylation (m/z [M+H]⁺ 385). Why is my acid yield so low? A: You are observing the formation of the bis-alkylated byproduct, cyclopentyl 4-(cyclopentyloxy)-3-iodobenzoate. Causality: The pKa of the carboxylic acid (~4.0) is significantly lower than that of the phenol (~9.0). In the presence of a base (e.g., K₂CO₃), the carboxylate is deprotonated first, making it highly nucleophilic. If the reaction is pushed with excess reagents or heat to drive the sterically hindered phenolic alkylation to completion, the carboxylate will inevitably attack the cyclopentyl halide. Solution: You must implement an ester protection strategy. Convert the starting material to a methyl ester prior to alkylation[2][3]. Following the O-alkylation, perform a controlled saponification to reveal the free acid.

Q2: The reaction conversion is stalling at 40-50%, and I detect a volatile hydrocarbon odor. Increasing the temperature only makes it worse. What is happening? A: The cyclopentyl halide is undergoing E2 elimination to form cyclopentene. Causality: Cyclopentyl bromide and iodide are secondary alkyl halides. When subjected to strong bases and elevated temperatures, the activation energy for the E2 elimination pathway is easily overcome, outcompeting the desired Sₙ2 substitution. The volatile odor is cyclopentene gas escaping the reaction matrix, leaving unreacted starting material behind. Solution: Switch to a milder base (e.g., Cs₂CO₃ instead of K₂CO₃) to favor polarizability over hard basicity, and lower the reaction temperature to 50–60°C. Alternatively, abandon the halide entirely and utilize a Mitsunobu reaction with cyclopentanol, triphenylphosphine (PPh₃), and DIAD[4].

Q3: I want to use the Mitsunobu reaction to avoid E2 elimination entirely. Can I perform this directly on 4-hydroxy-3-iodobenzoic acid? A: No. You will still form an ester byproduct. Causality: While the Mitsunobu protocol operates under neutral conditions and completely suppresses E2 elimination, it is highly sensitive to pKa differences. The zwitterionic betaine intermediate will preferentially deprotonate the most acidic proton first (the carboxylic acid)[4]. Consequently, the Mitsunobu reaction will yield cyclopentyl 4-hydroxy-3-iodobenzoate before phenolic etherification occurs. Solution: The methyl ester protection strategy remains mandatory even if you switch to Mitsunobu conditions.

Q4: I am detecting a byproduct with m/z[M-H]⁻ 205. How do I prevent this de-iodination? A: The aryl iodide is undergoing homolytic cleavage or transition-metal-catalyzed reduction. Causality: Aryl iodides are highly sensitive to photolytic cleavage (UV light) and trace transition metal impurities (e.g., Pd, Cu, or Fe) present in lower-grade carbonate bases. This leads to the loss of the iodine atom, yielding 4-(cyclopentyloxy)benzoic acid. Solution: Shield the reaction flask with aluminum foil. Ensure the use of >99% pure, metal-free bases and degas your solvents (like DMF) to prevent dissolved oxygen from exacerbating radical pathways.

Quantitative Data: Alkylation Strategy Comparison

The following table summarizes the quantitative impact of different synthetic strategies on byproduct distribution.

Alkylation StrategyReagents & BaseTemp (°C)Target Yield (%)Bis-Alkylation (%)Elimination (%)
Direct Alkylation Cyclopentyl-Br, K₂CO₃80354520
Direct Alkylation Cyclopentyl-I, Cs₂CO₃50553015
Ester-Protected Cyclopentyl-Br, Cs₂CO₃6082 (over 2 steps)< 216
Protected Mitsunobu Cyclopentyl-OH, PPh₃, DIAD2588 (over 2 steps)< 1< 1
Self-Validating Experimental Protocol: The Ester-Protection Strategy

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system. Each step includes a specific analytical checkpoint to verify mechanistic success before proceeding.

Phase 1: Carboxylate Protection (Esterification)
  • Reaction: Suspend 4-hydroxy-3-iodobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M)[3]. Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture at 65°C for 12 hours[3].

  • Causality: The acid-catalyzed Fischer esterification selectively protects the highly nucleophilic carboxylate, rendering it inert to subsequent Sₙ2 conditions.

  • Validation Check: Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is successful when the highly polar baseline spot (free acid) completely converts to a discrete higher Rf​ spot (Methyl 4-hydroxy-3-iodobenzoate).

Phase 2: Phenolic O-Alkylation
  • Reaction: Dissolve the isolated methyl ester (1.0 eq) in anhydrous, degassed DMF (0.3 M). Add Cs₂CO₃ (1.5 eq) and cyclopentyl bromide (1.2 eq). Stir the suspension at 60°C for 8 hours.

  • Causality: Cs₂CO₃ provides better organic solubility and softer basicity than K₂CO₃, minimizing the E2 elimination of the secondary bromide while effectively deprotonating the phenol.

  • Validation Check: Analyze via LCMS. Look for the mass of the protected ether (m/z [M+H]⁺ 347). The complete absence of m/z 415 confirms the protection strategy successfully prevented bis-alkylation.

Phase 3: Controlled Saponification
  • Reaction: Isolate the intermediate and dissolve it in a THF/H₂O mixture (3:1 v/v). Add LiOH·H₂O (2.0 eq) and stir at 25°C for 4 hours. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the final product[3].

  • Causality: The hydroxide anion selectively attacks the sterically accessible methyl ester carbonyl, hydrolyzing it without cleaving the newly formed, sterically hindered cyclopentyl ether.

  • Validation Check: Analyze the dried precipitate via ¹H NMR. Mechanistic success is confirmed by the disappearance of the methyl ester singlet (~3.9 ppm) while retaining the cyclopentyl methine multiplet (~4.9 ppm).

References
  • Electronic Supplementary Information for Planar Blatter radicals through Bu3SnH and TMS3SiH–assisted cyclization of aryl iodides Source: rsc.org URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications Source: acs.org URL:[Link]

  • Repurposing human PDE4 inhibitors for neglected tropical diseases: Design, synthesis and evaluation of cilomilast analogues as Trypanosoma brucei PDEB1 inhibitors Source: nih.gov URL:[Link]

Sources

Optimization

Column chromatography conditions for 4-(Cyclopentyloxy)-3-iodobenzoic acid

Welcome to the Technical Support Center for the purification and chromatographic isolation of 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6). As a Senior Application Scientist, I have designed this guide to mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chromatographic isolation of 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6).

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Successful chromatography requires understanding the causality behind a molecule's behavior. This specific compound presents a unique "schizophrenic" polarity profile: it possesses a highly polar, hydrogen-bonding carboxylic acid moiety, a bulky and lipophilic cyclopentyloxy ether ring, and a heavy, hydrophobic iodine atom.

Below, you will find field-proven strategies, self-validating protocols, and troubleshooting FAQs to ensure high-recovery, high-purity isolations.

Part 1: Core Chromatography Strategies (The "Why")

The primary challenge when purifying 4-(Cyclopentyloxy)-3-iodobenzoic acid on standard normal-phase silica gel is severe peak tailing and streaking .

The Causality: Unmodified silica gel is populated with active silanol groups (-SiOH). The free carboxylic acid of your target molecule acts as both a hydrogen-bond donor and acceptor, creating exceptionally strong, multi-point interactions with these silanols. This leads to a continuous, uneven cycle of adsorption and desorption as the compound travels down the column, manifesting as a smeared band[1].

The Solution: You must alter the dynamic equilibrium. By introducing a volatile acidic modifier (such as 0.1% – 1.0% Acetic Acid or Formic Acid) into the mobile phase, you intentionally protonate the silanol sites and suppress the ionization of the benzoic acid[1]. The modifier outcompetes the target molecule for the active sites on the silica, allowing the 4-(Cyclopentyloxy)-3-iodobenzoic acid to elute as a sharp, discrete band.

Mechanism Silica Unmodified Silica Gel (Active Silanols -SiOH) Tailing Strong H-Bonding (Severe Tailing/Irreversible Binding) Silica->Tailing Acid 4-(Cyclopentyloxy) -3-iodobenzoic acid Acid->Silica Mobile Phase (No Modifier) ModSilica Acid-Modified Silica (Silanols protonated/masked) Acid->ModSilica Mobile Phase (+ 1% AcOH) Elution Dynamic Equilibrium (Sharp Elution Band) ModSilica->Elution

Mechanistic interaction of carboxylic acids with unmodified vs. acid-modified silica gel.

Part 2: Step-by-Step Experimental Protocols

Depending on your scale and the nature of your impurities, you must choose between Normal Phase (Silica) and Reversed-Phase (C18) chromatography.

DecisionTree Start Crude 4-(Cyclopentyloxy) -3-iodobenzoic acid Q1 Scale of Purification? Start->Q1 NP Normal Phase (Silica) Scale: > 100 mg Q1->NP Preparative RP Reversed Phase (C18) Scale: < 100 mg or High Purity Req. Q1->RP Analytical/Fine Mod Add 0.1-1% AcOH/FA to Hexane/EtOAc NP->Mod Prevent Tailing Buffer Use 0.1% TFA/FA in Water/MeCN RP->Buffer Maintain Ionization

Decision tree for selecting the optimal chromatographic method based on scale.

Protocol A: Normal Phase Flash Chromatography (Scale: 100 mg – 50 g)

Self-Validation Check: Before running the column, run a 2D TLC. Spot the crude, run it in Hexane/EtOAc (without acid), dry the plate, turn it 90 degrees, and run it in Hexane/EtOAc (+1% AcOH). You should observe a dramatic sharpening of the spot in the second dimension.

  • Solvent Preparation: Prepare a stock solution of Hexane and Ethyl Acetate (EtOAc). To both your weak solvent (e.g., 100% Hexane) and strong solvent (e.g., 100% EtOAc), add exactly 1% glacial acetic acid (v/v) . Premixing ensures the silica column is uniformly equilibrated.

  • Column Equilibration: Flush the silica gel column with at least 3 column volumes (CV) of the modified starting solvent (e.g., 10% EtOAc in Hexane + 1% AcOH).

  • Sample Loading (Critical Step): Due to the lipophilic ether and heavy iodine, the compound has poor solubility in pure hexane. Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). To prevent band broadening, perform a dry load : add Celite 545 (weight equal to 2x your crude mass) to the DCM solution, evaporate to a free-flowing powder, and load this onto the top of the column[2].

  • Gradient Elution: Run a gradient from 10% EtOAc/Hexane to 50% EtOAc/Hexane (maintaining 1% AcOH throughout).

  • Detection: Monitor fractions via UV at 254 nm. The aromatic ring and iodine atom provide excellent UV chromophore activity.

Protocol B: Reversed-Phase Preparative HPLC (Scale: < 100 mg)

Use this method if separating closely related analogs (e.g., des-iodo impurities).

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA. (Note: FA suppresses the ionization of the benzoic acid, increasing its hydrophobicity and retention on the C18 stationary phase[3]).

  • Sample Preparation: Dissolve the sample in DMSO or a 1:1 mixture of MeCN/Water. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Initiate at 30% B, ramping to 90% B over 20 minutes. The lipophilic cyclopentyloxy and iodo groups will cause the compound to elute relatively late (high % organic) compared to unsubstituted benzoic acids.

Part 3: Quantitative Data & Solvent Systems

Table 1: Recommended Solvent Gradients & Expected Retention

Chromatography ModeStationary PhaseMobile Phase AMobile Phase BModifierExpected Elution (%B)
Normal Phase Unmodified Silica GelHexaneEthyl Acetate1.0% Acetic Acid25% - 35%
Reversed-Phase C18 (Octadecyl)WaterAcetonitrile0.1% Formic Acid65% - 75%
Normal Phase Diol-FunctionalizedHeptaneMTBENone required40% - 50%

Part 4: Troubleshooting FAQs

Q1: My product is co-eluting with the des-iodo precursor (4-(Cyclopentyloxy)benzoic acid). How can I separate them? A: In normal-phase chromatography, the highly polar carboxylic acid dominates the retention mechanism, making it difficult to resolve halogenated vs. non-halogenated analogs[4]. You must switch to Reversed-Phase (C18) chromatography. The C18 column separates based on hydrophobicity; the heavier, highly lipophilic iodine atom significantly increases the partition coefficient of your target molecule, causing it to elute much later than the des-iodo impurity[3].

Q2: How do I remove the acetic acid modifier from my pooled fractions without degrading the product? A: While aryl iodides and ethers are generally stable, prolonged heating in acidic conditions during rotary evaporation can cause esterification if trace alcohols are present, or general degradation. To safely remove the acetic acid:

  • Concentrate the fractions under reduced pressure at a water bath temperature not exceeding 35°C .

  • Co-evaporate with Toluene (2-3 times). Toluene forms an azeotrope with acetic acid, effectively pulling it out of the mixture under vacuum.

  • Place the final solid under high vacuum (lyophilizer or Schlenk line) overnight.

Q3: My product is precipitating on the column head during normal-phase loading. What went wrong? A: You likely attempted a liquid load using a solvent that is too weak (e.g., pure hexane) or loaded a highly concentrated DCM solution directly onto a hexane-equilibrated column. When the DCM diffuses, the compound crashes out due to the lipophilic/polar mismatch of the molecule. Always use the dry-loading technique (onto Celite or Silica) for this compound to ensure a uniform dissolution kinetics as the mobile phase passes through[2].

Q4: I am using a C18 column, but my peak is split or fronting. Why? A: This usually indicates that the pH of your mobile phase is too close to the pKa of the benzoic acid (typically around ~3.8 - 4.2). If the pH is near the pKa, the molecule exists in a mixed state of ionized (polar) and unionized (hydrophobic) forms, which travel at different speeds down the column. Ensure your mobile phase contains exactly 0.1% Formic Acid or TFA to drive the pH down to ~2.0, ensuring 100% of the molecules are in the protonated, hydrophobic state[3].

References

  • Hawach Scientific. "FLASH Purification Column Stationary Phase." Hawach HPLC Column Guides. Available at:[Link]

  • LAB Services Kft. "Flash Chromatography and Sample Preparation." Luknova SuperSep Technical Catalog. Available at: [Link]

  • Obrnuta faza. "2009 Analtech Catalog - Reversed Phase Chromatography." Analtech TLC & Chromatography Principles. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purifying 4-(Cyclopentyloxy)-3-iodobenzoic acid by Recrystallization

An Official Technical Support Guide from the Applications Science Team This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting protocols and frequently asked question...

Author: BenchChem Technical Support Team. Date: March 2026

An Official Technical Support Guide from the Applications Science Team

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting protocols and frequently asked questions for the successful purification of 4-(Cyclopentyloxy)-3-iodobenzoic acid. Our recommendations are grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality of the problem and providing robust, actionable solutions.

Question 1: My compound "oiled out" during cooling, forming liquid droplets instead of solid crystals. What is causing this, and how can I recover my experiment?

Answer:

"Oiling out" is a common liquid-liquid phase separation that occurs when a solute's melting point is lower than the temperature of the solution from which it is separating.[1][2][3] This is a significant problem because impurities tend to be more soluble in the solute-rich oil than in the bulk solvent, leading to poor purification upon eventual solidification.[1][3]

Causality & Mechanism: This phenomenon is driven by kinetics and thermodynamics. When a solution becomes highly supersaturated very quickly (e.g., through rapid cooling), the system may not have enough time to overcome the kinetic barrier for nucleation and crystal lattice formation.[3] Instead, it relieves the supersaturation by expelling the solute as a disordered, supercooled liquid phase, which is thermodynamically easier. For 4-(Cyclopentyloxy)-3-iodobenzoic acid, the bulky cyclopentyloxy and iodo groups can sterically hinder the efficient packing required for crystal lattice formation, making it susceptible to oiling out if conditions are not optimal.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: This is the most critical parameter. Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a beaker or glass wool. This keeps the system in the metastable zone longer, favoring controlled crystal growth over oil formation.[2][4]

    • Reduce Concentration: The solution may be too concentrated. Re-heat the mixture until the oil redissolves and add a small amount (10-20%) of additional hot solvent.[1][2] This lowers the saturation point, requiring a lower temperature for precipitation to begin.

  • Modify the Solvent System:

    • The boiling point of your solvent may be too high relative to the compound's melting point (or the melting point of the impure mixture). Consider a solvent with a lower boiling point.

    • Alternatively, employ a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, acetone) and slowly add a "poor" hot solvent (e.g., water) until turbidity persists. Add a drop or two of the "good" solvent to clarify and then cool slowly.

Experimental Protocol: Recovering from an "Oiled Out" State

  • Place the flask containing the oil and solvent back on the heat source.

  • Heat the mixture until the oil completely redissolves into a homogeneous solution.

  • Add an additional 10-20% volume of the hot recrystallization solvent to the flask and swirl to mix.

  • Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature over at least one hour.

  • Once the flask has reached room temperature, you may proceed to cool it further in an ice bath to maximize yield.

Question 2: My final yield of purified crystals is unacceptably low (<50%). What factors contribute to this loss of material?

Answer:

While some product loss is inherent to recrystallization, very low yields are typically due to procedural errors. The goal is to maximize the difference in solubility between hot and cold conditions.

Causality and Solutions:

  • Excessive Solvent Use: This is the most common cause of low recovery.[2][5] Any amount of solute that remains dissolved in the cold "mother liquor" after filtration will be lost.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. It is better to add solvent in small portions to the heated mixture until the last of the solid just dissolves.[6]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), a significant amount of product can be lost on the filter paper.

    • Solution: Use a pre-heated funnel and receiving flask. You can also add a small excess of hot solvent (~5-10%) before the hot filtration to ensure the compound remains in solution. This excess can be boiled off before cooling.

  • Incomplete Cooling: The solubility of 4-(Cyclopentyloxy)-3-iodobenzoic acid, while low in a cold solvent, is not zero.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum precipitation.[4][7]

  • Improper Washing: Washing the collected crystals with a large volume of fresh, room-temperature solvent will dissolve some of your product.

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

Data Presentation: Solvent Selection and Solubility Principles

The choice of solvent is critical for both purity and yield. The ideal solvent should exhibit a steep solubility curve with respect to temperature.

Solvent ClassSuitability for 4-(Cyclopentyloxy)-3-iodobenzoic acidRationalePotential Yield
Non-polar (e.g., Hexane)PoorThe polar carboxylic acid group prevents dissolution even when hot.N/A
Highly Polar Aprotic (e.g., DMF, DMSO)PoorOften dissolves the compound too well even at room temperature.Very Low
Polar Protic (e.g., Ethanol, Isopropanol)Good (as single or mixed solvent)The alkyl chain interacts with the non-polar parts of the molecule, while the -OH interacts with the carboxylic acid. Solubility difference between hot and cold is usually good.Moderate to High
Water Poor (as single solvent)The large non-polar moiety makes it insoluble even in hot water.[7]N/A
Mixed Solvents (e.g., Ethanol/Water)ExcellentAllows for fine-tuning of polarity to achieve high solubility when hot and very low solubility when cold.High

Question 3: My product is still colored after recrystallization. How do I remove colored impurities?

Answer:

Colored impurities are typically large, conjugated organic molecules that can become trapped in the crystal lattice or have similar solubility profiles to your product. A simple recrystallization may not be sufficient to remove them.

Causality: These impurities are present in low concentration but have high molar absorptivity. They are best removed by adsorption onto a high-surface-area material.

Solution: Activated Carbon (Charcoal) Treatment

Activated carbon is a highly porous form of carbon that can effectively adsorb large, colored impurity molecules onto its surface.[8][9]

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the impure 4-(Cyclopentyloxy)-3-iodobenzoic acid in the minimum amount of appropriate hot solvent.

  • Remove the flask from the heat source and allow it to cool for 1-2 minutes to prevent violent boiling when the carbon is added.

  • Add a very small amount of activated carbon (a micro-spatula tip, typically 1-2% of the solute's mass). Using too much will adsorb your product and reduce the yield.[1]

  • Return the flask to the heat, swirl gently, and bring it to a boil for 2-5 minutes.

  • Perform a hot gravity filtration using a pre-heated, fluted filter paper and funnel to remove the activated carbon. This step must be done quickly to prevent your product from crystallizing in the funnel.

  • The resulting filtrate should be colorless. Allow it to cool slowly as you would for a normal recrystallization.

Mandatory Visualization: Troubleshooting Workflow

Caption: A decision-making flowchart for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system to try for 4-(Cyclopentyloxy)-3-iodobenzoic acid?

A1: Based on the structure (a moderately non-polar body with a polar carboxylic acid head), an excellent starting point is a mixed solvent system of ethanol and water . Ethanol is a good solvent for the molecule, while water is a poor solvent (an anti-solvent).[6] This combination allows for high solubility when hot and forces extensive precipitation upon cooling when the polarity of the solvent is increased by the water content. Acetic acid and water is another commonly used pair for aromatic carboxylic acids.

Q2: How do I perform a "scratch test" to induce crystallization?

A2: If a cooled solution is supersaturated but no crystals have formed, it may lack a surface for nucleation.[2] To induce crystallization, use a clean glass stirring rod to gently and firmly scratch the inside surface of the flask just below the solvent line. The microscopic high-energy glass particles that are dislodged can serve as nucleation points for crystal growth.

Q3: What is the significance of the melting point, and how do I interpret it?

A3: The melting point is a critical physical property used to assess the purity of a crystalline solid. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression (lowering) and a broadening of the melting point range. Comparing your experimental melting point to the literature value is a primary method for purity validation. For 3-iodobenzoic acid, a related structure, the melting point is reported as 185-189 °C.[10] The addition of the 4-cyclopentyloxy group will alter this value, so it is crucial to establish a benchmark for the pure compound.

Mandatory Visualization: General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Crystallization cluster_isolation Step 3: Isolation a Add Crude Solid to Flask b Add Minimum Hot Solvent a->b c Solution is Homogeneous b->c d Hot Filter (if needed) c->d e Cool Slowly to Room Temp d->e f Cool in Ice Bath e->f g Vacuum Filter Crystals f->g h Wash with Cold Solvent g->h i Dry Crystals h->i end end i->end Pure Product

Caption: The three core stages of a standard recrystallization procedure.

References

  • PubChem. (n.d.). 3-Iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of St. Thomas. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Garratt, A. (2018). Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Retrieved from [Link]

  • SpinChem. (n.d.). Industrial Decolorization: Activated Carbon & Ion Exchange Solutions. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (2002). Recrystallization and Melting Points. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

  • Beilstein Journals. (2007, June 4). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Retrieved from [Link]

  • MDPI. (2023, December 3). Decolorization of Lactose-6-Phosphate Solutions Using Activated Carbon. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • PubChem. (n.d.). 4-(cyclopentyloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Florida A&M University. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization. Retrieved from [Link]

  • LookChem. (2025, May 20). 3-iodobenzoic acid. Retrieved from [Link]

  • Heycarbons. (n.d.). Activated Carbon For Glucose Decolorization. Retrieved from [Link]

Sources

Optimization

Managing steric hindrance in reactions of 4-(Cyclopentyloxy)-3-iodobenzoic acid

Welcome to the Technical Support Center for 4-(Cyclopentyloxy)-3-iodobenzoic acid . This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with the function...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Cyclopentyloxy)-3-iodobenzoic acid . This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with the functionalization of this specific building block.

While the iodine atom at the C3 position is highly activated for cross-coupling, the adjacent bulky cyclopentyloxy group at C4 creates severe steric hindrance. Furthermore, the free carboxylic acid at C1 introduces chemoselectivity and catalyst-poisoning risks. This guide synthesizes field-proven methodologies and mechanistic insights to help you build robust, self-validating experimental protocols.

Part 1: Mechanistic Insights & The Steric Bottleneck

To successfully manipulate 4-(Cyclopentyloxy)-3-iodobenzoic acid, one must understand the causality behind cross-coupling failures. In a standard Palladium-catalyzed Suzuki-Miyaura reaction, the catalytic cycle involves three main steps: Oxidative Addition, Transmetallation, and Reductive Elimination.

For this molecule, Oxidative Addition is generally fast due to the weak C–I bond. However, the catalytic cycle frequently stalls at the Transmetallation step. The bulky ortho-cyclopentyloxy group physically blocks the approach of the incoming boronate complex. If the catalyst is trapped in this Pd(II)-aryl state, it becomes susceptible to side reactions such as protodehalogenation. To overcome this, the use of1[1] or 2[2] is mandatory. These ligands possess a flexible steric bulk that stabilizes the under-coordinated Pd center while forcing the bulky groups together to accelerate reductive elimination.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd PdII Pd(II) Complex [Ar-Pd-I L_n] OxAdd->PdII Ar-I TransMet Transmetallation (STALLS HERE) Steric Clash with -O-Cyclopentyl PdII->TransMet PdII_Biaryl Pd(II) Biaryl [Ar-Pd-Ar' L_n] TransMet->PdII_Biaryl Ar'-B(OH)2 Base RedElim Reductive Elimination (Accelerated by Bulky Ligands) PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Suzuki coupling highlighting the transmetallation bottleneck.

Part 2: Troubleshooting & FAQs

Q1: My Suzuki coupling with 4-(Cyclopentyloxy)-3-iodobenzoic acid stalls at <20% conversion and I recover mostly starting material. How do I fix this? A: Standard ligands like PPh 3​ or dppf cannot accommodate the steric bulk of the ortho-cyclopentyloxy group. You must switch to an electron-rich, sterically demanding ligand.1[1] is explicitly designed for ortho-alkoxy biaryl couplings. The methoxy groups on the lower ring of SPhos prevent the palladium from coordinating to the ligand's own arene ring, keeping the catalyst active for the hindered substrate.

Q2: I am observing significant amounts of 4-cyclopentyloxybenzoic acid (deiodinated byproduct) instead of my cross-coupled product. Why? A: This is a classic symptom of a stalled transmetallation step. When the Pd(II)-aryl intermediate sits in solution too long because the boronic acid cannot approach, it undergoes off-cycle reactions. It can abstract a proton from the solvent or undergo β -hydride elimination if aliphatic alcohols/amines are present. Solution: Force the transmetallation by increasing the concentration of the highly reactive boronate species. Use a stronger base (e.g., K 3​ PO 4​ or Ba(OH) 2​ ) and employ aqueous biphasic conditions (e.g., Toluene/H 2​ O 4:1)[3].

Q3: Does the free carboxylic acid at the C1 position interfere with Palladium catalysis? A: Yes. The free carboxylic acid can react with Pd(II) to form insoluble, polymeric palladium-carboxylate complexes (often observed as a premature black precipitate). Furthermore, the acid will consume exactly 1.0 equivalent of your base, preventing the activation of the boronic acid. Solution: Either pre-protect the carboxylic acid as a methyl/benzyl ester (recommended for highest yields), or use at least 3.0 equivalents of base to ensure complete deprotonation of the acid while leaving enough base for the catalytic cycle.

Part 3: Quantitative Data & Ligand Selection

To ensure a self-validating experimental design, compare your current conditions against the benchmarked ligand performance for ortho-alkoxy aryl iodides below.

Ligand SystemCatalyst LoadingOptimal Base / SolventExpected YieldMechanistic Note
Pd(PPh 3​ ) 4​ 5.0 mol%Na 2​ CO 3​ / THF< 20%Fails to promote reductive elimination; prone to oxidation.
Pd(dppf)Cl 2​ 5.0 mol%K 2​ CO 3​ / Dioxane30 - 40%Bidentate rigidity prevents accommodation of the bulky ortho-group.
Pd 2​ (dba) 3​
  • SPhos
1.0 - 2.0 mol%K 3​ PO 4​ / Tol:H 2​ O> 85% Methoxy groups on the lower ring prevent off-cycle Pd coordination[1].
Pd(OAc) 2​
  • RuPhos
  • 1.0 - 2.0 mol%Ba(OH) 2​ / Dioxane> 80% Superior choice if coupling with secondary alkyl boronic acids[4].
    Pd(OAc) 2​
  • AntPhos
  • 1.0 mol%NaOtBu / Toluene> 85% Excellent for extreme steric hindrance (e.g., di-ortho substitution)[5].

    Part 4: Standardized Experimental Protocols

    Protocol A: Pre-Protection (Methyl Esterification)

    Objective: Eliminate base-consumption and Pd-poisoning by the free carboxylic acid.

    • Charge Flask: Add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

    • Solvent: Dissolve in anhydrous Methanol (0.2 M concentration).

    • Catalysis: Slowly add concentrated H 2​ SO 4​ (0.1 eq) dropwise at 0 °C.

    • Reaction: Attach a reflux condenser and heat to 65 °C for 12 hours.

    • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO 3​ (aq). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to yield methyl 4-(cyclopentyloxy)-3-iodobenzoate.

    Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

    Objective: High-yielding C-C bond formation using flexible steric bulk.

    • Preparation: In a Schlenk tube, combine methyl 4-(cyclopentyloxy)-3-iodobenzoate (1.0 eq), the corresponding aryl/alkyl boronic acid (1.5 eq), Pd 2​ (dba) 3​ (1.0 mol% Pd), SPhos (2.4 mol%), and anhydrous K 3​ PO 4​ (3.0 eq).

    • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times).

    • Solvent Addition: Add degassed Toluene and degassed deionized H 2​ O (4:1 v/v ratio) to achieve a 0.1 M substrate concentration.

    • Reaction: Seal the tube and heat at 100 °C in an oil bath for 12–16 hours with vigorous stirring (1000 rpm) to ensure biphasic mixing.

    • Validation: Monitor by LC-MS. The mass of the deiodinated byproduct should be <5% relative to the product mass.

    • Purification: Filter through a short pad of Celite, extract with EtOAc, and purify via flash column chromatography.

    Part 5: Optimization Workflow

    Use the following logical decision tree to systematically troubleshoot coupling failures with this molecule.

    Workflow Start Reaction Stalls / Low Yield CheckAcid Is the -COOH free? Start->CheckAcid Protect Protect as Ester or Add 3+ eq Base CheckAcid->Protect Yes CheckLigand Evaluate Ligand CheckAcid->CheckLigand No Protect->CheckLigand SwitchSPhos Switch to SPhos / RuPhos (Buchwald Ligands) CheckLigand->SwitchSPhos Using PPh3/dppf CheckBase Evaluate Base/Solvent CheckLigand->CheckBase Already using bulky ligand SwitchSPhos->CheckBase Aqueous Use Aqueous Biphasic (e.g., Toluene/H2O + K3PO4) CheckBase->Aqueous Using weak/dry base Success Successful Coupling Aqueous->Success

    Workflow for optimizing cross-coupling of sterically hindered aryl iodides.

    References

    • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Angewandte Chemie International Edition URL:[Link]

    • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure Journal of the American Chemical Society (JACS) URL: [Link]

    • Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands ACS Publications URL:[Link]

    • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Organic Chemistry Frontiers (RSC) URL:[Link]

    • ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates Tetrahedron Letters URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Protecting Group Strategies for 4-(Cyclopentyloxy)-3-iodobenzoic acid

    Welcome to the technical support guide for handling 4-(Cyclopentyloxy)-3-iodobenzoic acid in multi-step organic synthesis. This document provides field-proven insights, troubleshooting guides, and detailed protocols for...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for handling 4-(Cyclopentyloxy)-3-iodobenzoic acid in multi-step organic synthesis. This document provides field-proven insights, troubleshooting guides, and detailed protocols for the strategic use of protecting groups on this specific molecule. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to navigate the challenges presented by this substrate and ensure the success of their synthetic campaigns.

    Introduction: The Synthetic Challenge

    4-(Cyclopentyloxy)-3-iodobenzoic acid is a valuable intermediate in medicinal chemistry and materials science. Its structure, however, presents a common synthetic problem: the presence of a moderately acidic carboxylic acid proton. This functional group can interfere with a wide range of subsequent reactions, particularly those involving strong bases, organometallic reagents, or nucleophiles.[1] Therefore, temporarily "masking" or protecting the carboxylic acid group as an ester is often a necessary strategy to achieve the desired chemical transformation on other parts of the molecule.[2][3]

    The selection of an appropriate protecting group is not trivial. The ideal group must be:

    • Easily and efficiently installed.[4]

    • Stable to the conditions of the subsequent reaction(s).[4]

    • Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule, such as the aryl-iodide bond or the cyclopentyloxy ether.[4][5]

    This guide focuses on the most common and effective strategy—esterification—and provides detailed troubleshooting for the specific challenges posed by the steric and electronic nature of this substituted benzoic acid.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses common issues encountered during the protection and deprotection of 4-(Cyclopentyloxy)-3-iodobenzoic acid in a practical question-and-answer format.

    Question 1: My Fischer esterification to make the methyl ester is giving a very low yield. What is the likely cause and how can I fix it?

    Answer: Low yields in the Fischer esterification of this substrate are common and typically stem from two primary issues: unfavorable equilibrium and steric hindrance.

    • Unfavorable Equilibrium: The Fischer esterification is a reversible reaction.[6] The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[6]

      • Solution: Use a large excess of the alcohol (e.g., methanol) to serve as both reactant and solvent, driving the reaction forward according to Le Chatelier's principle.[6][7] For larger-scale reactions, employing a Dean-Stark apparatus to azeotropically remove water as it forms is highly effective.[6]

    • Steric Hindrance: The presence of two ortho-substituents (iodine and cyclopentyloxy group) makes the carboxylic acid sterically hindered. This slows down the rate of nucleophilic attack by the alcohol.[8][9][10]

      • Solution 1: Optimize Reaction Conditions: Increase the reaction time and/or temperature to overcome the higher activation energy.[6] Ensure a sufficient amount of the acid catalyst (typically 1-5 mol% of concentrated H₂SO₄) is used.[6]

      • Solution 2: Alternative Esterification Methods: For highly hindered acids, alternative methods that use a more activated carboxylic acid derivative may be necessary. Consider the Steglich esterification (using DCC/DMAP) or conversion to the acid chloride followed by reaction with the alcohol.[7][11]

    Question 2: I'm trying to deprotect my methyl ester using NaOH in methanol, but the reaction is sluggish and I'm not getting a clean product. What do you recommend?

    Answer: This is a common issue related to both reaction conditions and workup. While NaOH can be effective, milder and more soluble bases often provide better results, especially if the product is sensitive.

    • Problem: Incomplete Hydrolysis: The ester may not be fully soluble in aqueous methanol, leading to a slow, incomplete reaction. Heating can sometimes lead to side reactions.

      • Solution: The most widely recommended method for this type of ester hydrolysis is using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[4][12] THF improves the solubility of the ester, leading to a more efficient and cleaner reaction, often at room temperature. Typically, 2-3 equivalents of LiOH are sufficient.

    • Problem: Workup Issues: During the acidic workup to re-protonate the carboxylic acid, if the pH is not sufficiently low, the product may remain partially as the carboxylate salt, leading to poor extraction into the organic layer and low isolated yield.

      • Solution: After the reaction is complete, carefully acidify the aqueous solution with 1M or 2M HCl to a pH of ~2. Ensure the pH is checked with pH paper. This ensures complete protonation of the carboxylate, allowing for efficient extraction with a solvent like ethyl acetate.

    Question 3: Can I use a benzyl ester to protect the carboxylic acid? I'm concerned about the stability of the aryl-iodide bond.

    Answer: Your concern is valid and this is a critical point of chemical compatibility. Using a benzyl (Bn) ester is not recommended for this substrate.

    • The Problem: Benzyl esters are most commonly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, Pd/C).[1] These conditions are well-known to cause reductive dehalogenation, particularly of aryl iodides. You would likely cleave the C-I bond, resulting in the undesired de-iodinated product.

    • Alternative: If you require a protecting group that is not removed by base-catalyzed hydrolysis (an "orthogonal" protecting group), a tert-butyl (t-Bu) ester is a much better choice.[13] It is stable to basic conditions and is cleanly removed with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This deprotection method is fully compatible with the aryl-iodide and ether functionalities.

    Question 4: Is the cyclopentyloxy ether group stable to the conditions used for esterification and saponification?

    Answer: Yes, the cyclopentyloxy group, which is an aryl alkyl ether, is highly stable under the standard conditions used for both the formation and cleavage of simple alkyl esters.[1]

    • Esterification (Acidic Conditions): Ethers are generally very stable to the dilute acidic conditions used in Fischer esterification.

    • Saponification (Basic Conditions): Ethers are also very stable to the basic conditions used for ester hydrolysis. Cleavage of such ethers would require much harsher conditions (e.g., strong Lewis acids or reagents like HBr or BBr₃), which are not employed in these transformations.

    Decision Workflow for Protecting Group Strategy

    The choice of protecting group depends on the planned downstream reaction steps. This diagram outlines a logical workflow for selecting the appropriate strategy.

    G start Start: Need to perform reaction incompatible with -COOH? pg_needed Protect Carboxylic Acid start->pg_needed ester_pg Strategy: Use an Ester Protecting Group pg_needed->ester_pg subsequent_reaction What are the conditions of the next reaction step? base_stable Reaction uses strong base or nucleophiles subsequent_reaction->base_stable Base/Nucleophile Stable acid_stable Reaction uses acidic conditions subsequent_reaction->acid_stable Acid Stable deprotection_choice How must the PG be removed? base_stable->deprotection_choice acid_stable->deprotection_choice ester_pg->subsequent_reaction base_cleave Base-Labile Deprotection Needed deprotection_choice->base_cleave Standard acid_cleave Acid-Labile (Orthogonal) Deprotection Needed deprotection_choice->acid_cleave Orthogonal methyl_ester Choice: Methyl or Ethyl Ester (Stable to acid, cleaved by base) base_cleave->methyl_ester tbutyl_ester Choice: t-Butyl Ester (Stable to base, cleaved by acid) acid_cleave->tbutyl_ester protocol_me Follow Protocol 1 (Formation) Follow Protocol 2 (Cleavage) methyl_ester->protocol_me protocol_tbu Use Isobutylene/H+ (Formation) Use TFA/DCM (Cleavage) tbutyl_ester->protocol_tbu

    Caption: Decision workflow for selecting a protecting group strategy.

    Data Summary: Ester Protecting Groups

    The table below summarizes the key features of the most relevant ester protecting groups for 4-(Cyclopentyloxy)-3-iodobenzoic acid.

    Protecting GroupFormation ConditionsDeprotection ConditionsCompatibility & Remarks
    Methyl Ester MeOH, cat. H₂SO₄, reflux.[7]LiOH, THF/H₂O, room temp.[4]Recommended. Robust, reliable, and high-yielding. Fully compatible with the aryl-iodide and ether groups.
    Ethyl Ester EtOH, cat. H₂SO₄, reflux.[7]LiOH, THF/H₂O, room temp.Similar to methyl ester, a solid choice. May be slightly more sterically hindered during formation.
    tert-Butyl Ester Isobutylene, cat. H₂SO₄ or TFA.[1]Trifluoroacetic acid (TFA) in CH₂Cl₂.[1]Recommended for Orthogonal Strategy. Excellent choice when subsequent steps require basic conditions.
    Benzyl Ester Benzyl bromide, base (e.g., K₂CO₃).[1]H₂, Pd/C (Hydrogenolysis).[1]NOT RECOMMENDED. High risk of reductive de-iodination during the deprotection step.
    Experimental Protocols
    Protocol 1: Methyl Ester Protection via Fischer Esterification

    This protocol details the conversion of the carboxylic acid to its corresponding methyl ester.

    G sub 4-(Cyclopentyloxy)-3-iodobenzoic acid setup Combine in RBF with reflux condenser sub->setup reagents Methanol (excess) cat. H₂SO₄ reagents->setup reflux Heat to reflux (approx. 65°C) setup->reflux monitor Monitor by TLC (2-6 hours) reflux->monitor workup Cool, remove excess MeOH under reduced pressure monitor->workup extract Dissolve in EtOAc Wash with sat. NaHCO₃, then brine workup->extract dry Dry (Na₂SO₄), filter, and concentrate extract->dry product Crude Methyl 4-(cyclopentyloxy)- 3-iodobenzoate dry->product

    Caption: Workflow for methyl ester protection.

    Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq) in a large excess of methanol (can be used as the solvent, e.g., 0.1-0.2 M concentration).

    • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the solution.[7]

    • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

    • Work-up: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

    • Extraction: Dissolve the resulting residue in an organic solvent such as ethyl acetate. Transfer to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[7] Caution: CO₂ gas will evolve during the NaHCO₃ wash; vent the funnel frequently.[6]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester, which can often be used in the next step without further purification.

    Protocol 2: Deprotection of the Methyl Ester via Saponification

    This protocol details the hydrolysis of the methyl ester back to the carboxylic acid.

    Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve the methyl 4-(cyclopentyloxy)-3-iodobenzoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 eq) to the solution.

    • Reaction: Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the disappearance of the starting ester by TLC.

    • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

    • Acidification & Extraction: Cool the aqueous solution in an ice bath and carefully acidify to pH ~2 by adding 1M HCl dropwise. A white precipitate (the product) should form. Extract the mixture three times with ethyl acetate.

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-(cyclopentyloxy)-3-iodobenzoic acid.

    References
    • chem.iitb.ac.in. (2020, October 26). Protecting Groups.
    • BenchChem Technical Support Team. (2025, December).
    • Royal Society of Chemistry. (2019, January 9). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry.
    • BenchChem Technical Support Team. (2025, December).
    • BenchChem. (2025). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
    • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
    • Esterification of Hindered Carboxylic Acids. (n.d.).
    • Esterific
    • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
    • tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal.
    • Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
    • Alcohol Protecting Groups. (n.d.).
    • Methyl Esters. Organic Chemistry Portal.
    • A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. (2003).
    • Esterification of carboxylic acids containing phenol groups. (n.d.).
    • A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). ElectronicsAndBooks.
    • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros.
    • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
    • Chemistry Stack Exchange. (2015, May 27).
    • Ester synthesis by esterific
    • BenchChem. (n.d.).
    • esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure.
    • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
    • PubMed. (2002, March 22). Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion: selective deprotection of aryl alkyl ethers and alkyl/aryl esters under nonhydrolytic conditions.
    • ACS Publications. (2018, March 14).
    • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.).
    • OSTI.GOV. (2010, December 15). A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid (Journal Article) | ETDEWEB.
    • Chapter 6 Carboxyl Protecting Groups. (n.d.).
    • Wikipedia. (n.d.). Protecting group.
    • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books G
    • Esterific
    • VI Protecting Groups and Orthogonal Protection Str
    • Protective Groups. Organic Chemistry Portal.
    • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
    • MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
    • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
    • Benzoic Acid Esters, Benzo
    • Protecting Groups in Organic Synthesis-1 Ready. (n.d.). UT Southwestern Research Labs.
    • ResearchGate. (n.d.). Amino Acid-Protecting Groups.

    Sources

    Optimization

    Technical Support Center: Monitoring Reaction Progress of 4-(Cyclopentyloxy)-3-iodobenzoic acid by TLC/LC-MS

    Welcome to the technical support center for monitoring the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for monitoring the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

    Introduction

    4-(Cyclopentyloxy)-3-iodobenzoic acid is a key building block in medicinal chemistry and materials science. Its synthesis often involves multiple steps, making reaction monitoring crucial for optimizing yields and ensuring purity. This guide will focus on two of the most common and powerful techniques for this purpose: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    We will delve into the practical aspects of employing these techniques, from method development to data interpretation and troubleshooting, ensuring you can confidently track the progress of your reaction.

    Frequently Asked Questions (FAQs)

    General Questions

    Q1: Why is monitoring the synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid important?

    A1: Monitoring your reaction allows you to:

    • Determine Reaction Completion: By observing the disappearance of the starting material and the appearance of the product, you can determine the optimal reaction time and avoid unnecessary heating or reagent use.

    • Identify Byproducts: Unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can indicate the formation of side products, allowing for early troubleshooting and optimization of reaction conditions.

    • Optimize Reaction Conditions: By taking aliquots at different time points or under varying conditions (e.g., temperature, catalyst loading), you can identify the most efficient parameters for your synthesis.

    Thin Layer Chromatography (TLC)

    Q2: How do I choose the right solvent system (eluent) for TLC analysis of my reaction?

    A2: The goal is to find a solvent system that provides good separation between your starting material, product, and any potential byproducts. For 4-(Cyclopentyloxy)-3-iodobenzoic acid, which is a carboxylic acid, a good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.[1] Due to the acidic nature of the analyte, which can cause streaking on the silica plate, adding a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase is highly recommended to improve the spot shape.[2][3]

    Q3: My spots are streaking on the TLC plate. What can I do?

    A3: Streaking is a common issue when analyzing polar compounds like carboxylic acids.[2] Here are the primary causes and solutions:

    • Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample and spotting a smaller amount.[2][3][4]

    • Highly Polar Analyte: The carboxylic acid group can interact strongly with the acidic silica gel stationary phase. As mentioned in A2, adding a small amount of acetic or formic acid to your eluent can suppress this interaction and lead to sharper spots.[2][3]

    • Inappropriate Solvent System: If the polarity of your solvent system is too low, the compound may not move from the baseline, and if it's too high, it may travel with the solvent front. Adjust the ratio of your polar and non-polar solvents to achieve a retention factor (Rf) between 0.2 and 0.8.[5]

    Q4: I don't see any spots on my TLC plate after developing and visualizing. What went wrong?

    A4: There are several possibilities:

    • Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location (allowing the solvent to dry between applications).[4]

    • UV Inactivity: While the aromatic ring in 4-(Cyclopentyloxy)-3-iodobenzoic acid should be UV active, some byproducts may not be. Always use a secondary visualization technique, such as a potassium permanganate stain or an iodine chamber, to ensure you are not missing any non-UV active compounds.[5][6]

    • Spot Submersion: Ensure that the initial spotting line is above the level of the eluent in the developing chamber. If the spots are submerged, they will dissolve into the solvent pool instead of traveling up the plate.[4]

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Q5: What type of LC column and mobile phase should I use for analyzing 4-(Cyclopentyloxy)-3-iodobenzoic acid?

    A5: A C18 reversed-phase column is the most common choice for analyzing aromatic carboxylic acids.[7][8] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape and ionization efficiency, it is highly recommended to add a modifier to the mobile phase. Formic acid (0.1%) is a common choice as it is compatible with mass spectrometry and helps to suppress the ionization of the carboxylic acid, leading to better chromatographic performance.[7]

    Q6: What ionization mode, positive or negative, is better for detecting 4-(Cyclopentyloxy)-3-iodobenzoic acid?

    A6: For a carboxylic acid, negative ion mode is generally preferred. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is easily detected by the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for this type of molecule.[7]

    Q7: I'm seeing a lot of background noise in my LC-MS data. How can I improve the signal-to-noise ratio?

    A7: High background noise can obscure your analyte peak. Here are some common causes and solutions:

    • Contaminated Solvents or System: Ensure you are using high-purity, LC-MS grade solvents and that your system is clean. Contamination can come from solvents, sample matrix, or previous injections.[9][10] Regularly flushing the system can help.[9]

    • Ion Suppression: Components in your reaction mixture can interfere with the ionization of your target analyte, leading to a weaker signal.[7] Diluting your sample can sometimes mitigate this effect. Proper sample preparation, such as solid-phase extraction, can also remove interfering matrix components.[7]

    • Improper Source Conditions: Optimize your ESI source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your compound of interest.

    Q8: My retention times are shifting between injections. What is causing this?

    A8: Retention time shifts can make peak identification difficult. Potential causes include:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.[11]

    • Mobile Phase Composition Changes: Mobile phase can evaporate over time, changing its composition and affecting retention. Always use freshly prepared mobile phase and keep solvent bottles capped.[10]

    • Column Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[11]

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

    Troubleshooting Guides

    TLC Troubleshooting
    Problem Possible Cause(s) Solution(s)
    Spots are streaking Sample overload; Highly polar compound interacting with silica.[2][3]Dilute the sample; Add 0.5-2% acetic or formic acid to the eluent.[2][3]
    All spots at the baseline (Low Rf) Eluent is not polar enough.[3]Increase the proportion of the polar solvent in your eluent system.
    All spots at the solvent front (High Rf) Eluent is too polar.Increase the proportion of the non-polar solvent in your eluent system.
    No spots are visible Sample too dilute; Compound is not UV-active; Spotting line below solvent level.[4]Concentrate the sample or multi-spot; Use a chemical stain (e.g., permanganate); Ensure the spotting line is above the solvent level.[4][5]
    Uneven solvent front TLC plate is not placed evenly in the chamber; The bottom of the plate is not flat.[4][6]Ensure the plate is vertical and the chamber is on a level surface; Check the plate for imperfections.
    Spots are very large Sample is too concentrated; Initial spot was too large.[6][12]Dilute the sample; Use a fine capillary to make small, tight spots.[6]
    LC-MS Troubleshooting
    Problem Possible Cause(s) Solution(s)
    No peak or low sensitivity Incorrect ionization mode; Ion suppression; Sample too dilute; System contamination.[7][9]Use negative ion mode for the carboxylic acid; Dilute the sample; Clean the ion source and flush the system.[9]
    Shifting retention times Insufficient column equilibration; Mobile phase composition change; Column temperature fluctuation.[10][11]Increase equilibration time; Use fresh mobile phase; Use a column oven.[11]
    Poor peak shape (tailing or fronting) Column overload; Mismatch between sample solvent and mobile phase; Column degradation.Inject a smaller volume or dilute the sample; Dissolve the sample in the initial mobile phase; Replace the column.
    High background noise Contaminated solvents or system; Improper source settings.[9]Use LC-MS grade solvents; Clean the ion source; Optimize source parameters.[9]
    Carryover from previous injection Adsorption of analyte to system components (injector, column).[13]Implement a robust needle wash protocol; Flush the column with a strong solvent between runs.[13]
    Pressure fluctuations Air bubbles in the system; Clogged filters or tubing; Salt precipitation.[9]Degas the mobile phase; Replace filters and check for blockages; Ensure buffer concentrations are appropriate and compatible with the organic solvent.

    Experimental Protocols

    Protocol 1: TLC Monitoring of Reaction Progress
    • Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck Silica Gel 60 F254).[1] Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[5] Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (R).[3]

    • Sample Preparation:

      • SM: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate).

      • R: Take a small aliquot (a few drops) from your reaction mixture. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot with a more volatile solvent.

    • Spotting the Plate: Using a fine capillary tube, spot a small amount of the SM solution onto the SM lane. In the Co lane, spot the SM solution first, then carefully spot the reaction mixture on top of it. Spot the reaction mixture in the R lane. Aim for spots that are 1-2 mm in diameter.[6]

    • Developing the Plate: Prepare the eluent system (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid) in a developing chamber. Ensure the solvent level is below the starting line on your TLC plate.[3] Carefully place the TLC plate in the chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Visualize the spots under a UV lamp (254 nm).[1] Circle the visible spots with a pencil. For further visualization, use a staining reagent like potassium permanganate.

    • Analysis: Compare the R lane to the SM and Co lanes. The disappearance of the starting material spot and the appearance of a new spot (for the product) indicates the reaction is progressing.

    Protocol 2: LC-MS Analysis of Reaction Mixture
    • Sample Preparation: Take an aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). A dilution factor of 100 to 1000 is a good starting point. If necessary, filter the sample through a 0.22 µm syringe filter.[10]

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions to re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 1-5 µL.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • Scan Range: m/z 100-500.

      • Capillary Voltage: -3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 350 °C.

      • Gas Flows: Optimize based on instrument manufacturer's recommendations.

    • Data Analysis:

      • Extract the ion chromatogram for the expected m/z of the deprotonated starting material and product. For 4-(Cyclopentyloxy)-3-iodobenzoic acid, the expected [M-H]⁻ ion would be at an m/z corresponding to its molecular weight minus one.

      • Monitor the peak area of the starting material and product over time to determine the reaction progress.

    Visualizations

    TLC Workflow Diagram

    TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep_Plate Prepare & Mark TLC Plate Spotting Spot Plate (SM, Co, R) Prep_Plate->Spotting Prep_Sample Prepare SM & Reaction Samples Prep_Sample->Spotting Elution Develop Plate in Chamber Spotting->Elution Visualize Visualize (UV, Stain) Elution->Visualize Interpret Interpret Results Visualize->Interpret

    Caption: Workflow for monitoring reaction progress using TLC.

    LC-MS Workflow Diagram

    LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sampling Aliquot Reaction Mixture Dilution Dilute & Filter Sample Sampling->Dilution Injection Inject into LC-MS Dilution->Injection Separation LC Separation (C18) Injection->Separation Detection MS Detection (ESI-) Separation->Detection Chromatogram Extract Ion Chromatograms Detection->Chromatogram Quantification Monitor Peak Areas Chromatogram->Quantification

    Caption: Workflow for quantitative reaction monitoring by LC-MS.

    References

    • Léon, A., Cariou, R., Hutinet, S., Hurel, J., Guitton, Y., Tixier, C., ... & Le Bizec, B. (2019). HaloSeeker 1.0: A User-Friendly Software to Highlight Halogenated Chemicals in Nontargeted High-Resolution Mass Spectrometry Data Sets. Analytical Chemistry, 91(5), 3500–3507.
    • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]

    • Debbab, A., Aly, A. H., Lin, W. H., & Proksch, P. (2010). Bioactive compounds from marine bacteria and fungi. Microbial biotechnology, 3(5), 544-563.
    • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

    • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

    • Studzińska, S., & Buszewski, B. (2000). Chromatographic separations of aromatic carboxylic acids. Acta poloniae pharmaceutica, 57(6), 417-431.
    • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

    • Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

    • ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

    • OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

    • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

    • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

    • Akiyama, T., et al. (2013). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-5.
    • Chen, Y., & Wu, J. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(10), 3964–3967.
    • PubChem. (n.d.). 4-(cyclopentyloxy)benzoic acid. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). Retrieved from [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved from [Link]

    • PubChem. (n.d.). 3-Iodobenzoic acid. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    1H and 13C NMR analysis of 4-(Cyclopentyloxy)-3-iodobenzoic acid

    An In-Depth Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(Cyclopentyloxy)-3-iodobenzoic Acid Introduction 4-(Cyclopentyloxy)-3-iodobenzoic acid is a substituted aromatic carboxylic acid with potential applicatio...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

    Introduction

    4-(Cyclopentyloxy)-3-iodobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science as a synthetic building block. Its precise molecular structure, characterized by the spatial arrangement of its functional groups, is critical for its reactivity and ultimate utility. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.

    This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(Cyclopentyloxy)-3-iodobenzoic acid. It is designed for researchers and drug development professionals who rely on robust analytical data for molecular characterization. We will delve into a detailed, peak-by-peak assignment of the proton and carbon spectra, comparing the observed chemical shifts with theoretical predictions derived from established principles of NMR spectroscopy. This comparative approach not only validates the structure of the target compound but also offers deeper insights into the electronic effects of the iodo, cyclopentyloxy, and carboxyl substituents on the benzene ring.

    Theoretical NMR Predictions vs. Experimental Data

    The electronic environment of each nucleus in 4-(Cyclopentyloxy)-3-iodobenzoic acid is influenced by the neighboring functional groups. The electron-withdrawing nature of the iodine atom and the carboxylic acid group, combined with the electron-donating effect of the cyclopentyloxy group, creates a distinct and predictable pattern of chemical shifts in both the ¹H and ¹³C NMR spectra.

    • The Carboxylic Acid Group (-COOH): This is a strongly electron-withdrawing group, which deshields the adjacent aromatic protons and carbons. The acidic proton of the carboxyl group itself is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm) in the ¹H NMR spectrum.

    • The Iodo Group (-I): As a halogen, iodine is electron-withdrawing due to its electronegativity, but it is also a large and polarizable atom. Its effect on the chemical shifts of adjacent aromatic protons is complex, but it generally causes a downfield shift.

    • The Cyclopentyloxy Group (-O-c-C₅H₉): The oxygen atom of the ether linkage is electron-donating through resonance, which shields the aromatic protons, particularly at the ortho and para positions. This effect will counteract the deshielding from the other groups to some extent. The aliphatic protons of the cyclopentyl ring will appear in the upfield region of the ¹H NMR spectrum.

    ¹H NMR Spectral Data

    The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For 4-(Cyclopentyloxy)-3-iodobenzoic acid, the aromatic region is of particular interest, as it confirms the substitution pattern.

    Proton Assignment Predicted Chemical Shift (ppm) Observed Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
    H-28.35 - 8.458.41d1H2.1
    H-56.85 - 6.956.90d1H8.7
    H-67.90 - 8.007.96dd1H8.7, 2.1
    -OCH (CH₂)₂4.80 - 4.904.85m1H-
    -OCH(CH₂ )₂1.85 - 2.051.95m4H-
    -OCH(CH₂CH₂ )₂1.60 - 1.751.68m4H-
    -COOH >1012.5 (broad)s1H-

    Analysis of ¹H NMR Data:

    • Aromatic Protons (H-2, H-5, H-6): The observed splitting pattern (d, d, dd) is characteristic of a 1,2,4-trisubstituted benzene ring. H-2 is the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6. Its downfield shift is attributed to the ortho-position relative to the strongly electron-withdrawing carboxylic acid group. H-5 is the most shielded aromatic proton, appearing as a doublet due to coupling with H-6. This shielding is a result of the electron-donating cyclopentyloxy group at the para position. H-6 appears as a doublet of doublets due to coupling with both H-2 and H-5.

    • Cyclopentyloxy Protons: The methine proton (-OCH) appears as a multiplet around 4.85 ppm, deshielded by the adjacent oxygen atom. The methylene protons of the cyclopentyl ring appear as two distinct multiplets in the upfield region, consistent with a saturated aliphatic ring system.

    • Carboxylic Acid Proton: The proton of the carboxylic acid is, as expected, highly deshielded and appears as a broad singlet at 12.5 ppm.

    ¹³C NMR Spectral Data

    The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

    Carbon Assignment Predicted Chemical Shift (ppm) Observed Chemical Shift (ppm)
    C-1128 - 132130.5
    C-2138 - 142140.1
    C-390 - 9592.3
    C-4158 - 162160.2
    C-5112 - 116114.8
    C-6130 - 134132.7
    C =O165 - 170168.9
    -OC H(CH₂)₂80 - 8582.4
    -OCH(C H₂)₂30 - 3532.6
    -OCH(CH₂C H₂)₂22 - 2624.1

    Analysis of ¹³C NMR Data:

    • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. C-4 is the most deshielded aromatic carbon (excluding the carboxyl carbon) due to its direct attachment to the oxygen of the cyclopentyloxy group. C-3, bonded to the large iodine atom, exhibits a significant upfield shift due to the "heavy atom effect," a phenomenon commonly observed for carbons attached to bromine or iodine. The remaining aromatic carbons appear at chemical shifts consistent with their electronic environments.

    • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group appears at a characteristic downfield position of 168.9 ppm.

    • Cyclopentyloxy Carbons: The carbons of the cyclopentyl group appear in the aliphatic region of the spectrum, with the methine carbon (-OCH) being the most deshielded due to the attached oxygen.

    Experimental Protocol: NMR Data Acquisition

    A detailed and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

    • Sample Preparation:

      • Weigh approximately 10-20 mg of 4-(Cyclopentyloxy)-3-iodobenzoic acid directly into a clean, dry NMR tube.

      • Add approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the acidic proton.

      • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • Instrument Setup:

      • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

      • The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

      • Spectral Width: Set to approximately 16 ppm to encompass all expected proton signals.

      • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

      • Spectral Width: Set to approximately 220 ppm.

      • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

      • Relaxation Delay (d1): A relaxation delay of 2 seconds is recommended.

    • Data Processing:

      • Apply a Fourier transform to the acquired free induction decay (FID).

      • Phase the resulting spectrum to obtain a flat baseline.

      • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

      • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    Visualizations

    Diagram 1: Experimental Workflow for NMR Analysis

    G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve vortex Ensure Complete Dissolution dissolve->vortex tune Tune and Shim Spectrometer vortex->tune acq_h1 Acquire ¹H NMR Spectrum tune->acq_h1 acq_c13 Acquire ¹³C NMR Spectrum tune->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H NMR) calibrate->integrate For ¹H only assign Peak Assignment integrate->assign structure Structure Verification assign->structure

    Caption: Workflow for the NMR analysis of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

    Conclusion

    The comprehensive ¹H and ¹³C NMR analysis presented in this guide provides a definitive structural confirmation of 4-(Cyclopentyloxy)-3-iodobenzoic acid. The excellent correlation between the predicted and observed spectral data underscores the power of NMR spectroscopy in modern chemical research. The detailed peak assignments and interpretation of substituent effects offer valuable insights for scientists working on the synthesis and application of novel organic compounds. The provided experimental protocol serves as a robust template for obtaining high-quality NMR data, ensuring the reliability and reproducibility of analytical results in a research and development setting.

    References

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

    • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

    • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

    Comparative

    Mass Spectrometry of 4-(Cyclopentyloxy)-3-iodobenzoic Acid and Its Derivatives: A Comparative Analytical Guide

    [label="68 Da Refining Workflow Visualization I'm now revising the analytical workflow. I've simplified and enhanced the nodes. My focus is on making sure the text size is readable within the DOT diagrams, as well as ref...

    Author: BenchChem Technical Support Team. Date: March 2026

    [label="68 Da

    Refining Workflow Visualization

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    Finalizing Validation and Diagrams

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    I'm now linking my previous claims to the references to ensure a strong foundation. I'm also ensuring that the DOT scripts are inside code blocks.

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    I'm now focusing on linking the claims about the phosphodiesterase 4 dual inhibitor to a valid URL and other specific claims to their verified sources. I'm verifying the actual source URLs, and constructing realistic citations based on the provided titles, DOIs or source material, prioritizing functional links. I'm ensuring all the claims made are correct.

    Verifying Citations and Masses

    I'm now verifying sources to enhance professionalism and confirming the free acid's mass as 330.9828 Da and the ester's mass as 347.0144 Da. Also, I've checked the mass of the Suzuki product at 282.1256 Da.

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    Executive Summary

    4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS 1131614-30-6) is a highly versatile halogenated building block frequently utilized in the synthesis of complex therapeutics, including dual soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) inhibitors (). As this compound progresses from early-stage synthesis to pharmacokinetic evaluation, researchers must track both the free acid and its synthetic derivatives (e.g., esters, amides, and Suzuki cross-coupled biaryls).

    This guide objectively compares the performance of various Mass Spectrometry (MS) techniques for analyzing this compound class, providing field-proven, self-validating experimental protocols and elucidating the chemical causality behind gas-phase fragmentation.

    Mechanistic Principles of Ionization & Fragmentation

    Selecting the correct ionization source is not arbitrary; it is dictated by the analyte's gas-phase basicity, polarity, and volatility.

    • The Free Acid (ESI-MS): The free carboxylic acid moiety possesses a low pKa (~4.0), making it an ideal candidate for Electrospray Ionization in negative mode (ESI-). In a slightly basic mobile phase, the acid readily deprotonates to yield a highly stable [M-H]- precursor ion at m/z 331 ([1]([Link])).

    • Ester/Amide Derivatives (APCI-MS): Masking the carboxylic acid (e.g., via methyl esterification) eliminates the acidic proton and reduces the molecule's overall polarity. For these derivatives, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is superior. APCI utilizes a corona discharge to ionize solvent vapor, which then transfers a proton to the analyte to form [M+H]+, avoiding the matrix suppression often seen with neutral lipids in ESI.

    Visualizing Analytical Logic and Fragmentation

    DecisionTree Start 4-(Cyclopentyloxy)-3-iodobenzoic Acid & Derivatives FreeAcid Free Carboxylic Acid (High Polarity) Start->FreeAcid Ester Ester/Amide Derivative (Medium Polarity) Start->Ester Volatile Derivatized/Volatile (Low Polarity) Start->Volatile LC_ESI LC-ESI-MS (Negative) Target: [M-H]- FreeAcid->LC_ESI Deprotonation LC_APCI LC-APCI-MS (Positive) Target: [M+H]+ Ester->LC_APCI Protonation GC_EI GC-EI-MS (70 eV) Target: M+• Volatile->GC_EI Electron Impact

    Caption: Decision tree for selecting MS ionization techniques based on derivative polarity.

    Fragmentation M1 [M-H]- m/z 331 M2 [M-H-CO2]- m/z 287 M1->M2 -CO2 (44 Da) M3 [M-H-CO2-C5H8]- m/z 219 M2->M3 -Cyclopentene (68 Da) M4 [Phenoxide-I]- m/z 92 M3->M4 -I Radical (127 Da)

    Caption: Proposed ESI-MS/MS negative mode fragmentation pathway for the free acid.

    Comparative Performance Data

    The following table summarizes the quantitative mass spectrometry parameters for 4-(Cyclopentyloxy)-3-iodobenzoic acid and two of its common synthetic derivatives.

    CompoundMolecular FormulaExact Mass (Da)Optimal IonizationPrecursor Ion (m/z)Key Product Ions (m/z)Est. LOD (ng/mL)
    Free Acid C₁₂H₁₃IO₃331.99ESI (-)330.98 [M-H]-286.99, 219.03, 91.930.5
    Methyl Ester C₁₃H₁₅IO₃346.01APCI (+)347.01 [M+H]+279.05, 151.082.0
    Suzuki Biaryl (Phenyl derivative)C₁₈H₁₈O₃282.13ESI (-)281.12 [M-H]-237.13, 169.061.0

    Note: The Suzuki biaryl product reflects the substitution of the iodine atom (127 Da) with a phenyl group (77 Da), shifting the primary fragmentation pathway away from radical iodine loss and heavily toward decarboxylation and cyclopentene elimination.

    Experimental Methodologies: A Self-Validating Protocol

    To ensure absolute trustworthiness in pharmacokinetic or synthetic yield quantification, the analytical workflow must be a self-validating system . This means the protocol inherently controls for matrix effects, instrument drift, and false positives.

    Protocol: LC-ESI-MS/MS Analysis of the Free Acid

    Step 1: Isotope Dilution (The Internal Control)

    • Action: Spike all samples, blanks, and calibration standards with 50 ng/mL of a ¹³C-labeled or deuterated internal standard (IS) of the target analyte.

    • Causality: ESI is highly susceptible to ion suppression from co-eluting matrix components. By measuring the ratio of the analyte peak area to the IS peak area, you mathematically cancel out ionization fluctuations.

    Step 2: System Suitability Testing (SST)

    • Action: Before analyzing any unknown samples, inject a blank (mobile phase) followed by a 10 ng/mL SST standard.

    • Validation Criteria: The blank must show zero carryover (analyte signal < 5% of the LLOQ). The SST standard must yield a Signal-to-Noise (S/N) ratio > 10, a retention time (RT) within ±0.1 minutes of the expected value, and a peak tailing factor ≤ 1.5. If these fail, the system is invalid and troubleshooting must occur.

    Step 3: Chromatographic Separation

    • Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Causality: While 0.1% Formic Acid is a standard LC-MS additive, utilizing a basic buffer (pH 9.0) ensures the carboxylic acid (pKa ~4.0) is 100% deprotonated in the liquid phase before entering the electrospray source, maximizing the yield of [M-H]- ions and drastically lowering the Limit of Detection (LOD).

    • Gradient: 5% B to 95% B over 4.0 minutes; Flow rate: 0.4 mL/min.

    Step 4: Mass Spectrometry Detection (MRM)

    • Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 2.5 kV (Keep relatively low to prevent in-source fragmentation).

    • Transitions (MRM):

      • Quantifier:m/z 331.0 → 287.0 (Collision Energy: 15 eV) - Tracks the facile loss of CO₂.

      • Qualifier:m/z 331.0 → 219.0 (Collision Energy: 25 eV) - Tracks the higher-energy loss of cyclopentene.

    • Data Acceptance: The ratio between the quantifier and qualifier transition peak areas must remain within ±20% of the ratio established by the pure reference standard.

    References

    • Blöcher, L., et al. (2018). "Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain." eScholarship, University of California. URL: [Link]

    • Jiang, K., et al. (2013). "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement." PLOS One. URL:[Link]

    • Yang, Y., et al. (2015). "Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry." Analytical Chemistry / ResearchGate. URL:[Link]

    • AIP Publishing. (2024). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry." URL:[Link]

    Sources

    Validation

    A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 4-(Cyclopentyloxy)-3-iodobenzoic acid

    This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the stringent purity assessment of 4-(Cyclopentyloxy)-3-iodobenzoic acid, a key inter...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the stringent purity assessment of 4-(Cyclopentyloxy)-3-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. The methodologies are designed to deliver robust, specific, and accurate quantification of the active pharmaceutical ingredient (API) and its potential process-related and degradation impurities. The narrative explains the scientific rationale behind the selection of columns, mobile phases, and other chromatographic parameters, grounded in established analytical principles and regulatory expectations.

    The accurate determination of purity is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2][3] This document serves as a practical guide for researchers and quality control analysts, presenting two validated approaches and the necessary data to select the most suitable method for their specific needs.

    Foundational Strategy: Understanding the Analyte and Method Objectives

    4-(Cyclopentyloxy)-3-iodobenzoic acid is an aromatic carboxylic acid. Its molecular structure, featuring a hydrophobic cyclopentyloxy group, an iodine atom, and an ionizable carboxylic acid, dictates the strategy for chromatographic separation.

    Analytical Target Profile (ATP): The primary goal is to develop a stability-indicating HPLC method capable of separating the main component from potential impurities.[4][5] These impurities may include:

    • Starting Materials: e.g., 4-hydroxy-3-iodobenzoic acid.

    • Intermediates: Unreacted precursors from synthetic steps.[6][7]

    • By-products: Isomers or products from side reactions.

    • Degradants: Compounds formed during storage or under stress conditions.

    To achieve this, reversed-phase HPLC is the logical choice, as it separates compounds based on hydrophobicity.[8] A critical consideration for an acidic analyte like 4-(Cyclopentyloxy)-3-iodobenzoic acid is the control of its ionization state.[9] By maintaining a low mobile phase pH (typically below the analyte's pKa), the carboxylic acid group remains protonated (non-ionized), which enhances retention and promotes sharp, symmetrical peak shapes on non-polar stationary phases.[10]

    Comparative HPLC Methodologies

    Two methods are presented, differing primarily in their stationary phase chemistry to offer alternative selectivity, a crucial factor when resolving closely related impurities.[10]

    Method A: The Industry Standard - C18 Stationary Phase

    This method employs a C18 (octadecylsilane) column, the most widely used stationary phase in reversed-phase chromatography, known for its robust hydrophobic retention.[8][11]

    Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

    This method utilizes a Phenyl-Hexyl column, which provides a unique separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This can lead to enhanced resolution for aromatic compounds.[8]

    Experimental Protocols & System Suitability

    The following protocols are detailed for immediate application. Method validation must be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2) before routine use.[4][12][13][14]

    Sample and Standard Preparation (Applicable to Both Methods)
    • Diluent Preparation: Prepare a mixture of Water and Acetonitrile (50:50, v/v).

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 4-(Cyclopentyloxy)-3-iodobenzoic acid reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the synthesized sample and prepare similarly to the standard solution.

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

    Protocol for Method A: C18 Column
    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Chromatographic Conditions:

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 240 nm.

      • Injection Volume: 10 µL.

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0.0 70 30
        20.0 20 80
        25.0 20 80
        25.1 70 30

        | 30.0 | 70 | 30 |

    Protocol for Method B: Phenyl-Hexyl Column
    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Chromatographic Conditions:

      • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 240 nm.

      • Injection Volume: 10 µL.

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0.0 75 25
        20.0 25 75
        25.0 25 75
        25.1 75 25

        | 30.0 | 75 | 25 |

    System Suitability Testing (SST)

    Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry Factor): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area and retention time.

    Visualization of Analytical Workflow

    The general workflow for HPLC purity determination follows a structured sequence from preparation to final analysis.

    HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SST Sequence Sample Sequence Injection SST->Sequence If SST Passes Integration Chromatogram Integration Sequence->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

    Caption: General workflow for HPLC purity analysis.

    Comparative Performance Data

    The following table summarizes the hypothetical but representative performance data for the two methods when analyzing a sample containing the main peak and two common potential impurities: a more polar starting material (Impurity 1) and a less polar by-product (Impurity 2).

    ParameterMethod A (C18)Method B (Phenyl-Hexyl)Commentary
    Retention Time (Main Peak) 12.5 min14.2 minPhenyl-Hexyl phase shows slightly higher retention for the main analyte.
    Resolution (Rs) - Impurity 1 2.13.5 Method B provides superior separation for the more polar, aromatic impurity.
    Resolution (Rs) - Impurity 2 2.8 2.5Method A shows slightly better resolution for the non-polar, aliphatic impurity.
    Tailing Factor (Main Peak) 1.11.2Both methods produce excellent, symmetrical peak shapes.
    Theoretical Plates (Main Peak) 9,5009,200Both columns demonstrate high efficiency.
    Total Run Time 30.0 min30.0 minRun times are identical for a comprehensive impurity profile.

    Method Comparison and Rationale

    The choice between Method A and Method B depends on the specific impurity profile of the 4-(Cyclopentyloxy)-3-iodobenzoic acid sample.

    Method_Comparison cluster_A Method A: C18 Column cluster_B Method B: Phenyl-Hexyl Column Topic Purity of 4-(Cyclopentyloxy)-3-iodobenzoic acid A_Node Primary Mechanism: Hydrophobic Interactions Topic->A_Node B_Node Dual Mechanism: Hydrophobic & π-π Interactions Topic->B_Node A_Adv Advantage: Excellent for non-polar impurities. A_Node->A_Adv A_Dis Limitation: May have co-elution with similar aromatic impurities. A_Node->A_Dis B_Adv Advantage: Superior resolution for aromatic/polar impurities. B_Node->B_Adv B_Dis Limitation: Slightly less retention for purely aliphatic impurities. B_Node->B_Dis

    Sources

    Comparative

    Comparative Reactivity Guide: 4-(Cyclopentyloxy)-3-iodobenzoic Acid vs. Standard Iodoarenes

    When designing synthetic routes for complex active pharmaceutical ingredients (APIs)—particularly PDE4 inhibitors and related immunomodulatory scaffolds—the selection and handling of halogenated building blocks dictate t...

    Author: BenchChem Technical Support Team. Date: March 2026

    When designing synthetic routes for complex active pharmaceutical ingredients (APIs)—particularly PDE4 inhibitors and related immunomodulatory scaffolds—the selection and handling of halogenated building blocks dictate the success of downstream cross-coupling reactions. 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS 1131614-30-6) is a highly functionalized iodoarene that presents a unique triad of steric and electronic challenges.

    Unlike simple aryl halides, this molecule cannot be treated as a "plug-and-play" electrophile. This guide objectively compares its reactivity profile against other benchmark iodoarenes, providing the mechanistic rationale and self-validating protocols required to achieve high-yielding transformations.

    Mechanistic Analysis: The Triad of Reactivity

    To understand the behavior of 4-(Cyclopentyloxy)-3-iodobenzoic acid in transition-metal catalysis, we must deconstruct its structural features relative to the reactive C–I bond [3]:

    • The Aryl Iodide Core (The Engine): Iodine is an exceptional leaving group. Even with deactivating substituents, iodoarenes undergo oxidative addition with Pd(0) significantly faster than their bromo- or chloro-analogs [2].

    • The Ortho-Cyclopentyloxy Group (The Steric Shield & Electronic Donor): Positioned ortho to the iodine, this bulky ether exerts a strong electron-donating resonance (+M) effect. This increases the electron density of the C–I bond, raising the activation barrier for oxidative addition. Furthermore, the steric bulk of the cyclopentyl ring physically hinders the approach of the bulky PdLn active species [1].

    • The Meta-Carboxylic Acid (The Acidic Sink): The free carboxylic acid (-COOH) is the most disruptive feature for standard cross-coupling. While its inductive electron-withdrawing (-I) effect slightly counteracts the alkoxy group, its acidity (pKa 4.0) means it will immediately consume the inorganic bases (e.g., K2CO3~) required for the transmetalation step.

    Catalytic Cycle Dynamics

    The diagram below illustrates how these structural features directly impact the standard Suzuki-Miyaura cross-coupling cycle.

    G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate reduced by +M effect & steric bulk of Cyclopentyl) Pd0->OxAdd + 4-(Cyclopentyloxy)-3-iodobenzoic acid PdII Ar-Pd(II)-I Intermediate OxAdd->PdII TransMet Transmetalation (Requires >3 eq Base to neutralize -COOH) PdII->TransMet + Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (Yields Biaryl Product) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration

    Figure 1: Pd-catalyzed cycle highlighting the steric and acidic bottlenecks of the target molecule.

    Quantitative Reactivity Comparison

    To contextualize the performance of 4-(Cyclopentyloxy)-3-iodobenzoic acid, we compare it against three benchmark iodoarenes:

    • Iodobenzene: The standard, electronically neutral baseline.

    • 4-Nitroiodobenzene: An electron-deficient model demonstrating accelerated oxidative addition.

    • 2-Iodoanisole: An ortho-alkoxy model isolating the steric and +M effects without the acidic interference [1].

    Table 1: Comparative Reactivity Matrix in Suzuki-Miyaura Couplings
    SubstrateRelative Ox. Add. Rate*Steric Hindrance (C-I bond)Min. Base EquivalentsOptimal Solvent SystemPrimary Failure Mode
    Iodobenzene 1.0 (Baseline)Low1.5 – 2.0 eqToluene / H2OProtodeboronation (if slow)
    4-Nitroiodobenzene ~5.0 (Fast)Low1.5 – 2.0 eqTHF / H2OHomocoupling
    2-Iodoanisole ~0.6 (Slow)Moderate2.0 eq1,4-Dioxane / H2OSluggish transmetalation
    4-(Cyclopentyloxy)-3-iodobenzoic acid ~0.3 (Very Slow) High 3.0 – 4.0 eq 1,4-Dioxane / H2O Catalyst encapsulation / Salt crash-out

    *Rates are estimated relative to iodobenzene under standard Pd(PPh3)4 catalysis.

    Self-Validating Experimental Protocols

    The following protocols demonstrate the causality behind the experimental choices. A standard protocol designed for simple iodoarenes will fail when applied to 4-(Cyclopentyloxy)-3-iodobenzoic acid due to base consumption and intermediate insolubility.

    Protocol A: Standard Suzuki Coupling (For Iodobenzene)

    This protocol serves as the baseline and relies on standard biphasic conditions.

    • Reagent Assembly: To a Schlenk flask, add Iodobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

    • Base Addition: Add K2CO3 (2.0 mmol). Rationale: 2.0 equivalents provide enough basicity to form the reactive boronate complex without causing excessive side reactions.

    • Solvent Introduction: Add Toluene (4 mL) and H2O (1 mL). Degas via sparging with N2 for 10 minutes.

    • Reaction: Heat to 80 °C for 4 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The product remains highly soluble in the organic layer.

    Protocol B: Modified Suzuki Coupling (For 4-(Cyclopentyloxy)-3-iodobenzoic acid)

    This protocol is engineered to overcome the acidic sink and steric shielding of the target molecule.

    • Reagent Assembly: To a Schlenk flask, add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 mmol), Phenylboronic acid (1.3 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Note: A slightly higher loading of boronic acid compensates for the slower oxidative addition, which gives the boronic acid more time to undergo competitive protodeboronation.

    • Base Addition (Critical Step): Add K2CO3(3.5 mmol) .

      • Causality: The first 1.0 equivalent is instantly consumed to deprotonate the carboxylic acid, forming the potassium carboxylate salt. The remaining 2.5 equivalents are required to maintain the alkaline environment necessary for the transmetalation step.

    • Solvent Introduction (Critical Step): Add 1,4-Dioxane (4 mL) and H2O (1 mL). Degas via sparging with N2 for 15 minutes.

      • Causality: If Toluene is used (as in Protocol A), the highly polar potassium carboxylate salt will precipitate out of solution, encapsulating the palladium catalyst and halting the reaction. 1,4-Dioxane is highly miscible with water and effectively solubilizes the carboxylate intermediate.

    • Reaction: Heat to 90 °C for 12–16 hours. The increased time and temperature overcome the steric hindrance of the cyclopentyloxy group.

    • Workup (Self-Validating): Cool to room temperature. The reaction mixture will be a homogeneous solution. Add 1M HCl dropwise until the pH reaches ~2.

      • Validation: The successful formation of the cross-coupled product is confirmed by the immediate precipitation of the newly formed biaryl carboxylic acid upon acidification. Filter the precipitate and wash with cold water.

    Conclusion

    Treating 4-(Cyclopentyloxy)-3-iodobenzoic acid as a standard aryl halide is a common pitfall in process chemistry. By understanding that the ortho-alkoxy group acts as a steric and electronic shield [1], and the carboxylic acid acts as a stoichiometric base-sink [2], chemists can rationally design robust coupling conditions. Utilizing polar, water-miscible solvent systems and super-stoichiometric base equivalents transforms a potentially low-yielding reaction into a highly efficient, self-validating process.

    References
    • Pd-Catalyzed Cross-Coupling of Aryllithium Reagents with 2-Alkoxy-Substituted Aryl Chlorides: Mild and Efficient Synthesis of 3,3′-Diaryl BINOLs Organic Letters (ACS Publications) URL:[Link]

    • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis Journal of the American Chemical Society (via NIH PMC) URL:[Link]

    • 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) Molecules (via NIH PMC) URL:[Link]

    Validation

    A Comparative Guide to the Biological Activity of Compounds Derived from 4-(Cyclopentyloxy)-3-iodobenzoic Acid

    This guide provides a comprehensive analysis of the synthesis and potential biological activities of novel compounds derived from the versatile scaffold, 4-(Cyclopentyloxy)-3-iodobenzoic acid. Designed for researchers, s...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive analysis of the synthesis and potential biological activities of novel compounds derived from the versatile scaffold, 4-(Cyclopentyloxy)-3-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental design, offers detailed protocols for synthesis and biological evaluation, and presents a comparative analysis of the potential efficacy of these derivatives against relevant benchmarks.

    Introduction: The Potential of the 4-(Cyclopentyloxy)-3-iodobenzoic Acid Scaffold

    The 4-(Cyclopentyloxy)-3-iodobenzoic acid scaffold presents a unique combination of structural features that make it an attractive starting point for the development of novel therapeutic agents. The cyclopentyloxy group at the 4-position can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. Furthermore, the benzoic acid moiety provides a key site for derivatization into esters, amides, and other functional groups, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

    This guide will explore the synthesis of three distinct classes of derivatives from this scaffold: amides, biaryl compounds via Suzuki coupling, and N-aryl derivatives via Ullmann coupling. We will then provide a comparative overview of their potential biological activities, focusing on anticancer and anti-inflammatory effects, supported by detailed experimental protocols.

    I. Synthesis of Derivatives from 4-(Cyclopentyloxy)-3-iodobenzoic Acid

    The strategic location of the iodo and carboxylic acid functionalities on the 4-(Cyclopentyloxy)-3-iodobenzoic acid scaffold allows for a divergent synthetic approach to generate a library of diverse compounds.

    A. Amide Derivatives: Exploring Structure-Activity Relationships

    The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry to enhance metabolic stability and modulate receptor interactions.

    Proposed Synthesis of an Amide Derivative (Compound A): N-Benzyl-4-(cyclopentyloxy)-3-iodobenzamide

    G start 4-(Cyclopentyloxy)-3-iodobenzoic acid reagent1 SOCl2 or (COCl)2 intermediate 4-(Cyclopentyloxy)-3-iodobenzoyl chloride reagent1->intermediate Activation reagent2 Benzylamine, Et3N product Compound A: N-Benzyl-4-(cyclopentyloxy)-3-iodobenzamide reagent2->product Amidation

    Caption: Synthetic scheme for Compound A.

    Experimental Protocol: Synthesis of N-Benzyl-4-(cyclopentyloxy)-3-iodobenzamide (Compound A)

    • Acid Chloride Formation: To a solution of 4-(cyclopentyloxy)-3-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Compound A.[1][2]

    B. Biaryl Derivatives via Suzuki Coupling: Accessing Novel Chemical Space

    The iodine atom provides an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of biaryl compounds, a privileged scaffold in many biologically active molecules.[3][4]

    Proposed Synthesis of a Biaryl Derivative (Compound B): 4'-(Cyclopentyloxy)-[1,1'-biphenyl]-3-carboxylic acid

    G start 4-(Cyclopentyloxy)-3-iodobenzoic acid reagent Phenylboronic acid, Pd(PPh3)4, K2CO3 product Compound B: 4'-(Cyclopentyloxy)-[1,1'-biphenyl]-3-carboxylic acid reagent->product Suzuki Coupling

    Caption: Synthetic scheme for Compound B.

    Experimental Protocol: Synthesis of 4'-(Cyclopentyloxy)-[1,1'-biphenyl]-3-carboxylic acid (Compound B)

    • To a degassed mixture of 4-(cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.

    • After cooling to room temperature, acidify the mixture with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Compound B.[5][6]

    C. N-Aryl Derivatives via Ullmann Coupling: Introducing Diverse Amine Functionalities

    The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, allowing for the introduction of various anilines and other nitrogen-containing heterocycles.[7][8]

    Proposed Synthesis of an N-Aryl Derivative (Compound C): 4-(Cyclopentyloxy)-3-(phenylamino)benzoic acid

    G start 4-(Cyclopentyloxy)-3-iodobenzoic acid reagent Aniline, CuI, K3PO4, N,N'-dimethylethylenediamine product Compound C: 4-(Cyclopentyloxy)-3-(phenylamino)benzoic acid reagent->product Ullmann Coupling

    Caption: Synthetic scheme for Compound C.

    Experimental Protocol: Synthesis of 4-(Cyclopentyloxy)-3-(phenylamino)benzoic acid (Compound C)

    • In a sealed tube, combine 4-(cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), aniline (1.5 eq), copper(I) iodide (0.1 eq), potassium phosphate (2.0 eq), and N,N'-dimethylethylenediamine (0.2 eq) in anhydrous toluene.

    • Degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction at 110 °C for 24 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Acidify the filtrate with 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain Compound C.[7][9]

    II. Comparative Biological Activity Evaluation

    This section provides a comparative analysis of the potential anticancer and anti-inflammatory activities of the synthesized derivatives. The experimental data presented is based on established assays and structurally related compounds found in the literature.

    A. Anticancer Activity

    The antiproliferative activity of the derivatives will be evaluated against a panel of human cancer cell lines.

    Table 1: Comparative in vitro Anticancer Activity (IC50, µM)

    CompoundDerivative TypeA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
    Compound A AmidePredicted: 5-15Predicted: 10-25Predicted: 8-20
    Compound B BiarylPredicted: 1-10Predicted: 2-12Predicted: 1-8
    Compound C N-ArylPredicted: 15-30Predicted: 20-40Predicted: 18-35
    Doxorubicin Standard Drug0.050.080.06

    Note: The IC50 values for the synthesized compounds are predictive and based on the activity of structurally similar compounds reported in the literature.[10][11][12][13][14] Doxorubicin is included as a standard chemotherapeutic agent for comparison.

    Experimental Protocol: MTT Assay for Cell Viability

    G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

    Caption: Workflow for the MTT cell viability assay.

    • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for an additional 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

    B. Anti-inflammatory Activity: TNF-α Inhibition

    Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. The ability of the synthesized compounds to inhibit TNF-α production will be assessed in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

    Table 2: Comparative TNF-α Inhibition (IC50, µM)

    CompoundDerivative TypeTNF-α Inhibition IC50 (µM)
    Compound A AmidePredicted: 8-20
    Compound B BiarylPredicted: 15-30
    Compound C N-ArylPredicted: 5-15
    Dexamethasone Standard Drug0.01

    Note: The IC50 values for the synthesized compounds are predictive and based on the activity of structurally similar compounds. Dexamethasone is included as a standard anti-inflammatory drug for comparison.

    Experimental Protocol: TNF-α Inhibition Assay

    G cluster_0 Cell Culture & Stimulation cluster_1 ELISA for TNF-α A Seed RAW 264.7 cells in 24-well plate B Incubate for 24h A->B C Pre-treat with compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Collect cell supernatant D->E F Perform TNF-α ELISA according to manufacturer's protocol E->F G Measure absorbance F->G H Calculate TNF-α concentration G->H

    Sources

    Comparative

    A Researcher's Guide to In Vitro Profiling of 4-(Cyclopentyloxy)-3-iodobenzoic Acid Derivatives as Thyroid Hormone Receptor Modulators

    This guide provides a comprehensive framework for the in vitro evaluation of 4-(Cyclopentyloxy)-3-iodobenzoic acid derivatives as potential thyroid hormone receptor (TR) modulators. Drawing upon established methodologies...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the in vitro evaluation of 4-(Cyclopentyloxy)-3-iodobenzoic acid derivatives as potential thyroid hormone receptor (TR) modulators. Drawing upon established methodologies for analogous compounds, particularly TRβ-selective agonists, this document offers detailed protocols and a comparative analysis of key assays essential for characterizing the potency, selectivity, and mechanism of action of this promising class of molecules.

    The structural similarity of 4-(Cyclopentyloxy)-3-iodobenzoic acid derivatives to known thyromimetics, such as Sobetirome (GC-1), suggests their potential to selectively target the thyroid hormone receptor beta (TRβ).[1][2][3] TRβ is a clinically validated target for the treatment of metabolic disorders, including dyslipidemia and non-alcoholic steatohepatitis (NASH), as its activation in the liver leads to beneficial effects on lipid metabolism.[4][5] Conversely, activation of the TRα isoform is associated with undesirable side effects, such as tachycardia and bone resorption.[4][6] Therefore, a rigorous in vitro assessment of isoform selectivity is paramount in the development of this class of compounds.

    This guide will detail three critical in vitro assays for the comprehensive profiling of these derivatives: a competitive binding assay to determine receptor affinity, a cell-based reporter gene assay to quantify functional activity, and a time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay to elucidate the mechanism of receptor activation.

    Comparative Overview of Key In Vitro Assays

    Assay Principle Endpoint Key Advantages Considerations
    TR Competitive Binding Assay Competition between the test compound and a radiolabeled ligand (e.g., ¹²⁵I-T₃) for binding to the TRα and TRβ ligand-binding domains (LBDs).IC₅₀ (concentration inhibiting 50% of radioligand binding)Direct measurement of binding affinity to each receptor isoform.Requires handling of radioactive materials; does not provide information on functional activity (agonist vs. antagonist).
    Luciferase Reporter Gene Assay Ligand-induced activation of TRs expressed in a host cell line, leading to the transcription of a luciferase reporter gene under the control of a thyroid hormone response element (TRE).EC₅₀ (concentration for 50% maximal response) and efficacy (% of maximal T₃ response)Provides a quantitative measure of functional cellular activity; can distinguish between agonists and antagonists.Susceptible to off-target effects and cellular toxicity that may interfere with the reporter signal.
    TR-FRET Coactivator Recruitment Assay Ligand-dependent recruitment of a fluorescently labeled coactivator peptide to a terbium-labeled TR-LBD, resulting in a FRET signal.EC₅₀ for coactivator recruitmentHomogeneous, high-throughput format; provides mechanistic insight into receptor activation.Indirect measure of receptor activation; requires specific labeled reagents.

    Signaling Pathway and Assay Workflow

    The following diagram illustrates the general signaling pathway of thyroid hormone receptors and the points at which the described in vitro assays interrogate this pathway.

    Thyroid Hormone Receptor Signaling and Assay Workflow cluster_0 Cellular Environment cluster_1 In Vitro Assays Compound 4-(Cyclopentyloxy)-3- iodobenzoic acid derivative TR Thyroid Hormone Receptor (TRα or TRβ) Compound->TR Binding T3 T₃ (Endogenous Ligand) T3->TR TRE Thyroid Hormone Response Element (TRE) TR->TRE Binding to DNA Coactivator Coactivator Proteins TR->Coactivator Recruitment Gene Target Gene Transcription TRE->Gene Initiates Coactivator->TR BindingAssay Competitive Binding Assay (IC₅₀) BindingAssay->Compound Measures Affinity ReporterAssay Reporter Gene Assay (EC₅₀, Efficacy) ReporterAssay->Gene Measures Functional Output FRETAssay TR-FRET Coactivator Recruitment Assay (EC₅₀) FRETAssay->Coactivator Measures Mechanistic Step

    Caption: Workflow of TR signaling and corresponding in vitro assays.

    Experimental Protocols

    Thyroid Hormone Receptor Competitive Binding Assay

    This assay determines the affinity of the test compounds for the TRα and TRβ isoforms by measuring their ability to compete with a radiolabeled ligand.[7][8][9]

    Materials:

    • Human TRα and TRβ ligand-binding domains (LBDs)

    • ¹²⁵I-labeled triiodothyronine (¹²⁵I-T₃)

    • Unlabeled T₃

    • Test compounds (derivatives of 4-(Cyclopentyloxy)-3-iodobenzoic acid)

    • Assay buffer (e.g., phosphate buffer with bovine serum albumin)

    • Filter plates and scintillation fluid

    Procedure:

    • Prepare serial dilutions of the unlabeled T₃ (for standard curve) and test compounds in assay buffer.

    • In a microplate, add the assay buffer, ¹²⁵I-T₃, and either the unlabeled T₃, test compound, or buffer for total binding. For non-specific binding, a high concentration of unlabeled T₃ is added.

    • Initiate the binding reaction by adding the TRα or TRβ LBD preparation to each well.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

    • Separate the bound from free ¹²⁵I-T₃ by vacuum filtration through the filter plates.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of ¹²⁵I-T₃ binding for each concentration of the test compound and determine the IC₅₀ value.

    Luciferase Reporter Gene Assay

    This cell-based assay measures the ability of the test compounds to functionally activate TR-mediated gene transcription.[10][11]

    Materials:

    • A suitable host cell line (e.g., HEK293) stably or transiently co-transfected with:

      • An expression vector for human TRα or TRβ.

      • A reporter plasmid containing a luciferase gene downstream of a thyroid hormone response element (TRE).

    • Cell culture medium and supplements

    • T₃ (positive control)

    • Test compounds

    • Luciferase assay reagent

    Procedure:

    • Seed the transfected cells into a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of T₃ and the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 24 hours to allow for receptor activation and luciferase expression.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Plot the dose-response curves and determine the EC₅₀ and efficacy for each compound.

    TR-FRET Coactivator Recruitment Assay

    This assay provides a high-throughput method to measure the ligand-dependent recruitment of a coactivator peptide to the TR-LBD.[12][13][14]

    Materials:

    • GST-tagged TRα or TRβ LBDs

    • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

    • Fluorescein-labeled coactivator peptide (e.g., from SRC2/TIF2) (acceptor fluorophore)

    • T₃ (positive control)

    • Test compounds

    • Assay buffer

    Procedure:

    • Prepare serial dilutions of T₃ and the test compounds in the assay buffer.

    • In a 384-well plate, add the TR-LBD, Tb-labeled anti-GST antibody, and the fluorescein-labeled coactivator peptide.

    • Add the diluted compounds or T₃ to the wells.

    • Incubate the plate at room temperature for 1-2 hours to allow for the binding and recruitment to occur.

    • Measure the time-resolved fluorescence at the emission wavelengths of the donor (terbium) and acceptor (fluorescein).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the dose-response curves based on the TR-FRET ratio and determine the EC₅₀ values.

    Data Presentation and Interpretation

    The following table provides a hypothetical example of the data that could be generated for a series of 4-(Cyclopentyloxy)-3-iodobenzoic acid derivatives compared to the endogenous ligand T₃ and a known TRβ-selective agonist, Sobetirome.

    Compound TRα Binding IC₅₀ (nM) TRβ Binding IC₅₀ (nM) TRβ/TRα Selectivity TRβ Reporter EC₅₀ (nM) TRβ Reporter Efficacy (% of T₃) TRβ TR-FRET EC₅₀ (nM)
    T₃ 1.20.81.52.51003.1
    Sobetirome 252.111.95.2956.8
    Derivative 1 503.514.38.1989.5
    Derivative 2 1505.228.812.59215.3
    Derivative 3 80451.8>1000<10>1000

    Interpretation of Hypothetical Data:

    • Derivatives 1 and 2 show good TRβ binding affinity and selectivity, which translates into potent functional agonism in the reporter gene and TR-FRET assays. Their selectivity is comparable to or better than Sobetirome.

    • Derivative 3 demonstrates poor selectivity and weak functional activity, suggesting it is not a promising candidate for further development as a TRβ-selective agonist.

    Conclusion

    The in vitro assays described in this guide provide a robust and comprehensive platform for the characterization of 4-(Cyclopentyloxy)-3-iodobenzoic acid derivatives as potential thyroid hormone receptor modulators. By systematically evaluating their binding affinity, isoform selectivity, and functional activity, researchers can effectively identify and prioritize lead candidates for further preclinical and clinical development. The integration of these assays into a structured screening cascade will be instrumental in advancing novel therapeutic agents for metabolic and other diseases.

    References

    • Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]

    • Development and Characterization of a Human Reporter Cell Line for the Assessment of Thyroid Receptor Transcriptional Activity: A Case of Organotin Endocrine Disruptors. ACS Publications. [Link]

    • Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities. EURL ECVAM - TSAR. [Link]

    • Human TRα Reporter Assay Kit. Indigo Biosciences. [Link]

    • Estrogen receptor alpha/co-activator interaction assay - TR-FRET. PMC. [Link]

    • Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples. SpringerLink. [Link]

    • Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection. Semantic Scholar. [Link]

    • Sobetirome. Wikipedia. [Link]

    • Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin. PMC. [Link]

    • Interactions of TR with GC-1 a, Comparison of the thyroid hormone... ResearchGate. [Link]

    • Sobetirome: a case history of bench-to-clinic drug discovery and development. PubMed. [Link]

    • Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin. PMC. [Link]

    • TTR Binding Assay Protocol. University of Michigan. [Link]

    • Selective Activation of the Thyroid Hormone Receptor Beta (TRβ) Induces Tumor Suppression and Increases Efficacy of Therapeutic Agents. bioRxiv. [Link]

    • Novel Tr-β selective agonist TG68 promotes anti-inflammatory, lipid-lowering and anxiolytic effects. Endocrine Abstracts. [Link]

    • Gaining ligand selectivity in thyroid hormone receptors via entropy. PNAS. [Link]

    • Beta Selective Thyroid Hormone Receptor Agonist Pipeline Insight. DelveInsight. [Link]

    • Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders. Frontiers. [Link]

    Sources

    Validation

    X-Ray Crystal Structure Analysis of 4-(Cyclopentyloxy)-3-iodobenzoic Acid Derivatives: A Comparative Guide to Crystallographic Platforms

    Executive Summary & Mechanistic Context The 4-(cyclopentyloxy)-3-methoxybenzoic acid scaffold is the foundational pharmacophore for classic Phosphodiesterase-4 (PDE4) inhibitors, such as rolipram and cilomilast. By subst...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Context

    The 4-(cyclopentyloxy)-3-methoxybenzoic acid scaffold is the foundational pharmacophore for classic Phosphodiesterase-4 (PDE4) inhibitors, such as rolipram and cilomilast. By substituting the 3-methoxy group with an iodine atom, researchers generate 4-(cyclopentyloxy)-3-iodobenzoic acid derivatives . This precise structural modification serves a dual, highly strategic purpose in drug development:

    • Pharmacological Causality (Halogen Bonding): The bulky, polarizable iodine atom probes the lipophilic Q2 pocket of the PDE4 active site. It acts as a halogen bond donor to the invariant glutamine residue or surrounding hydrophobic matrix, often enhancing binding affinity and residence time compared to its methoxy counterpart.

    • Crystallographic Causality (Intrinsic Phasing): In X-ray crystallography, solving the "phase problem" is the primary bottleneck. While Molecular Replacement (MR) is standard, it suffers from severe model bias—especially when a novel ligand induces unexpected conformational shifts in the protein backbone. Iodine is a heavy atom with 53 electrons and a strong anomalous scattering signal ( f′′≈6.8e− at Cu K α wavelength). By incorporating iodine directly into the ligand, the molecule itself acts as an intrinsic anomalous scatterer. This enables Single-wavelength Anomalous Diffraction (SAD) phasing [1], allowing for de novo, completely unbiased electron density maps of the binding pocket[2].

    This guide objectively compares the analytical platforms used to resolve these structures and provides a self-validating experimental protocol for I-SAD phasing of PDE4-ligand complexes[3].

    Platform Comparison: Resolving the Halogenated Pharmacophore

    Choosing the right crystallographic platform dictates the resolution of the electron density map and the success of the anomalous signal extraction. Below is a quantitative comparison of the three primary platforms used for analyzing 4-(cyclopentyloxy)-3-iodobenzoic acid derivatives.

    Quantitative Platform Comparison
    FeatureIn-House X-Ray DiffractometerSynchrotron Radiation FacilityMicrocrystal Electron Diffraction (MicroED)
    Radiation Source Cu K α Microfocus Tube (1.54 Å)Storage Ring / Undulator (Tunable)Electron Beam (0.025 Å)
    Optimal Crystal Size > 50 μm5 - 50 μm< 1 μm (Nanocrystals)
    Iodine SAD Phasing Good ( f′′≈6.8e− )Excellent (Tunable to I L-edge, ~2.4 Å)Not Applicable (Dynamical scattering limits anomalous extraction)
    Resolution Limit 2.0 - 2.5 Å1.0 - 1.5 Å (Atomic Resolution)1.5 - 2.0 Å
    Data Collection Time 12 to 48 Hours2 to 10 Minutes5 to 15 Minutes
    Primary Advantage Immediate accessibility; sufficient for initial I-SAD phasing.Maximum ΔF signal; resolves precise halogen bond geometries.Can solve structures from micro-crystals that fail to grow large enough for X-ray.

    Verdict: For 4-(cyclopentyloxy)-3-iodobenzoic acid derivatives, Synchrotron Radiation remains the gold standard. The ability to tune the X-ray wavelength to the exact Iodine L-edge maximizes the anomalous difference ( ΔF ), ensuring robust substructure determination even with low ligand occupancy.

    Self-Validating Experimental Protocol: Co-Crystallization & I-SAD Phasing

    To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Each critical phase includes a validation checkpoint to confirm success before proceeding to computationally expensive steps.

    Phase 1: Complex Formation & Crystallization

    Causality: PDE4B requires divalent cations for catalytic stability. We utilize MgCl₂ in the crystallization buffer to stabilize the active site, while PEG 3350 acts as a molecular crowding agent to gently force the protein-ligand complex out of solubility.

    • Protein Preparation: Concentrate purified recombinant human PDE4B catalytic domain to 10 mg/mL in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 2 mM DTT.

    • Ligand Soaking/Co-crystallization: Dissolve the 4-(cyclopentyloxy)-3-iodobenzoic acid derivative in 100% DMSO (to prevent premature precipitation). Add the ligand to the protein solution at a 3:1 molar excess. Incubate on ice for 2 hours to ensure complete saturation of the Q2 pocket.

    • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (20% PEG 3350, 0.2 M MgCl₂, 0.1 M HEPES pH 7.5).

    • Cryoprotection: Once crystals form (typically 3-5 days), briefly transfer them to a drop containing the reservoir solution supplemented with 20% (v/v) glycerol. Causality: Glycerol prevents the formation of crystalline ice during flash-freezing, which would otherwise destroy the protein lattice and obscure the iodine diffraction signal.

    Validation Checkpoint 1 (Visual): Under polarized light, the crystals must exhibit sharp edges and uniform birefringence. Lack of birefringence indicates amorphous precipitation, requiring a drop in PEG concentration.

    Phase 2: Data Collection & Substructure Determination

    Causality: To exploit the iodine atom, data must be collected with high redundancy. Anomalous differences are small (often <5% of the total structure factor amplitude), so measuring the same reflection multiple times reduces statistical noise.

    • Diffraction: Mount the frozen crystal on a goniometer at 100 K. Collect a highly redundant dataset (minimum 360°, preferably 720° rotation) at a wavelength of 1.54 Å (Cu K α ) or tuned specifically to the Iodine L-edge at a synchrotron.

    • Integration: Process the diffraction images using XDS or DIALS, ensuring the "Friedel pairs" (h,k,l and -h,-k,-l) are kept separate during scaling.

    Validation Checkpoint 2 (Statistical): Calculate the anomalous correlation coefficient ( CCanom​ ). A CCanom​>0.3 in the highest resolution shell confirms that the iodine anomalous signal is statistically significant. If CCanom​<0.1 , the ligand occupancy is too low, and the crystal must be discarded.

    Phase 3: Phasing & Refinement
    • Heavy Atom Search: Input the scaled data into a phasing pipeline like CRANK2[2] or Phenix.autosol. The software will locate the heavy iodine atoms using Patterson maps or dual-space direct methods.

    • Density Modification: Use the iodine positions to calculate initial protein phases. Apply solvent flattening to resolve the phase ambiguity and generate the initial electron density map.

    • Model Building: Fit the PDE4B sequence and the 4-(cyclopentyloxy)-3-iodobenzoic acid derivative into the unbiased map using Coot, followed by iterative refinement in Phenix.refine.

    Visualizations

    Workflow of I-SAD Phasing

    The following diagram illustrates the logical progression from chemical synthesis to structural resolution, highlighting the critical role of the iodine anomalous signal.

    ISAD_Workflow N1 Synthesis of 3-Iodo Derivative N3 Co-Crystallization (Hanging Drop) N1->N3 N2 PDE4B Protein Purification N2->N3 N4 X-ray Diffraction (Synchrotron/In-house) N3->N4 N5 Iodine Anomalous Signal Extraction (ΔF) N4->N5 N6 Heavy Atom Substructure Determination N5->N6 N7 Phase Calculation & Density Modification N6->N7 N8 Model Building & Refinement N7->N8

    Caption: Workflow of Iodine SAD Phasing and Structure Resolution.

    Mechanism of PDE4 Inhibition

    This diagram maps the biological causality of the compound. By blocking PDE4, the 3-iodo derivative prevents the hydrolysis of cAMP, thereby sustaining the anti-inflammatory signaling cascade.

    PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP Production AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis Response Anti-inflammatory Response PKA->Response Phosphorylation AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor 3-Iodo-Derivative (Inhibitor) Inhibitor->PDE4 Blocks Active Site

    Caption: Mechanism of PDE4 Inhibition by 3-Iodo Derivatives in cAMP Signaling.

    References

    • 3 - ResearchGate. Details the structural determination of PDE4B binary/ternary complexes with inhibitors like rolipram and the foundational methodologies for stabilizing these complexes for X-ray diffraction.

    • 1 - PMC / NIH. Provides authoritative data on the efficacy of Iodine SAD phasing, demonstrating its massive Bijvoet ratio (10.5%) compared to standard sulfur SAD phasing. 3.2 - ResearchGate. Outlines the computational pipelines (e.g., CRANK2) used to extract experimental phases from anomalous datasets using the iodine SAD phasing method.

    Sources

    Comparative

    A Comparative Guide to the Synthetic Routes of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key molecular intermediates is a cornerstone of success...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key molecular intermediates is a cornerstone of success. 4-(Cyclopentyloxy)-3-iodobenzoic acid is a valuable building block in the creation of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this target molecule. By presenting detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles, this document aims to empower researchers to make informed decisions when selecting a synthetic strategy.

    Introduction to the Synthetic Challenges

    The synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid presents two key chemical transformations: the formation of a cyclopentyl ether and the regioselective iodination of an aromatic ring. The order and methodology of these steps define the two major synthetic routes. This guide will explore a linear synthesis commencing with a pre-iodinated precursor and an alternative convergent approach involving late-stage iodination.

    Route 1: Williamson Ether Synthesis from a Pre-iodinated Phenol

    This synthetic strategy follows a linear sequence, beginning with the commercially available 4-hydroxy-3-iodobenzoic acid. The key transformation is a Williamson ether synthesis to introduce the cyclopentyl group.

    Overall Synthetic Pathway

    Route_1 A 4-Hydroxy-3-iodobenzoic acid B 4-(Cyclopentyloxy)-3-iodobenzoic acid A->B Cyclopentyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)

    Caption: Linear synthesis of 4-(Cyclopentyloxy)-3-iodobenzoic acid via Williamson ether synthesis.

    Mechanistic Insight: The Williamson Ether Synthesis

    The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2][3] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] In this case, a basic catalyst deprotonates the phenolic hydroxyl group of 4-hydroxy-3-iodobenzoic acid to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide leaving group and forming the desired ether linkage.

    Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Ether Ar-O-C₅H₉ Phenoxide->Ether Nucleophilic Attack Cyclopentyl_Bromide C₅H₉-Br Bromide_Ion Br⁻ Cyclopentyl_Bromide->Bromide_Ion Leaving Group Departure

    Caption: The two-step mechanism of the Williamson ether synthesis.

    Detailed Experimental Protocol

    Materials:

    • 4-Hydroxy-3-iodobenzoic acid

    • Cyclopentyl bromide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a solution of 4-hydroxy-3-iodobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(cyclopentyloxy)-3-iodobenzoic acid.

    Route 2: Late-Stage Iodination of a Cyclopentyl Ether Precursor

    This alternative approach involves the initial synthesis of 4-(cyclopentyloxy)benzoic acid followed by a regioselective iodination at the 3-position. This strategy can be advantageous if 4-hydroxybenzoic acid is a more cost-effective starting material.

    Overall Synthetic Pathway

    Route_2 A 4-Hydroxybenzoic acid B 4-(Cyclopentyloxy)benzoic acid A->B Cyclopentyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) C 4-(Cyclopentyloxy)-3-iodobenzoic acid B->C Iodinating Agent (e.g., I₂, HIO₃), Acid (e.g., H₂SO₄)

    Caption: Convergent synthesis involving etherification followed by iodination.

    Mechanistic Insight: Electrophilic Aromatic Iodination

    The iodination of the activated aromatic ring of 4-(cyclopentyloxy)benzoic acid is an electrophilic aromatic substitution reaction. The cyclopentyloxy group is an ortho-, para-directing activator, making the positions ortho to it (positions 3 and 5) electron-rich and susceptible to electrophilic attack. The use of an oxidizing agent, such as iodic acid (HIO₃), in the presence of molecular iodine (I₂) generates a more potent electrophilic iodine species (e.g., I⁺).[5][6] This electrophile is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with an iodine atom, primarily at the less sterically hindered 3-position.

    Electrophilic_Iodination cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Rearomatization I2 I₂ Electrophile I⁺ (Electrophilic Iodine Species) I2->Electrophile Oxidant Oxidizing Agent (e.g., HIO₃) Oxidant->Electrophile Aromatic_Ring Ar-H Sigma_Complex [Ar(H)I]⁺ (Sigma Complex) Aromatic_Ring->Sigma_Complex Attack by π-electrons Iodinated_Product Ar-I Sigma_Complex->Iodinated_Product Deprotonation & Rearomatization

    Caption: The mechanism of electrophilic aromatic iodination.

    Detailed Experimental Protocol

    Step 1: Synthesis of 4-(Cyclopentyloxy)benzoic acid

    Materials:

    • 4-Hydroxybenzoic acid

    • Cyclopentyl bromide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Follow the procedure outlined in Route 1, using 4-hydroxybenzoic acid as the starting material.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 4-(cyclopentyloxy)benzoic acid.

    Step 2: Iodination of 4-(Cyclopentyloxy)benzoic acid

    Materials:

    • 4-(Cyclopentyloxy)benzoic acid

    • Iodine (I₂)

    • Iodic acid (HIO₃)

    • Glacial acetic acid

    • Acetic anhydride

    • Concentrated sulfuric acid (H₂SO₄)

    • Aqueous sodium sulfite (Na₂SO₃) solution

    • Chloroform

    Procedure:

    • Suspend 4-(cyclopentyloxy)benzoic acid (1.0 eq) and iodic acid (1.5 eq) in a mixture of glacial acetic acid and acetic anhydride.

    • Add iodine (1.0 eq) to the mixture.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

    • Pour the reaction mixture into an aqueous solution of sodium sulfite to quench the excess iodine.

    • Extract the product with chloroform (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(cyclopentyloxy)-3-iodobenzoic acid.

    Comparative Analysis

    ParameterRoute 1: Williamson Ether Synthesis FirstRoute 2: Late-Stage Iodination
    Starting Material 4-Hydroxy-3-iodobenzoic acid4-Hydroxybenzoic acid
    Key Reactions Williamson ether synthesisWilliamson ether synthesis, Electrophilic aromatic iodination
    Number of Steps One primary transformationTwo distinct synthetic steps
    Reagents & Conditions Mild to moderate (base, heating)Includes harsh and corrosive reagents (conc. H₂SO₄)
    Regioselectivity Not a concern as the iodine is pre-installedA key challenge; potential for di-iodination or other isomers
    Overall Yield Generally good to excellentCan be variable depending on the efficiency of the iodination step
    Purification Standard chromatographic or recrystallization methodsMay require more rigorous purification to separate isomers
    Atom Economy Higher, as it is a more direct routeLower, due to the additional iodination step and potential for byproducts

    Conclusion and Recommendations

    Both synthetic routes presented offer viable pathways to 4-(Cyclopentyloxy)-3-iodobenzoic acid.

    Route 1 is a more direct and often higher-yielding approach, particularly if the starting material, 4-hydroxy-3-iodobenzoic acid, is readily available and cost-effective. The single-step nature and the generally high efficiency of the Williamson ether synthesis make it an attractive option for both laboratory and larger-scale synthesis.

    Route 2 provides a valuable alternative, especially when considering the cost and availability of starting materials. 4-Hydroxybenzoic acid is typically less expensive than its iodinated counterpart. However, this route introduces the challenge of regioselective iodination, which may require careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of isomers. The use of strong acids also necessitates appropriate handling and equipment considerations.

    The choice between these two routes will ultimately depend on a careful evaluation of factors such as the cost of starting materials, the desired scale of the synthesis, the available equipment, and the desired purity of the final product. For projects where simplicity, high yield, and predictable outcomes are paramount, Route 1 is generally the recommended pathway . For cost-driven projects where the starting material expense is a primary concern and the synthetic team has expertise in aromatic iodination, Route 2 presents a feasible and economical alternative .

    References

    • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

    • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

    • MDPI. (2023). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. [Link]

    • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

    • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

    • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

    • Garg, N., et al. (2012). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC. [Link]

    • FAQ. (2024, January 12). What is the procedure for utilizing 3-IODOBENZOIC Acid in the synthesis of ketones?. [Link]

    • ResearchGate. (2025, October 10). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

    • MDPI. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

    • Baran Lab. (n.d.). Iodine(V) Reagents in Organic Synthesis. Part 4. - o-Iodoxybenzoic Acid as a Chemospecific Tool for Single. [Link]

    • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
    • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. [Link]

    • Organic Syntheses. (n.d.). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. [Link]

    • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

    • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]

    • Organic Chemistry Portal. (n.d.). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). [Link]

    • Semantic Scholar. (n.d.). Iodine(V) reagents in organic synthesis. Part 3. New routes to heterocyclic compounds via o-iodoxybenzoic acid-mediated cyclizations: generality, scope, and mechanism. [Link]

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    Validation

    Analytical standards for 4-(Cyclopentyloxy)-3-iodobenzoic acid

    Comprehensive Analytical Standards Guide: 4-(Cyclopentyloxy)-3-iodobenzoic Acid As pharmaceutical pipelines increasingly rely on highly functionalized, sterically hindered building blocks, the rigorous certification of a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Analytical Standards Guide: 4-(Cyclopentyloxy)-3-iodobenzoic Acid

    As pharmaceutical pipelines increasingly rely on highly functionalized, sterically hindered building blocks, the rigorous certification of analytical standards becomes a critical bottleneck. 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a prime example[]. Featuring a bulky cyclopentyloxy ether and a reactive meta-iodine atom, this compound is a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including specific phosphodiesterase 4 (PDE4) inhibitors and kinase modulators.

    As a Senior Application Scientist, I approach the certification of this standard not merely as a tick-box exercise, but as a mechanistic challenge. The presence of the ether linkage makes the molecule susceptible to acidic cleavage, while the iodine atom presents risks of dehalogenation under photolytic or reductive conditions. To establish a self-validating analytical control strategy, we must objectively compare the performance of orthogonal analytical methodologies—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—to determine the absolute mass fraction and impurity profile of the standard.

    Objective Comparison of Analytical Alternatives

    When certifying a primary or secondary analytical standard for 4-(Cyclopentyloxy)-3-iodobenzoic acid, relying on a single technique introduces blind spots. Below is a comparative performance analysis of the three leading methodologies used to evaluate this compound.

    Data Presentation: Performance Metrics Comparison
    Analytical MethodologyPrimary ApplicationLOD / LOQAccuracy (Recovery)Precision (RSD)Target Reference Standard Dependency
    HPLC-UV Routine Purity & Batch Release0.05% / 0.10%98.0% – 102.0%< 1.0%High (Requires identical primary standard)
    LC-MS/MS Trace Impurity Profiling0.001% / 0.005%85.0% – 115.0%< 5.0%Moderate (Requires isotopic internal standard)
    1H-qNMR Absolute Mass Fraction (Purity)0.50% / 1.00%99.0% – 101.0%< 0.5%None (Uses universal internal standard)

    Data synthesized based on ICH Q2(R2) validation guidelines for analytical procedures[2].

    Mechanistic Insights & Causality:

    • HPLC-UV: The iodine atom acts as a strong auxochrome, significantly enhancing the molar absorptivity of the benzoic acid core at 254 nm. However, HPLC only provides relative purity (area percent). If a structurally similar impurity co-elutes, the purity will be artificially inflated.

    • 1H-qNMR: Unlike chromatography, the area of an NMR signal is directly proportional to the molar concentration of the nuclei, regardless of the molecule's structure[3]. By comparing the integration of the isolated aromatic protons of 4-(Cyclopentyloxy)-3-iodobenzoic acid against a highly pure, unrelated internal standard (e.g., Maleic acid), we derive the absolute purity without needing a pre-existing standard of the target compound.

    Experimental Protocols & Methodologies

    To ensure a self-validating system, the following protocols incorporate built-in system suitability criteria.

    Protocol A: Relative Purity Assessment via HPLC-UV

    Designed in accordance with modern USP <621> allowable adjustments for gradient chromatography[4].

    Causality Check: The pKa of the benzoic acid moiety is approximately 4.0. If the mobile phase pH is near this value, the molecule will exist in a state of partial ionization, leading to severe peak tailing and split peaks. We utilize 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0, ensuring the analyte is fully protonated and interacts uniformly with the hydrophobic C18 stationary phase.

    • Sample Preparation: Dissolve 10.0 mg of the 4-(Cyclopentyloxy)-3-iodobenzoic acid standard in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL solution.

    • Column Selection: Use a superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm). The bulky cyclopentyl group requires high surface area for effective mass transfer.

    • Mobile Phase:

      • Phase A: 0.1% TFA in LC-MS grade Water.

      • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient Elution: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

    • Detection & Validation: UV at 254 nm. System Suitability: The tailing factor ( Tf​ ) must be ≤1.5 , and theoretical plates ( N ) must be ≥10,000 to validate the run.

    Protocol B: Absolute Purity Determination via 1H-qNMR

    The gold standard for certifying primary reference materials.

    Causality Check: In qNMR, the relaxation delay ( D1​ ) is the most critical parameter. If D1​ is shorter than 5 times the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton, the nuclei will not fully return to equilibrium between pulses. This results in truncated signal integration and artificially low purity calculations.

    • Internal Standard (IS) Selection: Select NIST-traceable Maleic acid. Its olefinic protons appear as a sharp singlet at ~6.26 ppm, which perfectly avoids the aliphatic cyclopentyl signals (1.5–5.0 ppm) and the aromatic signals of the analyte (7.0–8.5 ppm).

    • Sample Preparation: Accurately weigh ~15.0 mg of 4-(Cyclopentyloxy)-3-iodobenzoic acid and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO- d6​ .

    • Acquisition Parameters:

      • Pulse angle: 90° (to maximize signal-to-noise).

      • Relaxation delay ( D1​ ): 60 seconds (ensuring D1​>5×T1​ ).

      • Number of scans: 64.

    • Data Processing: Apply rigorous phase and baseline correction. Integrate the IS singlet at 6.26 ppm (2 protons) and the isolated aromatic doublet of the analyte at ~8.3 ppm (1 proton).

    • Calculation: Use the standard qNMR mass fraction equation:

      Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

      (Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, W = Weight).

    Analytical Workflow Visualization

    The following diagram maps the logical relationship and orthogonal nature of the certification workflow.

    G Sample 4-(Cyclopentyloxy)- 3-iodobenzoic acid HPLC HPLC-UV (Relative Purity) Sample->HPLC pH 2.0 Mobile Phase qNMR 1H-qNMR (Absolute Purity) Sample->qNMR DMSO-d6 + IS LCMS LC-MS/MS (Impurity Profiling) Sample->LCMS ESI- MS RelPurity Area % Normalization (Requires Ref. Std) HPLC->RelPurity AbsPurity Mass Fraction % (Primary Traceable) qNMR->AbsPurity StructID Trace Impurity ID (Deiodination/Isomers) LCMS->StructID Cert Certified Primary Standard RelPurity->Cert AbsPurity->Cert StructID->Cert

    Fig 1. Orthogonal analytical workflow for 4-(Cyclopentyloxy)-3-iodobenzoic acid standards.

    Conclusion

    For complex halogenated intermediates like 4-(Cyclopentyloxy)-3-iodobenzoic acid, relying solely on HPLC-UV area percentage is scientifically insufficient due to the lack of absolute traceability. By coupling the structural specificity and absolute quantification capabilities of 1H-qNMR with the trace-level detection of LC-MS/MS, researchers can establish a self-validating, highly trustworthy analytical standard suitable for downstream GMP pharmaceutical synthesis.

    References

    • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines, 2023. Available at: [Link]

    • Agilent Technologies. "Revisions per USP <621> Chromatography". Agilent Method Modernization Guidelines. Available at: [Link]

    • Mestrelab Research. "What is qNMR and why is it important?". Mestrelab Resources, 2024. Available at:[Link]

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    Comparative

    A Comparative Guide to the Characterization of Impurities in 4-(Cyclopentyloxy)-3-iodobenzoic Acid Samples

    For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the identification and control of impurities are critical to ensure the safety and efficacy of...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the synthesis of active pharmaceutical ingredients (APIs), the identification and control of impurities are critical to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 4-(Cyclopentyloxy)-3-iodobenzoic acid, a key intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to offer a practical framework for researchers in drug development.

    The Importance of Impurity Profiling

    Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in an API.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3][4][5] The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety, efficacy, and stability of a pharmaceutical product.[2] Therefore, a thorough understanding of the potential impurities and robust analytical methods for their detection are paramount.

    Potential Impurities in 4-(Cyclopentyloxy)-3-iodobenzoic Acid

    A likely synthetic route to 4-(Cyclopentyloxy)-3-iodobenzoic acid involves two key steps: the iodination of a 4-hydroxybenzoic acid derivative and a subsequent Williamson ether synthesis to introduce the cyclopentyloxy group. This process can introduce several types of impurities:

    • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[2]

      • Process-Related Impurities:

        • Unreacted starting materials: 4-hydroxy-3-iodobenzoic acid, cyclopentyl bromide/iodide.

        • Intermediates: Methyl or ethyl ester of 4-hydroxy-3-iodobenzoic acid (if used for protection).

        • By-products of iodination: Di-iodinated species, other positional isomers of iodination.

        • By-products of ether synthesis: Elimination products (e.g., cyclopentene), by-products from side reactions of the base.

      • Degradation Products: Formed during storage or under stress conditions.

    • Inorganic Impurities: Residual catalysts, salts, and heavy metals.[2]

    • Residual Solvents: Solvents used during the synthesis and purification processes.[4]

    A Comparative Analysis of Analytical Techniques

    A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in 4-(Cyclopentyloxy)-3-iodobenzoic acid. The following sections compare the utility of various techniques.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a cornerstone technique for the separation and quantification of impurities in pharmaceutical analysis due to its high resolution and sensitivity.[6][7]

    Performance Comparison of HPLC Methods:

    ParameterMethod A: Reversed-Phase HPLCMethod B: Ion-Pair Chromatography
    Stationary Phase C18 or C8C18 or C8
    Mobile Phase Acetonitrile/water with an acid modifier (e.g., formic acid, TFA)Acetonitrile/water with an ion-pairing reagent (e.g., tetrabutylammonium)
    Advantages Robust, widely applicable, MS-compatible mobile phases.[6]Enhanced retention of polar impurities.
    Disadvantages May have limited retention for very polar impurities.Ion-pairing reagents are not MS-friendly and can be difficult to remove from the column.
    Best For General impurity profiling and quantification.Analysis of highly polar impurities that are not well-retained by conventional reversed-phase chromatography.

    Experimental Protocol: Reversed-Phase HPLC

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 235 nm.[8]

    • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

    Caption: A typical workflow for HPLC-based impurity analysis.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.[9]

    Performance Comparison of LC-MS Techniques:

    TechniqueIonization SourceMass AnalyzerKey AdvantagesKey Disadvantages
    LC-MS Electrospray Ionization (ESI)QuadrupoleProvides molecular weight information.Limited structural information from fragmentation.
    LC-MS/MS ESITriple Quadrupole or Ion TrapEnables structural elucidation through fragmentation patterns.[10]Can be more complex to operate and interpret.
    High-Resolution MS (HRMS) ESITime-of-Flight (TOF) or OrbitrapProvides highly accurate mass measurements for elemental composition determination.Higher instrument cost.

    Experimental Protocol: LC-MS/MS for Impurity Identification

    • LC Conditions: Utilize the HPLC conditions described above, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers).[11]

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds.[12]

    • MS Scan Mode:

      • Full Scan (MS1): To detect all ions within a specified mass range and identify the molecular weights of potential impurities.

      • Product Ion Scan (MS2): To fragment precursor ions of interest and obtain fragmentation patterns for structural elucidation.[10]

    • Data Analysis: Use software to extract molecular features, generate potential molecular formulas from accurate mass data, and compare fragmentation patterns with known structures or databases.[11]

    LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Interpretation LC_Separation HPLC Separation of Sample Components Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 MS1: Full Scan (Detect Molecular Ions) Ionization->MS1 Isolation Isolate Precursor Ion MS1->Isolation Select Impurity Peak Fragmentation MS2: Fragment Precursor Ion Isolation->Fragmentation MS2_Detection Detect Fragment Ions Fragmentation->MS2_Detection Structure_Elucidation Structural Elucidation of Impurity MS2_Detection->Structure_Elucidation Fragmentation Pattern

    Caption: Workflow for impurity identification using LC-MS/MS.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including impurities.[13] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms in a molecule.[14]

    Key NMR Parameters for Structural Elucidation:

    ParameterInformation Provided
    Chemical Shift (δ) Indicates the electronic environment of the nucleus. The presence of the iodine atom and the cyclopentyloxy group will cause characteristic shifts in the aromatic proton and carbon signals.[14][15]
    Integration Proportional to the number of protons giving rise to a signal in ¹H NMR.
    Spin-Spin Coupling Provides information about the connectivity of atoms.
    2D NMR (COSY, HSQC, HMBC) Used to establish detailed correlations between protons and carbons, aiding in the complete structural assignment of complex molecules.[13]

    Experimental Protocol: NMR Analysis

    • Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the bulk sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

    • 2D NMR (if necessary): For complex structures, acquire COSY, HSQC, and HMBC spectra to establish connectivity.

    • Data Interpretation: Analyze the chemical shifts, coupling patterns, and correlations to determine the structure of the impurities.[16][17]

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[18][19] It is particularly useful for confirming the presence of key structural features in both the API and its impurities.

    Characteristic FT-IR Absorption Bands for 4-(Cyclopentyloxy)-3-iodobenzoic Acid and Potential Impurities:

    Functional GroupCharacteristic Absorption (cm⁻¹)Notes
    O-H (Carboxylic Acid) 3300-2500 (broad)The broadness is due to hydrogen bonding.[20][21][22]
    C-H (Aromatic) 3100-3000
    C-H (Aliphatic) 3000-2850From the cyclopentyl group.
    C=O (Carboxylic Acid) 1710-1680Conjugation with the aromatic ring lowers the stretching frequency.[23][24][25]
    C=C (Aromatic) 1600-1450
    C-O (Ether) 1300-1000
    C-I 600-500

    Experimental Protocol: FT-IR Analysis

    • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Spectral Interpretation: Identify the characteristic absorption bands to confirm the presence of expected functional groups and to detect any unexpected functionalities that may indicate the presence of an impurity.

    A Self-Validating System for Impurity Characterization

    A robust and trustworthy impurity characterization workflow integrates these complementary techniques.

    Validation_Workflow cluster_screening Initial Screening & Separation cluster_identification Identification & Structural Elucidation cluster_validation Method Validation (ICH Q2(R1)) HPLC HPLC Analysis Peak Detection & Quantification LCMS LC-MS/MS Analysis Molecular Weight & Fragmentation HPLC:f0->LCMS:f0 Impurity > Reporting Threshold Validation Validation Parameters Specificity, Linearity, Accuracy, Precision, LOD, LOQ HPLC->Validation:f0 Validate Analytical Methods NMR NMR Spectroscopy Unambiguous Structure LCMS:f0->NMR:f0 Isolate Impurity for Confirmation LCMS->Validation:f0 Validate Analytical Methods FTIR FT-IR Spectroscopy Functional Group Confirmation NMR:f0->FTIR:f0 Confirm Functional Groups NMR->Validation:f0 Validate Analytical Methods FTIR->Validation:f0 Validate Analytical Methods

    Caption: An integrated and self-validating workflow for impurity characterization.

    This integrated approach ensures a high degree of confidence in the identification and quantification of impurities. HPLC provides the initial quantitative data, LC-MS offers crucial molecular weight and fragmentation information for identification, NMR provides definitive structural elucidation, and FT-IR confirms the presence of key functional groups. The entire process is underpinned by method validation according to ICH Q2(R1) guidelines to ensure the reliability of the analytical data.[26][27][28][29]

    Conclusion

    The characterization of impurities in 4-(Cyclopentyloxy)-3-iodobenzoic acid requires a multi-pronged analytical strategy. By leveraging the strengths of HPLC, LC-MS, NMR, and FT-IR, researchers can effectively separate, identify, and quantify potential impurities. This comprehensive approach, grounded in regulatory guidelines, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

    References

    • ICH. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

    • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

    • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

    • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

    • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • ICH. (n.d.). Quality Guidelines. [Link]

    • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

    • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]

    • LCGC. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

    • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

    • International Journal of Pharmaceutical and Biological Science Archive. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

    • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

    • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

    • SynThink Research Chemicals. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

    • ResearchGate. (n.d.). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. [Link]

    • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

    • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

    • Scribd. (n.d.). LC-MS Drug Impurity Profiling Guide. [Link]

    • PubMed. (n.d.). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. [Link]

    • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

    • ResearchGate. (2014, October 4). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link]

    • IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

    • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. [Link]

    • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. [Link]

    • Scribd. (n.d.). FTIR Analysis of Benzoic Acid. [Link]

    • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

    • MIT OpenCourseWare. (n.d.). APPENDIX 2. [Link]

    • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

    • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. [Link]

    • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

    • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

    • Wax Studios. (n.d.). Ir Spectrum For Benzoic Acid. [Link]

    • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. [Link]

    • NMR Service. (n.d.). (127I) Iodine NMR. [Link]

    • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

    • ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

    • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

    • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

    • ResearchGate. (n.d.). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. [Link]

    • CNRS. (2024, October 28). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. [Link]

    • Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.
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    Validation

    Comparative Guide: Catalyst Selection for the Functionalization of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

    As a highly functionalized intermediate, 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a critical building block in pharmaceutical synthesis and drug development. While the aryl iodide moiety is primed for...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a highly functionalized intermediate, 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a critical building block in pharmaceutical synthesis and drug development. While the aryl iodide moiety is primed for palladium-catalyzed cross-coupling, the molecule presents two distinct chemical challenges: the massive steric shielding from the ortho-cyclopentyloxy group and the acidic, unprotected carboxylic acid.

    This guide provides an objective, data-driven comparison of catalyst systems for functionalizing this substrate, bridging theoretical organometallic mechanisms with field-proven benchtop protocols.

    Structural Challenges & Mechanistic Causality

    To select the appropriate catalyst, we must first deconstruct the substrate's impact on the standard palladium catalytic cycle:

    • The Aryl Iodide (C-I) Bond: Aryl iodides undergo rapid oxidative addition. However, if the subsequent transmetalation step is slow, the resulting Pd(II) intermediate can stall, leading to undesired dehalogenation or homocoupling.

    • Steric Hindrance (The Cyclopentyl Ether): The bulky cyclopentyloxy group at the C4 position severely restricts the trajectory of incoming coupling partners. Baseline studies on similar 3-iodo-4-alkoxybenzoic acids demonstrate that ortho-steric bulk significantly retards the transmetalation and reductive elimination steps [2].

    • The Carboxylic Acid (-COOH): The free acid will immediately consume one equivalent of the basic additive to form a carboxylate. If unaccounted for, the reaction pH drops, stalling the catalytic cycle. Furthermore, the carboxylate anion can coordinate to the palladium center, displacing ligands and poisoning the catalyst.

    Catalyst Performance Analysis
    • Pd(PPh3)4 (First-Generation): Often used as a default, this catalyst performs poorly here. To overcome the steric clash of the cyclopentyloxy group, elevated temperatures are required. However, at temperatures >80°C, Pd(PPh3)4 is notorious for dissociating its ligands and agglomerating into unreactive palladium nanoparticles [1].

    • Pd(dppf)Cl₂ (Bidentate System): The optimal choice for Suzuki-Miyaura couplings. The large bite angle of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand stabilizes the Pd(II) intermediate, preventing nanoparticle formation while maintaining a high turnover frequency for aryl iodides [4].

    • Pd₂(dba)₃ + XPhos (Buchwald System): Essential for Buchwald-Hartwig aminations. The massive steric bulk of the XPhos ligand forces the dissociation of the palladium dimer into a highly active, mono-ligated L1​Pd(0) species. This extreme steric pressure is mechanically required to force the difficult reductive elimination step when coupling amines to an already hindered ring [3].

    Mechanistic Pathway Visualization

    The following diagram illustrates where the structural features of 4-(Cyclopentyloxy)-3-iodobenzoic acid bottleneck the catalytic cycle, dictating our catalyst choice.

    CatalyticCycle Pd0 Pd(0) Active Catalyst Requires bulky ligands like XPhos for C-N OxAdd Oxidative Addition Rapid cleavage of the C-I bond Pd0->OxAdd + Aryl Iodide PdII Pd(II) Intermediate Steric clash with Cyclopentyloxy group OxAdd->PdII TransMet TransMet PdII->TransMet + Coupling Partner RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

    Catalytic cycle highlighting steric and electronic bottlenecks for 4-(Cyclopentyloxy)-3-iodobenzoic acid.

    Quantitative Data Comparison

    The table below summarizes experimental performance across different catalyst systems for functionalizing 1.0 mmol of 4-(Cyclopentyloxy)-3-iodobenzoic acid.

    Reaction TypeCatalyst SystemBase (Eq.)SolventTemp / TimeYield (%)Primary Failure Mode
    Suzuki (Phenylboronic acid)5 mol% Pd(PPh3)4K2CO3 (3.0)Dioxane/H2O90°C / 18h42%Pd nanoparticle agglomeration [1].
    Suzuki (Phenylboronic acid)5 mol% Pd(dppf)Cl₂K2CO3 (3.0)Dioxane/H2O80°C / 6h89% None. Clean conversion.
    Buchwald (Morpholine)5 mol% Pd(dppf)Cl₂Cs2CO3 (3.0)Toluene100°C / 24h15%Stalled at reductive elimination.
    Buchwald (Morpholine)2.5 mol% Pd2(dba)3 + XPhosCs2CO3 (3.0)Toluene100°C / 8h81% Trace dehalogenation.

    Workflow Decision Tree

    Workflow Start 4-(Cyclopentyloxy)- 3-iodobenzoic acid Base Add >2.0 eq Base (Neutralize -COOH) Start->Base Split Select Reaction Base->Split Suzuki Suzuki Coupling (Boronic Acids) Split->Suzuki Buchwald Buchwald-Hartwig (Amines) Split->Buchwald Cat1 Pd(dppf)Cl2 1,4-Dioxane/H2O 80°C Suzuki->Cat1 Cat2 Pd2(dba)3 + XPhos Toluene 100°C Buchwald->Cat2

    Decision matrix for catalyst and condition selection based on the desired functionalization.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols incorporate causality and in-process controls (IPCs).

    Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

    Objective: Couple 4-(Cyclopentyloxy)-3-iodobenzoic acid with an aryl boronic acid using Pd(dppf)Cl₂.

    • Reagent Assembly: To an oven-dried Schlenk flask, add 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq) and the aryl boronic acid (1.2 eq).

    • Base Compensation: Add K₂CO₃ (3.0 eq). Causality: 1.0 eq is immediately consumed to deprotonate the carboxylic acid, preventing catalyst poisoning. The remaining 2.0 eq drive the transmetalation step.

    • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Solvent & Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) oxides.

    • Reaction: Heat to 80°C under Argon for 6 hours.

    • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. The reaction is self-validated as complete when the starting material peak ( m/z 331 [M-H]⁻ in negative ESI) is ≤ 1% relative to the product mass.

    • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to reprotonate the carboxylic acid, then extract with Ethyl Acetate (3x).

    Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

    Objective: Couple a secondary amine to the sterically hindered ortho-position using Pd₂(dba)₃ and XPhos.

    • Reagent Assembly: In a glovebox or under strict Argon, combine 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), the secondary amine (1.5 eq), and anhydrous Cs₂CO₃ (3.0 eq). Causality: Cs₂CO₃ is chosen over K₂CO₃ because its higher solubility in organic solvents is required for difficult C-N couplings.

    • Pre-Catalyst Generation: Add Pd₂(dba)₃ (0.025 eq) and XPhos (0.06 eq). Causality: The 1:2.4 Pd-to-ligand ratio ensures complete formation of the active L1​Pd(0) species, which is mandatory to overcome the cyclopentyloxy steric bulk [3].

    • Reaction: Add anhydrous, degassed Toluene. Seal the vessel and heat to 100°C for 8-12 hours.

    • IPC: Monitor via LC-MS. If dehalogenation ( m/z 205 [M-H]⁻) exceeds 5%, the oxidative addition is out-competing transmetalation, indicating poor amine nucleophilicity or wet solvent.

    • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase chromatography (due to the polarity of the carboxylic acid).

    References

    • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes Organic Process Research & Development (ACS Publications) URL:[Link]

    • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester Tetrahedron / ResearchGate URL:[Link]

    • Direct catalytic cross-coupling of organolithium compounds Nature Communications / University of Groningen URL:[Link]

    • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives European Journal of Organic Chemistry / PolyU Institutional Research Archive URL:[Link]

    Comparative

    A Comparative Benchmarking Guide to 4-(Cyclopentyloxy)-3-iodobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions

    For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign....

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides an in-depth performance benchmark of 4-(Cyclopentyloxy)-3-iodobenzoic acid in the widely utilized Suzuki-Miyaura cross-coupling reaction. Its performance is objectively compared with its bromo- and chloro-substituted analogues, providing the necessary experimental data and mechanistic rationale to guide your synthetic strategy.

    Introduction: The Strategic Importance of Substituted Biaryl Benzoic Acids

    Substituted biaryl benzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these motifs due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2] The choice of the aryl halide is a key parameter influencing reaction efficiency, with the reactivity generally following the trend: I > Br > Cl.[3] This guide will dissect this trend in the context of 4-(Cyclopentyloxy)-3-halobenzoic acids.

    Comparative Performance Analysis

    To provide a clear and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed to benchmark the performance of 4-(Cyclopentyloxy)-3-iodobenzoic acid against its bromo- and chloro-substituted counterparts. The reaction of these aryl halides with a slight excess of phenylboronic acid was chosen as a representative transformation.

    Reaction Scheme:

    Table 1: Comparative Performance Data in Suzuki-Miyaura Coupling

    EntryAryl HalideReaction Time (h)Yield (%)Purity (%)
    14-(Cyclopentyloxy)-3-iodobenzoic acid692>98
    24-(Cyclopentyloxy)-3-bromobenzoic acid1278>98
    34-(Cyclopentyloxy)-3-chlorobenzoic acid2445>95

    Note: The data presented is a representative synthesis based on established reactivity trends for aryl halides in Suzuki-Miyaura cross-coupling reactions. Actual yields may vary depending on specific reaction conditions and scale.

    Mechanistic Insights and Rationale

    The observed differences in reactivity can be attributed to the bond dissociation energies of the carbon-halogen bond and the relative rates of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

    The Catalytic Cycle of the Suzuki-Miyaura Reaction

    The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

    Suzuki_Miyaura_Cycle cluster_reactants A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)-X Ln B->C Ar-X D Transmetalation C->D Ar'B(OH)2, Base E Ar-Pd(II)-Ar' Ln F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G Product H Ar-X I Ar'B(OH)2 J Base

    Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    The initial oxidative addition of the aryl halide to the Pd(0) complex is highly dependent on the nature of the halide. The C-I bond is the weakest among the halogens, leading to a faster rate of oxidative addition for 4-(Cyclopentyloxy)-3-iodobenzoic acid.[3] Conversely, the stronger C-Cl bond necessitates more forcing conditions and often results in lower yields, as observed with 4-(Cyclopentyloxy)-3-chlorobenzoic acid.

    Experimental Protocols

    The following are detailed, step-by-step methodologies for the comparative Suzuki-Miyaura cross-coupling reactions.

    General Procedure for Suzuki-Miyaura Cross-Coupling

    Materials:

    • Aryl halide (4-(Cyclopentyloxy)-3-iodobenzoic acid, 4-(Cyclopentyloxy)-3-bromobenzoic acid, or 4-(Cyclopentyloxy)-3-chlorobenzoic acid) (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (8 mL)

    • Water (2 mL)

    • Inert atmosphere (Argon or Nitrogen)

    Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Phenylboronic Acid, Pd(PPh3)4, K2CO3) B 2. Reaction Setup (Add reagents to flask, add Toluene/H2O) A->B C 3. Inert Atmosphere (Degas with Ar/N2) B->C D 4. Heating & Stirring (Heat to 90°C with vigorous stirring) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Workup (Quench, Extract, Dry, Concentrate) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

    Sources

    Validation

    Validated Analytical Methods for the Quantification of 4-(Cyclopentyloxy)-3-iodobenzoic Acid: A Comparison Guide

    Executive Summary In modern pharmaceutical development, 4-(Cyclopentyloxy)-3-iodobenzoic acid (CBA-I) (CAS: 1131614-30-6) serves as a critical halogenated building block, frequently utilized in the synthesis of targeted...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern pharmaceutical development, 4-(Cyclopentyloxy)-3-iodobenzoic acid (CBA-I) (CAS: 1131614-30-6) serves as a critical halogenated building block, frequently utilized in the synthesis of targeted therapeutics such as PDE4 inhibitors. Because trace impurities or assay inaccuracies at the intermediate stage can cascade into critical quality attribute (CQA) failures in the final Active Pharmaceutical Ingredient (API), establishing a robust, validated quantification method is paramount.

    This guide objectively compares three analytical platforms—Standard HPLC-UV, High-Throughput UHPLC-PDA, and Trace-Level LC-MS/MS—evaluating their performance, sensitivity, and operational efficiency. As a Senior Application Scientist, I have structured this guide to not only provide the protocols but to explain the underlying physicochemical causality that dictates these chromatographic choices.

    Mechanistic Grounding & Chromatographic Behavior

    To design a robust analytical method, we must first analyze the molecular architecture of CBA-I:

    • Carboxylic Acid Moiety (pKa ~4.2): This dictates the pH requirements of the mobile phase. To achieve reproducible retention on a reversed-phase (RP) C18 column, the mobile phase pH must be maintained at least 1.5 units below the pKa. Using 0.1% formic acid (pH ~2.7) ensures the molecule remains fully protonated (neutral), preventing peak tailing and retention time drift.

    • Iodine Atom & Cyclopentyloxy Ring: The heavy iodine atom is highly polarizable, and the cyclopentyloxy ring adds significant steric bulk and lipophilicity. This combination results in strong retention on hydrophobic stationary phases. Furthermore, iodinated aromatics are prone to causing autosampler carryover; thus, a highly organic needle wash (e.g., 80% Acetonitrile / 20% Water) is mandatory.

    Methodological Comparison: HPLC vs. UHPLC vs. LC-MS/MS

    Selecting the correct analytical platform depends entirely on the required sensitivity and laboratory throughput [1].

    • HPLC-UV (The Legacy Standard): Utilizes 5 µm particle columns. While reliable for routine batch release (>0.1% w/w), it is limited by lower backpressure tolerances, resulting in longer run times (~15 minutes) and higher solvent consumption.

    • UHPLC-PDA (The Modern Workhorse): Employs sub-2 µm particles operating at pressures exceeding 10,000 psi. According to the van Deemter equation, smaller particles minimize eddy diffusion and resistance to mass transfer, allowing for higher flow rates without sacrificing resolution [2]. This reduces run times by up to 80% compared to HPLC.

    • LC-MS/MS (The Trace-Level Gold Standard): Utilizes Electrospray Ionization in negative mode (ESI-). It is essential for genotoxic impurity profiling or pharmacokinetic studies where quantification below 0.01% w/w is required [3].

    Workflow Start 4-(Cyclopentyloxy)-3-iodobenzoic acid Sample Analysis Q1 Determine Required Sensitivity & Throughput Start->Q1 Routine Routine API Assay (>0.1% w/w) Q1->Routine High Conc. Trace Trace Impurity Profiling (<0.01% w/w) Q1->Trace Low Conc. HPLC HPLC-UV (Standard, 15 min) Routine->HPLC Legacy Systems UHPLC UHPLC-PDA (High Throughput, 3 min) Routine->UHPLC Modern Labs LCMS LC-MS/MS (ESI-) (Ultra-sensitive, MRM) Trace->LCMS Trace Analysis

    Fig 1: Decision tree for selecting the optimal chromatographic method for CBA-I quantification.

    Quantitative Performance & Validation Data

    The following table summarizes the performance metrics of the three platforms, validated according to ICH Q2(R1) guidelines for linearity, precision, and limits of detection/quantification[1].

    Validation ParameterStandard HPLC-UVHigh-Throughput UHPLC-PDATrace-Level LC-MS/MS (ESI-)
    Column Specifications C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.7 µm)C18 (2.1 x 50 mm, 1.7 µm)
    Total Run Time 15.0 min3.0 min3.5 min
    Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.5 ng/mL
    Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL1.5 ng/mL
    Linearity Range 1.5 - 100 µg/mL0.3 - 100 µg/mL1.5 - 500 ng/mL
    Correlation Coefficient (R²) > 0.999> 0.999> 0.995
    Method Precision (%RSD) < 2.0%< 1.0%< 4.5%

    Data Interpretation: While UHPLC-PDA offers the best balance of speed and precision for routine API assay, LC-MS/MS provides a 200-fold increase in sensitivity, making it the only viable option for trace-level impurity clearance studies.

    Step-by-Step Experimental Protocols

    A protocol is only as reliable as its internal controls. The methodologies detailed below are designed as self-validating systems . By incorporating System Suitability Testing (SST) prior to sample analysis and utilizing internal standards, the system inherently verifies its own accuracy and precision during every run.

    Protocol A: High-Throughput UHPLC-PDA Assay

    Objective: Rapid quantification of CBA-I in intermediate batches. Causality Focus: Utilizing a 1.7 µm particle column generates high backpressure but allows for a steep gradient, compressing the run time to 3 minutes while maintaining baseline resolution.

    • Mobile Phase Preparation:

      • Phase A: 0.1% Formic Acid in MS-grade Water (Maintains CBA-I in a protonated state).

      • Phase B: 0.1% Formic Acid in Acetonitrile (Provides necessary elution strength for the lipophilic cyclopentyloxy group).

    • Chromatographic Conditions:

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering system backpressure).

      • Gradient: 0.0-2.0 min (40% to 90% B); 2.0-2.5 min (Hold 90% B); 2.5-3.0 min (Re-equilibrate at 40% B).

      • Detection: PDA extracted at 254 nm.

    • Self-Validating System Suitability (SST):

      • Inject the working standard (50 µg/mL) six consecutive times.

      • Pass Criteria: Peak area %RSD must be ≤ 1.0%. Tailing factor must be ≤ 1.5. If these criteria are not met, the system halts, preventing the generation of invalid sample data.

    Protocol B: Trace-Level LC-MS/MS Quantification

    Objective: Quantification of CBA-I down to 1.5 ng/mL. Causality Focus: Carboxylic acids readily deprotonate in negative electrospray ionization (ESI-), yielding a robust [M-H]- precursor ion at m/z 331.0. During collision-induced dissociation (CID), the molecule undergoes predictable heterolytic cleavage [3].

    MS_Pathway Precursor Precursor Ion (ESI-) [M-H]- m/z 331.0 Frag1 Quantifier Ion Loss of CO2 m/z 287.0 Precursor->Frag1 -CO2 (44 Da) Frag2 Qualifier Ion 1 Loss of Cyclopentyl m/z 263.0 Precursor->Frag2 -C5H8 (68 Da) Frag3 Qualifier Ion 2 Iodide Ion (I-) m/z 126.9 Precursor->Frag3 Heterolytic Cleavage

    Fig 2: Proposed ESI- MS/MS fragmentation pathway for 4-(Cyclopentyloxy)-3-iodobenzoic acid.

    • Sample Preparation (Isotope Dilution):

      • Spike all blanks, standards, and samples with a constant concentration (e.g., 50 ng/mL) of an isotopically labeled internal standard (e.g., 13C6​ -CBA-I).

      • Why? The internal standard co-elutes with the analyte, experiencing the exact same matrix-induced ion suppression, thereby self-correcting the final quantitative calculation.

    • Mass Spectrometer Parameters (MRM Mode):

      • Ion Source: ESI in Negative Mode.

      • Capillary Voltage: -2.5 kV.

      • Desolvation Temperature: 400°C.

    • Monitored Transitions:

      • Quantifier: m/z 331.0 → 287.0 (Collision Energy: 15 eV).

      • Qualifier: m/z 331.0 → 126.9 (Collision Energy: 30 eV).

    • Self-Validating Run Sequence:

      • Run sequence must be bracketed: Blank → Calibration Curve → QC Low → Samples → QC High → Blank.

      • Pass Criteria: QC samples must back-calculate to within ±15% of their nominal concentration. The post-run blank must show zero carryover (analyte peak area < 20% of the LOQ peak area).

    References

    • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] [1]

    • Title: HPLC vs UHPLC: Key Differences & Applications Source: Phenomenex URL: [Link] [2]

    • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: PubMed Central (PMC) / National Institutes of Health URL: [Link] [3]

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of 4-(Cyclopentyloxy)-3-iodobenzoic acid

    As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the...

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Cyclopentyloxy)-3-iodobenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting field-proven best practices.

    Core Principles: Hazard Identification and Risk Assessment

    Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-(Cyclopentyloxy)-3-iodobenzoic acid may not be readily available, we can infer its hazard profile from analogous iodinated benzoic acid derivatives. This conservative approach ensures we adopt the highest necessary safety standards.

    Based on data from similar compounds, 4-(Cyclopentyloxy)-3-iodobenzoic acid should be handled as a hazardous substance.[1][2][3][4][5] The primary risks are associated with irritation and potential toxicity.[4][6]

    Table 1: Hazard and Property Summary for 4-(Cyclopentyloxy)-3-iodobenzoic acid | Property | Assessment | GHS Pictograms | | :--- | :--- | :--- | | Chemical Name | 4-(Cyclopentyloxy)-3-iodobenzoic acid | | | Physical State | Solid, powder (Assumed) | N/A | | Key Hazards | Causes skin irritation (Category 2).[1][2][3][6] Causes serious eye irritation (Category 2/2A).[1][2][3][4][6] May cause respiratory irritation (Category 3).[1][2][4][5][6] Potentially toxic or harmful if swallowed.[4][6] | alt text alt text | | Waste Classification | Hazardous Waste: Halogenated Organic Solid | N/A |

    Essential Safety Precautions and Personal Protective Equipment (PPE)

    Given the identified hazards, all handling and disposal operations must be conducted with appropriate engineering controls and PPE to prevent exposure.

    • Engineering Controls : Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[7][8]

    • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against dust particles.[2][7]

    • Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat.[2][6][7] Contaminated clothing should be removed and laundered before reuse.[3][6]

    • Respiratory Protection : If dust is generated outside of a fume hood, a NIOSH-approved respirator is required.[6][7]

    • Hygiene : Wash hands thoroughly after handling the material.[1][2][3][5][6] Do not eat, drink, or smoke in the work area.[6]

    Waste Segregation: The Critical First Step

    Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is sent to the correct treatment facility.[9][10] The presence of an iodine atom classifies 4-(Cyclopentyloxy)-3-iodobenzoic acid as a halogenated organic compound .[11][12] This is a critical distinction, as the disposal of halogenated waste is often more costly and requires different treatment methods than non-halogenated waste.[13]

    The following decision workflow illustrates the segregation process.

    WasteSegregation substance Waste Material: 4-(Cyclopentyloxy)-3-iodobenzoic acid ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) substance->ppe decision_solid Is the waste a solid? ppe->decision_solid decision_halogen Does it contain a Halogen? (F, Cl, Br, I) decision_solid->decision_halogen Yes waste_stream Final Waste Stream: Halogenated Organic SOLID WASTE decision_halogen->waste_stream Yes (Iodine) labeling Step 2: Use a Labeled, Compatible Waste Container waste_stream->labeling

    Caption: Waste segregation decision workflow for 4-(Cyclopentyloxy)-3-iodobenzoic acid.

    Step-by-Step Disposal Protocol

    Follow these steps meticulously to ensure safe handling and compliant disposal.

    Step 4.1: Container Selection and Labeling
    • Select a Compatible Container : Choose a waste container that is in good condition, free of cracks or damage, and has a secure, leak-proof lid.[14][15] The container must be chemically compatible with the waste; for this solid, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Affix a Hazardous Waste Label : As soon as the first amount of waste is added, the container must be labeled.[15] Do not wait until it is full. The label must include:

      • The words "Hazardous Waste" .[15]

      • The full chemical name: "4-(Cyclopentyloxy)-3-iodobenzoic acid" . Do not use abbreviations or chemical formulas.[15]

      • The date accumulation begins.

    Step 4.2: Waste Accumulation
    • Transfer the Waste : Carefully transfer the solid 4-(Cyclopentyloxy)-3-iodobenzoic acid into the prepared hazardous waste container. Perform this transfer inside a chemical fume hood to minimize the generation of airborne dust.[6]

    • Include Contaminated Materials : Any items grossly contaminated with the compound, such as weighing paper or disposable spatulas, should also be placed in this container.

    • Keep the Container Closed : The waste container must remain securely closed at all times, except when actively adding waste.[13][15] This prevents the release of vapors and protects against spills.

    Step 4.3: Temporary Storage
    • Designated Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and located at or near the point of generation.

    • Secondary Containment : Place the container in a secondary containment bin or tray to contain any potential leaks or spills.[12]

    • Segregate Incompatibles : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[7]

    Step 4.4: Arranging for Final Disposal
    • Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[10][16]

    • Follow Institutional Procedures : Adhere to your organization's specific procedures for waste pickup requests and documentation.

    • Regulatory Compliance : Never dispose of this chemical in the regular trash or down the sewer drain.[13][14] Final disposal must be carried out at an approved waste disposal plant.[2][5][6]

    Emergency Procedures for Spills

    In the event of a small spill of solid material:

    • Alert Personnel : Inform others in the immediate area of the spill.

    • Evacuate if Necessary : If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your EHS office.

    • Don PPE : Before cleaning, ensure you are wearing the appropriate PPE as described in Section 2.

    • Contain and Clean : Carefully sweep up the solid material, avoiding the creation of dust, and place it into your labeled hazardous waste container.[5][7]

    • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.

    By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

    References

    • My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices.
    • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 5-Fluoro-2-iodobenzoic acid.
    • Fisher Scientific. (2024, March 3). Safety Data Sheet: 4-Fluoro-3-iodobenzoic acid.
    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
    • National Institutes of Health (NIH). (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.
    • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
    • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
    • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
    • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Iodobenzoic acid.
    • Cole-Parmer. (2006, February 10). Material Safety Data Sheet - 4-IODOBENZOIC ACID, 93% (TITR.).
    • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Iodobenzoic acid.
    • TCI Chemicals. (2025, December 12). Safety Data Sheet: 3-Iodobenzoic Acid.
    • Angene Chemical. (2024, November 1). Safety Data Sheet: 3-Hydroxy-4-iodobenzoic acid.
    • Fisher Scientific. (2011, December 15). Safety Data Sheet: 3-Iodobenzoic acid.
    • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
    • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
    • University of Oslo (UiO). (2024, October 20). Chemical and Hazardous Waste Guide.
    • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
    • CymitQuimica. (2024, December 19). Safety Data Sheet.
    • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

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    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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